molecular formula S3Sc2 B085120 Scandium sulfide CAS No. 12166-29-9

Scandium sulfide

Cat. No.: B085120
CAS No.: 12166-29-9
M. Wt: 186.1 g/mol
InChI Key: KAYAWNAUDDJSHN-UHFFFAOYSA-N
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Description

Scandium Sulfide (Sc2S3) is a high-purity, yellow crystalline powder valued in advanced materials research for its thermal stability and unique electronic properties. It is synthesized through high-temperature reactions, such as from scandium oxide and hydrogen sulfide or via CS2 sulfurization . This compound shows significant promise in several cutting-edge research domains. In energy storage, first-principles studies identify layered ScS2 derivatives as promising cathode materials for Li-ion and post-Li-ion batteries, offering high voltage and a theoretical reversible capacity of 182.99 mA h g⁻¹, competitive with LiCoO2 . For thermoelectric applications, scandium and other rare-earth sulfides are investigated for their low thermal conductivity and high electrical conductivity, making them candidates for efficient thermal energy conversion . Furthermore, this compound is applied in optoelectronics and photonics, serving as a component in phosphors for display technologies, light-emitting diodes (LEDs), and laser diodes . Its high thermal stability also makes it suitable for incorporation into advanced ceramics . This product is intended For Research Use Only. It is strictly for laboratory research purposes and not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

scandium(3+);trisulfide
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InChI

InChI=1S/3S.2Sc/q3*-2;2*+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KAYAWNAUDDJSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[S-2].[S-2].[Sc+3].[Sc+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

S3Sc2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10923918
Record name Discandium trisulphide
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Molecular Weight

186.1 g/mol
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Physical Description

Black odorless powder-like solid; [MSDSonline]
Record name Scandium sulfide
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CAS No.

12166-29-9
Record name Scandium sulfide (Sc2S3)
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Record name Scandium sulfide (Sc2S3)
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Scandium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of scandium(III) sulfide (B99878) (Sc₂S₃). It details the crystallographic data, experimental protocols for structure determination, and visual representations of the experimental workflow and atomic coordination. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the structural properties of this compound.

Data Presentation: Crystallographic Data for Scandium Sulfide

The crystallographic data for scandium(III) sulfide (Sc₂S₃) has been determined through powder X-ray diffraction and refined using the Rietveld method. The compound crystallizes in an orthorhombic system with the space group Fddd.[1][2][3] The structure is a derivative of the sodium chloride (NaCl) structure, where the sulfur anions form a cubic close-packed array, and the scandium cations occupy two-thirds of the octahedral interstices in an ordered fashion, creating a complex superstructure.[2][3]

Below is a summary of the key crystallographic parameters for Sc₂S₃.

ParameterValue
Chemical FormulaSc₂S₃
Crystal SystemOrthorhombic
Space GroupFddd (No. 70)
Lattice Parametersa = 10.41 Å
b = 7.38 Å
c = 22.05 Å
Unit Cell Volume1694 ų
Formula Units per Cell (Z)16
Coordination EnvironmentScandium (Sc³⁺): Octahedral (6-coordinate)
Sulfur (S²⁻): Distorted tetrahedral (4-coordinate)

Experimental Protocols

The determination of the crystal structure of a polycrystalline material like this compound is typically achieved through powder X-ray diffraction (XRD) followed by Rietveld refinement.[4][5] This section outlines a detailed methodology for this process.

I. Sample Preparation
  • Synthesis of this compound: High-purity scandium(III) sulfide powder is synthesized. A common method involves the reaction of scandium(III) oxide (Sc₂O₃) with flowing hydrogen sulfide (H₂S) gas at high temperatures (e.g., 1550 °C) in a graphite (B72142) crucible.[2][3] The reaction is as follows: Sc₂O₃ + 3H₂S → Sc₂S₃ + 3H₂O[2]

  • Purification: The crude Sc₂S₃ product is then purified, for example, by chemical vapor transport.[2]

  • Grinding: The purified Sc₂S₃ crystals are finely ground into a homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented, which is a critical requirement for powder XRD.

  • Sample Mounting: The fine powder is then carefully packed into a sample holder. To minimize background signal and preferred orientation, a zero-background sample holder, such as one made from a single crystal of silicon cut along a non-diffracting plane, is often used.[6] The surface of the powder should be flat and level with the surface of the sample holder.[6]

II. Data Collection: Powder X-ray Diffraction
  • Instrumentation: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å) is used for data collection.[7]

  • Instrumental Setup: The X-ray generator is typically set to 40 kV and 40 mA.

  • Data Collection Parameters:

    • 2θ Range: The diffraction pattern is collected over a wide 2θ range, for example, from 10° to 120°.

    • Step Size: A small step size, such as 0.02°, is used to ensure high resolution.

    • Scan Speed/Counting Time: A slow scan speed or a long counting time per step is employed to obtain good signal-to-noise ratio.

    • Sample Rotation: The sample is rotated during data collection to further minimize the effects of preferred orientation.

III. Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful technique for refining crystal structure parameters by fitting a calculated diffraction pattern to the entire experimental pattern.[4][5]

  • Initial Model: The refinement process begins with an initial structural model. This includes the space group, approximate lattice parameters, and atomic positions. For Sc₂S₃, the known Fddd space group and the atomic positions derived from the ordered NaCl-type defect structure would be used.[1][2]

  • Refinement Steps: The refinement is performed in a sequential manner using specialized software (e.g., GSAS-II, FullProf).

    • Scale Factor and Background: The first step is to refine the overall scale factor and the background parameters. The background is typically modeled using a polynomial function.

    • Lattice Parameters and Zero-Shift Error: The unit cell parameters (a, b, c) and the instrument's zero-shift error are then refined.

    • Peak Profile Parameters: The peak shape is modeled using a pseudo-Voigt or Pearson VII function. The parameters controlling the peak width and shape (e.g., U, V, W, and Lorentzian/Gaussian mixing parameters) are refined to match the experimental peak shapes. These parameters account for both instrumental and sample-related broadening effects like crystallite size and microstrain.

    • Atomic Coordinates: The fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit are refined.

    • Isotropic Displacement Parameters (Thermal Parameters): These parameters, which account for the thermal vibrations of the atoms, are refined in the final stages of the refinement.

  • Assessment of Fit: The quality of the fit is assessed by examining the difference plot (observed - calculated pattern) and the goodness-of-fit indicators (e.g., Rwp, Rp, and χ²). A good refinement will have a flat difference plot and low R-values.

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_result Result synthesis Synthesis of Sc₂S₃ purification Purification synthesis->purification grinding Grinding to Fine Powder purification->grinding mounting Sample Mounting grinding->mounting xrd Powder X-ray Diffraction mounting->xrd rietveld Rietveld Refinement xrd->rietveld initial_model Initial Structural Model rietveld->initial_model refine_background Refine Background & Scale initial_model->refine_background refine_lattice Refine Lattice Parameters refine_background->refine_lattice refine_profile Refine Peak Profile refine_lattice->refine_profile refine_atomic Refine Atomic Positions refine_profile->refine_atomic refine_thermal Refine Thermal Parameters refine_atomic->refine_thermal structure Crystal Structure of Sc₂S₃ refine_thermal->structure

Caption: Experimental workflow for the crystal structure determination of this compound.

Coordination Environment in this compound

Caption: Coordination environment of a scandium ion in the Sc₂S₃ crystal structure.

References

A Technical Guide to the Synthesis of Scandium Monosulfide (ScS) and Scandium Sesquisulfide (Sc₂S₃) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium, a rare earth metal, is gaining significant attention in various high-technology sectors. While its application in alloys is well-established, the unique properties of its compounds are paving the way for novel applications, particularly in fields relevant to medical research and drug development. Among these, scandium sulfides—specifically scandium monosulfide (ScS) and scandium sesquisulfide (Sc₂S₃)—are of growing interest as versatile precursor materials.

This technical guide provides a comprehensive overview of the synthesis of ScS and Sc₂S₃. It is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the preparation of these advanced materials. While scandium sulfides themselves do not have direct therapeutic applications, they can serve as high-purity sources of scandium for the synthesis of other scandium compounds or for the production of scandium radioisotopes, which are at the forefront of innovation in diagnostic imaging and radiotherapy.[1][2][3][4]

The synthesis of high-purity inorganic materials is a critical first step in the development of novel radiopharmaceuticals and other advanced therapeutic agents. This guide details the established methodologies for producing ScS and Sc₂S₃, presents key quantitative data in a comparative format, and provides the necessary experimental protocols to replicate these syntheses.

Comparative Overview of Scandium Sulfides

Scandium monosulfide and scandium sesquisulfide differ not only in their stoichiometry but also in their physical and chemical properties. A summary of their key characteristics is presented in Table 1.

PropertyScandium Monosulfide (ScS)Scandium Sesquisulfide (Sc₂S₃)
Chemical Formula ScSSc₂S₃
Molar Mass 77.02 g/mol [5]186.11 g/mol [6]
Appearance Gold-colored solid[5]Yellow solid[6]
Crystal Structure Cubic (Sodium chloride type)[5]Orthorhombic[6]
Melting Point Not well-established1775 °C[7][8]
Synthesis Method Direct reaction of Sc and S[5]Sulfidation of Sc₂O₃ or ScCl₃[6]

Synthesis of Scandium Sesquisulfide (Sc₂S₃)

Scandium sesquisulfide is the more stable sulfide (B99878) of scandium and can be synthesized through several high-temperature methods. The most common and reliable method involves the sulfidation of scandium(III) oxide (Sc₂O₃).

Experimental Protocol: Sulfidation of Scandium(III) Oxide

This protocol is based on the successful synthesis of Sc₂S₃ from high-purity scandium oxide and elemental sulfur.[9]

Materials and Equipment:

  • Scandium(III) oxide (Sc₂O₃) powder, 99.99% purity[9]

  • Elemental sulfur (S), 99.5% purity[9]

  • Graphite (B72142) packed bed reactor[9]

  • Tube furnace capable of reaching at least 1400 °C

  • Inert gas supply (e.g., argon)

  • System for controlling sulfur partial pressure

Procedure:

  • Preparation of Reactants: Accurately weigh the Sc₂O₃ powder. The amount will depend on the scale of the reaction. For a laboratory-scale synthesis, approximately 30 grams of Sc₂O₃ can be used.[9]

  • Loading the Reactor: Place the weighed Sc₂O₃ powder into the graphite packed bed reactor.

  • Furnace Setup: Place the reactor into the tube furnace.

  • Inert Atmosphere: Purge the furnace with an inert gas, such as argon, to remove any air and prevent oxidation.

  • Heating and Sulfidation:

    • Heat the furnace to the reaction temperature of 1350 °C.[9]

    • Once the temperature is stable, introduce sulfur vapor into the reactor. The partial pressure of sulfur should be maintained between 0.1 and 0.5 atm.[9]

    • Maintain these conditions for a reaction time of 2 hours.[9]

  • Cooling and Product Recovery:

    • After the reaction is complete, stop the sulfur flow and allow the furnace to cool to room temperature under an inert atmosphere.

    • Carefully remove the reactor from the furnace. The product will be a yellow solid.[9]

Expected Yield and Purity:

  • Yield: Approximately 70% conversion of the outer shell of the powder has been reported.[9]

  • Purity: The primary product is scandium sesquisulfide, which can be confirmed by X-ray diffraction (XRD).[9] Further purification can be achieved by chemical vapor transport.[6]

Quantitative Data for Sc₂S₃ Synthesis:

ParameterValueReference
Reactant Purity (Sc₂O₃) 99.99%[9]
Reactant Purity (S) 99.5%[9]
Reaction Temperature 1350 °C[9]
Reaction Time 2 hours[9]
Sulfur Partial Pressure 0.1 - 0.5 atm[9]
Approximate Yield ~70% (outer shell conversion)[9]
Product Purity Phase-pure Sc₂S₃ by XRD[9]
Alternative Synthesis Method: Reaction with Hydrogen Sulfide

An alternative method for the synthesis of Sc₂S₃ involves the reaction of scandium(III) oxide with flowing hydrogen sulfide (H₂S) gas at high temperatures.[6] Another route is the reaction of scandium(III) chloride (ScCl₃) with dry H₂S at elevated temperatures.[6]

Synthesis of Scandium Monosulfide (ScS)

Scandium monosulfide is typically synthesized by the direct reaction of scandium metal with elemental sulfur at high temperatures in an inert atmosphere.[5]

Experimental Protocol: Direct Reaction of Scandium and Sulfur

This protocol is based on the established method for the synthesis of ScS.[5]

Materials and Equipment:

  • Scandium metal powder or turnings

  • Elemental sulfur powder

  • Quartz ampoule

  • High-temperature furnace

  • Vacuum sealing system

Procedure:

  • Preparation of Reactants: Stoichiometric amounts of scandium metal and sulfur powder are carefully weighed and mixed.

  • Encapsulation: The mixture is placed in a quartz ampoule, which is then evacuated and sealed under vacuum to prevent oxidation during heating.

  • Heating: The sealed ampoule is placed in a high-temperature furnace and heated to 1150 °C.[5]

  • Reaction: The reaction is allowed to proceed at this temperature for an extended period, typically around 70 hours, to ensure complete reaction.[5]

  • Cooling and Product Recovery:

    • After the reaction is complete, the furnace is slowly cooled to room temperature.

    • The quartz ampoule is carefully opened in an inert atmosphere to recover the gold-colored ScS product.[5]

Quantitative Data for ScS Synthesis:

ParameterValueReference
Reactants Scandium metal, Sulfur powder[5]
Reaction Temperature 1150 °C[5]
Reaction Time 70 hours[5]
Atmosphere Vacuum (in sealed quartz ampoule)[5]
Product Appearance Gold-colored solid[5]

Characterization of Scandium Sulfides

The primary method for characterizing the synthesized scandium sulfides is X-ray diffraction (XRD). The XRD patterns provide information about the crystal structure and phase purity of the materials.

  • Scandium Monosulfide (ScS): Adopts the cubic sodium chloride crystal structure.[5]

  • Scandium Sesquisulfide (Sc₂S₃): Has a more complex orthorhombic crystal structure.[6] The crystal structure is related to that of sodium chloride but with ordered vacancies in the cation lattice.[6]

Relevance to Drug Development Professionals

While scandium monosulfide and sesquisulfide are not directly used as therapeutic agents, their synthesis is a crucial aspect of the broader field of scandium-based medical applications. The primary relevance for drug development professionals lies in the potential of these compounds as high-purity precursors for the production of scandium radioisotopes and other scandium-containing molecules with biological activity.

Scandium has several radioisotopes with properties that are highly attractive for nuclear medicine:[3][4][10]

  • ⁴⁴Sc (Scandium-44): A positron emitter used in Positron Emission Tomography (PET) imaging.[3][4][10]

  • ⁴⁷Sc (Scandium-47): A beta emitter with potential for targeted radiotherapy.[4][10]

The development of radiopharmaceuticals involves chelating these scandium isotopes to targeting molecules, such as peptides or antibodies, that can selectively bind to cancer cells or other disease markers. The synthesis of high-purity scandium compounds is a critical prerequisite for the production of these radiolabeled molecules, as trace impurities can interfere with the radiolabeling process and potentially lead to adverse biological effects.

The workflow from the synthesis of scandium sulfides to their potential application in the development of radiopharmaceuticals is illustrated in the following diagram.

Synthesis_to_Application Sc2O3 Scandium Oxide (Sc₂O₃) Sc2S3 Scandium Sesquisulfide (Sc₂S₃) Sc2O3->Sc2S3 Sulfidation S Sulfur (S) S->Sc2S3 ScS Scandium Monosulfide (ScS) S->ScS Sc_metal Scandium Metal (Sc) Sc_metal->ScS Direct Reaction Purification Purification Sc2S3->Purification ScS->Purification High_Purity_Sc High-Purity Scandium Source Purification->High_Purity_Sc Isotope_Production Radioisotope Production (e.g., ⁴⁴Sc, ⁴⁷Sc) High_Purity_Sc->Isotope_Production Chelation Chelation with Targeting Molecule Isotope_Production->Chelation Radiopharmaceutical Sc-based Radiopharmaceutical Chelation->Radiopharmaceutical Preclinical_Testing Preclinical and Clinical Testing Radiopharmaceutical->Preclinical_Testing

Caption: Workflow from scandium sulfide synthesis to radiopharmaceutical development.

Conclusion

The synthesis of scandium monosulfide and scandium sesquisulfide represents a fundamental aspect of inorganic materials chemistry with growing relevance to the field of drug development. While these compounds are not bioactive in themselves, their role as high-purity precursors for the production of medically relevant scandium isotopes cannot be overstated. A thorough understanding of the synthesis and characterization of ScS and Sc₂S₃ is therefore essential for researchers and scientists working at the intersection of materials science and medicine. The detailed protocols and comparative data provided in this guide serve as a valuable resource for laboratories engaged in the development of next-generation diagnostic and therapeutic agents. As the demand for novel radiopharmaceuticals continues to grow, the importance of robust and well-characterized synthetic routes for precursor materials like scandium sulfides will undoubtedly increase.

References

In-Depth Technical Guide: Thermal Properties of Scandium Sulfide at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Scandium Sulfide (ScS) at high temperatures. Due to a scarcity of direct experimental data on the high-temperature thermal conductivity, heat capacity, and thermal expansion of pure this compound, this document synthesizes available theoretical predictions, thermodynamic data from vaporization studies, and established experimental protocols for analogous materials.

High-Temperature Thermodynamic Properties of this compound

Theoretical studies utilizing first-principles calculations provide valuable insights into the thermodynamic behavior of this compound at elevated temperatures. The quasi-harmonic Debye model has been employed to predict properties such as the bulk modulus, thermal expansion coefficient, and heat capacity as a function of temperature and pressure.[1]

Table 1: Theoretical Thermodynamic Properties of this compound (B1 Structure) [1]

Temperature (K)Bulk Modulus (GPa)Thermal Expansion Coefficient (α) (10⁻⁵ K⁻¹)Heat Capacity (Cv) (J/mol·K)Debye Temperature (ΘD) (K)
0118.30.000.00505
100117.70.5518.73505
200116.80.8422.87505
300115.80.9824.16505
400114.71.0724.74505
500113.51.1425.06505
600112.21.2025.27505
700110.91.2525.42505
800109.61.3025.54505

Note: These values are derived from theoretical calculations and await experimental verification.

Vaporization Behavior and Enthalpy at High Temperatures

Experimental studies on the vaporization of defect scandium monosulfide (Sc₀.₈₀₆₅S) have been conducted over a temperature range of 1875-2220 K.[2] These studies provide crucial data on the material's stability and the thermodynamics of its phase transition to the gaseous state at extreme temperatures.

The primary vaporization reactions are identified as:

  • Sc₀.₈₀₆₅S(s) → ScS(g) + S(g)

  • Sc₀.₈₀₆₅S(s) → Sc(g) + S(g)

Thermodynamic data has been derived from both mass spectrometric and target collection investigations.[2]

Table 2: Thermodynamic Data for the Vaporization of this compound [2]

ParameterValue
Third-Law Enthalpy of Vaporization at 298 K (to form Sc(g) + S(g))223.4 ± 4.5 kcal/mol
Third-Law Enthalpy of Vaporization at 298 K (to form ScS(g) + S(g))133.8 ± 4.5 kcal/mol
Dissociation Energy D°₂₉₈ for ScS(g)111.1 ± 4.5 kcal/mol
Third-Law Enthalpy of Atomization at 298 K of ScS(s)240.2 ± 5 kcal/mol

Experimental Protocols for Thermal Property Measurement

Synthesis of this compound Samples

High-purity this compound samples are a prerequisite for accurate thermal property measurements. A common synthesis route involves the direct reaction of the constituent elements.[2]

Diagram 1: Synthesis of this compound Sc Scandium Metal Turnings (99.9% Purity) Mix Reaction in Evacuated Quartz Tube Sc->Mix S Sublimed Sulfur (99.999% Purity) S->Mix Heat1 Heat at ~900°C for ~5 days Mix->Heat1 Product Non-homogeneous Product Heat1->Product Anneal Anneal in Tungsten Cell (1600-2000 K, <10⁻⁶ torr) Product->Anneal FinalProduct Homogenized this compound Anneal->FinalProduct

Caption: Workflow for the synthesis of this compound.

Measurement of Heat Capacity (High Temperature)

High-temperature heat capacity is typically measured using drop calorimetry.[3][4] In this method, a sample is heated to a known temperature and then dropped into a calorimeter of known heat capacity, and the resulting temperature change is measured.

Diagram 2: High-Temperature Heat Capacity Measurement (Drop Calorimetry) cluster_furnace Furnace cluster_calorimeter Calorimeter cluster_calculation Data Analysis SamplePrep Encapsulate ScS in Silica/Quartz Ampoule Heat Heat to Desired Temperature (T₁) SamplePrep->Heat Place in furnace Drop Drop Sample into Calorimeter Block (T₂ initial) Heat->Drop Rapid Transfer Equilibrate Measure Temperature Rise to Final Equilibrium (T₃) Drop->Equilibrate Calculate Calculate Enthalpy Change and Heat Capacity Equilibrate->Calculate

Caption: Experimental workflow for drop calorimetry.

Measurement of Thermal Conductivity (High Temperature)

The laser flash method is a widely used non-contact technique for determining the thermal diffusivity of materials at high temperatures.[5] Thermal conductivity can then be calculated if the specific heat capacity and density are known.

Diagram 3: Thermal Conductivity Measurement (Laser Flash Analysis) Sample Prepare Thin, Disc-Shaped ScS Sample Coat Coat Sample Surfaces (e.g., Graphite) Sample->Coat Mount Mount in High-Temperature Furnace Coat->Mount Laser Irradiate Front Face with Short Laser Pulse Mount->Laser Detect Measure Temperature Rise on Rear Face with IR Detector Laser->Detect Heat Pulse Analyze Analyze Temperature vs. Time Curve to Determine Thermal Diffusivity (α) Detect->Analyze Calculate Calculate Thermal Conductivity (κ) κ = α · ρ · Cₚ Analyze->Calculate

Caption: Workflow for Laser Flash Analysis.

Measurement of Thermal Expansion Coefficient

Dilatometry is the standard technique for measuring the coefficient of thermal expansion. A sample is heated in a furnace, and its dimensional change as a function of temperature is precisely measured.

Diagram 4: Thermal Expansion Measurement (Dilatometry) Sample Prepare ScS Sample (e.g., Cylindrical Rod) Place Place Sample in Dilatometer Sample->Place Heat Heat Sample at a Controlled Rate Place->Heat Measure Record Change in Length (ΔL) vs. Temperature (ΔT) Heat->Measure Expansion Calculate Calculate Coefficient of Linear Thermal Expansion (αL) Measure->Calculate

Caption: Experimental workflow for dilatometry.

Structural and Electronic Properties

This compound (ScS) crystallizes in the NaCl (B1) structure.[2] Theoretical calculations suggest a structural phase transition from the B1 to the B2 (CsCl) structure under high pressure.[1] Electronic structure calculations indicate that ScS is a metallic conductor, a property that is significant for its thermal transport characteristics.[6]

Future Outlook

The field would greatly benefit from direct experimental measurements of the high-temperature thermal conductivity, heat capacity, and thermal expansion of this compound to validate and refine the existing theoretical models. Such data is crucial for applications where thermal management is critical. Further research into the effects of stoichiometry and defects on the thermal properties of ScS would also be of significant value.

References

An In-depth Technical Guide to the Magnetic Properties of Scandium Sulfide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of scandium sulfide (B99878) compounds. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of these materials. This document summarizes key quantitative magnetic data, details common experimental methodologies for magnetic characterization, and illustrates the logical workflow involved in such investigations.

Introduction to Scandium Sulfide Compounds

Scandium, a member of the first transition series, exhibits unique chemical and physical properties. Its sulfide compounds are of growing interest due to their diverse crystal structures and emerging electronic and magnetic characteristics. While scandium itself is paramagnetic, its sulfide compounds display a range of magnetic behaviors, from non-magnetic to complex magnetic ordering, largely dependent on their stoichiometry and the presence of other magnetic ions.

The magnetic properties of materials are fundamentally governed by the arrangement and interaction of electron spins. In this compound compounds, the magnetic behavior is primarily dictated by the electronic configuration of the scandium ion (Sc³⁺) and any other constituent metal ions. The Sc³⁺ ion has a noble gas electronic configuration ([Ar]) with no unpaired d-electrons, leading to the expectation of diamagnetic or non-magnetic behavior in simple binary scandium sulfides. However, the introduction of other transition metals or variations in stoichiometry can induce interesting magnetic phenomena.

Magnetic Properties of Selected this compound Compounds

The magnetic properties of several key this compound compounds have been investigated. A summary of the available quantitative data is presented in the tables below.

Binary Scandium Sulfides
CompoundFormulaCrystal StructureMagnetic OrderingTotal Magnetization (µB/f.u.)Reference
Scandium MonosulfideScSRock Salt--[1]
Scandium SesquisulfideSc₂S₃OrthorhombicNon-magnetic (Predicted)0.00[2]
Ternary this compound Spinels

The introduction of magnetically active ions, such as iron (Fe²⁺) and manganese (Mn²⁺), into the this compound lattice gives rise to ternary compounds with interesting and complex magnetic properties.

| Compound | Formula | Crystal Structure | Magnetic Behavior | Curie-Weiss Temperature (Θ_CW) | Magnetic Ordering Temperature | Reference | |---|---|---|---|---|---| | Iron this compound | FeSc₂S₄ | Spinel | Spin-Orbital Liquid Candidate | -45 K | No long-range order down to 50 mK |[3][4] | | Manganese this compound | MnSc₂S₄ | Spinel | Frustrated Magnetism | - | TN1 = 2.04 K, TN2 = 1.8 K, TN3 = 1.6 K |[5] | | Manganese Scandium Selenide* | MnSc₂Se₄ | Spinel | Magnetic Order | -18.4 K | TN = 2 K |[4] |

Note: MnSc₂Se₄ is included for comparative purposes, as selenium is in the same group as sulfur and the compound exhibits related magnetic phenomena.

Stoichiometric samples of FeSc₂S₄ do not exhibit long-range magnetic order down to very low temperatures (1.8 K), and the magnetic susceptibility is field-independent in the range of 10 - 400 K.[6] This behavior is characteristic of a "spin-orbital liquid," a state of matter where both spin and orbital degrees of freedom are highly entangled and fluctuate down to the lowest temperatures.[3] However, the presence of excess iron can induce magnetic irreversibility at low temperatures.[6]

MnSc₂S₄ exhibits multiple magnetic transitions at low temperatures, indicative of complex magnetic ordering.[5] The negative Curie-Weiss temperature of the related MnSc₂Se₄ suggests antiferromagnetic interactions.[4]

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of this compound compounds relies on a suite of sensitive experimental techniques. The following sections detail the methodologies for the most common techniques.

Vibrating Sample Magnetometry (VSM)

Principle: VSM is based on Faraday's law of induction. A sample is vibrated sinusoidally in a uniform magnetic field. The changing magnetic flux from the sample induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.[7][8]

Methodology:

  • Sample Preparation: A small amount of the powdered or solid this compound compound is mounted on a sample holder.

  • System Initialization: The VSM system is turned on, and the control software is initialized.[7]

  • Calibration: The instrument is calibrated using a standard material with a known magnetic moment.

  • Measurement: The sample is placed in the VSM. An external magnetic field is applied and swept through a desired range (e.g., from a high positive field to a high negative field and back). The induced voltage in the pickup coils is measured at each field point.[7]

  • Data Analysis: The measured voltage is converted to magnetic moment. The data is typically plotted as magnetization (M) versus applied magnetic field (H) to generate a hysteresis loop. Key parameters such as saturation magnetization, remanence, and coercivity can be extracted from this loop.

Superconducting Quantum Interference Device (SQUID) Magnetometry

Principle: SQUID magnetometry is an extremely sensitive technique for measuring magnetic flux. It utilizes a superconducting loop containing one or two Josephson junctions. A change in magnetic flux through the loop induces a change in the current, which can be measured with high precision.[9]

Methodology:

  • Sample Mounting: The sample is mounted in a sample holder, typically a clear drinking straw, to minimize background signals.[10]

  • System Cooling: The SQUID magnetometer is cooled to liquid helium temperatures to achieve superconductivity.

  • Measurement Sequence:

    • Zero-Field-Cooled (ZFC): The sample is cooled in the absence of an external magnetic field. A small measuring field is then applied, and the magnetization is measured as the temperature is increased.

    • Field-Cooled (FC): The sample is cooled in the presence of an external magnetic field, and the magnetization is measured as the temperature is increased or decreased.[11]

  • Data Acquisition: The sample is moved through a set of superconducting detection coils, and the SQUID sensor measures the change in magnetic flux. The raw data is a plot of SQUID voltage versus sample position.[9]

  • Data Analysis: The raw data is fit to determine the magnetic moment of the sample. The temperature dependence of the magnetic susceptibility (χ = M/H) can then be determined from the ZFC and FC measurements.

Neutron Diffraction

Principle: Neutrons possess a magnetic dipole moment, which interacts with the magnetic moments of atoms in a material. By scattering a beam of neutrons from a crystalline sample and analyzing the diffraction pattern, both the atomic and magnetic structures can be determined.[12]

Methodology:

  • Sample Preparation: A powder or single crystal of the this compound compound is loaded into a sample holder.

  • Data Collection above Magnetic Ordering Temperature: A neutron diffraction pattern is collected at a temperature above any expected magnetic ordering temperature to determine the crystal structure without magnetic contributions.

  • Data Collection below Magnetic Ordering Temperature: A second diffraction pattern is collected at a low temperature, below the magnetic ordering temperature. Additional Bragg peaks or changes in the intensities of the nuclear Bragg peaks will appear if there is long-range magnetic order.[13]

  • Magnetic Structure Determination: The positions and intensities of the magnetic Bragg peaks are used to determine the magnetic propagation vector and the arrangement of the magnetic moments within the unit cell.[14] This process often involves the use of specialized software like FullProf for Rietveld refinement of the magnetic structure.[13][15]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of the magnetic properties of a novel this compound compound.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Structural and Magnetic Characterization cluster_analysis Data Analysis and Interpretation synthesis Synthesis of Scandium Sulfide Compound xrd X-ray Diffraction (XRD) (Phase Purity & Crystal Structure) synthesis->xrd Structural Verification vsm Vibrating Sample Magnetometry (VSM) (M vs. H) synthesis->vsm squid SQUID Magnetometry (M vs. T, ZFC/FC) synthesis->squid neutron Neutron Diffraction (Magnetic Structure) synthesis->neutron analysis Data Analysis vsm->analysis Hysteresis Loop squid->analysis Susceptibility Data neutron->analysis Diffraction Pattern interpretation Interpretation of Magnetic Properties (e.g., Paramagnetic, Ferromagnetic, Antiferromagnetic, Frustrated) analysis->interpretation

Workflow for Magnetic Characterization

Conclusion

The magnetic properties of this compound compounds are a rich and evolving area of research. While simple binary sulfides like Sc₂S₃ are predicted to be non-magnetic, the incorporation of other transition metals leads to complex and fascinating magnetic behaviors, including frustrated magnetism and the potential for novel states of matter like spin-orbital liquids. The experimental techniques of VSM, SQUID magnetometry, and neutron diffraction are crucial tools for elucidating the magnetic properties of these materials. Further research into the synthesis and characterization of new this compound compounds holds promise for the discovery of new materials with unique magnetic functionalities, which could have implications for various technological applications.

References

Scandium (III) Sulfide (Sc₂S₃): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical and physical properties of Scandium (III) Sulfide (B99878) (Sc₂S₃), a noteworthy inorganic compound. The following sections present its fundamental characteristics, including its chemical formula and molar mass, alongside a summary of its key quantitative data and a foundational synthesis protocol.

Core Chemical Identity

Scandium (III) sulfide is an inorganic compound composed of the rare earth metal scandium and sulfur.[1] Its chemical formula is Sc₂S₃ .[1][2] This formula indicates that in each molecule of the compound, there are two atoms of scandium and three atoms of sulfur. The molar mass of scandium (III) sulfide is approximately 186.11 g/mol .[1][3][4][5]

Quantitative Data Summary

A compilation of the key physical and chemical properties of Scandium (III) Sulfide is presented in the table below for straightforward reference and comparison.

PropertyValueReferences
Chemical Formula Sc₂S₃[1][2]
Molar Mass 186.11 g/mol [1][3][4][5]
Appearance Yellow solid/crystals or black powder[1][2][3][5]
Density 2.91 g/cm³[1][5]
Melting Point 1775 °C[1][5]
Crystal Structure Orthorhombic[2][6]
CAS Number 12166-29-9[1][2][4]

Synthesis Protocol: Hydrogen Sulfide Route

A common and established method for the synthesis of Scandium (III) Sulfide involves the reaction of scandium (III) oxide with hydrogen sulfide gas at elevated temperatures.[2]

Methodology:

  • Reactant Preparation: Scandium (III) oxide (Sc₂O₃) is placed within a graphite (B72142) crucible.

  • Reaction Conditions: The crucible containing the scandium oxide is heated to a temperature of 1550 °C or higher.

  • Gaseous Introduction: A continuous stream of hydrogen sulfide (H₂S) gas is passed over the heated scandium oxide.

  • Reaction Duration: The reaction is typically allowed to proceed for a period of 2 to 3 hours to ensure complete conversion.

  • Product Formation: The hydrogen sulfide reacts with the scandium oxide to form scandium (III) sulfide and water vapor, as depicted in the following reaction: Sc₂O₃(s) + 3H₂S(g) → Sc₂S₃(s) + 3H₂O(g)

  • Purification (Optional but Recommended): The resulting crude Sc₂S₃ can be further purified through chemical vapor transport. This process is generally carried out at 950 °C with iodine serving as the transporting agent.[2]

Logical Relationship: Synthesis Pathway

The logical progression of the synthesis of Scandium (III) Sulfide from its oxide precursor can be visualized as a straightforward workflow.

Synthesis_Workflow Sc2O3 Scandium (III) Oxide (Sc₂O₃) HeatedCrucible Graphite Crucible (≥ 1550 °C) Sc2O3->HeatedCrucible H2S Hydrogen Sulfide (H₂S) H2S->HeatedCrucible Reaction Reaction HeatedCrucible->Reaction Sc2S3 Scandium (III) Sulfide (Sc₂S₃) Reaction->Sc2S3 H2O Water Vapor (H₂O) Reaction->H2O

Caption: Synthesis workflow for Scandium (III) Sulfide.

References

Unveiling the Scandium-Sulfur System: A Technical Guide to its Phases and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scandium-sulfur (Sc-S) system, focusing on the synthesis, structure, and properties of its known solid phases. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development by consolidating the current understanding of this fascinating binary system. The quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key syntheses are provided. Visualizations of the phase relationships and experimental workflows are included to facilitate a deeper understanding.

Known Phases in the Scandium-Sulfur System

The scandium-sulfur system is characterized by the formation of several stable compounds, primarily scandium monosulfide (ScS) and scandium sesquisulfide (Sc₂S₃). Additionally, a non-stoichiometric phase, Sc₁.₃₇S₂, has been identified at high temperatures.

Scandium Monosulfide (ScS)

Scandium monosulfide is a gold-colored solid that exhibits metallic conductivity. It is a pseudo-ionic compound, best described as containing Sc³⁺ and S²⁻ ions, with the additional electron occupying a conduction band.

Scandium Sesquisulfide (Sc₂S₃)

Scandium sesquisulfide is a yellow crystalline solid and is a semiconductor. Its crystal structure is a complex arrangement derived from the sodium chloride structure with ordered vacancies in the cation sublattice.

Non-Stoichiometric Scandium Sulfide (B99878) (Sc₁.₃₇S₂)

This non-stoichiometric phase is formed upon heating Sc₂S₃ above 1100 °C, resulting in sulfur loss. It is also a good electrical conductor.

Quantitative Data Summary

The following tables summarize the key quantitative data for the known scandium-sulfur compounds.

Table 1: Crystallographic Data of Scandium-Sulfur Compounds

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)
Scandium MonosulfideScSCubicFm-3ma = 5.19
Scandium SesquisulfideSc₂S₃OrthorhombicFddda = 10.41, b = 7.38, c = 22.05[1]
Non-stoichiometric Scandium SulfideSc₁.₃₇S₂RhombohedralR-3ma = 3.45, c = 17.1

Table 2: Physical Properties of Scandium-Sulfur Compounds

CompoundFormulaMolar Mass ( g/mol )Density (g/cm³)Melting Point (°C)Appearance
Scandium MonosulfideScS77.023.65> 2000Gold-colored solid
Scandium SesquisulfideSc₂S₃186.112.911775[2][3]Yellow crystals[2]
Non-stoichiometric this compoundSc₁.₃₇S₂--Decomposes-

Phase Relationships and Diagrams

ScS_Phase_Relationships cluster_synthesis Synthesis Pathways cluster_transitions High-Temperature Transition Sc Scandium (Sc) ScS Scandium Monosulfide (ScS) Cubic (NaCl-type) Sc->ScS + S High Temp. S Sulfur (S) S->ScS Sc2S3 Scandium Sesquisulfide (Sc₂S₃) Orthorhombic Sc137S2 Non-stoichiometric Sulfide (Sc₁.₃₇S₂) Rhombohedral Sc2S3->Sc137S2 > 1100 °C (Sulfur loss) Sc2O3 Scandium Oxide (Sc₂O₃) Sc2O3->Sc2S3 + H₂S or CS₂ High Temp. H2S Hydrogen Sulfide (H₂S) CS2 Carbon Disulfide (CS₂) ScS_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation start Starting Materials (Sc, S, Sc₂O₃) reaction High-Temperature Reaction (e.g., Tube Furnace) start->reaction product Crude Product reaction->product xrd X-ray Diffraction (XRD) (Phase Identification, Crystal Structure) product->xrd sem_eds SEM/EDS (Morphology, Elemental Composition) product->sem_eds dta_tg DTA/TGA (Thermal Stability, Phase Transitions) product->dta_tg electrical Electrical Property Measurement (Resistivity, Conductivity) xrd->electrical analysis Phase Diagram Construction Structure-Property Correlation dta_tg->analysis electrical->analysis

References

An In-depth Technical Guide to the Solubility of Scandium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scandium sulfide (B99878) (Sc₂S₃) is a yellow crystalline solid with emerging applications in various high-technology sectors. A thorough understanding of its solubility characteristics in different solvent systems is crucial for its application, synthesis, and purification, as well as for toxicological and environmental impact assessments. This technical guide provides a comprehensive overview of the known solubility properties of scandium sulfide, detailed experimental protocols for its quantitative determination, and the analytical methods required for accurate measurement. Despite extensive literature searches, specific quantitative solubility data for this compound remains elusive. Consequently, this guide emphasizes the experimental procedures necessary to generate this critical data.

Qualitative Solubility of this compound

Based on available literature, this compound is consistently described as a compound with moderate solubility in both water and acidic solutions.[1][2] This qualitative assessment suggests that while not highly soluble, Sc₂S₃ will dissolve to a measurable extent, particularly in the presence of acids. The dissolution in acidic media is likely facilitated by the reaction of the sulfide ion with H⁺ ions to form hydrogen sulfide (H₂S), shifting the dissolution equilibrium towards the products.

The reaction of this compound with water is expected to result in hydrolysis, producing scandium hydroxide (B78521) (Sc(OH)₃) and hydrogen sulfide gas. This reaction is analogous to the behavior of other rare earth sulfides.[3]

Quantitative Solubility Data

A comprehensive search of chemical databases and scientific literature did not yield any specific quantitative solubility data for this compound (e.g., solubility in g/100 mL, molar solubility, or a solubility product constant, Ksp). The absence of this data highlights a significant gap in the chemical characterization of this compound and underscores the importance of the experimental protocols detailed in this guide.

Table 1: Quantitative Solubility of this compound (Sc₂S₃)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Ksp
Water (H₂O)25Data Not AvailableData Not AvailableData Not Available
Hydrochloric Acid (HCl)25Data Not AvailableData Not AvailableNot Applicable
Sulfuric Acid (H₂SO₄)25Data Not AvailableData Not AvailableNot Applicable
Nitric Acid (HNO₃)25Data Not AvailableData Not AvailableNot Applicable
Methanol (CH₃OH)25Data Not AvailableData Not AvailableNot Applicable
Ethanol (C₂H₅OH)25Data Not AvailableData Not AvailableNot Applicable
Acetone (C₃H₆O)25Data Not AvailableData Not AvailableNot Applicable

Experimental Protocols for Determining this compound Solubility

To address the lack of quantitative data, a detailed experimental protocol for the determination of this compound solubility is presented. This protocol is adaptable for various solvents and temperatures.

General Experimental Workflow for Solubility Determination

The overall process involves the preparation of a saturated solution, separation of the solid and liquid phases, and subsequent analysis of the dissolved scandium concentration.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Analysis of Dissolved Scandium cluster_calc Calculation A Add excess Sc₂S₃ to solvent B Equilibrate at constant temperature (e.g., 24-48 hours with stirring) A->B C Centrifugation B->C Transfer slurry D Filtration (e.g., 0.22 µm syringe filter) C->D E Dilution of the saturated solution D->E Collect clear filtrate F Quantification of Sc³⁺ concentration (AAS or ICP-OES) E->F G Calculate Molar Solubility and Solubility in g/100 mL F->G H Calculate Ksp (for aqueous solutions) G->H

General workflow for determining the solubility of this compound.
Detailed Methodology

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (Sc₂S₃) powder, high purity

  • Solvent of interest (e.g., deionized water, standardized acidic solutions, or analytical grade organic solvents)

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)[4][5][6]

  • Certified scandium standard solution for calibration

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed container (e.g., a flask or centrifuge tube). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the solid to settle.

    • To effectively separate the solid from the liquid, centrifuge the suspension at a high speed (e.g., 5000 rpm for 15 minutes).

    • Carefully draw the supernatant using a syringe and pass it through a syringe filter (0.22 µm) to remove any remaining fine particles. This ensures that the analyzed solution is free of solid Sc₂S₃.

  • Analysis of Dissolved Scandium:

    • Accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask.

    • Dilute the sample to a known final volume with the same solvent or a suitable matrix for analysis. The dilution factor should be chosen to bring the scandium concentration within the linear dynamic range of the analytical instrument.

    • Prepare a series of calibration standards from the certified scandium standard solution.

    • Analyze the diluted sample and calibration standards using AAS or ICP-OES to determine the concentration of scandium in the diluted sample.[4][5][6]

  • Calculations:

    • Calculate the concentration of scandium in the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Convert the scandium concentration (in mg/L or ppm) to molar solubility (mol/L) of Sc₂S₃.

    • Calculate the solubility in grams of Sc₂S₃ per 100 mL of solvent.

    • For aqueous solutions, the solubility product constant (Ksp) can be calculated from the molar solubility (S) using the expression: Ksp = [Sc³⁺]²[S²⁻]³ = (2S)²(3S)³ = 108S⁵.

Dissolution in Acidic Media: A Qualitative Pathway

The dissolution of this compound in acidic solutions involves a chemical reaction that can be visualized as a multi-step process.

G Sc2S3_solid Sc₂S₃(s) Sc_ions 2Sc³⁺(aq) Sc2S3_solid->Sc_ions Dissolution S_ions 3S²⁻(aq) Sc2S3_solid->S_ions Dissolution H2S_gas 3H₂S(g) S_ions->H2S_gas H_ions 6H⁺(aq) (from acid) H_ions->H2S_gas

Reaction pathway for the dissolution of this compound in acid.

Conclusion

While this compound is qualitatively described as moderately soluble in water and acids, a critical lack of quantitative data exists in the scientific literature. This guide provides a robust and detailed experimental framework for researchers to determine the solubility of Sc₂S₃ in various solvents. The generation of this data is essential for advancing the use of this compound in its various applications and for understanding its environmental and toxicological profiles. The provided protocols, utilizing common analytical techniques such as AAS and ICP-OES, offer a clear path to filling this knowledge gap.

References

Unveiling the Structural Landscape of Scandium Sulfide: A Theoretical Exploration of Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical prediction of scandium sulfide (B99878) (ScS) polymorphs, offering a comprehensive overview of their structural diversity, relative stability, and predicted electronic and mechanical properties. Leveraging data from systematic first-principles computational studies, this document serves as a critical resource for researchers engaged in materials science, condensed matter physics, and computational chemistry. The guide details the crystal structures of known and predicted ScS polymorphs, presents their key quantitative data in structured tables for comparative analysis, and outlines the computational methodologies employed in their prediction. Furthermore, it includes detailed visualizations of crystal structures and computational workflows to facilitate a deeper understanding of the underlying scientific principles.

Introduction

Scandium sulfide (ScS) is a material of growing interest due to its potential applications in various technological fields. While experimentally known to adopt the rocksalt crystal structure, theoretical investigations into its polymorphic landscape have revealed the potential for other stable and metastable phases, particularly under pressure. Understanding the full spectrum of possible ScS polymorphs is crucial for designing new materials with tailored properties.

This guide synthesizes the findings from cutting-edge computational materials science research, primarily focusing on predictions made using density functional theory (DFT) combined with crystal structure prediction (CSP) methods such as evolutionary algorithms and ab initio random structure searching. We will delve into the crystallographic details of identified polymorphs, their energetic stability, and their predicted electronic and mechanical characteristics.

Predicted Polymorphs of Scandium Monosulfide (ScS)

Computational studies have identified several potential polymorphs of scandium monosulfide. The stability of these phases is often dependent on external conditions, most notably pressure.

Rocksalt (B1, NaCl-type) Structure

The experimentally observed and theoretically confirmed ground state of ScS at ambient pressure is the rocksalt (B1) crystal structure. This structure belongs to the cubic space group Fm-3m (No. 225). In this arrangement, each scandium atom is octahedrally coordinated to six sulfur atoms, and vice versa.

Cesium Chloride (B2, CsCl-type) Structure

Theoretical calculations predict a pressure-induced phase transition from the rocksalt (B1) structure to the cesium chloride (B2) type structure.[1] This transition is a common phenomenon in ionic compounds under high pressure. The B2 structure belongs to the cubic space group Pm-3m (No. 221) and is characterized by a coordination number of eight for both cations and anions.

Quantitative Data Summary

The following tables summarize the key quantitative data for the predicted ScS polymorphs based on first-principles calculations.

Table 1: Crystallographic Data of Predicted ScS Polymorphs

PolymorphStructure TypeSpace GroupLattice Parameter (Å)
B1Rocksalt (NaCl)Fm-3ma = 5.19
B2Cesium Chloride (CsCl)Pm-3ma = 2.94

Note: Lattice parameters are theoretical values at 0 GPa.

Table 2: Calculated Properties of Predicted ScS Polymorphs

PolymorphFormation Energy (eV/atom)Bandgap (eV)Bulk Modulus (GPa)
B1-2.570.0 (Metallic)118
B2-2.480.0 (Metallic)145

Note: Formation energies are relative to elemental Sc and S. These values indicate the thermodynamic stability of the compounds.

Computational Methodology

The theoretical prediction of ScS polymorphs and their properties relies on sophisticated computational techniques rooted in quantum mechanics.

Crystal Structure Prediction

The identification of potential crystal structures is achieved through global optimization algorithms that search the potential energy surface of the Sc-S system. A common and powerful approach is the use of evolutionary algorithms , as implemented in codes like USPEX (Universal Structure Predictor: Evolutionary Xtallography). This method mimics natural evolution, where populations of crystal structures are "mated" and "mutated" to generate new, lower-energy structures. Another widely used technique is Ab Initio Random Structure Searching (AIRSS) , which involves generating random, but chemically sensible, crystal structures and relaxing them to the nearest local minimum on the potential energy surface using DFT calculations.

Density Functional Theory (DFT) Calculations

Once potential crystal structures are identified, their properties are calculated using Density Functional Theory (DFT). This first-principles method solves the Schrödinger equation for a system of electrons to determine its electronic structure and total energy.

Key aspects of the DFT calculations cited in the prediction of ScS polymorphs include:

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations. For solid-state systems, the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a common choice.

  • Plane-Wave Basis Set: The electronic wavefunctions are typically expanded in a basis set of plane waves. The kinetic energy cutoff for this basis set determines the accuracy of the calculation.

  • Pseudopotentials: To reduce the computational cost, the interaction of the core electrons with the nucleus is often replaced by a pseudopotential. The Projector Augmented Wave (PAW) method is a widely used and accurate type of pseudopotential.

  • k-point Sampling: The electronic states in a periodic crystal are sampled at a discrete set of points in the reciprocal space, known as k-points. The density of this k-point mesh affects the accuracy of the calculated electronic properties.

Visualizations

Crystal Structures

The following diagrams, generated using the DOT language for Graphviz, illustrate the crystal structures of the predicted ScS polymorphs.

B1_Structure cluster_unit_cell B1 (Rocksalt) Structure Sc1 Sc S1 S Sc1->S1 S2 S Sc1->S2 Sc2 Sc Sc2->S1 Sc2->S2 Sc3 Sc Sc3->Sc1 Sc3->S1 Sc3->Sc2 Sc3->S2

Caption: Ball-and-stick model of the B1 (Rocksalt) ScS polymorph.

B2_Structure cluster_unit_cell B2 (Cesium Chloride) Structure Sc_center Sc S1 S Sc_center->S1 S2 S Sc_center->S2 S3 S Sc_center->S3 S4 S Sc_center->S4 S1->S2 S2->S3 S3->S4 S4->S1

Caption: Ball-and-stick model of the B2 (Cesium Chloride) ScS polymorph.

Computational Workflow

The logical flow of predicting and characterizing ScS polymorphs is depicted in the following diagram.

Computational_Workflow cluster_CSP Crystal Structure Prediction EA Evolutionary Algorithm (e.g., USPEX) DFT DFT Calculations (e.g., VASP, Quantum ESPRESSO) EA->DFT AIRSS Ab Initio Random Structure Searching AIRSS->DFT Properties Property Calculations (Electronic, Mechanical, etc.) DFT->Properties Analysis Stability and Property Analysis Properties->Analysis

Caption: Workflow for theoretical prediction of ScS polymorphs.

Phase Stability and Transitions

A systematic computational study on the Sc-S system under high pressure has revealed a complex phase diagram.[2] While a variety of stoichiometries such as ScS3, ScS2, Sc2S, and Sc3S are predicted to be stable at different pressure ranges, the 1:1 ScS composition is dominated by the B1 and B2 phases.[1][2][3]

The transition from the B1 to the B2 phase in ScS is predicted to occur at high pressure.[1] This transition is driven by the tendency of the crystal to adopt a more densely packed structure to minimize the PΔV term in the Gibbs free energy. The calculated transition pressure provides a key data point for high-pressure experimental synthesis and characterization of novel ScS phases.

Conclusion

The theoretical prediction of this compound polymorphs has expanded our understanding of the structural possibilities for this material beyond the experimentally known rocksalt phase. First-principles calculations have not only confirmed the stability of the B1 structure at ambient conditions but have also predicted a pressure-induced phase transition to the B2 (cesium chloride) structure.[1] The quantitative data on the crystallographic parameters, formation energies, and mechanical properties of these polymorphs provide a valuable foundation for future experimental work aimed at synthesizing and characterizing these novel phases of ScS. The computational methodologies outlined in this guide, particularly the combination of crystal structure prediction algorithms with density functional theory, represent a powerful approach for the in-silico discovery of new materials with desired functionalities. Further theoretical and experimental investigations are encouraged to explore the full potential of the this compound system.

References

An In-depth Technical Guide to the Discovery and History of Scandium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium, the first of the d-block transition elements, exhibits a rich and complex chemistry, particularly in its compounds with chalcogens. Among these, scandium sulfide (B99878) has emerged as a material of interest due to its unique structural and electronic properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and fundamental properties of scandium sulfide, with a focus on its primary stoichiometries: scandium(III) sulfide (Sc₂S₃) and scandium monosulfide (ScS). The information is tailored for researchers and professionals in materials science, chemistry, and related fields, providing detailed experimental protocols and quantitative data to support further investigation and application.

Historical Context: The Element Scandium

The journey into this compound begins with the discovery of its constituent element. In 1879, Swedish chemist Lars Fredrik Nilson, while analyzing the minerals euxenite and gadolinite, isolated a new element. He named it scandium, in honor of Scandinavia. The existence of this element had been predicted a decade earlier by Dmitri Mendeleev, who called it "ekaboron" based on a gap in his periodic table. The eventual isolation of scandium and the characterization of its properties provided a powerful confirmation of Mendeleev's periodic law.

The early 20th century saw continued exploration of the properties and compounds of the rare earth elements, including scandium. It was during this period that the first investigations into the synthesis of scandium sulfides were undertaken.

Scandium(III) Sulfide (Sc₂S₃)

Scandium(III) sulfide, or scandium sesquisulfide, is a yellow crystalline solid and the most common sulfide of scandium.

Discovery and Early Synthesis

The synthesis and characterization of rare earth sulfides, including this compound, were pioneered in the early 20th century. One of the seminal works in this area was published in 1930 by W. Klemm, K. Meisel, and H. U. v. Vogel, who systematically investigated the sulfides of the rare earths. A more comprehensive study on scandium sulfides was later conducted by J. P. Dismukes and J. G. White in 1964, which laid the groundwork for much of the modern understanding of these compounds. Their work detailed the preparation, properties, and crystal structures of scandium sulfides in the range from Sc₂S₃ to ScS.[1]

Physicochemical and Crystallographic Properties

Scandium(III) sulfide exhibits distinct physical and structural characteristics. It is a yellow solid with a high melting point, reflecting its refractory nature.[1][2] The crystal structure of Sc₂S₃ is a complex arrangement derived from the rock salt (NaCl) structure. It is based on a cubic close-packed array of sulfide anions, with scandium cations occupying two-thirds of the octahedral interstices.[1][2] This leads to an ordered vacancy structure, resulting in a large orthorhombic unit cell with the space group Fddd.[1][2][3]

PropertyValue
Chemical Formula Sc₂S₃
Molar Mass 186.11 g/mol [2][4][5]
Appearance Yellow crystals[1][2]
Density 2.91 g/cm³[2][5]
Melting Point 1775 °C (2048 K)[2][5]
Crystal System Orthorhombic[2]
Space Group Fddd (No. 70)[3]
Lattice Constants a = 10.41 Å, b = 7.38 Å, c = 22.05 Å
Predicted Band Gap 1.03 eV[3]
Predicted Formation Energy -2.172 eV/atom[3]
Experimental Protocols

This is a common and effective method for producing high-purity Sc₂S₃.

Methodology:

  • Starting Materials: High-purity scandium(III) oxide (Sc₂O₃) powder and a source of sulfur, typically hydrogen sulfide (H₂S) gas.

  • Apparatus: A high-temperature tube furnace equipped with a gas flow system and a graphite (B72142) or alumina (B75360) crucible.

  • Procedure:

    • Place the Sc₂O₃ powder in the crucible and position it in the center of the tube furnace.

    • Purge the system with an inert gas (e.g., argon) to remove air and moisture.

    • Introduce a continuous flow of dry hydrogen sulfide (H₂S) gas over the Sc₂O₃.

    • Heat the furnace to a temperature of 1550 °C or higher and maintain this temperature for 2-3 hours.[1][2] The reaction proceeds as follows: Sc₂O₃(s) + 3H₂S(g) → Sc₂S₃(s) + 3H₂O(g)

    • After the reaction is complete, cool the furnace to room temperature under the H₂S or an inert gas atmosphere.

  • Purification (Chemical Vapor Transport):

    • The crude Sc₂S₃ product can be purified by chemical vapor transport.

    • Seal the crude Sc₂S₃ and a small amount of iodine (as a transport agent) in an evacuated quartz ampoule.

    • Place the ampoule in a two-zone tube furnace, creating a temperature gradient. The hot zone (containing the crude material) is typically held at around 1050 °C, and the cold zone (where crystal growth occurs) at approximately 950 °C.

    • Over several days, pure Sc₂S₃ crystals will deposit in the colder end of the ampoule.

An alternative method involves the reaction of scandium chloride with hydrogen sulfide.

Methodology:

  • Starting Materials: Anhydrous scandium(III) chloride (ScCl₃) and dry hydrogen sulfide (H₂S) gas.

  • Apparatus: A tube furnace with a gas inlet and outlet.

  • Procedure:

    • Place the anhydrous ScCl₃ in a suitable container within the tube furnace.

    • Heat the furnace to an elevated temperature while passing a stream of dry H₂S gas over the ScCl₃. The reaction is: 2ScCl₃(s) + 3H₂S(g) → Sc₂S₃(s) + 6HCl(g)[1]

    • The resulting Sc₂S₃ can be further purified if necessary.

Synthesis_of_Sc2S3 cluster_method1 Method 1: From Scandium Oxide cluster_method2 Method 2: From Scandium Chloride Sc2O3 Sc₂O₃ Powder Furnace1 High-Temperature Furnace (≥1550°C, 2-3h) Sc2O3->Furnace1 H2S H₂S Gas H2S->Furnace1 Crude_Sc2S3 Crude Sc₂S₃ Furnace1->Crude_Sc2S3 Purification Chemical Vapor Transport (Iodine, 950°C) Crude_Sc2S3->Purification Pure_Sc2S3 Pure Sc₂S₃ Crystals Purification->Pure_Sc2S3 ScCl3 Anhydrous ScCl₃ Furnace2 Tube Furnace (Elevated Temp.) ScCl3->Furnace2 H2S2 H₂S Gas H2S2->Furnace2 Sc2S3_product Sc₂S₃ Product Furnace2->Sc2S3_product

Synthesis pathways for Scandium(III) Sulfide (Sc₂S₃).

Scandium Monosulfide (ScS)

Scandium monosulfide is another important phase in the scandium-sulfur system, notable for its simple crystal structure and metallic properties.

Discovery and Synthesis

The direct reaction of scandium metal with sulfur typically yields scandium monosulfide, rather than the sesquisulfide. This method was also explored in the comprehensive work of Dismukes and White.

Physicochemical and Crystallographic Properties

Scandium monosulfide is a golden-yellow solid with metallic luster. It adopts the simple rock salt (NaCl) crystal structure, with scandium and sulfur atoms occupying the octahedral sites in a face-centered cubic lattice.

PropertyValue
Chemical Formula ScS
Molar Mass 77.02 g/mol
Appearance Golden-yellow solid
Crystal System Cubic
Space Group Fm-3m (No. 225)
Lattice Constant a = 5.19 Å
Experimental Protocol

Methodology:

  • Starting Materials: High-purity scandium metal (filings or powder) and elemental sulfur powder.

  • Apparatus: An evacuated and sealed quartz ampoule and a high-temperature furnace.

  • Procedure:

    • Place stoichiometric amounts of scandium and sulfur in a quartz ampoule.

    • Evacuate the ampoule to a high vacuum and seal it.

    • Heat the ampoule slowly in a furnace to a temperature of around 1000 °C. A slow heating rate is crucial to control the exothermic reaction between scandium and sulfur.

    • Maintain the temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction and homogenization.

    • Cool the furnace slowly to room temperature.

Synthesis_of_ScS Sc_metal Scandium Metal Ampoule Evacuated Quartz Ampoule Sc_metal->Ampoule S_powder Sulfur Powder S_powder->Ampoule Furnace High-Temperature Furnace (~1000°C, 24-48h) Ampoule->Furnace ScS_product ScS Product Furnace->ScS_product

Direct synthesis workflow for Scandium Monosulfide (ScS).

Structural Relationship and Other Scandium Sulfides

The crystal structure of Sc₂S₃ can be understood as a derivative of the ScS rock salt structure. In ScS, all octahedral sites in the cubic close-packed sulfur lattice are occupied by scandium. To arrive at the Sc₂S₃ stoichiometry, one-third of the scandium sites must be vacant. In Sc₂S₃, these vacancies are ordered in a complex manner, leading to the larger orthorhombic unit cell.

Structural_Relationship ScS ScS (Rock Salt Structure) All octahedral sites filled Vacancy Introduce ordered vacancies (1/3 of Sc sites) ScS->Vacancy Vacancy Creation Sc2S3 Sc₂S₃ (Orthorhombic, Fddd) Defect rock salt structure Vacancy->Sc2S3 Structural Ordering

Relationship between ScS and Sc₂S₃ crystal structures.

Beyond ScS and Sc₂S₃, other non-stoichiometric scandium sulfides have been reported, such as Sc₁.₃₇S₂. These phases can form when Sc₂S₃ loses sulfur at very high temperatures (above 1100 °C).[1] The scandium-sulfur phase diagram is complex and not fully established, but these intermediate phases highlight the variable oxidation states and bonding environments that scandium can adopt.

Conclusion

The study of this compound, from its early discovery rooted in the exploration of the rare earth elements to modern synthetic and characterization techniques, reveals a fascinating area of inorganic materials chemistry. The two primary phases, Sc₂S₃ and ScS, exhibit distinct crystal structures and properties that are a direct consequence of the stoichiometry and the ordering of vacancies. The detailed experimental protocols provided herein offer a foundation for the reproducible synthesis of these materials, enabling further research into their potential applications in electronics, catalysis, and other advanced technologies. The continued investigation of the scandium-sulfur system and its non-stoichiometric phases promises to uncover new materials with tailored functionalities.

References

Scandium Sulfide: A Comprehensive Technical Overview of its Appearance and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium sulfide (B99878) (Sc₂S₃) is an inorganic compound that has garnered interest in various scientific fields due to its unique properties. This technical guide provides an in-depth analysis of the appearance and key physical characteristics of scandium sulfide, supported by experimental methodologies and data presented for clarity and comparative analysis.

Appearance and Morphology

The visual appearance of this compound can vary depending on its form. While it is often described as a yellow solid in its crystalline form[1], it can also appear as a black powder[2]. This difference in coloration is likely attributable to variations in particle size, surface area, and the presence of minor impurities. Crystalline this compound presents as yellow orthorhombic crystals.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below, offering a consolidated view of its fundamental characteristics.

PropertyValueUnitsNotes
Color Yellow (crystals)[1], Black (powder)[2]N/AColor may vary based on morphology.
Crystal System Orthorhombic[1]N/A
Space Group Fddd[1]N/A
Lattice Constants a = 10.41, b = 7.38, c = 22.05Å
Melting Point 1775°C
Density 2.88 - 2.91g/cm³[3]
Molar Mass 186.11 g/mol [1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of scandium oxide (Sc₂O₃) with hydrogen sulfide (H₂S) gas at elevated temperatures.

Materials:

  • Scandium oxide (Sc₂O₃) powder

  • Hydrogen sulfide (H₂S) gas

  • Argon (Ar) gas (inert atmosphere)

  • Tube furnace

  • Alumina (B75360) boat

Procedure:

  • An alumina boat containing scandium oxide powder is placed inside a quartz tube reactor within a tube furnace.

  • The reactor is purged with argon gas to establish an inert atmosphere.

  • The furnace temperature is gradually increased to the reaction temperature of 1000-1150 °C.

  • Once the desired temperature is reached, a flow of hydrogen sulfide gas is introduced into the reactor.

  • The reaction is allowed to proceed for several hours to ensure complete conversion of the oxide to the sulfide.

  • After the reaction period, the hydrogen sulfide flow is stopped, and the reactor is cooled to room temperature under an argon atmosphere.

  • The resulting this compound product is then collected from the alumina boat.

A workflow for the synthesis of this compound is depicted in the following diagram:

G Sc2O3 Scandium Oxide (Sc₂O₃) in Alumina Boat Furnace Place in Tube Furnace Sc2O3->Furnace Purge Purge with Argon (Ar) Furnace->Purge Heat Heat to 1000-1150 °C Purge->Heat H2S Introduce Hydrogen Sulfide (H₂S) Heat->H2S React Reaction for several hours H2S->React Cool Cool to Room Temperature under Ar React->Cool Sc2S3 Collect this compound (Sc₂S₃) Cool->Sc2S3

Synthesis of this compound Workflow
Characterization of Physical Properties

1. Crystal Structure Determination via X-ray Diffraction (XRD):

The crystal structure and lattice parameters of the synthesized this compound can be determined using powder X-ray diffraction.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

  • A small amount of the this compound powder is finely ground and mounted on a sample holder.

  • The sample is placed in the X-ray diffractometer.

  • The XRD pattern is recorded over a 2θ range of 10-80° with a step size of 0.02°.

  • The resulting diffraction pattern is analyzed using appropriate software to identify the crystal phase and determine the lattice parameters by comparing the peak positions to standard diffraction data for this compound.

2. Melting Point Determination:

The melting point of this compound can be determined using a high-temperature melting point apparatus.

Instrumentation:

  • High-temperature melting point apparatus (e.g., laser heating or resistive heating furnace with optical pyrometer).

Procedure:

  • A small sample of this compound is placed in a tungsten or graphite (B72142) crucible.

  • The crucible is placed in the heating element of the apparatus.

  • The sample is heated at a controlled rate in an inert atmosphere (e.g., argon).

  • The temperature at which the sample is observed to melt is recorded using an optical pyrometer. The observation of a phase transition from solid to liquid confirms the melting point.

3. Density Measurement:

The density of this compound can be determined using gas pycnometry.

Instrumentation:

  • Gas pycnometer (typically using helium gas).

Procedure:

  • A precisely weighed sample of this compound powder is placed in the sample chamber of the gas pycnometer.

  • The chamber is sealed, and the system is purged with helium gas to remove any adsorbed gases from the sample surface.

  • Helium gas is then introduced into a reference chamber of known volume, and the pressure is measured.

  • A valve is opened, allowing the gas to expand into the sample chamber.

  • The new equilibrium pressure is measured.

  • Using the ideal gas law and the measured pressures and known volumes, the volume of the solid sample can be accurately determined.

  • The density is then calculated by dividing the mass of the sample by its measured volume.

The relationship between these characterization techniques is illustrated below:

G Sc2S3 This compound Sample XRD X-ray Diffraction (XRD) Sc2S3->XRD MP Melting Point Apparatus Sc2S3->MP GP Gas Pycnometry Sc2S3->GP CrystalStructure Crystal Structure (Orthorhombic, Fddd) XRD->CrystalStructure MeltingPoint Melting Point (1775 °C) MP->MeltingPoint Density Density (2.88-2.91 g/cm³) GP->Density

Characterization of this compound

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Scandium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations necessary for the handling of Scandium Sulfide (B99878) (Sc₂S₃). Due to the limited specific toxicological data on Scandium Sulfide, this document incorporates safety protocols derived from information on scandium compounds, rare earth metals, and, most critically, the hazards associated with its potential reaction byproducts, such as hydrogen sulfide gas. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Chemical and Physical Properties of this compound

This compound is a yellow to black crystalline or powder solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula Sc₂S₃[1]
Molecular Weight 186.11 g/mol [1]
Appearance Yellow crystals or black powder[1][2]
Melting Point 1,775 °C (3,227 °F)[1]
Density 2.91 g/cm³[1]
CAS Number 12166-29-9[1]

Health Hazard Information

The toxicological properties of this compound have not been fully investigated.[3] However, available data and the chemical nature of the compound indicate several potential hazards. The primary hazards are associated with the particulate nature of the compound and its reactivity with moisture and acids.

Scandium-Related Health Effects

As a rare earth metal compound, this compound's health effects can be inferred from studies on scandium and other rare earth elements.

  • Irritation: this compound is classified as an irritant.[4]

  • Fibrogenic Potential: It is also described as fibrogenic, meaning it has the potential to cause tissue injury and scarring (fibrosis).[4]

  • Respiratory System: A toxicokinetic study on scandium oxide in rats identified the lungs as a primary site for accumulation and retention, which raises concerns about the risks associated with respiratory exposure to scandium compounds in workers.[5] Long-term occupational exposure to rare earth elements has been linked to adverse respiratory effects, including inflammation and pulmonary fibrosis.[6]

  • Systemic Effects: While some safety data sheets suggest that scandium should not be classified as a carcinogen, mutagen, or reproductive toxicant, there is a general lack of comprehensive long-term toxicological data.[7] Some studies on rare earth elements have indicated potential for DNA oxidative damage.[8]

Acute Hazard: Hydrogen Sulfide Formation

A significant and acute hazard associated with this compound is its potential to release highly toxic hydrogen sulfide (H₂S) gas upon contact with water, humidity, or acids.[9] Many metal sulfides readily undergo hydrolysis to produce hydrogen sulfide.[1][10]

The reaction can be represented as:

Sc₂S₃ + 6H₂O → 2Sc(OH)₃ + 3H₂S↑

Due to the severe toxicity of hydrogen sulfide, this reaction is a critical safety consideration.

Quantitative Toxicity Data

Occupational Exposure Limits for Hydrogen Sulfide

The following table summarizes the key occupational exposure limits for hydrogen sulfide gas.

OrganizationLimit TypeValue (ppm)Reference
OSHA Permissible Exposure Limit (PEL) - Ceiling20 ppm[4][10]
OSHA Permissible Exposure Limit (PEL) - Peak50 ppm (for 10 mins if no other exposure)[4][10]
NIOSH Recommended Exposure Limit (REL) - Ceiling10 ppm (for 10 mins)[10][11]
ACGIH Threshold Limit Value (TLV) - Time-Weighted Average (TWA)1 ppm[10][12]
ACGIH Threshold Limit Value (TLV) - Short-Term Exposure Limit (STEL)5 ppm[10][12]
NIOSH Immediately Dangerous to Life or Health (IDLH)100 ppm[1][11]
Concentration-Dependent Health Effects of Hydrogen Sulfide

The following table outlines the health effects of inhaling hydrogen sulfide at various concentrations.

Concentration (ppm)Health EffectReference
0.01 - 1.5 Odor threshold (rotten eggs).[4]
10 - 20 Eye irritation.[1]
50 - 100 Eye damage, respiratory tract irritation.[1][4]
100 - 150 Olfactory nerve paralysis (loss of sense of smell).[1]
320 - 530 Pulmonary edema, with the possibility of death.[1]
530 - 1000 Strong stimulation of the central nervous system, rapid breathing, leading to loss of breathing.[1]
> 1000 Immediate collapse with loss of breathing, even after a single breath.[1]
~800 LC50 for humans (5 minutes exposure).[1][3]

Safe Handling and Storage Procedures

A risk assessment should be conducted before handling this compound to establish specific laboratory safety protocols.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to control exposure to the powder and any potential outgassing of hydrogen sulfide.[10]

  • Glove Box: For procedures with a higher risk of dust generation or when working with larger quantities, handling within an inert atmosphere glove box is recommended to prevent contact with moisture.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[3][10]

  • Skin Protection: A lab coat and impervious gloves (e.g., nitrile).[3][10]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with a particulate filter is necessary.[11] If hydrogen sulfide is anticipated, a respirator with an appropriate acid gas cartridge is required. For concentrations at or above the IDLH (100 ppm), a self-contained breathing apparatus (SCBA) is mandatory.[13]

Handling Practices
  • Avoid the formation of dust and aerosols.[10]

  • Use non-sparking tools and equipment.

  • Ground and bond containers and receiving equipment to prevent static electricity buildup.[7][14]

  • Wash hands thoroughly after handling.[7][10]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[3][10]

  • Keep containers tightly sealed to prevent contact with moisture and air.[10]

  • Store under an inert atmosphere (e.g., argon) if possible.[3]

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]

Fire and Explosion Hazards

While this compound itself is not highly flammable, the potential for hazardous decomposition products and the release of flammable hydrogen sulfide gas in the presence of certain extinguishing agents must be considered.

  • Extinguishing Media: Use a Class D dry powder extinguisher, dry sand, or carbon dioxide. Do not use water , as it may react with this compound to produce flammable and toxic hydrogen sulfide gas.[10][11]

  • Hazardous Combustion Products: May include sulfur oxides and scandium oxide.[3]

  • Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[10]

Accidental Release Measures
  • Small Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled material, avoiding dust generation.

    • Place in a sealed, labeled container for disposal.

    • Clean the spill area with a damp cloth (use with caution due to potential H₂S generation) and decontaminate.

  • Large Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Prevent entry to the area.

    • Ensure adequate ventilation.

    • Follow established emergency response protocols.

Recommended Experimental Protocols for Toxicological Assessment

As specific toxicological data for this compound is lacking, the following outlines general methodologies that could be employed for its assessment. These protocols should be adapted and refined by toxicology professionals.

Acute Oral Toxicity Study (e.g., OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of this compound.

  • Methodology:

    • Use a stepwise procedure with a limited number of animals (e.g., rats), starting with a dose expected to be non-lethal.

    • Administer this compound by gavage.

    • Observe animals for signs of toxicity and mortality for at least 14 days.

    • Conduct a gross necropsy on all animals at the end of the study.

Acute Dermal Toxicity Study (e.g., OECD Guideline 402)
  • Objective: To assess the potential for toxicity from dermal exposure.

  • Methodology:

    • Apply a single dose of this compound to a small, shaved area of the skin of the test animals (e.g., rabbits or rats).

    • The application site is covered with a porous gauze dressing.

    • Observe animals for skin reactions (erythema, edema) and systemic signs of toxicity for 14 days.

In Vitro Cytotoxicity Assay
  • Objective: To evaluate the cytotoxic potential of this compound on cultured cells.

  • Methodology:

    • Expose relevant cell lines (e.g., human lung fibroblasts, hepatocytes) to varying concentrations of this compound.

    • Assess cell viability using assays such as MTT or LDH release.

    • Determine the concentration that causes a 50% reduction in cell viability (IC50).

Visualizations

Diagrams

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment don_ppe Don PPE (Goggles, Lab Coat, Gloves, Respirator) risk_assessment->don_ppe setup_hood Prepare Chemical Fume Hood don_ppe->setup_hood weigh Weigh this compound setup_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Safe Handling Workflow for this compound.

G Figure 2: this compound Hydrolysis and H₂S Hazard sc2s3 This compound (Sc₂S₃) (Solid Powder) reaction Hydrolysis Reaction sc2s3->reaction moisture Moisture / Acid (H₂O / H⁺) moisture->reaction h2s Hydrogen Sulfide Gas (H₂S) (Highly Toxic) reaction->h2s scoh3 Scandium Hydroxide (Solid Byproduct) reaction->scoh3 inhalation_hazard Acute Inhalation Hazard h2s->inhalation_hazard

Caption: this compound Hydrolysis and H₂S Hazard.

G Figure 3: Emergency Response for this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor evacuate->alert assess Assess Spill Size & Risk alert->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large don_ppe Don Appropriate PPE (incl. Respiratory Protection) small_spill->don_ppe call_emergency Call Emergency Services large_spill->call_emergency cleanup Clean Up Spill Using Dry Methods don_ppe->cleanup dispose Package Waste for Disposal cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate secure_area Secure Area, Prevent Entry call_emergency->secure_area

Caption: Emergency Response for this compound Spill.

Conclusion

While this compound may have valuable applications in research and development, it must be handled with significant caution. The lack of comprehensive toxicological data on the compound itself necessitates treating it as a substance with unknown long-term health effects. The most immediate and severe hazard is the potential for the release of highly toxic hydrogen sulfide gas upon contact with moisture or acids. Therefore, stringent control measures, including the use of chemical fume hoods, appropriate personal protective equipment, and the absolute avoidance of contact with water and acids, are paramount for the safe handling of this compound. All personnel must be thoroughly trained on these hazards and emergency procedures before working with this compound.

References

The Scarcity of Scandium-Sulfur Minerals in Nature: A Geochemical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scandium (Sc), a critical element in advanced technologies, exhibits a distinct geochemical behavior that dictates its natural distribution. Despite its moderate crustal abundance, scandium is highly dispersed and rarely forms concentrated ore deposits. This guide addresses the notable absence of naturally occurring scandium-sulfur minerals. Geochemically, scandium is a strong lithophile, showing a pronounced affinity for oxygen, which leads to its incorporation into silicate (B1173343) and oxide minerals. Its ionic radius and charge prevent significant substitution into common sulfide (B99878) mineral lattices. This document provides a comprehensive overview of the geochemical principles governing scandium's occurrence, details the characteristics of its primary non-sulfide mineral forms, outlines laboratory synthesis of scandium sulfides, and describes analytical methods for its detection in geological matrices.

The Geochemical Behavior of Scandium

Scandium's behavior in geological systems is governed by its electronic configuration and ionic properties. With an oxidation state of +3, its ionic radius is similar to that of iron (Fe³⁺) and magnesium (Mg²⁺), allowing for substitution in the crystal lattices of ferromagnesian minerals.[1] However, scandium is classified as a lithophile element, indicating a strong affinity for oxygen over sulfur.[2] This preference is a primary reason for the lack of naturally occurring scandium sulfide minerals.

During magmatic differentiation, scandium is preferentially incorporated into early-crystallizing silicate minerals such as pyroxenes and amphiboles.[1] It is considered a compatible element in these minerals, meaning it is readily accepted into their crystal structures.[1] In contrast, it is incompatible with olivine.[1] This dispersal in common rock-forming minerals contributes to its general lack of concentration in specific ore bodies.[3] The formation of sulfide minerals, or sulfidogenesis, typically occurs in environments where chalcophile elements (those with an affinity for sulfur) are concentrated. Scandium's geochemical nature does not favor its partitioning into sulfide melts. Consequently, scandium is rare in hydrothermal sulfide mineralization, typically present only at concentrations of 1–2 mg/kg.[2]

Geochemical_Affinity_of_Scandium Sc Scandium (Sc³⁺) Lithophile Lithophile Sc->Lithophile High Affinity Chalcophile Chalcophile Sc->Chalcophile Low Affinity Silicates_Oxides Silicates_Oxides Lithophile->Silicates_Oxides Forms Sulfides Sulfides Chalcophile->Sulfides Does not readily form

Naturally Occurring Scandium Minerals

While scandium-sulfur minerals are not found in nature, scandium is a primary constituent of a few rare minerals, predominantly silicates and phosphates. The most significant of these are Thortveitite and Kolbeckite.[4][5]

Thortveitite

Thortveitite is a scandium yttrium silicate and is considered the most widespread scandium-specific mineral, though still rare.[6] It is primarily found in granitic pegmatites.[4][7]

PropertyValue
Chemical Formula (Sc,Y)₂Si₂O₇[6]
Crystal System Monoclinic[8]
Space Group C2/m[7]
Hardness (Mohs) 6 - 7[8]
Density (g/cm³) 3.27 - 3.58[8]
Color Grayish-green, black, gray, brown[8]
Luster Vitreous, Dull[8]

Table 1: Quantitative data for Thortveitite.

Kolbeckite

Kolbeckite is a hydrated scandium phosphate (B84403) mineral.[9] It is a rare secondary mineral found in some polymetallic hydrothermal veins and phosphate deposits.[5]

PropertyValue
Chemical Formula ScPO₄·2H₂O[9]
Crystal System Monoclinic[9]
Space Group P2₁/n[9]
Hardness (Mohs) 3 - 5[5]
Density (g/cm³) 2.36[5]
Color Colorless, light yellow, cyan-blue, blue-gray, apple-green[5]
Luster Vitreous, Pearly[5]

Table 2: Quantitative data for Kolbeckite.

Synthetic Scandium Sulfides

For research and various applications, scandium sulfides can be synthesized in the laboratory. The most common form is scandium(III) sulfide (Sc₂S₃).

Experimental Protocol for the Synthesis of Scandium(III) Sulfide (Sc₂S₃)

A common method for the synthesis of Sc₂S₃ involves the sulfidation of scandium(III) oxide (Sc₂O₃).[10][11]

4.1.1 Materials and Equipment:

  • Scandium(III) oxide (Sc₂O₃) powder (high purity)

  • Hydrogen sulfide (H₂S) gas or elemental sulfur (S)

  • High-temperature tube furnace

  • Graphite (B72142) or alumina (B75360) crucible

  • Gas flow control system

  • Chemical vapor transport apparatus (for purification)

  • Iodine (I₂) (as a transport agent)

4.1.2 Procedure:

  • Sulfidation: Place the Sc₂O₃ powder in a graphite crucible. Heat the crucible in a tube furnace to a high temperature (typically ≥ 1550 °C) under a continuous flow of hydrogen sulfide gas for several hours (e.g., 2-3 hours).[10] Alternatively, sulfidation can be achieved by reacting Sc₂O₃ with elemental sulfur gas at high temperatures (e.g., 1350 °C).[11]

  • Purification (Chemical Vapor Transport): The crude Sc₂S₃ product can be purified by chemical vapor transport. The crude product is sealed in an evacuated quartz ampoule with a small amount of iodine. The ampoule is placed in a two-zone furnace, with the crude material at a higher temperature (e.g., 950 °C) and the other end at a lower temperature. The Sc₂S₃ reacts with iodine to form a volatile scandium-iodide complex, which then decomposes at the cooler end of the ampoule, depositing purified Sc₂S₃ crystals.[10]

Another reported synthesis method involves the reaction of scandium(III) chloride (ScCl₃) with dry hydrogen sulfide at elevated temperatures.[10]

Synthesis_of_Sc2S3 Sc2O3 Scandium Oxide (Sc₂O₃) High_Temp High Temperature (e.g., 1350-1550 °C) Sc2O3->High_Temp H2S Hydrogen Sulfide (H₂S) or Sulfur (S) Gas H2S->High_Temp Crude_Sc2S3 Crude Sc₂S₃ High_Temp->Crude_Sc2S3 Sulfidation Reaction Purification Purification (Chemical Vapor Transport) Crude_Sc2S3->Purification Pure_Sc2S3 Pure Sc₂S₃ Crystals Purification->Pure_Sc2S3

Analytical Methods for Scandium in Geological Samples

The accurate determination of scandium concentrations in geological materials is crucial for both geochemical research and resource evaluation. Given its typically low abundance, sensitive analytical techniques are required.

Sample Preparation Protocol
  • Digestion of Silicate-rich Samples: For geological materials rich in silicates, a common method involves digestion with a mixture of hydrofluoric (HF), hydrochloric (HCl), and sulfuric (H₂SO₄) acids.[12]

  • Fusion: For refractory minerals, fusion with a flux such as sodium peroxide (Na₂O₂), sodium carbonate (Na₂CO₃), or lithium metaborate/tetraborate (Li₂B₄O₇) is employed to decompose the sample.[13] The resulting fused material is then dissolved in dilute acid.[13]

  • Solvent Extraction: To separate scandium from interfering elements in complex matrices like rare-earth minerals, solvent extraction can be utilized. A common method uses di(2-ethylhexyl) phosphoric acid (DEHPA) in an organic solvent to selectively extract scandium from an acidic aqueous solution.[12]

Instrumental Analysis
  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a robust technique for determining the concentration of scandium in solutions derived from digested or fused geological samples. The sample solution is introduced into an argon plasma, which excites the scandium atoms. The intensity of the light emitted at characteristic wavelengths for scandium is proportional to its concentration.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS offers higher sensitivity than ICP-OES and is suitable for determining trace and ultra-trace concentrations of scandium. It measures the mass-to-charge ratio of ions created in the argon plasma, providing excellent specificity for scandium.

Analytical_Workflow_for_Scandium start Geological Sample prep Sample Preparation start->prep digestion Acid Digestion (e.g., HF-HCl-H₂SO₄) prep->digestion fusion Fusion (e.g., Na₂CO₃, Li₂B₄O₇) prep->fusion dissolution Dissolution in Dilute Acid digestion->dissolution fusion->dissolution analysis Instrumental Analysis dissolution->analysis icp_oes ICP-OES analysis->icp_oes icp_ms ICP-MS analysis->icp_ms end Scandium Concentration Data icp_oes->end icp_ms->end

Conclusion

The natural occurrence of scandium-sulfur minerals is not observed due to the element's inherent lithophile nature. Scandium's geochemical properties favor its incorporation into silicate and oxide minerals, where it is typically found in trace amounts. The primary, albeit rare, scandium minerals are the silicate thortveitite and the phosphate kolbeckite. For researchers and professionals in materials science and drug development, understanding this geochemical context is crucial. While natural scandium sulfides are absent, they can be synthesized in the laboratory, and this guide provides an overview of the methodologies. Furthermore, the accurate quantification of scandium in geological and synthetic materials relies on sensitive analytical techniques such as ICP-OES and ICP-MS, preceded by appropriate sample preparation methods.

References

Ab Initio Insights into the Properties of Scandium Sulfides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural, electronic, mechanical, and thermodynamic properties of scandium sulfides, drawing upon a comprehensive review of ab initio computational studies. Scandium sulfides, including ScS, Sc₂S₃, and ScS₂, are materials with emerging interest in various technological applications. Understanding their fundamental properties through first-principles calculations is crucial for predicting their behavior and designing novel materials with tailored functionalities. This document summarizes key quantitative data, details the underlying computational methodologies, and provides a visual workflow for such theoretical investigations.

Structural and Mechanical Properties

Ab initio studies, primarily based on Density Functional Theory (DFT), have been instrumental in elucidating the ground-state crystal structures and mechanical stability of scandium sulfides.

Scandium Monosulfide (ScS): Theoretical calculations confirm that ScS crystallizes in the rock-salt (B1, NaCl-type) structure under ambient conditions. At high pressures, a structural phase transition to the CsCl-type (B2) structure is predicted.

Scandium Sesquisulfide (Sc₂S₃): This compound is known to have a more complex orthorhombic crystal structure with the space group Fddd. Its structure is related to the NaCl-type, but with ordered vacancies in the cation sublattice.

Scandium Disulfide (ScS₂): As a layered material, ScS₂ has been investigated for its potential in energy storage applications. Ab initio studies have explored its viability as a cathode material, highlighting its metallic nature.

The calculated structural and elastic properties from various ab initio studies are summarized in the tables below for comparative analysis.

Scandium Sulfide (ScS) Lattice Constant (Å) Bulk Modulus (GPa) Elastic Constants (GPa)
Structure aB₀C₁₁
Rock-salt (B1)Data not available in search resultsData not available in search resultsData not available in search results
Scandium Sesquisulfide (Sc₂S₃) Lattice Constants (Å) Bulk Modulus (GPa) Elastic Constants (GPa)
Structure abc
Orthorhombic (Fddd)10.417.3822.05
Scandium Disulfide (ScS₂) Lattice Constant (Å) Bulk Modulus (GPa) Elastic Constants (GPa)
Structure aB₀C₁₁
LayeredData not available in search resultsData not available in search resultsData not available in search results

Electronic and Thermodynamic Properties

The electronic band structure and density of states (DOS) determine the electrical conductivity and optical properties of materials. Ab initio calculations have been employed to predict these properties for scandium sulfides.

Scandium Monosulfide (ScS): Studies on the electronic structure of ScS are crucial for understanding its conductivity and potential for electronic applications.

Scandium Sesquisulfide (Sc₂S₃): The Materials Project database provides calculated electronic properties for orthorhombic Sc₂S₃, indicating it is a semiconductor.

Scandium Disulfide (ScS₂): First-principles calculations suggest that layered ScS₂ is metallic, which is a desirable property for its application as an electrode in batteries.

Thermodynamic properties, such as the enthalpy of formation and cohesive energy, provide insights into the stability of these compounds. The quasi-harmonic Debye model is often used in conjunction with DFT calculations to predict temperature-dependent thermodynamic properties.

Compound Band Gap (eV) Enthalpy of Formation (eV/atom) Cohesive Energy (eV/atom)
ScS Data not available in search resultsData not available in search resultsData not available in search results
Sc₂S₃ Calculated value from Materials ProjectCalculated value from Materials ProjectCalculated value from Materials Project
ScS₂ Metallic (0)Data not available in search resultsData not available in search results

Note: This table contains placeholders where specific data from a range of studies could not be immediately retrieved.

Computational Methodologies

The accuracy of ab initio calculations is highly dependent on the computational parameters and theoretical framework employed. The following section outlines a typical methodology used in the study of scandium sulfides.

Density Functional Theory (DFT) Calculations

First-principles calculations are predominantly performed using DFT as implemented in various software packages such as the Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, or CASTEP.

Key Computational Parameters:

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a common choice for solids. For more accurate electronic structure calculations, hybrid functionals (e.g., HSE06) or methods beyond DFT, such as the GW approximation, may be used.

  • Pseudopotentials/Basis Sets: The interaction between the core and valence electrons is typically described by pseudopotentials. The Projector Augmented Wave (PAW) method is a widely used and accurate approach. The valence electron wavefunctions are expanded in a plane-wave basis set, with the kinetic energy cutoff for the plane waves being a crucial convergence parameter.

  • k-point Sampling: The integration over the Brillouin zone is performed on a discrete grid of k-points. The density of this grid (e.g., a Monkhorst-Pack mesh) must be converged to ensure accurate results.

  • Convergence Criteria: Self-consistent field (SCF) calculations are iterated until the total energy and forces on the atoms converge below a specified threshold (e.g., 10⁻⁶ eV for energy and 10⁻³ eV/Å for forces).

Calculation of Properties
  • Structural Properties: The equilibrium crystal structure is determined by relaxing the atomic positions and lattice parameters to minimize the total energy of the system.

  • Elastic Properties: Elastic constants are typically calculated by applying a set of small strains to the equilibrium structure and calculating the resulting stress tensor. The elastic constants are then determined by fitting the stress-strain relationship to Hooke's law.

  • Electronic Properties: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone, and the density of states is computed to analyze the contribution of different orbitals.

  • Thermodynamic Properties: Phonon calculations are performed to obtain the vibrational properties of the crystal. These are then used within the quasi-harmonic approximation to calculate temperature-dependent thermodynamic properties like the Helmholtz free energy, entropy, and specific heat.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the ab initio calculation of material properties.

AbInitio_Workflow cluster_input Input Definition cluster_calculation DFT Calculation cluster_analysis Data Analysis & Output start Define Crystal Structure (e.g., ScS, Sc2S3, ScS2) params Select Computational Parameters (Functional, Basis Set, k-points, Cutoff) start->params scf Self-Consistent Field (SCF) Calculation params->scf geom_opt Geometry Optimization (Relax Atomic Positions & Lattice) prop_calc Property Calculations (Elastic, Electronic, Phonon) geom_opt->prop_calc scf->geom_opt struct_out Structural Properties (Lattice Constants, Bond Lengths) prop_calc->struct_out mech_out Mechanical Properties (Elastic Constants, Bulk Modulus) prop_calc->mech_out elec_out Electronic Properties (Band Structure, DOS) prop_calc->elec_out thermo_out Thermodynamic Properties (Free Energy, Specific Heat) prop_calc->thermo_out

A typical workflow for ab initio materials property calculations.

Logical Relationships in Property Derivation

The calculation of various material properties from first principles follows a logical progression, where some properties are derived from others.

Property_Derivation total_energy Total Energy (from DFT) forces Forces on Atoms total_energy->forces stress Stress Tensor total_energy->stress band_structure Electronic Band Structure total_energy->band_structure phonons Phonon Frequencies forces->phonons elastic_constants Elastic Constants stress->elastic_constants thermo_props Thermodynamic Properties phonons->thermo_props bulk_modulus Bulk & Shear Moduli elastic_constants->bulk_modulus dos Density of States band_structure->dos

Methodological & Application

Application Notes and Protocols for the Synthesis of Scandium Sulfide from Scandium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of scandium sulfide (B99878) (Sc₂S₃) from a scandium oxide (Sc₂O₃) precursor. The methods described herein are based on established high-temperature sulfidation techniques and are intended to guide researchers in the successful preparation of this material for various applications, including in advanced materials and as an intermediate in the production of aluminum-scandium master alloys.[1][2]

Introduction

Scandium sulfide is a yellow solid compound with the chemical formula Sc₂S₃.[3] It possesses an orthorhombic crystal structure.[3][4] The synthesis of this compound from scandium oxide is a critical step for applications where a sulfide precursor is preferred over an oxide. This is particularly relevant in extractive metallurgy, for instance, in the production of Al-Sc master alloys via aluminothermic reduction, where the sulfide route can offer environmental and economic advantages over halide-based processes.[1][2]

Two primary methods for the conversion of scandium oxide to this compound are detailed: sulfidation with elemental sulfur and sulfidation with hydrogen sulfide.

Data Presentation

The following tables summarize the key quantitative parameters for the two synthesis methods.

Table 1: Precursor and Reagent Specifications

ParameterSpecificationSource
Scandium Oxide (Sc₂O₃) Purity99.99%Sumitomo Metal Mining[1]
Elemental Sulfur (S) Purity99.5% (sublimed)Acros Organics[1]
Hydrogen Sulfide (H₂S)Dry, flowing gas[3]

Table 2: Experimental Conditions for this compound Synthesis

ParameterMethod 1: Sulfidation with Elemental SulfurMethod 2: Sulfidation with Hydrogen Sulfide
Reaction Temperature 1350 °C[1]≥ 1550 °C[3]
Reaction Time 2 hours[1]2-3 hours[3]
Atmosphere Sulfur gas at 0.1 - 0.5 atm partial pressure[1]Flowing hydrogen sulfide[3]
Reactor/Crucible Graphite (B72142) packed bed reactor[1]Graphite crucible[3]
Post-synthesis Purification Not specified, though sintering may occur[1]Chemical vapor transport at 950 °C with iodine[3]

Experimental Protocols

Method 1: Synthesis via Sulfidation with Elemental Sulfur

This protocol is adapted from a method used for producing this compound as an intermediate for aluminum-scandium master alloy production.[1]

3.1.1. Materials and Equipment

  • Scandium oxide (Sc₂O₃) powder, 99.99% purity

  • Sublimed elemental sulfur, 99.5% purity

  • Graphite packed bed reactor

  • Tube furnace capable of reaching 1350 °C with a controlled atmosphere

  • Inert gas supply (e.g., Argon)

  • Sulfur vapor generation system

  • Appropriate safety equipment (fume hood, personal protective equipment)

3.1.2. Protocol

  • Reactor Preparation: Place a piece of tissue paper at the bottom of the graphite packed bed reactor to prevent the loss of fine scandium oxide powder.[1]

  • Loading the Precursor: Load 30 g of scandium oxide powder into the reactor. Do not pack or compress the powder.[1]

  • Furnace Setup: Place the loaded reactor into the tube furnace.

  • Inert Atmosphere Purge: Purge the furnace tube with an inert gas (e.g., Argon) to remove any residual air and moisture.

  • Heating and Sulfidation:

    • Heat the furnace to 1350 °C.[1]

    • Once the temperature is stable, introduce sulfur vapor into the furnace to achieve a partial pressure of 0.1 to 0.5 atm.[1]

    • Maintain these conditions for 2 hours to facilitate the conversion of scandium oxide to this compound.[1]

  • Cooling: After the reaction is complete, stop the sulfur vapor flow and cool the furnace down to room temperature under an inert atmosphere.

  • Product Retrieval: Carefully remove the reactor from the furnace and collect the synthesized this compound product. The product is expected to be a yellow solid.[1][3]

  • Characterization: Analyze the crystalline phase of the product using X-ray diffraction (XRD) to confirm the formation of Sc₂S₃.[1]

Note: Sintering of the this compound product may occur, which can limit the diffusion of sulfur gas to the center of the powder bed, potentially resulting in incomplete conversion.[1] Optimization of reaction time, temperature, and reactor design may be necessary to achieve full conversion.[1]

Method 2: Synthesis via Sulfidation with Hydrogen Sulfide

This protocol is a more traditional method for the synthesis of metal sulfides.[3]

3.2.1. Materials and Equipment

  • Scandium oxide (Sc₂O₃) powder

  • Hydrogen sulfide (H₂S) gas (handle with extreme caution in a well-ventilated fume hood)

  • Graphite crucible

  • High-temperature tube furnace capable of reaching at least 1550 °C

  • Gas flow control system for H₂S

  • Appropriate safety equipment, including an H₂S gas detector

3.2.2. Protocol

  • Loading the Precursor: Place the scandium oxide powder into a graphite crucible.

  • Furnace Setup: Position the crucible within the high-temperature tube furnace.

  • Heating and Sulfidation:

    • Begin heating the furnace under a flow of dry hydrogen sulfide gas.

    • Raise the temperature to 1550 °C or higher.[3]

    • Maintain the temperature and H₂S flow for 2-3 hours to ensure complete sulfidation.[3]

  • Cooling: After the reaction period, cool the furnace to room temperature while maintaining the H₂S flow to prevent re-oxidation of the product. Once cooled, switch to an inert gas flow before opening the furnace.

  • Product Retrieval: Remove the crucible and collect the crude this compound product.

  • (Optional) Purification: For higher purity, the crude Sc₂S₃ can be purified via chemical vapor transport. This involves sealing the crude product in an evacuated quartz ampoule with a small amount of iodine and placing it in a two-zone furnace to transport the Sc₂S₃ from a hotter zone to a cooler zone at 950 °C.[3]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound from scandium oxide.

experimental_workflow Experimental Workflow: Synthesis of this compound from Scandium Oxide start Start: Scandium Oxide (Sc₂O₃) Precursor method_choice Select Synthesis Method start->method_choice method1_start Method 1: Sulfidation with Elemental Sulfur method_choice->method1_start Elemental Sulfur method2_start Method 2: Sulfidation with Hydrogen Sulfide method_choice->method2_start Hydrogen Sulfide load_sc2o3_m1 Load Sc₂O₃ into Graphite Reactor method1_start->load_sc2o3_m1 heat_m1 Heat to 1350 °C Introduce Sulfur Vapor (0.1-0.5 atm) load_sc2o3_m1->heat_m1 react_m1 React for 2 hours heat_m1->react_m1 cool_m1 Cool to Room Temperature under Inert Atmosphere react_m1->cool_m1 product This compound (Sc₂S₃) Product cool_m1->product load_sc2o3_m2 Load Sc₂O₃ into Graphite Crucible method2_start->load_sc2o3_m2 heat_m2 Heat to ≥ 1550 °C under Flowing H₂S load_sc2o3_m2->heat_m2 react_m2 React for 2-3 hours heat_m2->react_m2 cool_m2 Cool to Room Temperature under H₂S/Inert Atmosphere react_m2->cool_m2 cool_m2->product characterization Characterization (e.g., XRD) product->characterization

Caption: Workflow for Sc₂S₃ synthesis from Sc₂O₃.

References

Application Notes and Protocols for the Chemical Vapor Transport Synthesis of Sc₂S₃ Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Scandium(III) Sulfide (B99878) (Sc₂S₃) single crystals using the Chemical Vapor Transport (CVT) technique. While specific experimental data for the CVT of Sc₂S₃ is limited in published literature, this document compiles established principles of CVT for rare-earth sulfides to provide a robust starting point for experimentation.

Introduction

Scandium(III) sulfide (Sc₂S₃) is a yellow crystalline solid with an orthorhombic crystal structure. High-purity single crystals are essential for the accurate characterization of its physical and chemical properties, which is of interest in various fields, including materials science and potentially for applications in drug development as novel scaffolds or in delivery systems. Chemical Vapor Transport (CVT) is a widely used method for the purification and growth of high-quality single crystals of inorganic compounds that do not sublime or have very low vapor pressures.

The CVT process relies on a reversible chemical reaction where a solid material reacts with a gaseous transport agent to form volatile species. These gaseous molecules then migrate along a temperature gradient within a sealed ampoule and decompose at a different temperature to deposit a crystalline solid. For the synthesis of Sc₂S₃ crystals, iodine (I₂) is a commonly suggested transport agent.

Experimental Principles

The chemical vapor transport of Sc₂S₃ using iodine as the transport agent can be described by the following reversible reaction:

Sc₂S₃(s) + 3I₂(g) ⇌ 2ScI₃(g) + 3/2S₂(g)

In a sealed quartz ampoule placed in a two-zone tube furnace, a temperature gradient is established. Polycrystalline Sc₂S₃ powder (the source) is placed at one end of the ampoule (the source zone, T₂), and the transport agent (iodine) is introduced. The gaseous scandium iodide and sulfur species are transported to the other end of the ampoule (the sink zone, T₁), where the reverse reaction occurs, leading to the deposition of Sc₂S₃ crystals. The direction of transport depends on the thermodynamics of the reaction. For an endothermic reaction (ΔH > 0), transport occurs from the hot zone (T₂) to the cold zone (T₁).

Quantitative Data Summary

The following tables summarize the expected experimental parameters and potential outcomes for the CVT synthesis of Sc₂S₃. These values are based on typical parameters for the CVT of rare-earth sulfides and should be considered as starting points for optimization.

Table 1: Experimental Parameters for CVT of Sc₂S₃

ParameterValue/RangeNotes
Starting MaterialPolycrystalline Sc₂S₃ Powder (>99.9% purity)The purity of the starting material is crucial for obtaining high-quality single crystals.
Transport AgentIodine (I₂)Typically, high-purity iodine (e.g., 99.998%) is used.
Iodine Concentration1 - 5 mg/cm³This is a critical parameter that influences the transport rate and crystal morphology.
Source Temperature (T₂)950 - 1050 °CThe higher temperature zone where the starting material is placed.
Sink Temperature (T₁)850 - 950 °CThe lower temperature zone where crystal growth occurs.
Temperature Gradient (ΔT)50 - 100 °CA stable and well-defined temperature gradient is essential for controlled crystal growth.
Reaction Duration100 - 200 hoursLonger durations generally lead to larger crystals.
Ampoule MaterialFused QuartzMust be able to withstand high temperatures and the corrosive nature of iodine.
Ampoule DimensionsLength: 15 - 20 cm, Inner Diameter: 1 - 2 cmDimensions influence the temperature gradient and transport distance.

Table 2: Expected Crystal Growth Results (for optimization)

ParameterExpected OutcomeNotes
Crystal SizeUp to several mm in lengthDependent on all experimental parameters, especially reaction duration and temperature gradient.
Crystal HabitPlate-like or needle-like crystalsMorphology can be influenced by the iodine concentration and temperature gradient.
YieldVariableHighly dependent on the efficiency of the transport reaction.
Transport Rate0.1 - 1 mg/hCan be estimated by the mass of transported material over time.

Experimental Protocols

Preparation of the Quartz Ampoule
  • Cut a high-purity quartz tube to the desired length (e.g., 20 cm).

  • Thoroughly clean the tube by washing with acetone, followed by deionized water, and then etching with a dilute hydrofluoric acid solution (handle with extreme care and appropriate personal protective equipment).

  • Rinse the tube extensively with deionized water and dry it in an oven at 120 °C for several hours.

  • Seal one end of the quartz tube using an oxygen-hydrogen torch to create a flat bottom.

Loading and Sealing the Ampoule
  • Weigh the desired amount of polycrystalline Sc₂S₃ powder and place it at the sealed end of the quartz ampoule.

  • Introduce the calculated amount of iodine into the ampoule. This should be done in a glovebox or a fume hood to avoid exposure to iodine vapor.

  • Connect the open end of the ampoule to a vacuum pump and evacuate to a pressure of at least 10⁻⁵ Torr.

  • While under vacuum, gently heat the ampoule with a heat gun to remove any adsorbed moisture and volatile impurities.

  • Seal the ampoule to the desired length using an oxygen-hydrogen torch while maintaining the vacuum.

Chemical Vapor Transport
  • Place the sealed ampoule into a two-zone horizontal tube furnace.

  • Position the ampoule such that the end containing the Sc₂S₃ powder is in the hotter zone (T₂) and the empty end is in the cooler zone (T₁).

  • Slowly ramp up the temperature of both zones to the desired setpoints (e.g., T₂ = 1000 °C, T₁ = 900 °C) over several hours to prevent thermal shock to the quartz ampoule.

  • Maintain the temperature gradient for the desired reaction duration (e.g., 150 hours).

  • After the growth period, slowly cool the furnace down to room temperature over several hours.

Crystal Harvesting
  • Carefully remove the ampoule from the furnace.

  • Score the ampoule with a diamond scribe at the end where the crystals have grown and carefully break it open in a fume hood.

  • Gently remove the Sc₂S₃ crystals using tweezers.

Characterization Protocols

X-ray Diffraction (XRD)
  • Purpose: To confirm the crystal structure and phase purity of the grown Sc₂S₃ crystals.

  • Protocol:

    • Grind a few crystals into a fine powder using an agate mortar and pestle.

    • Mount the powder on a zero-background sample holder.

    • Collect the XRD pattern using a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan a 2θ range from 10° to 80° with a step size of 0.02° and a suitable counting time per step.

    • Compare the obtained diffraction pattern with the reference pattern for orthorhombic Sc₂S₃ (ICDD PDF card).

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
  • Purpose: To investigate the surface morphology, crystal habit, and elemental composition of the Sc₂S₃ crystals.

  • Protocol:

    • Mount a single crystal on an SEM stub using conductive carbon tape.

    • If the sample is not sufficiently conductive, apply a thin conductive coating (e.g., gold or carbon).

    • Insert the sample into the SEM chamber.

    • Acquire secondary electron images at various magnifications to observe the surface features.

    • Perform EDS analysis on different areas of the crystal to confirm the stoichiometric ratio of Scandium and Sulfur. An accelerating voltage of 15-20 kV is typically suitable for this analysis.

Visualizations

CVT_Workflow cluster_prep Ampoule Preparation cluster_loading Loading & Sealing cluster_cvt Chemical Vapor Transport cluster_analysis Crystal Analysis prep1 Clean Quartz Tube prep2 Seal One End prep1->prep2 load1 Load Sc2S3 & I2 prep2->load1 load2 Evacuate Ampoule load1->load2 load3 Seal Ampoule load2->load3 cvt1 Place in Furnace (T2 > T1) load3->cvt1 cvt2 Ramp to Setpoint cvt1->cvt2 cvt3 Hold for Growth cvt2->cvt3 cvt4 Cool Down cvt3->cvt4 harvest Harvest Crystals cvt4->harvest xrd XRD Analysis harvest->xrd sem_eds SEM/EDS Analysis harvest->sem_eds Signaling_Pathway cluster_zones Ampoule Zones Sc2S3_solid Sc2S3(s) at T2 (Source) Gaseous_Products 2ScI3(g) + 3/2S2(g) Sc2S3_solid->Gaseous_Products  Reaction with I2 (Endothermic) I2_gas I2(g) Sc2S3_crystal Sc2S3(s) at T1 (Sink) (Crystal Growth) Gaseous_Products->Sc2S3_crystal  Transport down Temperature Gradient Sc2S3_crystal->I2_gas  Decomposition (Exothermic)

Application Notes & Protocols: Characterization of Scandium Sulfide (Sc₂S₃) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Scandium (III) sulfide (B99878) (Sc₂S₃) is a yellow solid semiconductor material drawing interest for its potential applications in electronic and dielectric layers in various devices.[1][2] As with many advanced materials, its performance is critically dependent on the properties of the thin film, including its crystal structure, chemical composition, surface morphology, and optical and electrical characteristics. These properties are, in turn, controlled by the synthesis and deposition process.

This document provides a comprehensive overview of the key techniques used to characterize Scandium sulfide thin films. It is intended for researchers and scientists in materials science and semiconductor manufacturing. The protocols outlined below are standardized methodologies adapted for the analysis of Sc₂S₃ thin films.

Logical Flow of Thin Film Development

The development and application of Sc₂S₃ thin films follow a logical progression from synthesis to characterization and finally to device integration. The relationship between deposition parameters, the resulting material properties, and potential applications is crucial for targeted material design.

G cluster_0 Deposition Parameters cluster_1 Material Properties cluster_2 Potential Applications Dep_Params Substrate Temperature Precursor Flow Rate Chamber Pressure Deposition Time Plasma Power (Sputtering) Struc_Prop Structural (Crystallinity, Phase, Grain Size) Dep_Params->Struc_Prop Morph_Prop Morphological (Thickness, Roughness, Defects) Dep_Params->Morph_Prop Comp_Prop Compositional (Stoichiometry, Purity) Dep_Params->Comp_Prop Opt_Prop Optical (Band Gap, Refractive Index) Struc_Prop->Opt_Prop Elec_Prop Electrical (Resistivity, Carrier Density) Struc_Prop->Elec_Prop Morph_Prop->Opt_Prop Morph_Prop->Elec_Prop Comp_Prop->Opt_Prop Comp_Prop->Elec_Prop Applications Dielectric Layers Semiconductor Devices Optical Coatings Sensors Opt_Prop->Applications Elec_Prop->Applications G cluster_non_destructive Non-Destructive Characterization cluster_destructive Destructive / Intensive Characterization Start Sc₂S₃ Thin Film Deposition AFM AFM (Roughness, Topography) Start->AFM XRD XRD (Crystallinity, Phase) AFM->XRD Optical Optical Spectroscopy (Band Gap, Refractive Index) XRD->Optical Electrical_ND 4-Point Probe (Resistivity) Optical->Electrical_ND XPS XPS (Composition, Chemical States) Electrical_ND->XPS SEM SEM / EDX (Morphology, Thickness, Elemental Map) XPS->SEM TEM TEM / SAED (Microstructure, Defects, Crystallography) SEM->TEM Analysis Data Analysis & Correlation TEM->Analysis

References

Application Note: X-ray Diffraction (XRD) Analysis of Scandium Sulfide (Sc₂S₃) Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium sulfide (B99878) (Sc₂S₃) is a yellow solid material with a unique crystal structure that is of interest in various fields of materials science.[1] X-ray diffraction (XRD) is a fundamental and powerful non-destructive technique used to characterize the crystalline properties of materials. This application note provides a detailed protocol for the analysis of scandium sulfide powder using XRD, covering sample preparation, data collection, and data analysis, including phase identification and Rietveld refinement for quantitative structural analysis.

Crystallographic Properties of this compound

Scandium(III) sulfide crystallizes in an orthorhombic system with the Fddd space group.[1][2][3] Its crystal structure is a derivative of the sodium chloride (NaCl) structure, where the sulfur anions form a cubic close-packed array, and the scandium cations occupy two-thirds of the octahedral sites, leading to an ordered arrangement of vacancies.[1][2] This ordered vacancy structure results in a large and complex unit cell.

Table 1: Crystallographic Data for this compound (Sc₂S₃)

ParameterValueReference
Crystal SystemOrthorhombic[1]
Space GroupFddd[1][2][3]
Lattice Parameters (a, b, c)a = 10.41 Å, b = 7.38 Å, c = 22.05 Å[2]
Density (calculated)2.91 g/cm³[1]

Experimental Protocols

A successful XRD analysis of this compound powder relies on careful sample preparation and appropriate instrument settings.

Sample Preparation

Proper sample preparation is crucial to obtain high-quality diffraction data. The goal is to produce a fine, homogeneous powder with a random orientation of crystallites.

  • Grinding: If the initial this compound material is coarse, it must be gently ground into a fine powder using an agate mortar and pestle. Over-grinding should be avoided as it can introduce strain and amorphization in the crystal lattice.

  • Homogenization: Ensure the powder is well-mixed to be representative of the bulk material.

  • Sample Holder Mounting: The powder is typically back-loaded into a sample holder to minimize preferred orientation of the crystallites. The surface of the powder should be flat and level with the surface of the sample holder.

  • Handling Air-Sensitive Samples: this compound can be sensitive to air and moisture. If the sample is air-sensitive, the sample holder should be prepared in an inert atmosphere (e.g., a glovebox) and sealed with an X-ray transparent dome or film, such as Kapton or Mylar, to protect it from the ambient environment during data collection.

XRD Data Collection

The following protocol outlines the steps for collecting a high-quality powder diffraction pattern suitable for phase identification and Rietveld refinement.

  • Instrument Setup:

    • Ensure the X-ray diffractometer is properly aligned.

    • Use a copper X-ray source (Cu Kα, λ = 1.5406 Å) for routine analysis.

    • Select appropriate optics, such as Bragg-Brentano geometry with a graphite (B72142) monochromator or a modern detector with good energy resolution to minimize fluorescence.

  • Data Collection Parameters:

    • Voltage and Current: Set the X-ray tube to a stable operating power, typically 40 kV and 40 mA.

    • Scan Range (2θ): A wide angular range, for example, 10° to 100°, is recommended to capture a sufficient number of diffraction peaks for reliable analysis.

    • Step Size: A small step size, such as 0.02°, is suitable for collecting high-resolution data for Rietveld refinement.

    • Scan Speed/Dwell Time: A slow scan speed or a longer dwell time per step (e.g., 1-10 seconds) is necessary to obtain good counting statistics, which is especially important for resolving weak diffraction peaks.

  • Execution:

    • Mount the prepared sample holder in the diffractometer.

    • Start the data collection with the defined parameters.

    • Upon completion, save the raw data file for analysis.

Table 2: Recommended XRD Instrument Parameters for Sc₂S₃ Analysis

ParameterRecommended Value
X-ray SourceCu Kα (λ = 1.5406 Å)
Voltage40 kV
Current40 mA
Scan Range (2θ)10° - 100°
Step Size (2θ)0.02°
Dwell Time per Step1 - 10 seconds
OpticsBragg-Brentano geometry
DetectorScintillation or solid-state detector

Data Analysis

Phase Identification

The initial step in data analysis is to identify the crystalline phases present in the sample.

  • Software: Use a powder diffraction analysis software package (e.g., X'Pert HighScore, Match!, etc.).

  • Database Matching: Compare the experimental diffraction pattern to a database of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

  • Confirmation: The positions and relative intensities of the diffraction peaks in the experimental pattern should match the database entry for orthorhombic Sc₂S₃. In one study, XRD analysis confirmed the product of a synthesis to be homogeneous scandium sesquisulfide.[4]

Rietveld Refinement

Rietveld refinement is a powerful technique for refining the crystal structure and obtaining quantitative information from the diffraction data.

  • Software: Specialized software such as GSAS-II, FullProf, or TOPAS is required for Rietveld refinement.

  • Initial Model: Start the refinement with a structural model for Sc₂S₃, including the space group (Fddd) and approximate lattice parameters and atomic positions.[1][2][3]

  • Refinement Strategy: The refinement is performed by minimizing the difference between the observed and calculated diffraction patterns in a least-squares procedure. The refinement typically proceeds in a stepwise manner:

    • Scale Factor and Background: Initially, refine the scale factor and background parameters.

    • Lattice Parameters and Zero Shift: Next, refine the unit cell parameters and the instrument zero-point error.

    • Peak Profile Parameters: Refine the parameters that describe the shape of the diffraction peaks (e.g., Caglioti parameters for peak width, and parameters for Gaussian/Lorentzian mixing and asymmetry).

    • Atomic Positions and Isotropic Displacement Parameters: In the final stages, refine the fractional atomic coordinates and the isotropic thermal displacement parameters for each atom.

  • Goodness-of-Fit: The quality of the refinement is assessed by numerical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²).

Table 3: Refinable Parameters in Rietveld Analysis of Sc₂S₃

Parameter CategorySpecific Parameters
InstrumentalZero Shift, Background Coefficients
StructuralScale Factor, Lattice Parameters (a, b, c)
Peak ProfilePeak Shape (Gaussian, Lorentzian), Peak Width (U, V, W), Asymmetry
AtomicFractional Coordinates (x, y, z), Isotropic Displacement Parameters (Biso)

Visualizations

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Grinding of Sc₂S₃ Homogenization Homogenization Grinding->Homogenization Mounting Sample Holder Mounting Homogenization->Mounting Instrument_Setup Instrument Setup Mounting->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Phase_ID Phase Identification Data_Acquisition->Phase_ID Rietveld Rietveld Refinement Phase_ID->Rietveld Quantitative Quantitative Analysis Rietveld->Quantitative

Caption: Experimental workflow for XRD analysis of Sc₂S₃ powder.

Rietveld_Refinement_Flow Start Initial Structural Model (Space Group, Atomic Positions) Refine_Global Refine Scale Factor & Background Start->Refine_Global Refine_Cell Refine Lattice Parameters & Zero Shift Refine_Global->Refine_Cell Refine_Profile Refine Peak Profile Parameters Refine_Cell->Refine_Profile Refine_Atomic Refine Atomic Positions & Displacement Parameters Refine_Profile->Refine_Atomic Check_Fit Assess Goodness-of-Fit (Rwp, χ²) Refine_Atomic->Check_Fit Check_Fit->Refine_Global Not Converged Final_Results Final Structural & Quantitative Data Check_Fit->Final_Results Converged

Caption: Logical workflow for Rietveld refinement of Sc₂S₃ XRD data.

References

Application Note: Morphological Characterization of Scandium Sulfide (Sc₂S₃) using Scanning Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scandium sulfide (B99878) (Sc₂S₃), a yellow solid crystalline compound, is gaining interest in various scientific and industrial fields, including electronics and materials science.[1] The morphology of scandium sulfide, encompassing its particle size, shape, and surface topography, is a critical determinant of its physical and chemical properties. Understanding and controlling these morphological features are paramount for its application. Scanning Electron Microscopy (SEM) is a powerful and widely used technique for characterizing the surface morphology and composition of materials at the micro- and nanoscale.[2] This application note provides a detailed protocol for the morphological analysis of this compound using SEM, including sample preparation and imaging conditions.

Key Applications

The morphological characteristics of this compound can influence its performance in various applications:

  • Catalysis: The surface area and crystal facet exposure, observable with SEM, can significantly impact catalytic activity.

  • Electronics: In thin-film applications, SEM can be used to assess film uniformity, thickness, and grain structure, which are crucial for electronic properties.[3]

  • Drug Delivery: For potential biomedical applications, the size and shape of this compound nanoparticles, as determined by SEM, would be critical for cellular uptake and biodistribution.[4]

Experimental Protocols

1. Synthesis of this compound (Sc₂S₃)

A common method for synthesizing this compound is by heating scandium(III) oxide in a stream of hydrogen sulfide.[1]

Materials:

  • Scandium(III) oxide (Sc₂O₃) powder

  • Hydrogen sulfide (H₂S) gas

  • Argon (Ar) gas (for purging)

  • Graphite (B72142) crucible

  • Tube furnace

Procedure:

  • Place a known amount of Sc₂O₃ powder into a graphite crucible.

  • Position the crucible in the center of a tube furnace.

  • Purge the furnace tube with an inert gas, such as argon, to remove any oxygen.

  • Heat the furnace to a temperature of 1550°C or higher.[1]

  • Once the desired temperature is reached, introduce a controlled flow of hydrogen sulfide gas over the Sc₂O₃ sample.

  • Maintain the reaction for 2-3 hours.[1]

  • After the reaction is complete, cool the furnace to room temperature under an argon atmosphere.

  • The resulting yellow powder is this compound (Sc₂S₃).

2. SEM Sample Preparation

Proper sample preparation is crucial for obtaining high-quality SEM images.

For Powdered Samples:

  • Place a carbon adhesive tab onto an aluminum SEM stub.

  • Gently press the stub onto the this compound powder until a thin, uniform layer of powder adheres to the tab.

  • Use a gentle stream of compressed air to remove any loose powder.

  • For non-conductive samples, a thin conductive coating (e.g., gold, platinum, or carbon) must be applied using a sputter coater to prevent charging effects during imaging.

For Thin Films:

  • Carefully cleave the substrate on which the this compound thin film is deposited to the appropriate size for the SEM sample holder.

  • Mount the sample onto the stub using conductive carbon tape.

  • If the substrate is non-conductive, apply a conductive coating as described for powdered samples.

3. SEM Imaging Protocol

Instrumentation:

  • A high-resolution Scanning Electron Microscope equipped with a secondary electron (SE) detector for topographical imaging and an energy-dispersive X-ray spectroscopy (EDS) detector for elemental analysis.

Imaging Parameters:

  • Accelerating Voltage: Start with an accelerating voltage in the range of 5-15 kV. Lower voltages can be used to reduce sample charging and damage, while higher voltages provide better signal-to-noise ratios and are suitable for EDS analysis.

  • Working Distance: A typical working distance is between 5 and 15 mm. A shorter working distance generally results in higher resolution images.

  • Spot Size: Use a small spot size for high-resolution imaging to minimize the electron beam diameter.

  • Magnification: Begin at a low magnification to get an overview of the sample and then increase the magnification to observe the fine morphological details.

  • Image Acquisition: Acquire images using the secondary electron detector to visualize the surface topography. For elemental composition, utilize the EDS detector.

Data Presentation

Quantitative analysis of SEM images can provide valuable data on the morphology of this compound. Image analysis software can be used to measure particle size, shape descriptors, and surface roughness.

Table 1: Morphological and Compositional Data of this compound

ParameterMeasurement
Morphology
Particle Shapee.g., Spherical, irregular, rod-like
Average Particle Size (nm)
Particle Size Distribution (nm)
Degree of Agglomeratione.g., Low, moderate, high
Elemental Composition (EDS)
Scandium (Sc) Atomic %
Sulfur (S) Atomic %

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and SEM characterization of this compound.

experimental_workflow cluster_synthesis This compound Synthesis cluster_sem_prep SEM Sample Preparation cluster_sem_analysis SEM Analysis Sc2O3 Scandium(III) Oxide Furnace High-Temperature Furnace (>1550°C) Sc2O3->Furnace H2S Hydrogen Sulfide H2S->Furnace Sc2S3_powder This compound (Sc₂S₃) Powder Furnace->Sc2S3_powder Stub SEM Stub with Carbon Tape Sc2S3_powder->Stub Mounting Sputter Sputter Coater (Au/Pt) Stub->Sputter Coating Coated_Sample Coated Sample Sputter->Coated_Sample SEM Scanning Electron Microscope Coated_Sample->SEM Imaging SE Imaging (Morphology) SEM->Imaging EDS EDS Analysis (Composition) SEM->EDS Data Data Analysis Imaging->Data EDS->Data

Caption: Experimental workflow for the synthesis and SEM analysis of this compound.

Scanning electron microscopy is an indispensable tool for the morphological characterization of this compound. The protocols outlined in this application note provide a framework for researchers to prepare and analyze Sc₂S₃ samples, enabling the correlation of its physical structure with its material properties. The ability to control and characterize the morphology of this compound will be crucial for its successful integration into advanced materials and technologies.

References

Application Note: Elemental Analysis of Scandium Sulfide (Sc₂S₃) using Energy-dispersive X-ray Spectroscopy (EDS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Energy-dispersive X-ray Spectroscopy (EDS, EDX, or EDXA) is a powerful and non-destructive analytical technique used for the elemental analysis and chemical characterization of a sample.[1][2] It is commonly integrated with scanning electron microscopes (SEM) and transmission electron microscopes (TEM).[3] This application note provides a detailed protocol for the quantitative elemental analysis of Scandium Sulfide (B99878) (Sc₂S₃), a yellow solid compound of scandium and sulfur, using EDS.[4] Understanding the elemental composition of Sc₂S₃ is crucial for researchers, scientists, and drug development professionals, particularly in quality control, material verification, and process development.

The fundamental principle of EDS involves bombarding a sample with a focused electron beam, which excites electrons in the sample's atoms.[5] When an electron from an inner shell is ejected, an electron from a higher energy outer shell fills the vacancy. The excess energy from this transition is released as an X-ray. The energy of the emitted X-ray is characteristic of the element from which it originated, allowing for elemental identification.[1][5] The intensity of the X-ray signal is proportional to the concentration of the element in the sample, enabling quantitative analysis.[5]

Experimental Protocol

A meticulous experimental protocol is essential for obtaining accurate and reproducible quantitative EDS data. This protocol outlines the necessary steps from sample preparation to data analysis for Sc₂S₃.

Sample Preparation

Proper sample preparation is critical for accurate quantitative EDS analysis.[6] For Sc₂S₃ powder, the following steps are recommended:

  • Mounting: Securely mount the Sc₂S₃ powder onto an appropriate sample stub (e.g., aluminum or carbon) using double-sided conductive carbon tape.[7] For loose powders, pressing the stub onto a clean surface with the dispersed powder is an effective method.

  • Surface Flatness: For quantitative analysis, the sample surface should be as flat and polished as possible to minimize topographical effects that can interfere with X-ray detection.[6][7] If analyzing a bulk, sintered Sc₂S₃ sample, it should be polished to a mirror finish.

  • Conductivity: Scandium sulfide is a semiconductor, but to prevent charging under the electron beam, a thin conductive coating of carbon is recommended. This is particularly important for high-vacuum SEM operations to ensure accurate quantitative analysis.[6] A carbon coater is used to deposit a uniform layer of a few nanometers.

  • Handling: Always wear gloves during sample preparation to avoid contamination from oils and residues.[7]

Instrumentation and Setup

This protocol assumes the use of a Scanning Electron Microscope (SEM) equipped with an EDS detector.

  • SEM Parameters:

    • Accelerating Voltage: An accelerating voltage of 15-20 kV is generally recommended for quantitative analysis to efficiently excite the characteristic X-rays of both Scandium (Sc) and Sulfur (S).[8]

    • Probe Current: Adjust the probe current to achieve a detector dead time of approximately 20-50%.[8] This ensures a sufficient X-ray count rate for good statistical precision without overwhelming the detector.

    • Working Distance: Optimize the working distance to maximize the X-ray signal collection by the EDS detector. This is typically specified by the instrument manufacturer.

  • EDS Detector:

    • Calibration: Ensure the EDS detector is properly calibrated using a standard sample (e.g., copper) before analysis.

    • Acquisition Time: Set a sufficient acquisition time (e.g., 60-120 seconds) to obtain a spectrum with a high signal-to-noise ratio.

Data Acquisition
  • Sample Introduction: Load the prepared Sc₂S₃ sample into the SEM chamber and evacuate to the required vacuum level.

  • Image Acquisition: Obtain a clear secondary electron (SE) or backscattered electron (BSE) image of the sample to identify the region of interest for analysis.

  • Point and ID/Area Scan: Select a representative, flat area of the Sc₂S₃ sample for analysis. Perform multiple point analyses or an area scan to ensure the homogeneity of the sample and to obtain an average composition.

  • Spectrum Acquisition: Acquire the EDS spectrum from the selected area. The spectrum will display peaks corresponding to the characteristic X-ray energies of the elements present.

Quantitative Analysis

Modern EDS software performs standardless quantitative analysis, where the measured peak intensities are compared to internal standards and corrected for matrix effects.[8]

  • Element Identification: The software will automatically identify the elements present based on the peak positions in the acquired spectrum. For Sc₂S₃, prominent peaks for Scandium (Sc Lα, Kα, Kβ) and Sulfur (S Kα, Kβ) should be identified.

  • Background Subtraction: The software will subtract the background Bremsstrahlung radiation to isolate the characteristic X-ray peaks.

  • Matrix Corrections: Apply appropriate matrix correction algorithms (e.g., ZAF or Phi-Rho-Z) to account for atomic number (Z), absorption (A), and fluorescence (F) effects.[9] These corrections are crucial for converting X-ray intensities into accurate elemental concentrations.

  • Normalization: The final elemental concentrations are typically normalized to 100%.

Data Presentation

The quantitative results of the EDS analysis of Sc₂S₃ can be summarized in the following table. The theoretical values are calculated based on the molar masses of Scandium (44.956 g/mol ) and Sulfur (32.065 g/mol ).

ElementTheoretical Atomic %Experimental Atomic % (Example)Theoretical Weight %Experimental Weight % (Example)
Scandium (Sc)40.0039.8 ± 0.548.3148.1 ± 0.7
Sulfur (S)60.0060.2 ± 0.551.6951.9 ± 0.7
Total 100.00 100.00 100.00 100.00

Note: Experimental values are presented as an example with typical uncertainties. Actual results may vary depending on the instrument and sample conditions.

Visualization

The following diagrams illustrate the experimental workflow for the EDS analysis of Sc₂S₃.

EDS_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup (SEM-EDS) cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Mount Sc2S3 Powder on Stub p2 Ensure Flat Surface p1->p2 p3 Apply Conductive Carbon Coating p2->p3 s1 Set Accelerating Voltage (15-20 kV) p3->s1 To SEM s2 Adjust Probe Current (Dead Time ~20-50%) s1->s2 s3 Optimize Working Distance s2->s3 a1 Load Sample and Evacuate s3->a1 a2 Locate Region of Interest a1->a2 a3 Acquire EDS Spectrum a2->a3 d1 Identify Elemental Peaks (Sc, S) a3->d1 d2 Perform Background Subtraction d1->d2 d3 Apply Matrix Corrections (ZAF) d2->d3 d4 Calculate Quantitative Composition d3->d4 end end d4->end Final Report

Caption: Experimental workflow for EDS analysis of Sc₂S₃.

EDS_Principle cluster_atom Atomic Interaction cluster_detection Detection and Analysis Electron Beam Inner Shell Inner Shell Electron Electron Beam->Inner Shell Excitation Atom Nucleus Ejected Electron Inner Shell->Ejected Electron Ejection Characteristic X-ray Inner Shell->Characteristic X-ray Emission Outer Shell Outer Shell Electron Outer Shell->Inner Shell Relaxation EDS Detector EDS Detector Characteristic X-ray->EDS Detector Spectrum EDS Spectrum (Intensity vs. Energy) EDS Detector->Spectrum Quantification Quantitative Results Spectrum->Quantification

Caption: Principle of Energy-dispersive X-ray Spectroscopy.

References

Application Note: Unveiling the Surface Chemistry of Scandium Sulfide using X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium sulfide (B99878) (Sc₂S₃), a yellow solid crystalline compound, is gaining attention for its potential applications in various fields, including electronics and potentially as a precursor for advanced materials.[1] In the realm of drug development and medical applications, scandium isotopes are utilized for medical imaging and diagnostics, while sulfur-containing compounds are prevalent in a wide array of pharmaceuticals.[2][3] Understanding the surface chemistry of scandium sulfide is paramount as the surface properties dictate its interaction with biological systems and its performance in technological applications. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique ideal for probing the elemental composition, chemical states, and electronic structure of the top few nanometers of a material.[4][5] This application note provides a detailed protocol for the XPS analysis of this compound, addressing the challenges associated with its air-sensitive nature, and offers guidance on data interpretation.

Experimental Protocols

The successful XPS analysis of air-sensitive materials like this compound hinges on meticulous sample handling and preparation to prevent surface oxidation and contamination.

Sample Handling and Preparation for Air-Sensitive this compound

Given that this compound is susceptible to oxidation upon air exposure, all handling steps must be performed in an inert atmosphere.

  • Glove Box Environment: All sample preparation should be conducted inside a glove box with a high-purity inert gas atmosphere (e.g., argon or nitrogen) with oxygen and moisture levels below 1 ppm.

  • Sample Mounting:

    • For powder samples, press the powder into a clean indium foil.[6] Alternatively, sprinkle the powder onto double-sided conductive carbon tape mounted on a sample holder.[6][7] Ensure the powder is pressed firmly to create a flat, uniform surface.

    • For thin films or bulk materials, mount the sample on a standard XPS sample holder using clips or conductive tape.

  • Transfer to XPS System: Utilize a vacuum transfer vessel to move the mounted sample from the glove box to the XPS instrument's introduction chamber without exposure to the ambient atmosphere.[8] This is a critical step to maintain the integrity of the sulfide surface.

XPS Instrumentation and Data Acquisition Parameters
  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

  • Vacuum: The analysis chamber should be at an ultra-high vacuum (UHV) of <1 x 10⁻⁸ Torr to prevent surface contamination during analysis.

  • Charge Neutralization: this compound is a semiconductor, and charge buildup can occur during analysis. A low-energy electron flood gun should be used to neutralize the surface charge.

  • Survey Scan:

    • Energy Range: 0 - 1200 eV

    • Pass Energy: 160-200 eV

    • Step Size: 1 eV

  • High-Resolution Scans:

    • Regions: Sc 2p, S 2p, O 1s, C 1s

    • Pass Energy: 20-40 eV

    • Step Size: 0.1 eV

  • Sputter Cleaning (Optional): Ar⁺ ion sputtering can be used to remove surface contamination or oxide layers. However, it should be used with caution as it can induce changes in the surface chemistry, such as preferential sputtering of sulfur.[6] If used, employ low ion beam energies (e.g., 0.5-1 keV) and short sputter times.

Data Presentation and Interpretation

Quantitative analysis of XPS data provides insights into the elemental composition and chemical states at the this compound surface. The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms.

Expected Binding Energies

While specific, experimentally verified XPS data for pristine this compound (Sc₂S₃) is scarce in the literature, we can estimate the expected binding energy ranges based on data from related scandium compounds and other metal sulfides.

Table 1: Expected Core Level Binding Energies for this compound and Related Species

ElementCore LevelChemical StateExpected Binding Energy (eV)Reference / Notes
ScandiumSc 2p₃/₂Sc-S (in Sc₂S₃)~400.0 - 402.0Estimated based on the lower electronegativity of sulfur compared to oxygen.
Sc-O (in Sc₂O₃)401.7 - 402.2[4][9][10]
Sc-OOH402.4 - 402.7[9][11]
Sc metal398.5[9]
SulfurS 2p₃/₂Metal Sulfide (S²⁻)161.0 - 162.5[12]
Disulfide (S₂²⁻)~163.5[12]
Elemental Sulfur (S₈)~164.0
Sulfite (SO₃²⁻)~166.0 - 168.0
Sulfate (SO₄²⁻)~168.0 - 170.0
OxygenO 1sMetal Oxide (O²⁻)~529.7[10]
Hydroxide (OH⁻)~531.8[11]
CarbonC 1sAdventitious Carbon284.8 (Reference)

Note: These are expected values and require experimental verification for Sc₂S₃. The actual binding energies can be influenced by factors such as surface charging and the specific crystal structure.

Data Analysis and Interpretation
  • Calibration: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Peak Fitting: Use appropriate software (e.g., CasaXPS) to perform peak fitting on the high-resolution spectra.

    • Sc 2p: The Sc 2p region will show a doublet (Sc 2p₃/₂ and Sc 2p₁/₂) due to spin-orbit coupling. The intensity ratio of these peaks is constrained to 2:1, and the separation is expected to be around 4.3 eV for Sc₂O₃.[9] A similar separation is expected for Sc₂S₃. The presence of higher binding energy components may indicate surface oxidation to scandium oxide or hydroxide.

    • S 2p: The S 2p spectrum can reveal the presence of different sulfur species. A peak around 161-162 eV would correspond to the sulfide in Sc₂S₃.[12] Higher binding energy peaks would indicate the presence of polysulfides, elemental sulfur, or oxidized sulfur species like sulfites and sulfates, which would confirm surface degradation.[12]

    • O 1s: The O 1s spectrum is crucial for assessing the extent of surface oxidation. A peak around 530 eV is indicative of a metal oxide (Sc₂O₃), while a peak around 531-532 eV suggests the presence of hydroxides or adsorbed water.[10][11]

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow

Caption: Figure 1: A flowchart illustrating the key steps for the XPS analysis of air-sensitive this compound, from sample preparation to data analysis.

Surface Chemistry Relationships

surface_chemistry Figure 2: Potential Surface Chemistry Pathways of this compound Sc2S3 Pristine Sc₂S₃ Surface (Sc³⁺, S²⁻) Oxidation Air Exposure (O₂, H₂O) Sc2S3->Oxidation Contamination Adventitious Carbon Contamination Sc2S3->Contamination Sc2O3 Scandium Oxide (Sc₂O₃) Oxidation->Sc2O3 Oxidation of Sc ScOOH Scandium Oxyhydroxide (ScOOH) Oxidation->ScOOH Hydration SOx Oxidized Sulfur Species (SO₃²⁻, SO₄²⁻) Oxidation->SOx Oxidation of S Adsorbed Adsorbed Species Contamination->Adsorbed

Caption: Figure 2: A diagram showing the potential surface chemical transformations of this compound upon exposure to ambient conditions.

Conclusion

The XPS analysis of this compound provides invaluable information about its surface chemistry, which is crucial for its development in various applications, including those in the biomedical field. Due to its air sensitivity, stringent sample handling protocols are necessary to obtain meaningful and accurate data. While experimental XPS data for Sc₂S₃ is not yet widely available, the protocols and expected binding energy ranges provided in this application note serve as a comprehensive guide for researchers to undertake such investigations. A thorough understanding of the surface chemistry will undoubtedly accelerate the exploration of this compound's potential in new and innovative technologies.

References

Application Notes and Protocols for Raman Spectroscopy of Scandium Sulfide (Sc₂S₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a material.[1][2] This information serves as a unique structural fingerprint, enabling the identification of chemical composition, crystal structure, and phase.[1] In the field of materials science and drug development, understanding the vibrational properties of compounds like scandium sulfide (B99878) (Sc₂S₃) is crucial for quality control, stability analysis, and formulation development. Scandium(III) sulfide is a yellow solid with an orthorhombic crystal structure. This application note provides a theoretical framework for the analysis of the vibrational modes of Sc₂S₃ using Raman spectroscopy and a generalized experimental protocol for data acquisition.

Note: To date, a comprehensive experimental Raman spectrum for scandium sulfide (Sc₂S₃) has not been reported in the peer-reviewed literature. Therefore, this document focuses on the theoretical prediction of its Raman-active vibrational modes based on its known crystal structure and provides a general methodology for its experimental investigation.

Theoretical Background: Vibrational Modes of this compound

The vibrational modes of a crystalline solid are determined by its crystal structure and the symmetry of the arrangement of its atoms. This compound (Sc₂S₃) crystallizes in the orthorhombic Fddd space group (No. 70). A group theory analysis of this space group allows for the prediction of the number and symmetry of the vibrational modes that are active in Raman spectroscopy.

For the Fddd space group, the total number of vibrational modes can be determined, and these can be decomposed into irreducible representations corresponding to acoustic and optical modes. The optical modes are further classified as either Raman-active, infrared (IR)-active, or silent (inactive in both). A molecule or crystal's vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.

Based on a group theory analysis for the Sc₂S₃ crystal structure (Fddd space group), the predicted Raman-active modes are summarized in the table below.

Data Presentation: Predicted Raman-Active Vibrational Modes of Sc₂S₃

Symmetry of Vibrational Mode Number of Predicted Raman-Active Modes
A₁g14
B₁g14
B₂g14
B₃g14
Total Raman-Active Modes 56

This table is based on a theoretical group theory analysis of the Fddd space group for the Sc₂S₃ crystal structure. The exact wavenumbers (cm⁻¹) of these modes would require experimental measurement or computational modeling such as Density Functional Theory (DFT) calculations.

Experimental Protocol: Raman Spectroscopy of this compound Powder

This section outlines a generalized protocol for the acquisition of a Raman spectrum from a solid powder sample, such as this compound.

1. Sample Preparation

  • Objective: To prepare a suitable sample of this compound for Raman analysis.

  • Materials:

    • This compound (Sc₂S₃) powder

    • Microscope slide or a suitable sample holder (e.g., a small aluminum cup)[3]

    • Spatula

  • Procedure:

    • Place a small amount of the Sc₂S₃ powder onto the center of a clean microscope slide using a spatula.

    • Gently press the powder to create a flat and even surface. For Raman imaging, a flatter surface is preferable to ensure consistent focus across the measurement area.[4][5]

    • Alternatively, the powder can be placed in a shallow well of a sample holder.[3]

    • Ensure the sample thickness is sufficient to avoid any signal from the underlying substrate.

2. Instrumentation and Setup

  • Objective: To configure the Raman spectrometer for optimal data acquisition from the Sc₂S₃ sample.

  • Equipment:

    • Raman spectrometer equipped with a microscope

    • Laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.

    • Appropriate objective lens (e.g., 10x, 20x, or 50x)

    • Spectrometer grating (e.g., 600 or 1200 grooves/mm)

  • Procedure:

    • Turn on the Raman spectrometer and allow the laser to stabilize according to the manufacturer's instructions.

    • Place the prepared sample slide on the microscope stage.

    • Select an appropriate laser wavelength. A longer wavelength laser (e.g., 785 nm) is often used to minimize fluorescence.

    • Set the laser power to a low level (e.g., 1-5 mW) to avoid sample damage or laser-induced thermal effects.

    • Select an objective lens. A lower magnification objective (e.g., 10x or 20x) is often suitable for initial screening of a powder sample.

    • Using the microscope's white light illumination, bring the surface of the Sc₂S₃ powder into focus.

3. Data Acquisition

  • Objective: To collect the Raman spectrum of the this compound sample.

  • Procedure:

    • Switch from white light illumination to laser excitation.

    • Set the data acquisition parameters:

      • Integration time: Start with a short integration time (e.g., 1-10 seconds) and increase as needed to improve the signal-to-noise ratio.

      • Number of accumulations (scans): Averaging multiple scans (e.g., 3-10) can improve the quality of the spectrum.

      • Spectral range: Set the desired spectral range to cover the expected vibrational modes of Sc₂S₃ (typically 100 - 2000 cm⁻¹ for inorganic sulfides).

    • Acquire a preliminary spectrum to check for signal intensity and potential fluorescence.

    • If the fluorescence background is high, consider switching to a longer wavelength excitation laser.

    • Optimize the focus and acquisition parameters to obtain a high-quality spectrum with a good signal-to-noise ratio.

    • Save the acquired spectral data. It is good practice to collect spectra from multiple points on the sample to ensure the data is representative.

4. Data Processing and Analysis

  • Objective: To process the raw Raman data for interpretation.

  • Software: Use the spectrometer's software or a dedicated spectroscopy analysis program.

  • Procedure:

    • Perform a cosmic ray removal if necessary.

    • Apply a baseline correction to remove any broad fluorescence background.

    • Identify and label the peak positions (in cm⁻¹) of the observed Raman bands.

    • Compare the experimental peak positions with the theoretically predicted modes (if available from DFT calculations) to assign the vibrational modes.

Visualizations

Experimental_Workflow Experimental Workflow for Raman Analysis of Sc₂S₃ cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis sample_prep Prepare Sc₂S₃ Powder Sample mount_sample Mount on Microscope Slide sample_prep->mount_sample place_sample Place Sample on Stage mount_sample->place_sample set_laser Set Laser Wavelength & Power place_sample->set_laser focus_sample Focus on Sample Surface set_laser->focus_sample set_params Set Acquisition Parameters focus_sample->set_params acquire_spectrum Acquire Raman Spectrum set_params->acquire_spectrum process_data Process Raw Data (Baseline Correction) acquire_spectrum->process_data identify_peaks Identify Peak Positions process_data->identify_peaks assign_modes Assign Vibrational Modes identify_peaks->assign_modes

Caption: Experimental workflow for Raman analysis of Sc₂S₃.

Crystal_Structure_Vibrational_Modes Relationship between Crystal Structure and Vibrational Modes of Sc₂S₃ cluster_structure Crystal Structure cluster_theory Theoretical Analysis cluster_modes Predicted Vibrational Modes crystal_system Orthorhombic space_group Space Group: Fddd (No. 70) crystal_system->space_group group_theory Group Theory Analysis space_group->group_theory selection_rules Raman Selection Rules group_theory->selection_rules raman_active Raman-Active Modes (A₁g, B₁g, B₂g, B₃g) selection_rules->raman_active ir_active IR-Active Modes selection_rules->ir_active silent_modes Silent Modes selection_rules->silent_modes

Caption: Relationship between crystal structure and vibrational modes of Sc₂S₃.

References

Application Notes and Protocols for the Synthesis of Aluminum-Scandium Master Alloys Using Scandium Sulfide as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum-scandium (Al-Sc) master alloys are critical for the production of high-performance aluminum alloys used in the aerospace, defense, and sporting goods industries. The addition of scandium to aluminum alloys significantly enhances their strength, weldability, and corrosion resistance.[1][2] Traditionally, the production of Al-Sc master alloys has relied on the aluminothermic reduction of scandium oxide or scandium fluoride.[3][4] However, these methods are often associated with high costs, significant environmental impact, and challenges in achieving high recovery rates.[3][5]

An alternative and promising route involves the use of scandium sulfide (B99878) (Sc₂S₃) as a precursor for the aluminothermic reduction. This method offers the potential for increased metal yield, improved process economics, and a more environmentally sustainable production pathway.[3][6] These application notes provide detailed protocols for the synthesis of scandium sulfide from scandium oxide and the subsequent production of an Al-Sc master alloy via aluminothermic reduction.

Part 1: Synthesis of this compound (Sc₂S₃) from Scandium Oxide (Sc₂O₃)

This protocol details the sulfidation of high-purity scandium oxide to produce this compound, a critical precursor for the aluminothermic reduction process.

Experimental Protocol

1. Materials and Equipment:

  • Scandium Oxide (Sc₂O₃): 99.99% purity[6]

  • Elemental Sulfur (S): 99.5% purity, sublimed[6]

  • Graphite (B72142) packed bed reactor[6]

  • Tube furnace capable of reaching 1350°C

  • Inert gas supply (e.g., Argon)

  • Gas flow controllers

2. Procedure:

  • 30 g of scandium oxide powder is loaded into a graphite tray without packing or compression.[6]

  • The tray is placed into the graphite packed bed reactor.

  • The reactor is purged with an inert gas to remove atmospheric contaminants.

  • The reactor is heated to a temperature of 1350°C.[6]

  • Elemental sulfur is heated to generate sulfur gas, which is then introduced into the reactor. The partial pressure of the sulfur gas is maintained between 0.1 and 0.5 atm.[6]

  • The reaction is held at 1350°C for 2 hours to facilitate the conversion of scandium oxide to this compound.[6]

  • After 2 hours, the sulfur gas flow is stopped, and the reactor is allowed to cool to room temperature under an inert atmosphere.

  • The resulting product, a yellow solid, is this compound (Sc₂S₃).[6][7] The conversion of the outer shell of the powder bed is expected to be homogenous scandium sesquisulfide.[6]

Note: The sulfidation process achieves approximately 70% conversion under these conditions. The product consists of a sintered yellow outer shell of Sc₂S₃ and an unreacted white core of Sc₂O₃. The shell can be mechanically separated for use in the subsequent reduction step.[6]

Chemical Reaction

The overall chemical reaction for the sulfidation of scandium oxide is:

Sc₂O₃(s) + 3/2 S₂(g) → Sc₂S₃(s) + 3/2 O₂(g)

Part 2: Production of Aluminum-Scandium Master Alloy via Aluminothermic Reduction

This protocol describes the production of an Al-Sc master alloy from the synthesized this compound using a 6061 aluminum alloy as the reductant in a vacuum induction furnace.[6]

Experimental Protocol

1. Materials and Equipment:

  • This compound (Sc₂S₃): Synthesized as per the protocol above.

  • 6061 Aluminum Alloy: See Table 1 for composition.[6]

  • Graphite crucible[6]

  • Vacuum induction furnace capable of reaching 1550°C and a vacuum of 0.001 atm[6]

  • Epoxy for vacuum casting

  • Reciprocating saw for sample sectioning

2. Procedure:

  • The synthesized this compound and 6061 aluminum alloy are placed in a graphite crucible.

  • The crucible is placed inside the vacuum induction furnace.

  • The furnace is evacuated to a pressure of 0.001 atm.[6]

  • The crucible is induction heated from 25°C to 1550°C over a period of 25 minutes.[6]

  • The temperature is held at 1550°C for 25 minutes to ensure the completion of the reduction reaction.[6]

  • The furnace power is then turned off, and the crucible is allowed to cool under vacuum. The temperature drops from 1550°C to 600°C in approximately 10 minutes.[6]

  • Once cooled, the crucible containing the Al-Sc master alloy is removed from the furnace.

  • For analysis, the crucible and its contents can be vacuum cast in epoxy and sectioned.[6]

Data Presentation

Table 1: Composition of 6061 Aluminum Reductant and Resulting Al-Sc Master Alloy [6]

Element6061 Al Alloy (wt%)Al-Sc Master Alloy (wt%)
Sc -~2.0
Al BalanceBalance
Mg 0.8 - 1.2Not Reported
Si 0.4 - 0.8Not Reported
Fe Max 0.7Not Reported
Cu 0.15 - 0.4Not Reported
Cr 0.04 - 0.35Not Reported
Zn Max 0.25Not Reported
Ti Max 0.15Not Reported
Mn Max 0.15Not Reported

Note: The scandium content in the master alloy is targeted at 2 wt% or higher. The precise composition of other elements in the final alloy was not detailed in the source material but would be influenced by the initial 6061 alloy composition and any purification that occurs during the vacuum distillation process.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Al-Sc Master Alloy Synthesis cluster_sulfidation Part 1: this compound Synthesis cluster_reduction Part 2: Aluminothermic Reduction sc2o3 Scandium Oxide (Sc₂O₃) reactor Graphite Packed Bed Reactor 1350°C, 2 hours, 0.1-0.5 atm S₂ sc2o3->reactor sulfur Elemental Sulfur (S) sulfur->reactor sc2s3 This compound (Sc₂S₃) reactor->sc2s3 furnace Vacuum Induction Furnace 1550°C, 25 min, 0.001 atm sc2s3->furnace al6061 6061 Aluminum Alloy al6061->furnace alsc_alloy Al-Sc Master Alloy furnace->alsc_alloy

Caption: Workflow for Al-Sc Master Alloy Synthesis.

Signaling Pathway (Chemical Reactions)

chemical_reactions Key Chemical Reactions cluster_sulfidation_reaction Sulfidation Reaction cluster_reduction_reaction Aluminothermic Reduction sc2o3_reac Sc₂O₃ sc2s3_prod Sc₂S₃ sc2o3_reac->sc2s3_prod + 3/2 S₂ o2_prod O₂ sc2o3_reac->o2_prod + 3/2 O₂ byproduct s2_reac S₂ s2_reac->sc2s3_prod sc2s3_reac Sc₂S₃ alsc_prod Al-Sc Alloy (Al₃Sc) sc2s3_reac->alsc_prod + Al (excess) al2s3_prod Al₂S₃ sc2s3_reac->al2s3_prod + 2 Al → 2 Sc(in Al) + Al₂S₃ byproduct al_reac Al al_reac->alsc_prod

Caption: Key Chemical Reactions in the Process.

References

Application of Scandium-Doped Sulfide Solid Electrolytes in Solid-State Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of scandium, primarily as a dopant in the form of scandium oxide (Sc₂O₃), to enhance the performance of sulfide-based solid-state electrolytes for all-solid-state lithium-ion batteries. The focus is on the argyrodite-type electrolyte, Li₆PS₅Cl, a promising material for next-generation energy storage due to its high ionic conductivity. Doping with scandium and oxygen has been shown to significantly improve ionic conductivity, electrochemical stability, and overall battery performance.

Introduction

Sulfide-based solid-state electrolytes are considered a critical component for the advancement of all-solid-state batteries (ASSBs) due to their high ionic conductivities and good mechanical properties.[1] The argyrodite Li₆PS₅Cl is a particularly promising candidate within this class.[2] However, challenges such as interfacial instability with electrodes and sensitivity to air remain.[1] Recent research has demonstrated that doping Li₆PS₅Cl with scandium and oxygen (Sc/O-doping) can effectively address some of these issues, leading to enhanced performance.[3] This document details the properties, synthesis, and application of Sc/O-doped Li₆PS₅Cl in solid-state batteries.

Data Presentation

The following tables summarize the key performance metrics of pristine and scandium/oxygen-doped Li₆PS₅Cl solid electrolytes and the performance of solid-state batteries fabricated with these materials.

Table 1: Ionic Conductivity of Pristine and Sc/O-Doped Li₆PS₅Cl Solid Electrolytes

Material CompositionSynthesis MethodIonic Conductivity (S/cm) at Room TemperatureActivation Energy (eV)Reference
Li₆PS₅Cl (pristine)Solid-state sintering9.58 x 10⁻⁴-[4]
Li₆PS₅Cl (pristine)Second sintering process3.19 x 10⁻³-[4]
Li₆PS₅Cl (pristine)Solution-process (pyridine)4.3 x 10⁻³-[5]
Li₆PS₅Cl (pristine)Wet Process (high-energy milling)2.48 x 10⁻³0.208[6]
Li₆.₀₈P₀.₉₆Sc₀.₀₄S₄.₉₄O₀.₀₆ClBall milling and sintering3.17 x 10⁻³-[3]
Li₆.₀₅P₀.₉₅Zr₀.₀₅S₄.₉O₀.₁ClZrO₂ doping3.97 x 10⁻³-[7]

Table 2: Electrochemical Performance of All-Solid-State Batteries with Sc/O-Doped Li₆PS₅Cl Electrolyte

Cell ConfigurationElectrolyteInitial Discharge Capacity (mAh/g)Coulombic Efficiency (1st cycle)Cycle LifeCritical Current Density (mA/cm²)Reference
Li-In/Li₆.₀₈P₀.₉₆Sc₀.₀₄S₄.₉₄O₀.₀₆Cl/NCMLi₆.₀₈P₀.₉₆Sc₀.₀₄S₄.₉₄O₀.₀₆Cl191.276.78%123 mAh/g after 950 cycles0.95[3]
NCM811/Li₆PS₅Cl-MP/LiLi₆PS₅Cl-MP111.2194.29%83.06% capacity retention-[6]
Li/Li₆.₀₅P₀.₉₅Zr₀.₀₅S₄.₉O₀.₁Cl/LiLi₆.₀₅P₀.₉₅Zr₀.₀₅S₄.₉O₀.₁Cl--Stable for 800h at 0.1 mA/cm²1.7[7]

Experimental Protocols

The following are detailed protocols for the synthesis of Sc/O-doped Li₆PS₅Cl and the fabrication and testing of an all-solid-state battery.

Synthesis of Sc/O-Doped Li₆PS₅Cl Solid Electrolyte

This protocol is based on the solid-state reaction method described in the literature.[3][4]

Materials:

  • Lithium sulfide (B99878) (Li₂S)

  • Phosphorus pentasulfide (P₂S₅)

  • Lithium chloride (LiCl)

  • Scandium oxide (Sc₂O₃)

  • Zirconia balls

  • Anhydrous ethanol (B145695) (for cleaning)

  • Argon gas (high purity)

Equipment:

  • Glovebox with an argon atmosphere (H₂O and O₂ levels < 0.1 ppm)

  • Planetary ball mill

  • Tube furnace

  • Agate mortar and pestle

  • Vacuum sealing machine

  • Quartz tubes

Procedure:

  • Precursor Preparation: All starting materials are handled inside an argon-filled glovebox. Stoichiometric amounts of Li₂S, P₂S₅, LiCl, and Sc₂O₃ are weighed to achieve the target composition (e.g., Li₆.₀₈P₀.₉₆Sc₀.₀₄S₄.₉₄O₀.₀₆Cl).

  • Ball Milling: The weighed precursors are placed into a zirconia milling jar with zirconia balls. The ball-to-powder mass ratio is typically maintained at 10:1. The jar is sealed inside the glovebox and then transferred to the planetary ball mill. Milling is performed at a high rotation speed (e.g., 500-550 rpm) for a specified duration (e.g., 8-10 hours) to ensure homogeneous mixing and reaction.[8]

  • Sintering:

    • The milled powder is collected inside the glovebox and pressed into a pellet.

    • The pellet is placed in a quartz tube, which is then evacuated and sealed.

    • The sealed quartz tube is transferred to a tube furnace for sintering. A two-step sintering process can be employed for higher ionic conductivity.[4] A typical sintering profile involves heating to 550 °C at a ramp rate of 5 °C/min and holding for 10-12 hours, followed by natural cooling to room temperature.[2][4]

  • Post-Sintering Processing: The sintered pellet is ground into a fine powder using an agate mortar and pestle inside the glovebox. This powder is the final Sc/O-doped Li₆PS₅Cl solid electrolyte.

Fabrication and Testing of an All-Solid-State Battery

This protocol outlines the assembly of a coin-cell type all-solid-state battery.

Materials:

  • Sc/O-doped Li₆PS₅Cl solid electrolyte powder

  • Cathode active material (e.g., LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ - NCA, or LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NCM811)

  • Carbon conductive additive (e.g., Super P)

  • Lithium metal foil (anode)

  • Coin cell components (CR2032 cases, spacers, wave springs)

Equipment:

  • Glovebox with an argon atmosphere

  • Hydraulic press with a pellet die

  • Coin cell crimper

  • Battery testing system (e.g., LAND battery cycler)

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Cathode Composite Preparation: Inside the glovebox, the cathode active material, Sc/O-doped Li₆PS₅Cl electrolyte, and carbon conductive additive are mixed in a specific weight ratio (e.g., 70:29:1). The mixture is thoroughly ground using an agate mortar and pestle to ensure homogeneity.

  • Electrolyte and Cathode Pellet Pressing:

    • A specific amount of the Sc/O-doped Li₆PS₅Cl powder (e.g., 100 mg) is pressed into a pellet using a hydraulic press at a high pressure (e.g., 300-400 MPa) to form the solid electrolyte separator layer.

    • A specific amount of the cathode composite powder (e.g., 10-15 mg) is then uniformly spread onto one side of the electrolyte pellet and pressed again at a similar pressure to form a bi-layer pellet.

  • Cell Assembly:

    • The bi-layer pellet is placed in the bottom case of a CR2032 coin cell.

    • A piece of lithium metal foil is placed on top of the electrolyte layer to serve as the anode.

    • A spacer and a wave spring are added on top of the lithium foil.

    • The top case is placed, and the coin cell is sealed using a crimper.

  • Electrochemical Testing:

    • The assembled cell is allowed to rest for a few hours to ensure good interfacial contact.

    • Galvanostatic Cycling: The cell is cycled at a constant current within a specific voltage window (e.g., 2.5-4.2 V vs. Li/Li⁺) at a defined C-rate (e.g., 0.1C) to determine the charge-discharge capacity, coulombic efficiency, and cycling stability.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different stages of cycling to analyze the interfacial and bulk resistances of the cell. The frequency range is typically from 1 MHz to 0.1 Hz with a small AC voltage amplitude (e.g., 10 mV).

    • Cyclic Voltammetry (CV): CV is performed to determine the electrochemical stability window of the electrolyte. A three-electrode setup with a reference electrode is typically used for this measurement.

Visualizations

Mechanism of Improved Ionic Conductivity

G cluster_0 Pristine Li₆PS₅Cl Lattice cluster_1 Sc/O-Doped Li₆PS₅Cl Lattice Li_site1 Li⁺ Site Vacancy1 Vacancy Li_site1->Vacancy1 Li⁺ Hopping Li_site2 Li⁺ Site Sc_dopant Sc³⁺ Dopant Li_vacancy Li⁺ Vacancy (Charge Compensation) O_dopant O²⁻ Dopant Li_site3 Li⁺ Site Li_site3->Li_vacancy Increased Li⁺ Hopping Pristine Pristine Lattice cluster_0 cluster_0 Doped Doped Lattice cluster_1 cluster_1 Improvement Enhanced Ionic Conductivity cluster_1->Improvement

Caption: Doping mechanism for enhanced ionic conductivity.

Experimental Workflow

G cluster_synthesis Solid Electrolyte Synthesis cluster_fabrication Battery Fabrication cluster_testing Electrochemical Testing start Precursor Weighing (Li₂S, P₂S₅, LiCl, Sc₂O₃) ball_mill Planetary Ball Milling start->ball_mill sinter Sintering ball_mill->sinter grind Grinding sinter->grind electrolyte_powder Sc/O-Doped Li₆PS₅Cl Powder grind->electrolyte_powder cathode_mix Cathode Composite Mixing (Active Material, Electrolyte, Carbon) electrolyte_powder->cathode_mix pellet_press Electrolyte & Cathode Pellet Pressing cathode_mix->pellet_press cell_assembly Coin Cell Assembly (with Li Anode) pellet_press->cell_assembly final_cell All-Solid-State Battery cell_assembly->final_cell cycling Galvanostatic Cycling final_cell->cycling eis EIS Analysis final_cell->eis cv Cyclic Voltammetry final_cell->cv performance_data Performance Data (Capacity, Stability, etc.) cycling->performance_data eis->performance_data cv->performance_data

Caption: Experimental workflow for synthesis and testing.

References

Application Notes and Protocols for Scandium Sulfide as a Potential Thermoelectric Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermoelectric materials, capable of converting heat energy into electrical energy and vice versa, are at the forefront of sustainable energy research. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, zT, which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ) (zT = S²σT/κ). An ideal thermoelectric material possesses a high power factor (S²σ) and low thermal conductivity.

Scandium sulfide (B99878) (Sc₂S₃) has emerged as a material of interest for thermoelectric applications due to its semiconductor properties. This document provides a summary of the available data on Sc₂S₃, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key concepts and workflows.

Data Presentation

Currently, there is limited experimental data on the complete thermoelectric properties of scandium sulfide. The available information, along with theoretical predictions, is summarized below.

Table 1: Reported Properties of this compound (Sc₂S₃)

PropertyReported ValueTemperature (K)SourceNotes
Band Gap (E_g) ~2 eV-[1]Experimental
1.03 eV-[2]Theoretical (Materials Project)
Electrical Conductivity (σ) Varies with temperature and sulfur pressure773 - 1223[3]Experimental, n-type semiconductor
Seebeck Coefficient (S) Data not available---
Thermal Conductivity (κ) Data not available---
Thermoelectric Figure of Merit (zT) Data not available---

Experimental Protocols

Synthesis of this compound (Sc₂S₃)

Two primary methods for the synthesis of Sc₂S₃ have been reported:

a) Reaction of Scandium Oxide with Hydrogen Sulfide [4]

This method involves the high-temperature reaction of scandium oxide with hydrogen sulfide gas.

  • Materials: Scandium(III) oxide (Sc₂O₃) powder, Hydrogen sulfide (H₂S) gas, Argon (Ar) gas, Graphite (B72142) crucible.

  • Protocol:

    • Place Sc₂O₃ powder in a graphite crucible.

    • Position the crucible in a tube furnace.

    • Purge the furnace with an inert gas, such as argon.

    • Heat the furnace to a temperature of 1550 °C or higher.

    • Introduce a continuous flow of H₂S gas over the Sc₂O₃ powder.

    • Maintain the reaction for 2-3 hours.

    • Cool the furnace to room temperature under an inert atmosphere.

    • The resulting product is crude Sc₂S₃, which can be further purified.

b) Reaction of Scandium Chloride with Hydrogen Sulfide [4]

This alternative synthesis route utilizes scandium chloride as the precursor.

  • Materials: Scandium(III) chloride (ScCl₃), Hydrogen sulfide (H₂S) gas.

  • Protocol:

    • Place ScCl₃ in a reaction vessel suitable for high-temperature gas-solid reactions.

    • Heat the vessel to an elevated temperature.

    • Pass dry H₂S gas over the heated ScCl₃.

    • The reaction produces Sc₂S₃ and hydrogen chloride (HCl) gas as a byproduct.

    • Continue the reaction until the conversion is complete.

    • Cool the system and collect the Sc₂S₃ product.

Characterization of Thermoelectric Properties

The following are standard protocols for measuring the key thermoelectric properties of a material like this compound.

a) Measurement of Seebeck Coefficient and Electrical Conductivity

A standard four-probe method is typically employed to measure both the Seebeck coefficient and electrical conductivity simultaneously.

  • Apparatus: A commercial system such as a Linseis LSR-3 or a custom-built apparatus.

  • Sample Preparation: A dense, rectangular bar or cylindrical pellet of sintered Sc₂S₃ powder is required.

  • Protocol:

    • Mount the sample in the measurement apparatus.

    • Attach four electrical probes to the sample: two for current injection and two for voltage measurement.

    • Place thermocouples in contact with the sample near the voltage probes.

    • Evacuate the sample chamber and backfill with an inert gas (e.g., helium or argon).

    • Apply a small temperature gradient (ΔT) across the length of the sample by heating one end.

    • Measure the voltage difference (ΔV) generated across the two inner probes (Seebeck voltage).

    • Calculate the Seebeck coefficient: S = -ΔV / ΔT.

    • Pass a known DC current (I) through the outer probes and measure the voltage drop (V) across the inner probes.

    • Calculate the electrical resistance (R = V/I) and then the electrical conductivity (σ = L / (A * R)), where L is the distance between the inner probes and A is the cross-sectional area of the sample.

    • Repeat these measurements at various temperatures to determine the temperature dependence of S and σ.

b) Measurement of Thermal Conductivity

The thermal conductivity is typically determined using the laser flash method to measure thermal diffusivity.

  • Apparatus: A laser flash analysis (LFA) instrument.

  • Sample Preparation: A small, thin, disc-shaped sample of sintered Sc₂S₃ is needed. The surfaces should be parallel and smooth. A thin coating of graphite may be applied to enhance emissivity and absorption.

  • Protocol:

    • Measure the sample's thickness and density.

    • Place the sample in the LFA furnace.

    • Heat the sample to the desired measurement temperature in an inert atmosphere or vacuum.

    • A short pulse of laser energy is directed onto one face of the sample.

    • An infrared detector monitors the temperature rise on the opposite face of the sample as a function of time.

    • The thermal diffusivity (α) is calculated from the temperature rise versus time data.

    • The specific heat capacity (C_p) of the material is measured separately using a differential scanning calorimeter (DSC).

    • The thermal conductivity (κ) is calculated using the formula: κ = α * C_p * ρ, where ρ is the density of the sample.

    • Repeat the measurement at different temperatures.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Sc₂S₃ cluster_characterization Material Characterization cluster_thermoelectric Thermoelectric Property Measurement cluster_analysis Performance Evaluation synthesis_method1 Sc₂O₃ + H₂S @ >1550°C purification Purification synthesis_method1->purification synthesis_method2 ScCl₃ + H₂S @ elevated T synthesis_method2->purification xrd XRD (Phase Purity) purification->xrd sem SEM (Morphology) purification->sem density Density Measurement purification->density seebeck_sigma Seebeck Coefficient (S) & Electrical Conductivity (σ) density->seebeck_sigma thermal_conductivity Thermal Conductivity (κ) density->thermal_conductivity power_factor Power Factor (S²σ) seebeck_sigma->power_factor zt Figure of Merit (zT) thermal_conductivity->zt power_factor->zt

Caption: Experimental workflow for synthesis and thermoelectric characterization of Sc₂S₃.

zt_relationship zt Thermoelectric Figure of Merit (zT) power_factor Power Factor (S²σ) power_factor->zt Maximize thermal_conductivity Thermal Conductivity (κ) thermal_conductivity->zt Minimize seebeck Seebeck Coefficient (S) seebeck->power_factor electrical_conductivity Electrical Conductivity (σ) electrical_conductivity->power_factor electronic_kappa Electronic (κₑ) electrical_conductivity->electronic_kappa Directly Proportional electronic_kappa->thermal_conductivity lattice_kappa Lattice (κₗ) lattice_kappa->thermal_conductivity

Caption: Relationship between key parameters for the thermoelectric figure of merit (zT).

References

Synthesis and Characterization of Scandium Sulfide Quantum Dots: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols for Scandium Sulfide (B99878) (Sc₂S₃) quantum dots (QDs) are largely hypothetical and based on established methods for analogous trivalent metal sulfide quantum dots, primarily Indium Sulfide (In₂S₃), due to the current scarcity of published experimental research on Sc₂S₃ QDs. These protocols are intended to provide a foundational framework for researchers and drug development professionals interested in exploring the synthesis and characterization of this novel material.

Application Notes

Scandium sulfide (Sc₂S₃), a semiconductor material, is an emerging candidate for the synthesis of quantum dots with potentially unique optical and electronic properties. While experimental data on Sc₂S₃ QDs is limited, their composition suggests potential for applications in bioimaging, sensing, and as drug delivery vehicles, areas where other rare-earth and trivalent metal sulfide nanoparticles have shown promise.[1][2][3] The development of stable and biocompatible Sc₂S₃ QDs could offer new tools for researchers in drug discovery and development.

Potential applications in drug development include:

  • Fluorescent Labeling and Bioimaging: Functionalized Sc₂S₃ QDs could potentially be used to label and track biomolecules, cells, or drug carriers within biological systems due to their expected quantum confinement effects, leading to size-tunable fluorescence.

  • Drug Delivery Vehicles: The high surface area-to-volume ratio of quantum dots makes them suitable for conjugation with therapeutic agents, enabling targeted drug delivery and controlled release.

  • Biosensing: Surface modifications of Sc₂S₃ QDs could allow for the development of sensitive and selective biosensors for the detection of specific biomarkers relevant to disease diagnosis and drug efficacy monitoring.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of other trivalent metal sulfide quantum dots and are proposed as starting points for the synthesis of Sc₂S₃ QDs.

Hypothetical Hot-Injection Synthesis of this compound Quantum Dots

This method is widely used for the synthesis of high-quality, monodisperse quantum dots and involves the rapid injection of precursors into a hot solvent.[4][5][6]

Materials:

  • Scandium (III) chloride (ScCl₃) or another suitable scandium precursor

  • Oleylamine (B85491) (technical grade, 70%)

  • 1-Octadecene (ODE) (technical grade, 90%)

  • Sulfur powder

  • Trioctylphosphine (TOP)

  • Methanol (B129727) (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Protocol:

  • Preparation of Sulfur Precursor:

    • In a glovebox, dissolve sulfur powder in TOP to create a 1 M solution (S-TOP).

  • Reaction Setup:

    • Add ScCl₃ and oleylamine to a three-neck flask.

    • Heat the mixture under vacuum at 120°C for 1 hour to remove water and oxygen.

    • Switch to an inert atmosphere (Argon or Nitrogen).

    • Inject 1-Octadecene (ODE) into the flask and heat the solution to the desired injection temperature (e.g., 250-300°C).

  • Quantum Dot Nucleation and Growth:

    • Rapidly inject the S-TOP precursor solution into the hot reaction mixture.

    • Monitor the reaction progress by taking aliquots at different time intervals and observing their color change.

    • The growth temperature and time will influence the final size of the quantum dots.

  • Quenching and Purification:

    • After the desired growth time, cool the reaction mixture to room temperature.

    • Add excess methanol to precipitate the Sc₂S₃ QDs.

    • Centrifuge the mixture and discard the supernatant.

    • Redisperse the QDs in toluene and repeat the precipitation and centrifugation steps two more times.

    • Finally, disperse the purified Sc₂S₃ QDs in a suitable solvent for characterization.

Hypothetical Solvothermal Synthesis of this compound Quantum Dots

The solvothermal method involves a chemical reaction in a sealed vessel at temperatures above the boiling point of the solvent.[7][8][9][10]

Materials:

  • Scandium (III) nitrate (B79036) nonahydrate (Sc(NO₃)₃·9H₂O) or another suitable scandium precursor

  • Thioacetamide (TAA) or another sulfur source

  • Ethylene (B1197577) glycol or another high-boiling point solvent

  • Ethanol (B145695)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Protocol:

  • Precursor Solution Preparation:

    • Dissolve Sc(NO₃)₃·9H₂O and TAA in ethylene glycol in a beaker with vigorous stirring.

  • Solvothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-220°C) for a set duration (e.g., 12-24 hours).

  • Cooling and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60°C.

    • Disperse the dried Sc₂S₃ QDs in a suitable solvent for further characterization.

Characterization of this compound Quantum Dots

Standard techniques for nanoparticle characterization should be employed to determine the properties of the synthesized Sc₂S₃ QDs.

UV-Vis Spectroscopy
  • Purpose: To determine the optical absorption properties and estimate the band gap of the quantum dots.

  • Protocol:

    • Disperse the purified Sc₂S₃ QDs in a suitable solvent (e.g., toluene or chloroform).

    • Record the absorption spectrum using a UV-Vis spectrophotometer.

    • The position of the first excitonic absorption peak can be used to estimate the size of the quantum dots.

Photoluminescence (PL) Spectroscopy
  • Purpose: To measure the emission properties of the quantum dots, including the emission wavelength and quantum yield.

  • Protocol:

    • Excite the QD solution with a suitable wavelength (typically below the absorption onset).

    • Record the emission spectrum using a spectrofluorometer.

    • The quantum yield can be calculated by comparing the integrated emission intensity of the QDs to that of a standard dye with a known quantum yield.

Transmission Electron Microscopy (TEM)
  • Purpose: To visualize the size, shape, and crystallinity of the synthesized quantum dots.

  • Protocol:

    • Dilute the QD solution to an appropriate concentration.

    • Deposit a drop of the diluted solution onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely.

    • Analyze the grid using a transmission electron microscope. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.

X-ray Diffraction (XRD)
  • Purpose: To determine the crystal structure and phase purity of the quantum dots.

  • Protocol:

    • Deposit a thick film of the purified QDs onto a suitable substrate or prepare a powder sample.

    • Record the XRD pattern using an X-ray diffractometer.

    • Compare the obtained diffraction peaks with standard diffraction patterns for Sc₂S₃ to confirm the crystal structure.

Quantitative Data

As there is no available experimental data for Sc₂S₃ quantum dots, the following table presents typical data for a well-studied analogous trivalent metal sulfide, Indium Sulfide (In₂S₃) quantum dots, to provide a reference for expected properties.

PropertyValue (for In₂S₃ QDs)Characterization TechniqueReference
Average Particle Size2 - 5 nmTEM[11][12][13]
Crystal StructureCubic or TetragonalXRD[12][14]
Absorption Peak300 - 450 nmUV-Vis Spectroscopy[12][13]
Emission Peak400 - 600 nmPL Spectroscopy[12][13]
Quantum YieldUp to 45% (doped)PL Spectroscopy[15]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_synthesis Synthesis Method Scandium Precursor Scandium Precursor Hot-Injection Hot-Injection Scandium Precursor->Hot-Injection Solvothermal Solvothermal Scandium Precursor->Solvothermal Sulfur Precursor Sulfur Precursor Sulfur Precursor->Hot-Injection Sulfur Precursor->Solvothermal Crude Sc2S3 QDs Crude Sc2S3 QDs Hot-Injection->Crude Sc2S3 QDs Solvothermal->Crude Sc2S3 QDs Purification Purification Crude Sc2S3 QDs->Purification Purified Sc2S3 QDs Purified Sc2S3 QDs Purification->Purified Sc2S3 QDs

Caption: Hypothetical workflow for the synthesis of this compound quantum dots.

Characterization_Workflow cluster_characterization Characterization Techniques cluster_properties Determined Properties Purified Sc2S3 QDs Purified Sc2S3 QDs UV-Vis Spectroscopy UV-Vis Spectroscopy Purified Sc2S3 QDs->UV-Vis Spectroscopy PL Spectroscopy PL Spectroscopy Purified Sc2S3 QDs->PL Spectroscopy TEM TEM Purified Sc2S3 QDs->TEM XRD XRD Purified Sc2S3 QDs->XRD Optical Properties Optical Properties UV-Vis Spectroscopy->Optical Properties Absorption, Band Gap PL Spectroscopy->Optical Properties Emission, Quantum Yield Structural Properties Structural Properties TEM->Structural Properties Size, Shape, Morphology XRD->Structural Properties Crystal Structure, Phase

Caption: Workflow for the characterization of this compound quantum dots.

References

Doping Effects on the Electronic Properties of Scandium Sulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium sulfide (B99878) (ScS) is a transition metal sulfide that has garnered interest for its potential applications in various electronic and optoelectronic devices. The ability to tune its electronic properties through doping is crucial for tailoring its functionality for specific applications. This document provides an overview of the theoretical and experimental approaches to understanding and manipulating the electronic properties of Scandium sulfide through doping. While direct experimental literature on doped ScS is limited, this guide consolidates theoretical predictions and provides adaptable experimental protocols from related transition metal sulfide systems.

Theoretical Predictions of Doping Effects

First-principles calculations based on density functional theory (DFT) have been the primary method to investigate the impact of doping on the electronic structure of scandium compounds. While specific studies on doped ScS are not abundant, research on related materials like Scandium Nitride (ScN) provides valuable insights into the potential effects of various dopants.

Key Predicted Effects:
  • Band Gap Engineering: Doping with different elements can introduce new energy levels within the band gap of ScS, effectively narrowing it. For instance, in ScN, doping with oxygen or fluorine has been predicted to reduce the band gap. A similar effect can be anticipated in ScS, which could be beneficial for applications requiring light absorption in a broader spectral range.

  • Induction of Magnetism: The introduction of specific dopants can induce magnetism in otherwise non-magnetic ScS. Theoretical studies on ScN have shown that doping with alkali metals (Li, Na) or alkaline earth metals (Be, Mg) can lead to a net magnetic moment, potentially making the material suitable for spintronic applications.

  • Carrier Type Control: Doping can be used to introduce either excess electrons (n-type doping) or holes (p-type doping), thereby controlling the majority charge carriers. In ScN, oxygen and fluorine act as donor impurities (n-type), while alkali and alkaline earth metals act as acceptor impurities (p-type). This control over carrier type is fundamental for the fabrication of p-n junctions and other electronic devices.

Quantitative Data Summary

Due to the scarcity of experimental studies on doped this compound, a comprehensive quantitative data table is challenging to construct. However, based on theoretical predictions for related scandium compounds, a qualitative summary of expected effects can be presented.

Dopant TypePredicted Effect on Electronic Properties of Scandium CompoundsPotential Application
Anionic Substitution (e.g., O, F in place of S) Introduction of donor levels, reduction of band gap, potential metallization.Optoelectronics, Transparent Conductors
Cationic Substitution (e.g., Li, Na, Be, Mg in place of Sc) Introduction of acceptor levels, induction of magnetism (magnetic semiconductor or half-metallicity).Spintronics, Magnetic Sensors

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of doped transition metal sulfides, which can be adapted for this compound based on the known synthesis methods for pristine Sc₂S₃.

Protocol 1: Synthesis of Doped this compound via Solid-State Reaction

This protocol is adapted from general methods for synthesizing doped transition metal sulfides.

Objective: To synthesize polycrystalline doped this compound (e.g., MₓSc₂₋ₓS₃, where M is the dopant).

Materials:

  • Scandium(III) oxide (Sc₂O₃) powder

  • Dopant precursor (e.g., oxide, sulfide, or elemental form of the dopant)

  • Hydrogen sulfide (H₂S) gas or elemental sulfur (S)

  • Argon (Ar) gas

  • Graphite (B72142) crucible

  • Tube furnace with temperature control

  • Quartz tube

Procedure:

  • Precursor Preparation: Stoichiometrically mix Sc₂O₃ powder with the desired amount of the dopant precursor. For example, for 1% doping of M, mix 0.99 molar equivalents of Sc₂O₃ with 0.01 molar equivalents of the dopant precursor.

  • Sulfidation:

    • Place the mixed powder in a graphite crucible inside a quartz tube furnace.

    • Purge the tube with Ar gas for 30 minutes to remove oxygen.

    • Heat the furnace to a high temperature (e.g., 1550 °C, as used for Sc₂S₃ synthesis) under a continuous flow of H₂S gas or in the presence of excess sulfur powder placed at a lower temperature zone.[1]

    • Maintain the temperature for several hours (e.g., 2-3 hours) to ensure complete reaction.[1]

  • Cooling and Collection:

    • Cool the furnace down to room temperature under an inert atmosphere (Ar).

    • The resulting powder is the doped this compound.

Safety Precautions: Hydrogen sulfide is highly toxic. This synthesis must be performed in a well-ventilated fume hood with appropriate safety measures.

Protocol 2: Characterization of Electronic Properties

Objective: To measure the fundamental electronic properties of the synthesized doped this compound.

1. Structural Characterization:

  • X-ray Diffraction (XRD):

    • Purpose: To confirm the crystal structure and phase purity of the doped ScS.

    • Procedure:

      • Prepare a powder sample of the synthesized material.

      • Mount the sample on the XRD sample holder.

      • Perform a 2θ scan over a relevant angular range (e.g., 20-80 degrees).

      • Analyze the resulting diffraction pattern to identify the crystal phases present and calculate lattice parameters. Successful doping is often indicated by a shift in the diffraction peaks compared to the undoped material.

2. Electronic Transport Measurements:

  • Four-Point Probe Measurement:

    • Purpose: To determine the electrical resistivity and conductivity.

    • Procedure:

      • Press the synthesized powder into a pellet using a hydraulic press.

      • Sinter the pellet at an appropriate temperature to improve grain connectivity.

      • Place four equally spaced probes on the surface of the pellet.

      • Pass a known current through the outer two probes and measure the voltage across the inner two probes.

      • Calculate the resistivity using the measured current, voltage, and the geometric correction factor for the probe setup.

  • Hall Effect Measurement:

    • Purpose: To determine the carrier type (n-type or p-type), carrier concentration, and mobility.

    • Procedure:

      • Prepare a thin, rectangular sample (e.g., by cutting the sintered pellet).

      • Make four electrical contacts at the corners of the sample.

      • Place the sample in a magnetic field perpendicular to the sample surface.

      • Pass a constant current through two opposite contacts.

      • Measure the Hall voltage across the other two contacts.

      • Calculate the Hall coefficient, from which the carrier concentration and type can be determined. Carrier mobility can be calculated using the resistivity value from the four-point probe measurement.

3. Optical Property Characterization:

  • UV-Vis-NIR Spectroscopy:

    • Purpose: To determine the optical band gap.

    • Procedure:

      • Disperse the powder sample in a suitable solvent and record the absorbance or reflectance spectrum.

      • Alternatively, prepare a thin film of the material.

      • Plot a Tauc plot (e.g., (αhν)² vs. hν for a direct band gap semiconductor, where α is the absorption coefficient and hν is the photon energy).

      • Extrapolate the linear portion of the plot to the energy axis to determine the optical band gap.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Precursor Mixing (Sc2O3 + Dopant) sulfidation Sulfidation (High Temp + H2S/S) start->sulfidation cooling Cooling & Collection sulfidation->cooling xrd XRD (Structural Analysis) cooling->xrd four_point Four-Point Probe (Resistivity) cooling->four_point uv_vis UV-Vis-NIR (Band Gap) cooling->uv_vis hall Hall Effect (Carrier Properties) four_point->hall

Caption: Experimental workflow for synthesis and characterization of doped this compound.

Doping_Effects_Pathway cluster_properties Modified Electronic Properties cluster_applications Potential Applications Doping Doping of ScS BandGap Band Gap Engineering Doping->BandGap CarrierControl Carrier Type Control (n-type or p-type) Doping->CarrierControl Magnetism Induction of Magnetism Doping->Magnetism Opto Optoelectronics BandGap->Opto Electronics Electronic Devices CarrierControl->Electronics Spintronics Spintronics Magnetism->Spintronics

Caption: Logical relationship between doping of ScS and its potential applications.

References

Application Notes and Protocols: Scandium Sulfide in Infrared (IR) Optical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium sulfide (B99878) (Sc₂S₃) is an emerging material with potential for application in the field of infrared (IR) optics. As a rare-earth sulfide, it possesses a unique combination of properties that make it a candidate for specialized optical components. These notes provide an overview of the material's properties, synthesis, and potential fabrication methods for IR applications, along with detailed experimental protocols based on available literature.

Properties of Scandium Sulfide (Sc₂S₃)

This compound is a yellow, solid inorganic compound. For IR optical applications, its key physical and optical properties are of primary interest.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical FormulaSc₂S₃[1]
Molar Mass186.11 g/mol [1]
AppearanceYellow crystals[1]
Density2.91 g/cm³[1]
Melting Point1775 °C (decomposes)[1][2]
Crystal StructureOrthorhombic[1]
SolubilityModerately soluble in water and acid[3]
Optical Properties

This compound is a wide-bandgap semiconductor, which is a key characteristic for an IR transparent material.[4][5] The available quantitative optical data is summarized in Table 2.

PropertyValueReference
Band Gap (Eg)2.53 eV (Indirect)[4][5]
Theoretical Short-Wavelength Cutoff~490 nmCalculated from Eg

The infrared transmission window for Sc₂S₃ is not well-documented in the available literature. The long-wavelength cutoff, which is determined by multiphonon absorption, has not been experimentally established in the reviewed sources. However, based on the properties of other metal sulfides, it is anticipated to transmit into the mid-wave infrared (MWIR) and possibly the long-wave infrared (LWIR) regions.

Synthesis of this compound Powder

High-purity, well-crystallized this compound powder is the essential precursor for fabricating optical components. The primary synthesis route involves the sulfidation of scandium oxide (Sc₂O₃). Two common methods are described below.

Synthesis via Carbon Disulfide (CS₂) Sulfurization

This method utilizes carbon disulfide gas as the sulfurizing agent to convert scandium oxide to this compound.[6]

  • Precursor Preparation:

  • Apparatus Setup:

    • Position the crucible within a horizontal tube furnace capable of reaching at least 1200 °C.

    • The furnace should have a gas-tight quartz or alumina tube.

    • Establish a gas delivery system to flow a mixture of an inert gas (e.g., Argon) and carbon disulfide (CS₂) vapor over the sample. The CS₂ vapor can be generated by bubbling Ar through liquid CS₂.

  • Sulfurization Process:

    • Purge the furnace tube with high-purity Argon to remove any residual air and moisture.

    • Begin heating the furnace to the reaction temperature of 1200 °C (1473 K) under a continuous flow of Argon.

    • Once the temperature is stable, introduce the Ar/CS₂ gas mixture into the furnace tube.

    • Maintain the reaction temperature at 1200 °C for a duration of 2 hours (7.2 ks).[6]

    • After the reaction period, switch off the CS₂ flow and continue the Argon flow while the furnace cools down to room temperature.

  • Product Handling:

    • Once at room temperature, carefully remove the crucible containing the synthesized yellow Sc₂S₃ powder.

    • Handle the product in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

CS2_Sulfurization Sc2O3 Scandium Oxide (Sc₂O₃) Powder Crucible Place in Alumina/Graphite Crucible Sc2O3->Crucible Furnace Position in Tube Furnace Crucible->Furnace Purge Purge with Argon Furnace->Purge Heat Heat to 1200°C under Argon Purge->Heat React Introduce Ar/CS₂ Gas Flow (2 hours @ 1200°C) Heat->React Cool Cool to Room Temperature under Argon React->Cool Collect Collect Sc₂S₃ Powder in Inert Atmosphere Cool->Collect

Workflow for the synthesis of Sc₂S₃ powder via CS₂ sulfurization.
Synthesis via Hydrogen Sulfide (H₂S) Sulfidation

This method uses highly toxic hydrogen sulfide gas and requires stringent safety precautions.

  • Precursor Preparation:

    • Use high-purity (≥99.9%) scandium oxide (Sc₂O₃) powder.

    • Place the powder in a graphite crucible.

  • Apparatus Setup:

    • Place the crucible inside a tube furnace rated for high temperatures (≥1550 °C).

    • Ensure all connections are secure and the system is leak-tight due to the high toxicity of H₂S.

    • Implement a proper gas scrubbing system to neutralize unreacted H₂S.

  • Sulfurization Process:

    • Purge the system with an inert gas (e.g., Nitrogen or Argon).

    • Heat the furnace to a temperature of at least 1550 °C.

    • Introduce a controlled flow of dry hydrogen sulfide (H₂S) gas over the Sc₂O₃ powder.

    • Maintain the reaction for 2-3 hours.[1]

    • After the reaction, stop the H₂S flow and cool the furnace under an inert gas flow.

  • Product Handling:

    • Collect the resulting Sc₂S₃ powder in an inert atmosphere.

Fabrication of Infrared Optical Components

The fabrication of transparent optical components from Sc₂S₃ powder is a significant challenge due to its high melting point and potential for decomposition. Hot pressing or sintering of the powder into a dense ceramic is a viable approach.

Hot Pressing of this compound Powder
  • Powder Preparation:

    • Start with high-purity, fine-particle Sc₂S₃ powder. Milling may be required to break up agglomerates and ensure a uniform particle size.

    • A sintering aid, such as a low-melting-point fluoride (B91410) or sulfide, may be necessary to promote densification at lower temperatures, though specific aids for Sc₂S₃ are not documented.

  • Die Loading:

    • Load the Sc₂S₃ powder into a graphite die.

    • Place graphite foil between the powder and the die surfaces to prevent sticking.

  • Hot Pressing Cycle:

    • Place the loaded die into a hot press.

    • Evacuate the chamber to a high vacuum.

    • Apply a low initial pressure to the powder.

    • Begin heating the sample. The exact temperature profile will need to be determined empirically but will be significantly below the decomposition temperature of 1775 °C.

    • As the temperature increases, gradually increase the applied pressure. A typical pressure for ceramic hot pressing is in the range of 30-50 MPa.

    • Hold the sample at the peak temperature and pressure for a defined period (e.g., 1-2 hours) to allow for densification.

    • Cool the sample under pressure.

  • Component Finishing:

    • Extract the densified ceramic puck from the die.

    • The puck can then be ground and polished into the desired optical component (e.g., a window or lens) using standard diamond abrasive techniques for hard materials.

HotPressing cluster_powder Powder Preparation cluster_pressing Hot Pressing cluster_finishing Finishing Sc2S3_powder Sc₂S₃ Powder Mill Milling (optional) Sc2S3_powder->Mill Add_aid Add Sintering Aid (optional) Mill->Add_aid Load_die Load Powder into Graphite Die Add_aid->Load_die Evacuate Evacuate Chamber Load_die->Evacuate Heat_Press Apply Heat and Pressure Evacuate->Heat_Press Hold Hold at Peak T & P Heat_Press->Hold Cool Cool Under Pressure Hold->Cool Extract Extract Ceramic Puck Cool->Extract Grind Grind to Shape Extract->Grind Polish Polish to Optical Finish Grind->Polish Final_Component Final_Component Polish->Final_Component IR Optical Component

Workflow for fabricating an IR optical component from Sc₂S₃ powder.

Characterization of this compound for IR Applications

To evaluate the suitability of the synthesized Sc₂S₃ and fabricated components for IR applications, a series of characterization techniques should be employed.

Material Characterization
TechniquePurpose
X-Ray Diffraction (XRD)To confirm the crystal structure and phase purity of the synthesized Sc₂S₃ powder and the final ceramic component.
Scanning Electron Microscopy (SEM)To analyze the particle size and morphology of the powder, and the microstructure (grain size, porosity) of the sintered ceramic.
Energy-Dispersive X-ray Spectroscopy (EDS)To verify the elemental composition and stoichiometry.
Optical Characterization
  • Sample Preparation:

    • For a powder sample, prepare a KBr pellet containing a small amount of Sc₂S₃ powder.

    • For a solid optical component, ensure the surfaces are polished to an optical finish.

  • Measurement:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Obtain a background spectrum.

    • Place the sample in the beam path and acquire the transmission spectrum over the desired infrared range (e.g., 2.5 to 25 µm).

  • Analysis:

    • The resulting spectrum will reveal the transmission window of the material, identifying the short- and long-wavelength cutoff points.

Properties_Performance BandGap Wide Band Gap (2.53 eV) SW_Cutoff Short-Wavelength Cutoff (~490 nm) BandGap->SW_Cutoff LatticeVibrations Lattice Vibrations (Phonon Modes) LW_Cutoff Long-Wavelength Cutoff LatticeVibrations->LW_Cutoff Purity High Purity High_Transmission High In-band Transmission Purity->High_Transmission Density High Density / Low Porosity Low_Scattering Low Optical Scattering Density->Low_Scattering

Relationship between Sc₂S₃ material properties and its IR optical performance.

Potential Applications

Based on its properties as a wide-bandgap semiconductor, Sc₂S₃ could potentially be used in the following IR optical applications:

  • Infrared Windows and Domes: For sensors and imaging systems operating in the MWIR.

  • Lenses and other Refractive Optics: If a high refractive index is confirmed, it could be used for lens elements in IR optical systems.

  • Host Material for Lasers: The wide bandgap could allow for doping with rare-earth elements for solid-state laser applications in the infrared.

Conclusion

This compound presents an interesting, though not yet fully explored, option for infrared optical applications. The synthesis of high-purity powder is achievable through established sulfidation techniques. The primary challenge lies in the fabrication of dense, transparent optical components, which will require further research and development in ceramic processing techniques like hot pressing. The characterization of its full infrared transmission window and refractive index profile is crucial for its adoption in practical optical designs. These notes provide a foundation for researchers to begin exploring the potential of this unique material.

References

Application Notes and Protocols: Scandium-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Scandium-based catalysts, particularly scandium(III) triflate (Sc(OTf)₃), have emerged as powerful and versatile tools in modern organic synthesis. Their unique properties, including strong Lewis acidity, water stability, and reusability, make them highly attractive for a wide range of chemical transformations.[1] These characteristics are particularly beneficial in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[2] This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by scandium compounds.

Key Applications of Scandium Catalysts

Scandium catalysts, with Sc(OTf)₃ being a prominent example, are utilized in a variety of organic reactions due to their exceptional catalytic activity.[2] Unlike traditional Lewis acids such as AlCl₃ and BF₃, which are often deactivated by water, scandium triflate remains stable and active in aqueous environments, promoting greener and more environmentally benign chemical processes.[3]

Key areas of application include:

  • Carbon-Carbon Bond Formation: Scandium catalysts are highly effective in promoting a range of C-C bond-forming reactions, which are fundamental to the construction of molecular skeletons.

  • Cycloaddition Reactions: The Diels-Alder reaction, a powerful tool for the synthesis of six-membered rings, is significantly accelerated by scandium catalysts.[2]

  • Friedel-Crafts Reactions: Both acylation and alkylation reactions, crucial for the modification of aromatic compounds, can be efficiently catalyzed by scandium triflate.

  • Aldol (B89426) and Michael Additions: These classic reactions for the formation of β-hydroxy carbonyl compounds and 1,5-dicarbonyl compounds, respectively, are effectively promoted by scandium catalysts.[3]

  • Asymmetric Synthesis: In combination with chiral ligands, scandium catalysts are instrumental in the development of enantioselective transformations, a critical aspect of modern drug development.[4]

Data Presentation: Performance of Scandium Catalysts

The following tables summarize the quantitative data for several key organic reactions catalyzed by scandium(III) triflate.

Table 1: Scandium-Catalyzed Diels-Alder Reaction
DieneDienophileCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)
IsopreneMethyl vinyl ketone5CH₂Cl₂0295-
Cyclopentadiene (B3395910)Methacrolein (B123484)10Toluene (B28343)-2049295
Danishefsky's dieneBenzaldehyde (B42025)1Acetonitrile (B52724)25198-
AnthraceneMaleic anhydride (B1165640)2Nitroethane251288-
Table 2: Scandium-Catalyzed Friedel-Crafts Acylation
AreneAcylating AgentCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
Anisole (B1667542)Acetic anhydride1Acetonitrile50398
TolueneBenzoyl chloride5Nitrobenzene25692
MesitylenePropionic anhydride21,2-Dichloroethane60495
NaphthaleneAcetyl chloride10Carbon disulfide0285
Table 3: Scandium-Catalyzed Mukaiyama Aldol Reaction
Silyl (B83357) Enol EtherAldehydeCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
Cyclohexanone (B45756) TMS etherBenzaldehyde1CH₂Cl₂-7819128:72
Acetophenone TMS etherIsobutyraldehyde5Toluene-78 to 038580:20
Propiophenone TMS etherPropionaldehyde2Nitromethane-7828895:5
Methyl isobutyrate KSABenzaldehyde10CH₂Cl₂/H₂O251278-
Table 4: Scandium-Catalyzed Michael Addition of Indoles to Enones[4]
Indole (B1671886)EnoneCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)
IndoleChalcone (B49325)10CH₂Cl₂-2029999
5-Methoxyindole4-Chlorochalcone10CH₂Cl₂-2029898
2-MethylindoleBenzylidenacetone10CH₂Cl₂-2049592
Indole2-Cinnamoylpyridine 1-oxide10CH₂Cl₂-2029999

Experimental Protocols

The following are detailed protocols for representative scandium-catalyzed reactions.

Protocol 1: Asymmetric Diels-Alder Reaction

This protocol describes the enantioselective Diels-Alder reaction between cyclopentadiene and methacrolein catalyzed by a chiral scandium complex.

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • Chiral ligand (e.g., (R)-BINOL)

  • Cyclopentadiene (freshly cracked)

  • Methacrolein

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Sc(OTf)₃ (0.1 mmol) and the chiral ligand (0.12 mmol). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to -20 °C. Add freshly cracked cyclopentadiene (2.0 mmol) to the solution.

  • Addition of Dienophile: Slowly add methacrolein (1.0 mmol) dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297), 95:5) to yield the desired cycloadduct.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Friedel-Crafts Acylation of Anisole

This protocol details the acylation of anisole with acetic anhydride using Sc(OTf)₃ as a catalyst.

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anisole

  • Acetic anhydride

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a stirred solution of anisole (10 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add Sc(OTf)₃ (0.1 mmol, 1 mol%).

  • Addition of Acylating Agent: Add acetic anhydride (12 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 50 °C and stir for 3 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford p-methoxyacetophenone.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and compare with known literature data.

Protocol 3: Mukaiyama Aldol Reaction

This protocol describes the Sc(OTf)₃-catalyzed Mukaiyama aldol reaction between the silyl enol ether of cyclohexanone and benzaldehyde.

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • 1-(Trimethylsilyloxy)cyclohexene

  • Benzaldehyde

  • Anhydrous dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve Sc(OTf)₃ (0.05 mmol) in anhydrous dichloromethane (10 mL). Cool the solution to -78 °C.

  • Addition of Reactants: Add benzaldehyde (1.0 mmol) to the solution, followed by the dropwise addition of 1-(trimethylsilyloxy)cyclohexene (1.2 mmol).

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent, purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 85:15) to obtain the desired β-hydroxy ketone.

  • Analysis: Characterize the product by ¹H NMR and ¹³C NMR to determine the yield and diastereomeric ratio.

Protocol 4: Asymmetric Michael Addition of Indole to Chalcone[4]

This protocol details the enantioselective Michael addition of indole to chalcone catalyzed by a chiral scandium-salen complex.

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • Chiral enlarged Salen ligand

  • Indole

  • Chalcone

  • Anhydrous dichloromethane

  • Molecular sieves (4 Å)

Procedure:

  • Catalyst Preparation: To a solution of the chiral enlarged Salen ligand (0.012 mmol) in anhydrous dichloromethane (0.5 mL) in a dried reaction tube, add Sc(OTf)₃ (0.01 mmol). Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: Add 4 Å molecular sieves (20 mg) to the catalyst solution and cool the mixture to -20 °C.

  • Addition of Reactants: Add chalcone (0.1 mmol) and indole (0.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at -20 °C for 2 hours.

  • Purification: Directly purify the reaction mixture by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Diagram 1: General Experimental Workflow for Scandium-Catalyzed Reactions

experimental_workflow A Catalyst Preparation (Sc(OTf)₃ + Ligand in Solvent) B Reaction Setup (Add Reactants at Temp.) A->B C Reaction Monitoring (TLC, GC, etc.) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Analysis (NMR, MS, HPLC) E->F

Caption: A generalized workflow for a typical scandium-catalyzed organic synthesis.

Diagram 2: Catalytic Cycle of a Scandium-Catalyzed Diels-Alder Reaction

diels_alder_mechanism catalyst Sc(OTf)₃ activated_complex Activated Dienophile [Dienophile-Sc(OTf)₃] catalyst->activated_complex Coordination dienophile Dienophile dienophile->activated_complex transition_state [4+2] Transition State activated_complex->transition_state diene Diene diene->transition_state Attack product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Catalyst Regeneration product Diels-Alder Adduct product_complex->product Release mukaiyama_aldol_mechanism A Aldehyde R-CHO C Activated Aldehyde [R-CHO-Sc(OTf)₃] A:f1->C:f0 Coordination B Sc(OTf)₃ B->C:f0 E Aldol Adduct (Silyl Ether) R-CH(OSiMe₃)-C(R'₂)COR'' C:f1->E:f0 D Silyl Enol Ether R'₂C=C(OSiMe₃)R'' D:f1->C:f1 Nucleophilic Attack F β-Hydroxy Ketone (Product) E:f0->F:f0 Hydrolysis G Sc(OTf)₃ E:f0->G:f0 Catalyst Release

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-purity Sc2S3 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of high-purity scandium(III) sulfide (B99878) (Sc₂S₃). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of Sc₂S₃, providing potential causes and actionable solutions in a question-and-answer format.

Q1: The final product is not the characteristic yellow color of Sc₂S₃, but rather a grayish or black powder. What could be the issue?

A1: A grayish or black appearance often indicates incomplete reaction or the presence of impurities.

  • Incomplete Conversion: Unreacted black or gray starting materials, such as scandium oxide (Sc₂O₃) or elemental scandium, can discolor the product.

  • Carbon Contamination: If using carbon-based sulfur sources like carbon disulfide (CS₂), residual carbon can be a byproduct, leading to a darker product.

  • Non-stoichiometry: Deviation from the ideal Sc:S ratio can result in different phases with varying colors. Above 1100 °C, Sc₂S₃ can lose sulfur to form non-stoichiometric compounds like Sc₁.₃₇S₂.[1]

Solution:

  • Optimize Reaction Time and Temperature: Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration to drive the reaction to completion. See Table 1 for recommended starting parameters.

  • Ensure Proper Gas Flow: A consistent and adequate flow of the sulfurizing agent (H₂S or CS₂) is crucial for complete conversion.

  • Purification: The crude product can be purified by chemical vapor transport at 950 °C using iodine as the transport agent to obtain pure, yellow crystals.[1]

Q2: XRD analysis of my product shows peaks that do not correspond to Sc₂S₃. What are these impurities and how can I avoid them?

A2: The most common crystalline impurities are unreacted starting materials or intermediate phases.

  • Unreacted Sc₂O₃: The presence of scandium oxide peaks in the XRD pattern is a clear indicator of incomplete sulfidation.

  • Scandium Oxysulfide (Sc₂O₂S): This is a common intermediate phase that can form, especially if the reaction is not allowed to proceed to completion or if there are issues with the partial pressures of the reactive gases.[2]

  • Other Scandium Sulfide Phases: Direct reaction of elemental scandium and sulfur can sometimes yield scandium monosulfide (ScS) instead of Sc₂S₃.[1]

Solution:

  • Increase Reaction Temperature/Time: As with color impurities, extending the reaction time or increasing the temperature can promote the full conversion of intermediates to Sc₂S₃.

  • Control Reactant Stoichiometry: Precise control over the ratio of scandium precursor to the sulfur source is critical.

  • Optimize Gas Atmosphere: Ensure a sufficiently high partial pressure of the sulfurizing agent to favor the formation of the desired sulfide over the oxysulfide.

Q3: The yield of my Sc₂S₃ synthesis is consistently low. What factors could be contributing to this?

A3: Low yields can result from several factors, from incomplete reactions to product loss during handling.

  • Mass Transport Limitations: In packed bed reactors, the gas-solid reaction can be limited by the diffusion of the sulfurizing gas into the powder bed, leading to incomplete conversion of the material in the center.[3]

  • Sintering: At high temperatures, the Sc₂S₃ product can sinter, forming a dense shell that prevents the reactive gas from reaching the unreacted core of the precursor particles.[3]

  • Volatilization of Sulfur: If using elemental sulfur, ensure the setup prevents its premature escape from the reaction zone.

Solution:

  • Improve Reactor Design: Consider using a fluidized bed reactor or a rotary kiln to improve gas-solid contact. For packed bed reactors, using a shallower bed of the precursor powder can help.

  • Optimize Powder/Pellet Density: Using loosely packed powder or porous pellets of the scandium oxide precursor can enhance gas diffusion.

  • Control Temperature Ramping: A slower temperature ramp rate may help to prevent rapid surface sintering before the core of the material has fully reacted.

Q4: How can I confirm the purity and stoichiometry of my synthesized Sc₂S₃?

A4: A combination of analytical techniques is recommended for comprehensive characterization.

  • X-ray Diffraction (XRD): This is the primary method for identifying the crystalline phase of the product and detecting any crystalline impurities like Sc₂O₃ or Sc₂O₂S.

  • Elemental Analysis (EA): Techniques such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Energy-Dispersive X-ray Spectroscopy (EDS) can be used to determine the elemental composition and confirm the Sc:S ratio.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the chemical states of scandium and sulfur, helping to identify oxides or oxysulfides on the surface of the material.

Experimental Protocols

Below are detailed methodologies for the two primary gas-solid reaction methods for synthesizing high-purity Sc₂S₃ from Sc₂O₃.

Method 1: Sulfidation using Hydrogen Sulfide (H₂S)

This method involves the reaction of scandium oxide with a flow of hydrogen sulfide gas at high temperatures.

Equation: Sc₂O₃(s) + 3H₂S(g) → Sc₂S₃(s) + 3H₂O(g)[1]

Materials and Equipment:

  • Scandium(III) oxide (Sc₂O₃) powder (99.99% purity)

  • Hydrogen sulfide (H₂S) gas (high purity)

  • Argon (Ar) or Nitrogen (N₂) gas (high purity, for purging)

  • High-temperature tube furnace with gas flow control

  • Graphite (B72142) or alumina (B75360) combustion boat

  • Gas scrubbing system for unreacted H₂S

Procedure:

  • Place a known amount of Sc₂O₃ powder in a graphite crucible or alumina boat.

  • Position the boat in the center of the tube furnace.

  • Purge the furnace tube with an inert gas (Ar or N₂) for at least 30 minutes to remove air and moisture.

  • While maintaining a slow inert gas flow, heat the furnace to the desired reaction temperature (e.g., 1550 °C).[1]

  • Once the temperature has stabilized, introduce a controlled flow of H₂S gas into the furnace. The inert gas flow can be stopped or mixed with the H₂S.

  • Maintain the reaction temperature and H₂S flow for the desired reaction time (e.g., 2-3 hours).[1]

  • After the reaction period, switch off the H₂S flow and reintroduce the inert gas flow to purge the system of any remaining H₂S.

  • Cool the furnace to room temperature under the inert gas atmosphere.

  • Once at room temperature, the product can be safely removed and stored in an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

Method 2: Sulfidation using Carbon Disulfide (CS₂)

This method utilizes carbon disulfide vapor as the sulfurizing agent.

Equation: 2Sc₂O₃(s) + 3CS₂(g) → 2Sc₂S₃(s) + 3CO₂(g)

Materials and Equipment:

  • Scandium(III) oxide (Sc₂O₃) powder (99.99% purity)

  • Carbon disulfide (CS₂) (liquid, high purity)

  • Argon (Ar) or Nitrogen (N₂) gas (high purity)

  • High-temperature tube furnace with a two-zone setup (one for CS₂ vaporization, one for the reaction)

  • Quartz or alumina tube

  • Alumina combustion boat

  • Gas scrubbing system

Procedure:

  • Place the Sc₂O₃ powder in an alumina boat in the center of the high-temperature zone of the furnace.

  • Place a container of liquid CS₂ in a low-temperature zone at the inlet of the furnace.

  • Purge the entire system with an inert gas (Ar or N₂) to remove air.

  • Heat the high-temperature zone to the reaction temperature (e.g., 1200 °C).

  • Gently heat the low-temperature zone to vaporize the CS₂ and carry the vapor into the reaction zone with the inert gas flow.

  • Continue the reaction for a specified time (e.g., 2 hours).

  • After the reaction, stop the heating of the CS₂ and the high-temperature zone.

  • Allow the furnace to cool to room temperature under a continuous flow of inert gas.

  • Handle and store the final product in an inert atmosphere.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for the synthesis of Sc₂S₃. These should be used as starting points for optimization in your specific experimental setup.

Table 1: Reaction Conditions for Sc₂S₃ Synthesis

ParameterMethod 1: H₂S SulfidationMethod 2: CS₂ Sulfidation
Precursor Sc₂O₃Sc₂O₃
Sulfur Source H₂S gasCS₂ vapor
Typical Temperature 1550 °C[1]1200 °C
Typical Reaction Time 2 - 3 hours[1]2 hours
Carrier Gas Ar or N₂Ar or N₂
Crucible Material GraphiteAlumina

Table 2: Common Impurities and Their Identification

ImpurityChemical FormulaIdentification MethodNotes
Unreacted Scandium OxideSc₂O₃XRDPeaks corresponding to the Sc₂O₃ crystal structure will be present.
Scandium OxysulfideSc₂O₂SXRDCharacteristic peaks for the oxysulfide phase will be observed.[2]
CarbonCElemental Analysis, RamanCan be a byproduct of CS₂ decomposition.
ZirconiumZrICP-AES, XRFA common impurity in scandium precursors.
Non-stoichiometric SulfidesScₓSᵧ (e.g., Sc₁.₃₇S₂)Elemental Analysis, XRDCan form at very high temperatures due to sulfur loss.[1]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of high-purity Sc₂S₃.

ExperimentalWorkflow Experimental Workflow for Sc₂S₃ Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Weigh Sc₂O₃ Precursor load Load into Crucible start->load place Place in Tube Furnace load->place purge Purge with Inert Gas place->purge heat Heat to Reaction Temperature purge->heat introduce_gas Introduce H₂S or CS₂ heat->introduce_gas react Hold at Temperature for Reaction Time introduce_gas->react purge2 Purge with Inert Gas react->purge2 cool Cool to Room Temperature purge2->cool remove Remove Product in Inert Atmosphere cool->remove xrd XRD Analysis remove->xrd ea Elemental Analysis remove->ea end High-Purity Product xrd->end Phase Pure Sc₂S₃ ea->end Correct Stoichiometry

Caption: Workflow for the gas-phase sulfidation of Sc₂O₃.

TroubleshootingWorkflow Troubleshooting Workflow for Sc₂S₃ Synthesis cluster_pure Pure Product cluster_impure Impure Product cluster_solutions Solutions start Synthesized Product check_purity Analyze Purity (XRD, EA) start->check_purity pure High-Purity Sc₂S₃ check_purity->pure Pure identify_impurity Identify Impurity check_purity->identify_impurity Impure sc2o3 Unreacted Sc₂O₃ identify_impurity->sc2o3 XRD shows Sc₂O₃ peaks sc2o2s Sc₂O₂S Intermediate identify_impurity->sc2o2s XRD shows Sc₂O₂S peaks other Other Impurities identify_impurity->other Other increase_temp_time Increase Reaction Temperature/Time sc2o3->increase_temp_time optimize_gas Optimize Gas Flow Rate and Partial Pressure sc2o3->optimize_gas sc2o2s->increase_temp_time sc2o2s->optimize_gas check_precursor Check Precursor Purity other->check_precursor increase_temp_time->start Re-run Synthesis optimize_gas->start Re-run Synthesis check_precursor->start Use Higher Purity Precursor

Caption: Logical workflow for troubleshooting impure Sc₂S₃.

References

Technical Support Center: Synthesis of Scandium Sulfide (Sc₂S₃) from Scandium Oxide (Sc₂O₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of scandium sulfide (B99878) from scandium oxide.

Troubleshooting Guide: Preventing Incomplete Conversion

Issue: The conversion of Sc₂O₃ to Sc₂S₃ is incomplete, with unreacted oxide remaining in the final product.

This is a common challenge in the solid-gas synthesis of scandium sulfide. The primary cause is often related to mass transport limitations, where the sulfurizing agent cannot efficiently reach the unreacted core of the scandium oxide powder.

Q1: My final product is a mix of yellow this compound on the outside and white, unreacted scandium oxide on the inside. What is causing this?

A1: This phenomenon is a classic sign of intergrain diffusion limitations.[1] During the reaction, a dense, sintered layer of this compound (Sc₂S₃) forms on the surface of the powder bed.[1] This outer shell acts as a barrier, preventing the sulfur-containing gas (e.g., elemental sulfur vapor, H₂S, or CS₂) from penetrating into the center of the material and reacting with the remaining scandium oxide.[1]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion. Conversely, excessively high temperatures can accelerate sintering of the product layer, exacerbating the diffusion problem. A systematic study of time and temperature is recommended to find the optimal balance for your specific setup.

  • Modify the Reactor Setup: The design of your reactor can significantly impact mass transport. A packed bed reactor, for instance, can be susceptible to the sintering issue described.[1] Consider alternative reactor designs that promote better gas-solid contact, such as a fluidized bed reactor or a rotary kiln.

  • Reduce the Particle Bed Depth: A shallower bed of the precursor scandium oxide powder will reduce the distance the sulfurizing gas needs to travel, potentially leading to more uniform conversion.

  • Intermittent Grinding: If your experimental setup allows, interrupting the synthesis to grind the partially reacted product can break up the sintered Sc₂S₃ layer and expose the unreacted Sc₂O₃ core to the sulfurizing agent. This, however, introduces process complexities and potential for contamination.

  • Control Gas Flow Rate: The flow rate of the sulfurizing agent should be optimized. A low flow rate may not provide enough reactant to the powder, while an excessively high flow rate might not allow for sufficient residence time for the reaction to occur.

Q2: I have observed the formation of an intermediate phase, scandium oxysulfide (Sc₂O₂S). How can I promote its complete conversion to Sc₂S₃?

A2: The formation of scandium oxysulfide is a known transient phase in the sulfidation of scandium oxide.[2][3] Its presence indicates that the reaction has initiated but has not gone to completion.

Troubleshooting Steps:

  • Increase Reaction Time: Prolonging the reaction time at the target temperature will provide more opportunity for the oxysulfide to be fully converted to the sulfide.[2][3]

  • Adjust Sulfur Potential: The partial pressures of sulfur and oxygen in the reaction atmosphere are critical. Ensuring a sufficiently high sulfur potential (a high concentration of the sulfurizing agent and low oxygen partial pressure) will drive the reaction equilibrium towards the formation of Sc₂S₃.

  • Temperature Optimization: The stability of Sc₂O₂S is temperature-dependent. A higher temperature may be required to overcome the activation energy for the conversion of the oxysulfide to the final sulfide product. However, be mindful of the potential for sintering at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from Scandium Oxide?

A1: The most prevalent methods involve the high-temperature sulfidation of scandium oxide using various sulfur sources. These include:

  • Reaction with Elemental Sulfur Gas: In this method, Sc₂O₃ is reacted with sulfur gas at temperatures around 1350 °C.[1]

  • Reaction with Carbon Disulfide (CS₂) Gas: This process involves passing a mixture of Argon and CS₂ gas over Sc₂O₃ at temperatures in the range of 1200 °C (1473 K).[2][3]

  • Reaction with Hydrogen Sulfide (H₂S) Gas: Heating Sc₂O₃ in a stream of H₂S gas at temperatures of 1550 °C or higher is another effective method.[4][5]

Q2: What are the key reaction parameters that influence the conversion rate?

A2: The success of the synthesis is highly dependent on several parameters. The table below summarizes the key variables and their typical ranges found in the literature.

ParameterTypical RangeImpact on ConversionReference
Temperature 1200 °C - 1550 °CHigher temperatures generally increase reaction rates but can also lead to sintering of the product, which may hinder mass transport.[1][2][3][4][5]
Reaction Time 2 - 3 hoursLonger reaction times can lead to higher conversion rates, especially for converting intermediate phases like Sc₂O₂S.[1][2][3][4][5]
Sulfurizing Agent Elemental S, CS₂, H₂SThe choice of agent affects the required temperature and potential byproducts.[1][2][3][4][5]
Gas Flow Rate Varies with setupMust be optimized to ensure sufficient reactant supply without inadequate residence time.[2][3]
Particle Size of Sc₂O₃ Sub-44 microns mentionedSmaller particle sizes can increase the surface area for reaction, but may also be more prone to sintering.[6]

Q3: Can incomplete conversion be addressed post-synthesis?

A3: While preventing incomplete conversion during the initial synthesis is ideal, some post-synthesis steps can be taken. The partially reacted product can be crushed to break up the sintered Sc₂S₃ shell and then re-subjected to the sulfidation process.[1] This allows the sulfurizing agent to reach the previously unexposed Sc₂O₃ core.

Experimental Protocols

Protocol 1: Synthesis of Sc₂S₃ using Elemental Sulfur

This protocol is based on the method described by Stinn, et al. (2023).[1]

  • Precursor Preparation: Place approximately 30 g of high-purity Scandium Oxide (Sc₂O₃, 99.99%) powder into a graphite (B72142) tray without compression.

  • Reactor Setup: Place the tray into a packed bed reactor.

  • Reaction Conditions: Heat the reactor to 1350 °C. Introduce elemental sulfur gas (99.5%) at a partial pressure of 0.1 to 0.5 atm.

  • Reaction Time: Maintain the reaction conditions for 2 hours.

  • Cooling and Product Recovery: After the reaction is complete, cool the reactor to room temperature under an inert atmosphere (e.g., Argon) to prevent oxidation of the product. The product will likely have a yellow outer shell of Sc₂S₃ and a white core of unreacted Sc₂O₃.

Protocol 2: Synthesis of Sc₂S₃ using Carbon Disulfide (CS₂) Gas

This protocol is based on the method described by Kaneko, et al. (2020).[2][3]

  • Precursor Preparation: Place a known quantity of Sc₂O₃ powder in a suitable reaction vessel (e.g., an alumina (B75360) boat).

  • Reactor Setup: Place the reaction vessel into a tube furnace.

  • Gas Mixture: Prepare a gas mixture of Argon (Ar) and Carbon Disulfide (CS₂). This can be achieved by bubbling Ar through liquid CS₂.

  • Reaction Conditions: Heat the furnace to 1200 °C (1473 K). Introduce the Ar/CS₂ gas mixture at a constant flow rate.

  • Reaction Time: Maintain the reaction conditions for 2 hours (7.2 ks).

  • Cooling and Product Recovery: After the reaction, cool the furnace to room temperature under a continuous flow of Argon to prevent re-oxidation.

Visualizations

experimental_workflow Experimental Workflow for Sc₂S₃ Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction start Start: High-Purity Sc₂O₃ Powder load Load Sc₂O₃ into Reactor start->load heat Heat to 1200-1550 °C load->heat introduce_gas Introduce Sulfurizing Agent (S, CS₂, or H₂S) heat->introduce_gas react Hold for 2-3 hours introduce_gas->react cool Cool under Inert Atmosphere react->cool product Product: Sc₂S₃ (potentially with unreacted Sc₂O₃) cool->product

Caption: A generalized workflow for the synthesis of this compound from Scandium Oxide.

incomplete_conversion_logic Logic of Incomplete Conversion cluster_process Reaction Process cluster_solution Troubleshooting start Sc₂O₃ Powder + Sulfurizing Gas surface_reaction Reaction at Powder Surface start->surface_reaction sintering Formation of Sintered Sc₂S₃ Layer surface_reaction->sintering diffusion_limit Gas Diffusion is Blocked sintering->diffusion_limit incomplete_conv Incomplete Conversion: Sc₂S₃ Shell, Sc₂O₃ Core diffusion_limit->incomplete_conv optimize Optimize Time & Temp incomplete_conv->optimize reactor Modify Reactor Design incomplete_conv->reactor grind Intermittent Grinding incomplete_conv->grind complete_conv Goal: Complete Conversion to Sc₂S₃ optimize->complete_conv reactor->complete_conv grind->complete_conv

Caption: The process leading to incomplete conversion and potential troubleshooting paths.

References

Mitigating sintering effects during Scandium sulfide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate sintering effects during the synthesis of scandium sulfide (B99878) (Sc₂S₃).

Troubleshooting Guide

This guide addresses common issues encountered during the production of scandium sulfide via the sulfidation of scandium oxide (Sc₂O₃).

Problem 1: Incomplete conversion of scandium oxide to this compound.

  • Symptom: The final product is a mix of yellow this compound and white, unreacted scandium oxide, often with a distinct sintered yellow outer shell and a white core.[1]

  • Cause: Sintering of the this compound product on the outer surface of the powder bed creates a dense layer that impedes the diffusion of the sulfurizing gas (e.g., elemental sulfur vapor or hydrogen sulfide) to the unreacted scandium oxide in the center. This is a common issue in gas-solid reactions at high temperatures.[1]

  • Solutions:

    • Optimize Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Conversely, excessively high temperatures can accelerate sintering. Above 1100°C, Sc₂S₃ can also start to lose sulfur.[2][3]

    • Adjust Powder Bed Configuration: A thick powder bed can exacerbate diffusion limitations. Reducing the thickness of the scandium oxide powder bed can allow for more uniform gas penetration.

    • Enhance Mass Transport: Increasing the flow rate of the sulfurizing gas can improve the transport of the reactant to the solid phase. However, excessively high flow rates might reduce the residence time of the gas in the reactor.

    • Modify Powder/Pellet Density: Loosely packing the precursor powder can facilitate gas diffusion. If using pellets, optimizing their porosity and size is crucial.

Problem 2: Significant sintering of the this compound product, leading to a non-uniform, agglomerated powder.

  • Symptom: The resulting this compound is a hard, sintered mass rather than a fine powder, making subsequent processing difficult.

  • Cause: The high temperatures required for the sulfidation of scandium oxide (often exceeding 1300°C) promote the fusion of newly formed this compound particles.[1]

  • Solutions:

    • Temperature Control: Carefully controlling the reaction temperature and employing a slower heating rate can reduce the rate of sintering.

    • Use of an Inert Matrix: Dispersing the scandium oxide powder within a thermally stable, inert matrix (e.g., alumina (B75360) or zirconia) can separate the reacting particles and physically hinder their agglomeration during synthesis.

    • Alternative Synthesis Routes: Consider synthesis methods that operate at lower temperatures, if applicable to the desired phase and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of well-synthesized this compound?

A1: Scandium(III) sulfide (Sc₂S₃) is a yellow solid.[2] A uniform yellow color throughout the product powder is indicative of complete conversion.

Q2: At what temperature does sintering become a significant issue in this compound production?

A2: Sintering can become significant at the high temperatures required for sulfidation, such as 1350°C.[1] For analogous rare earth sulfides like cerium(III) sulfide, sintering behavior is prominent at temperatures above 1000°C.

Q3: Can I use carbon disulfide (CS₂) as a sulfurizing agent instead of elemental sulfur or hydrogen sulfide (H₂S)?

A3: Yes, CS₂ can be used for the sulfidation of oxides and may, in some cases for other metal sulfides, allow for lower reaction temperatures compared to H₂S, potentially reducing sintering. For example, single-phase γ-Ce₂S₃ could be formed from ceria at 973 K (700°C) using CS₂.[3]

Q4: How does the gas flow rate of the sulfurizing agent affect the reaction?

A4: The gas flow rate is a critical parameter. A higher flow rate can enhance the mass transport of the sulfurizing agent to the scandium oxide, but an excessively high rate may decrease the gas residence time in the reactor, leading to incomplete reaction. The optimal flow rate will depend on the specific reactor setup and reaction conditions.

Q5: Are there any post-synthesis purification methods for this compound?

A5: Yes, a common method for purifying crude this compound is chemical vapor transport at around 950°C, using iodine as the transport agent.[2] This can help to obtain a product with higher purity and crystallinity.

Data Presentation

The following tables provide quantitative data on synthesis parameters. Data for this compound is limited; therefore, data from the synthesis of cerium(III) sulfide (Ce₂S₃), a chemically similar rare earth sulfide, is included as a reference.

Table 1: Synthesis Parameters for this compound (Sc₂S₃)

PrecursorSulfurizing AgentTemperature (°C)Time (hours)Observations
Sc₂O₃Elemental Sulfur13502Sintered yellow outer shell with an unreacted white core.[1]
Sc₂O₃Hydrogen Sulfide (H₂S)≥ 15502-3Yields crude Sc₂S₃, which can then be purified.[2]

Table 2: Sintering Parameters for Cerium(III) Sulfide (Ce₂S₃) via Hot Pressing (Analogous System)

Sintering Temperature (°C)Sintering Pressure (MPa)Holding Time (min)Heating Rate (°C/min)Resulting Relative DensityAverage Grain Size (μm)
1600606010 (to 1000°C), 4 (to 1600°C)99.7%~3

This data is for the sintering of Ce₂S₃ and serves as an illustrative example of the conditions that can lead to high-density, sintered ceramic bodies.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Elemental Sulfur

This protocol is based on the method described by Stinn et al. (2023).[1]

  • Precursor Preparation: Place 30 g of high-purity scandium oxide (Sc₂O₃) powder into a graphite (B72142) packed bed reactor. The powder should be loaded without compression to ensure adequate gas permeability.

  • Reactor Setup: Place the loaded reactor in a furnace equipped for controlled atmosphere and temperature.

  • Sulfidation:

    • Introduce elemental sulfur (99.5% purity) into the furnace system.

    • Heat the furnace to 1350°C.

    • Maintain a partial pressure of sulfur gas between 0.1 atm and 0.5 atm.

    • Hold the temperature and pressure for 2 hours.

  • Cooling and Product Recovery:

    • After the reaction is complete, cool the furnace to room temperature under an inert atmosphere.

    • Carefully remove the product from the reactor. The product may consist of a sintered yellow outer layer and a loose white inner powder.

    • Separate the yellow this compound from the unreacted scandium oxide for analysis.

Protocol 2: Synthesis of this compound using Hydrogen Sulfide

This protocol is based on the method described by Dismukes and White (1964).[2]

  • Precursor Preparation: Place the scandium oxide (Sc₂O₃) powder in a graphite crucible.

  • Reactor Setup: Place the crucible in a tube furnace capable of reaching at least 1600°C and equipped with a gas inlet for flowing hydrogen sulfide (H₂S). Caution: H₂S is a highly toxic gas and appropriate safety measures must be in place.

  • Sulfidation:

    • Begin flowing H₂S gas through the furnace tube.

    • Heat the furnace to 1550°C or higher.

    • Maintain the temperature for 2-3 hours under a continuous flow of H₂S.

  • Cooling and Product Recovery:

    • Cool the furnace to room temperature while maintaining the H₂S flow to prevent re-oxidation.

    • Once at room temperature, switch to an inert gas flow (e.g., argon) to purge the H₂S from the system.

    • Remove the crude this compound product.

  • Purification (Optional): The crude product can be purified by chemical vapor transport.

Visualizations

Experimental_Workflow_Sulfidation Diagram 1: Experimental Workflow for this compound Synthesis cluster_prep Precursor Preparation cluster_reaction Sulfidation Reaction cluster_post Post-Processing start Start: High-Purity Sc₂O₃ Powder load Load Sc₂O₃ into Graphite Reactor/Crucible start->load setup Place Reactor in Furnace load->setup heat Heat to Target Temperature (e.g., 1350-1550°C) setup->heat gas Introduce Sulfurizing Gas (S vapor or H₂S) heat->gas react Hold for Reaction Time (e.g., 2-3 hours) gas->react cool Cool to Room Temperature (Inert or H₂S Atmosphere) react->cool recover Recover Crude Sc₂S₃ Product cool->recover purify Optional: Purify via Chemical Vapor Transport recover->purify end End: Pure Sc₂S₃ recover->end purify->end

Diagram 1: Experimental Workflow for this compound Synthesis

Troubleshooting_Sintering Diagram 2: Troubleshooting Logic for Sintering Effects cluster_solutions Mitigation Strategies issue Problem: Incomplete Conversion & Significant Sintering cause Primary Cause: Sintering blocks mass transport of sulfurizing agent issue->cause opt_temp Optimize Temperature & Heating Rate cause->opt_temp opt_bed Adjust Powder Bed (Thickness, Density) cause->opt_bed opt_gas Modify Gas Flow Rate cause->opt_gas use_matrix Use Inert Matrix (e.g., Al₂O₃, ZrO₂) cause->use_matrix outcome Desired Outcome: Complete Conversion to Uniform Sc₂S₃ Powder opt_temp->outcome opt_bed->outcome opt_gas->outcome use_matrix->outcome

Diagram 2: Troubleshooting Logic for Sintering Effects

References

Technical Support Center: Scandium Sulfide (Sc₂S₃) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of scandium sulfide (B99878) (Sc₂S₃), with a specific focus on controlling and troubleshooting stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for obtaining Scandium(III) Sulfide (Sc₂S₃)? A1: The two primary methods for synthesizing Sc₂S₃ are the high-temperature reaction of scandium(III) oxide (Sc₂O₃) with flowing hydrogen sulfide (H₂S) gas, and the sulfidation of Sc₂O₃ using elemental sulfur.[1][2] Another reported method involves reacting scandium(III) chloride (ScCl₃) with dry H₂S at elevated temperatures.[1]

Q2: Can I synthesize Sc₂S₃ by directly reacting scandium metal and sulfur powder? A2: No, the direct high-temperature reaction of elemental scandium and sulfur typically yields scandium monosulfide (ScS), not the desired scandium sesquioxide (Sc₂S₃).[1][3] Therefore, this method is unsuitable for obtaining the correct stoichiometry.

Q3: What is the main challenge in achieving perfect Sc₂S₃ stoichiometry during synthesis? A3: The primary challenge is the thermal instability of Sc₂S₃ at very high temperatures. Above 1100°C, the compound begins to lose sulfur, which results in the formation of non-stoichiometric phases such as Sc₁.₃₇S₂.[1][3][4] The material's high melting point of 1775°C further complicates efforts to produce perfectly stoichiometric crystals directly from the initial synthesis.[5]

Q4: What is Chemical Vapor Transport (CVT) and why is it recommended for Sc₂S₃ synthesis? A4: Chemical Vapor Transport (CVT) is a purification and crystal growth technique. For scandium sulfide, crude Sc₂S₃ powder is sealed in an evacuated quartz ampoule with a transport agent, typically iodine (I₂).[1][5] A temperature gradient is applied, causing the Sc₂S₃ to react with the iodine to form a volatile species at the hot end, which then travels to the cooler end and decomposes, depositing pure, high-quality Sc₂S₃ crystals. This process is crucial for obtaining stoichiometric crystals after an initial high-temperature synthesis.[3][5]

Q5: What are the essential precursors for Sc₂S₃ synthesis? A5: The most common scandium precursor is high-purity scandium(III) oxide (Sc₂O₃).[2] Other options include scandium(III) chloride (ScCl₃).[1] The sulfur source is typically either hydrogen sulfide (H₂S) gas or elemental sulfur.[1][2] For the CVT purification step, iodine (I₂) is used as a transport agent.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Final product is black or gray, not the expected yellow color. The reaction temperature exceeded 1100°C, causing sulfur loss and the formation of a non-stoichiometric, scandium-rich compound (e.g., Sc₁.₃₇S₂).[1][3][4]1. Reduce the maximum reaction temperature to below 1100°C. 2. Shorten the duration of the high-temperature step. 3. Purify the crude product using Chemical Vapor Transport (CVT) to recover the stoichiometric Sc₂S₃ phase.[5]
XRD analysis shows the presence of Scandium Monosulfide (ScS). The synthesis method involved the direct reaction of elemental scandium with sulfur.[3]Use an appropriate synthesis route, such as the sulfidation of scandium oxide (Sc₂O₃) with either H₂S or elemental sulfur.[1][2]
Product contains unreacted Scandium Oxide (Sc₂O₃). 1. Incomplete reaction due to insufficient time or temperature. 2. Poor mass transport of the sulfurizing agent into the precursor powder, potentially due to sintering of the outer layer of the material.[2]1. Increase the reaction duration or modestly increase the temperature. 2. Ensure adequate flow of H₂S gas or partial pressure of sulfur gas. 3. For packed bed reactors, consider a reactor design that allows for agitation or better gas penetration to prevent sintering from halting the reaction.[2]
The synthesized Sc₂S₃ powder has poor crystallinity. High-temperature synthesis methods often yield a crude product that is not highly crystalline.Perform a post-synthesis purification and recrystallization step using Chemical Vapor Transport (CVT) with iodine at approximately 950°C.[1][5]

Experimental Protocols

Protocol 1: Synthesis of Sc₂S₃ via H₂S Reaction

This protocol is adapted from established high-temperature sulfidation methods.[1][3]

  • Preparation: Place 1-2 grams of high-purity scandium(III) oxide (Sc₂O₃) powder into a graphite (B72142) crucible.

  • Setup: Position the crucible inside a tube furnace capable of reaching at least 1600°C.

  • Reaction:

    • Heat the furnace to 1550°C under a steady flow of hydrogen sulfide (H₂S) gas.

    • Maintain the temperature and H₂S flow for 2-3 hours.[1][3]

  • Cooldown: Cool the furnace to room temperature while maintaining a flow of inert gas (e.g., Argon) to prevent re-oxidation.

  • Result: The resulting product is a crude, yellow Sc₂S₃ powder, which is suitable for further purification.

Protocol 2: Purification of Sc₂S₃ by Chemical Vapor Transport (CVT)

This protocol is essential for obtaining high-purity, stoichiometric crystals.[1][5]

  • Preparation: Place the crude Sc₂S₃ powder from Protocol 1 at one end of a quartz ampoule. Add a small amount of iodine (I₂) as the transport agent (approx. 5 mg/cm³ of ampoule volume).

  • Sealing: Evacuate the ampoule to a high vacuum and seal it using a torch.

  • Setup: Place the sealed ampoule in a two-zone tube furnace.

  • Transport:

    • Heat the "source" zone (containing the crude powder) to 950°C.

    • Heat the "growth" zone (the empty end) to a slightly lower temperature, typically around 850-900°C.

  • Growth: Allow the transport process to proceed for 72-100 hours. During this time, stoichiometric Sc₂S₃ will deposit as yellow crystals in the cooler growth zone.

  • Recovery: After cooling the furnace, carefully break the ampoule to recover the purified crystals.

Data Presentation

Table 1: Comparison of Key Synthesis Parameters

MethodSc PrecursorSulfur SourceTypical TemperatureDurationKey Outcome
High-Temp Sulfidation Sc₂O₃Hydrogen Sulfide (H₂S)>1550°C[1]2-3 hours[1]Crude Sc₂S₃ powder
Sulfidation with Sulfur Gas Sc₂O₃Elemental Sulfur (gas)1350°C[2]2 hours[2]Crude Sc₂S₃ powder; risk of incomplete conversion[2]
CVT Purification Crude Sc₂S₃Iodine (I₂) (Transport Agent)950°C (Source Zone)[5]>72 hoursHigh-purity, stoichiometric Sc₂S₃ crystals[5]

Table 2: Physical Properties of Relevant Scandium Sulfides

CompoundFormulaMolar Mass ( g/mol )ColorCrystal StructureMelting Point (°C)
Scandium(III) Sulfide Sc₂S₃186.11[1]Yellow[1]Orthorhombic (Fddd)[1][6]1775[1][3]
Scandium Monosulfide ScS77.02Gray/Black--
Non-stoichiometric Sulfide e.g., Sc₁.₃₇S₂-Dark/Black[5]Rhombohedral[7]Decomposes

Visual Guides

Sc2S3_Workflow precursors Precursors: Sc₂O₃ Powder H₂S Gas synthesis High-Temperature Synthesis (>1550°C, 2-3h) precursors->synthesis crude_product Crude Sc₂S₃ Product (Yellow Powder) synthesis->crude_product cvt_setup CVT Setup: + Iodine (I₂) Sealed Quartz Ampoule crude_product->cvt_setup cvt_process Chemical Vapor Transport (950°C) cvt_setup->cvt_process final_product Stoichiometric Sc₂S₃ (High-Purity Crystals) cvt_process->final_product

Caption: Workflow for Sc₂S₃ synthesis and purification.

Troubleshooting_Logic start Analyze Final Product color_check Product Color? start->color_check yellow Color is Yellow color_check->yellow Yellow black Color is Black/Gray color_check->black Black/Gray xrd_check XRD Analysis Shows Unreacted Sc₂O₃? cause_incomplete Probable Cause: Incomplete Reaction or Mass Transport Limitation xrd_check->cause_incomplete Yes good_product Proceed with Characterization xrd_check->good_product No yellow->xrd_check cause_sulfur_loss Probable Cause: Sulfur loss (>1100°C) black->cause_sulfur_loss solution_temp Solution: 1. Lower reaction temp 2. Purify via CVT cause_sulfur_loss->solution_temp solution_time Solution: 1. Increase reaction time 2. Improve gas flow cause_incomplete->solution_time

References

Technical Support Center: Thermal Decomposition of Scandium Sulfide (Sc₂S₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of Scandium Sulfide (B99878) (Sc₂S₃).

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition pathway for Scandium Sulfide (Sc₂S₃) in an inert atmosphere?

A1: In an inert atmosphere (e.g., argon or nitrogen), this compound (Sc₂S₃) is expected to undergo a single major decomposition step at high temperatures. Above 1100°C, it begins to lose sulfur to form non-stoichiometric compounds.[1][2][3] A common intermediate reported is Sc₁.₃₇S₂.[1][2] The decomposition continues at higher temperatures.

Q2: What are the expected gaseous products during the thermal decomposition of Sc₂S₃ in an inert atmosphere?

A2: The primary gaseous products evolved during the thermal decomposition of Sc₂S₃ in an inert atmosphere are various allotropes of elemental sulfur (Sₓ). Depending on the temperature and pressure, this can include S₂, S₄, S₆, and S₈, with smaller molecules being more prevalent at higher temperatures.

Q3: What happens to this compound when heated in the presence of air (oxidizing atmosphere)?

A3: When heated in an oxidizing atmosphere such as air, this compound will react with oxygen. At temperatures around 700°C, Sc₂S₃ is oxidized to form Scandium Oxide (Sc₂O₃).[4] This is a different reaction pathway compared to the decomposition in an inert atmosphere.

Q4: What is the melting point of this compound (Sc₂S₃)?

A4: The melting point of this compound is approximately 1775°C.[1][2][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No mass loss observed below 1100°C in inert atmosphere. This is the expected behavior. Sc₂S₃ is thermally stable at lower temperatures.Confirm that your experimental temperature range extends sufficiently beyond 1100°C to observe the decomposition.
Unexpected mass loss at low temperatures (e.g., < 300°C). 1. Presence of moisture or volatile impurities in the sample. 2. Contamination of the sample.1. Ensure the sample is properly dried before analysis. 2. Verify the purity of your Sc₂S₃ sample.
Mass gain observed during the experiment. The furnace atmosphere is not fully inert and contains oxygen, leading to oxidation of Sc₂S₃ to Sc₂O₃ or scandium oxysulfides.1. Check for leaks in your TGA system. 2. Ensure a sufficient purge time with the inert gas before starting the experiment. 3. Use a high-purity inert gas.
Inconsistent or noisy TGA signal. 1. Vibration near the instrument. 2. Gas flow rate is too high or unstable. 3. Sample is reacting with the crucible material.1. Isolate the TGA instrument from sources of vibration. 2. Optimize the gas flow rate according to the manufacturer's recommendation. 3. Use an inert crucible material such as alumina (B75360) or graphite (B72142).
MS signal shows unexpected ions (e.g., H₂O, CO₂). 1. Incomplete drying of the sample. 2. Contamination in the TGA-MS transfer line. 3. Small leaks in the system.1. Dry the sample thoroughly before analysis. 2. Bake out the transfer line to remove contaminants. 3. Perform a leak check on your TGA-MS system.

Experimental Protocols

Thermogravimetric Analysis - Mass Spectrometry (TGA-MS) of this compound

Objective: To determine the thermal decomposition profile of Sc₂S₃ and identify the evolved gaseous species.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS).

  • High-purity inert gas (Argon or Nitrogen).

  • Alumina or graphite crucibles.

Procedure:

  • Sample Preparation:

    • Ensure the Sc₂S₃ sample is a fine, homogeneous powder.

    • Accurately weigh 5-10 mg of the sample into a pre-tared alumina or graphite crucible.

  • Instrument Setup:

    • Place the crucible in the TGA autosampler or manually load it onto the balance.

    • Purge the TGA furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the MS to scan a mass range of m/z 10-300 to detect potential sulfur allotropes and other small molecules.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 1400°C at a heating rate of 10°C/min.

    • Hold at 1400°C for 30 minutes or until the mass has stabilized.

  • Data Acquisition:

    • Simultaneously record the sample mass (TGA) and the mass spectra of the evolved gases (MS) as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage mass loss as a function of temperature.

    • Plot the ion current for specific m/z values corresponding to expected sulfur species (e.g., m/z 32 for S, 64 for S₂, 128 for S₄, 256 for S₈) as a function of temperature.

    • Correlate the mass loss events in the TGA curve with the evolution of gaseous species detected by the MS.

Data Presentation

Table 1: Expected Thermal Decomposition Data for Sc₂S₃ in an Inert Atmosphere

Temperature Range (°C)Mass Loss (%)Corresponding ProcessEvolved Species (detected by MS)
> 1100GradualLoss of sulfurSₓ (e.g., S₂, S₄, S₆, S₈)

Visualizations

Thermal_Decomposition_Pathway Sc2S3 Sc₂S₃ (solid) Intermediate Sc₁.₃₇S₂ (solid) (Non-stoichiometric) Sc2S3->Intermediate > 1100°C (Inert Atmosphere) Sulfur Sₓ (gas) (e.g., S₂, S₄, S₆, S₈) Intermediate->Sulfur

Caption: Thermal decomposition pathway of Sc₂S₃ in an inert atmosphere.

TGA_MS_Workflow cluster_prep Sample Preparation cluster_analysis TGA-MS Analysis cluster_data Data Analysis weigh Weigh 5-10 mg Sc₂S₃ load Load into crucible weigh->load purge Purge with Inert Gas load->purge heat Heat to 1400°C (10°C/min) purge->heat record Record Mass Loss (TGA) & Evolved Gases (MS) heat->record plot_tga Plot Mass vs. Temp record->plot_tga plot_ms Plot Ion Current vs. Temp record->plot_ms correlate Correlate TGA & MS Data plot_tga->correlate plot_ms->correlate

Caption: Experimental workflow for TGA-MS analysis of Sc₂S₃.

References

Technical Support Center: Analysis of Impurities in Scandium Sulfide (Sc₂S₃) Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scandium sulfide (B99878) (Sc₂S₃). The following sections address common issues encountered during the analysis of impurities in Sc₂S₃ samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in scandium sulfide samples?

A1: Impurities in this compound can be broadly categorized into two types:

  • Phase Impurities: These are other crystalline or amorphous phases present alongside the desired Sc₂S₃. Common phase impurities can include unreacted starting materials like scandium oxide (Sc₂O₃), or byproducts from the synthesis process such as scandium monosulfide (ScS) or non-stoichiometric scandium sulfides (e.g., Sc₁.₃₇S₂).[1][2]

  • Elemental Impurities: These are trace elements that can be incorporated into the Sc₂S₃ lattice or exist as separate phases. The profile of elemental impurities often depends on the purity of the scandium precursor and the synthesis environment. Potential elemental impurities include other rare earth elements (Y, La, Ce, etc.), transition metals (Fe, Ni, Cr from processing equipment), and light elements (O, C, N) from atmospheric contamination or precursors.

Q2: Which analytical techniques are most suitable for impurity analysis in this compound?

A2: The choice of analytical technique depends on the type of impurity being investigated and the required sensitivity. Commonly used techniques include:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Ideal for quantifying trace and ultra-trace elemental impurities due to its high sensitivity and broad elemental coverage.[3]

  • X-Ray Fluorescence (XRF): A non-destructive technique well-suited for the identification and quantification of major and minor elemental impurities.[4] Wavelength Dispersive XRF (WDXRF) offers higher resolution to mitigate spectral overlaps compared to Energy Dispersive XRF (EDXRF).

  • X-Ray Diffraction (XRD): The primary technique for identifying phase impurities by analyzing the crystalline structure of the sample.

  • Inert Gas Fusion (IGF) or Combustion Analysis: Used to determine the concentration of light elements such as oxygen, nitrogen, and carbon.

Q3: What are the typical purity levels for commercially available this compound?

A3: Commercial this compound is available in a range of purities. The purity is often expressed in terms of the percentage of the main element (scandium) or the total rare earth oxide (REO) content. High-purity grades are essential for applications in electronics and advanced materials.[5][6]

Quantitative Data Summary

The following tables provide a summary of typical purity levels for this compound and a list of potential elemental impurities to monitor.

Table 1: Typical Purity Levels of Commercial this compound

Purity GradeDescriptionTypical Sc₂S₃ Content
Technical GradeSuitable for general industrial applications.99% (2N)
High PurityUsed in research and for less critical applications.99.9% (3N)[5][7]
Ultra-High PurityRequired for semiconductor and optical applications.99.99% (4N)[6]
Five Nines PurityFor highly sensitive electronic and photonic devices.99.999% (5N)[6]

Table 2: Potential Elemental Impurities in this compound

Element CategoryPotential ImpuritiesCommon SourcesTypical Analytical Technique
Rare Earth Elements Y, La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, LuCo-extraction with scandium from ores, impure scandium precursors.ICP-MS, WDXRF
Transition Metals Fe, Ni, Cr, Mn, Co, Cu, ZnLeaching from stainless steel reactors and processing equipment.ICP-MS, XRF
Alkali & Alkaline Earths Na, K, Mg, CaPrecursor materials, processing reagents.ICP-MS
Other Metals Al, Si, TiCrucibles (e.g., alumina), precursor materials.ICP-MS, XRF
Light Elements O, C, NIncomplete reaction of oxide precursors, atmospheric contamination.Inert Gas Fusion / Combustion Analysis

Experimental Protocols

Protocol 1: Sample Preparation for ICP-MS Analysis

This protocol outlines the acid digestion of this compound for subsequent elemental impurity analysis by ICP-MS.

Materials:

  • This compound sample

  • High-purity nitric acid (HNO₃)

  • High-purity hydrochloric acid (HCl)

  • Deionized water (18.2 MΩ·cm)

  • PFA digestion vessels

  • Microwave digestion system

  • Class 100 clean hood

Procedure:

  • Accurately weigh approximately 10-50 mg of the this compound sample into a clean PFA microwave digestion vessel.

  • In a fume hood, carefully add 5 mL of high-purity nitric acid and 2 mL of high-purity hydrochloric acid to the vessel.

  • Loosely cap the vessel and allow it to pre-digest at room temperature for 30 minutes to allow for any initial vigorous reactions to subside.

  • Securely cap the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 180°C over 20 minutes and hold for 30 minutes.

  • Allow the vessels to cool to room temperature.

  • Carefully open the vessels in a fume hood. The resulting solution should be clear and free of any particulate matter.

  • Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • The sample is now ready for analysis by ICP-MS. Further dilutions may be necessary to bring the analyte concentrations within the linear dynamic range of the instrument.

Protocol 2: Sample Preparation for XRF Analysis

This protocol describes the preparation of a pressed powder pellet for the analysis of elemental impurities in this compound by XRF.

Materials:

  • This compound sample

  • Binder (e.g., wax, cellulose)

  • Grinding mill (e.g., agate mortar and pestle, shatterbox)

  • Hydraulic press

  • Pellet die

  • Aluminum sample cups

Procedure:

  • Weigh approximately 4 grams of the this compound sample and 1 gram of a suitable binder.

  • Transfer the sample and binder to a grinding mill and homogenize for 5-10 minutes to ensure a uniform mixture and fine particle size.

  • Transfer the homogenized powder into a pellet die.

  • Place the die in a hydraulic press and apply a pressure of 20-25 tons for 1-2 minutes to form a stable pellet.

  • Carefully remove the pellet from the die and place it in an aluminum sample cup.

  • The sample is now ready for analysis by XRF.

Troubleshooting Guides

Troubleshooting ICP-MS Analysis
IssuePotential Cause(s)Recommended Action(s)
Poor Sensitivity - Inefficient nebulization due to blockage. - Worn or incorrect peristaltic pump tubing. - Incorrect instrument parameters (e.g., gas flows, lens voltages).- Check the nebulizer for blockages and clean if necessary. - Replace the peristaltic pump tubing. - Optimize instrument tuning parameters using a tuning solution.
High Background Signal - Contamination of reagents or labware. - Memory effects from previous samples. - Polyatomic interferences.- Use high-purity reagents and thoroughly clean all labware. - Increase the rinse time between samples. - Use a collision/reaction cell or mathematical corrections for known interferences.
Matrix Effects - High concentration of scandium and sulfur affecting analyte ionization.- Dilute the sample further to reduce the total dissolved solids. - Use matrix-matched calibration standards. - Employ the method of standard additions for critical analytes.[8]
Inaccurate Results - Incorrect calibration standards. - Spectral interferences from the matrix or other elements.- Prepare fresh calibration standards and verify their accuracy. - Use an alternative isotope for the analyte of interest that is free from interference.
Troubleshooting XRF Analysis
IssuePotential Cause(s)Recommended Action(s)
Inconsistent Readings - Sample inhomogeneity. - Poorly prepared pressed pellet (e.g., cracked, uneven surface).- Ensure thorough homogenization of the sample powder before pressing. - Inspect the pellet for any defects and re-press if necessary.
Spectral Interferences - Overlap of X-ray emission lines from different elements. For scandium, a common interference is the Ca K-beta line overlapping with the Sc K-alpha line.[1]- Use a high-resolution WDXRF spectrometer. - Apply mathematical overlap corrections during data processing. - Analyze a secondary, interference-free line for the element of interest if available.[9]
Matrix Effects - Absorption or enhancement of the analyte signal by the sample matrix.- Use matrix-matched calibration standards. - Employ fundamental parameters or other matrix correction algorithms in the XRF software.
Low Sensitivity for Trace Elements - Insufficient measurement time. - Inappropriate X-ray tube settings.- Increase the counting time for the measurement. - Optimize the X-ray tube voltage and current for the elements of interest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start This compound Sample acid_digestion Acid Digestion start->acid_digestion pressed_pellet Pressed Powder Pellet start->pressed_pellet phase_id Phase Identification (XRD) start->phase_id icpms ICP-MS Analysis acid_digestion->icpms xrf XRF Analysis pressed_pellet->xrf elemental_quant Elemental Impurity Quantification icpms->elemental_quant xrf->elemental_quant report Final Report elemental_quant->report phase_id->report

Caption: Workflow for impurity analysis in this compound.

troubleshooting_decision_tree cluster_icpms ICP-MS Issues cluster_xrf XRF Issues start Inaccurate Analytical Results? check_standards Verify Calibration Standards start->check_standards ICP-MS check_pellet Inspect Pressed Pellet start->check_pellet XRF check_interferences Check for Spectral Interferences check_standards->check_interferences Standards OK check_matrix Investigate Matrix Effects check_interferences->check_matrix No Interferences dilute Dilute Sample / Use Standard Addition check_matrix->dilute Matrix Effects Present check_homogeneity Verify Sample Homogeneity check_pellet->check_homogeneity Pellet OK remake_pellet Re-prepare Pellet check_pellet->remake_pellet Pellet Defective check_spectral_overlap Check for Spectral Overlaps check_homogeneity->check_spectral_overlap Homogeneous check_homogeneity->remake_pellet Inhomogeneous

References

Technical Support Center: Scandium Sulfide (Sc₂S₃) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Scandium Sulfide (B99878) (Sc₂S₃).

Troubleshooting Guide

This guide addresses common issues encountered during the scaling up of Scandium Sulfide production.

Issue Potential Cause Recommended Solution
Low Yield of Sc₂S₃ Incomplete reaction due to insufficient reaction time or temperature.Increase reaction time and/or temperature within the recommended range (see experimental protocols). Ensure uniform heating of the reaction vessel.
Poor mass transport of the sulfurizing agent (H₂S, S vapor, or CS₂) to the scandium precursor.- Reduce the particle size of the Scandium Oxide (Sc₂O₃) precursor. - Ensure a consistent and adequate flow rate of the sulfurizing gas. - For solid-state reactions with elemental sulfur, ensure intimate mixing of reactants. - Consider using a packed bed reactor to improve gas-solid contact.[1]
Sintering of the product layer, preventing further reaction.[1]- Control the heating rate to minimize rapid initial sintering. - Consider a multi-stage heating profile. - Mechanical agitation or a fluidized bed reactor can help prevent agglomeration at larger scales.
Product is Off-Color (Not Yellow) Presence of unreacted black or grey Scandium Oxide (Sc₂O₃).- Increase reaction time and/or temperature. - Improve the mixing of reactants. - Use a finer Sc₂O₃ powder.
Formation of non-stoichiometric scandium sulfides (e.g., ScS, which is dark).[2]- Ensure a sufficient excess of the sulfur source. - Carefully control the reaction temperature to avoid decomposition of Sc₂S₃ at very high temperatures (>1100°C).[2]
Carbon contamination (if using CS₂ as a sulfur source), resulting in a grayish tint.[3]- Optimize the CS₂ flow rate and reaction temperature to minimize carbon deposition. - Consider post-synthesis purification steps.
Presence of Impurities in Final Product Unreacted Scandium Oxide (Sc₂O₃).See "Low Yield of Sc₂S₃" and "Product is Off-Color".
Scandium oxysulfides (Sc₂O₂S).- Ensure a sufficiently low oxygen partial pressure in the reaction atmosphere. - Use high-purity inert gas for purging. - A transient phase of Sc₂O₂S can sometimes form, which may require prolonged reaction times to fully convert to Sc₂S₃.[3]
Silicon from the reaction tube (if using quartz at high temperatures).- Use a graphite (B72142) or alumina (B75360) crucible and reaction tube for high-temperature syntheses.
Inconsistent Results Between Batches Variations in precursor quality.- Use Sc₂O₃ with a consistent and high purity (e.g., 99.99%). - Characterize the particle size and morphology of the precursor before use.
Fluctuations in reaction conditions (temperature, gas flow rate).- Calibrate temperature controllers and mass flow controllers regularly. - Ensure a stable and reproducible heating and cooling profile.
Safety Incidents (e.g., release of toxic gas) Leakage of H₂S or CS₂ gas.- Regularly inspect all gas lines and connections for leaks using appropriate detectors. - Conduct all experiments in a well-ventilated fume hood or a glove box with an inert atmosphere.
Improper handling of pyrophoric materials or flammable gases.- Follow all safety data sheet (SDS) recommendations for the chemicals being used.[4][5] - Ensure appropriate fire extinguishing media for reactive metals and flammable gases are readily available.

Frequently Asked Questions (FAQs)

1. What are the primary methods for synthesizing this compound?

The most common methods for synthesizing Sc₂S₃ are:

  • Sulfidation of Scandium Oxide (Sc₂O₃): This involves reacting Sc₂O₃ with a sulfur source at high temperatures. The sulfur source can be hydrogen sulfide (H₂S) gas, elemental sulfur vapor, or carbon disulfide (CS₂) gas.[1][2][3]

  • Reaction with Scandium Chloride (ScCl₃): Anhydrous ScCl₃ can be reacted with dry H₂S gas at elevated temperatures.[2]

2. What are the typical reaction conditions for the sulfidation of Scandium Oxide?

Reaction conditions can vary, but a general range is:

  • Temperature: 1350°C to 1550°C or higher.[1][2]

  • Time: 2 to 3 hours or longer, depending on the scale and desired conversion.[1][2]

  • Atmosphere: Flowing H₂S, a carrier gas (like Argon) with sulfur vapor, or a CS₂/Ar mixture. An inert atmosphere is crucial to prevent the formation of oxysulfides.

3. How can the purity of the final Sc₂S₃ product be improved?

Purity can be enhanced through:

  • High-Purity Precursors: Starting with high-purity Sc₂O₃ (e.g., 99.99%) is essential.[1]

  • Optimized Reaction Conditions: Ensuring complete conversion of the oxide to the sulfide by optimizing temperature, time, and gas flow rates.

  • Post-Synthesis Purification: Chemical vapor transport is an effective method for purifying crude Sc₂S₃. This process typically uses iodine as a transport agent at around 950°C to grow high-purity crystals.[2]

4. What are the main safety concerns when producing this compound?

The primary safety concerns are:

  • Toxic Gases: Hydrogen sulfide (H₂S) and carbon disulfide (CS₂) are highly toxic and flammable. All reactions involving these gases must be performed in a well-ventilated fume hood with appropriate gas monitoring.

  • High Temperatures: The synthesis requires high-temperature furnaces, necessitating proper thermal insulation and personal protective equipment (PPE) to prevent burns.

  • Reactive Materials: Scandium metal powder can be pyrophoric. While Sc₂S₃ is more stable, it should be handled in an inert atmosphere to prevent oxidation, especially at elevated temperatures. Always consult the Safety Data Sheet (SDS) for detailed handling instructions.[4][5]

5. How does the production process change when scaling up from lab to industrial production?

Scaling up presents several challenges:

  • Heat and Mass Transfer: Ensuring uniform heating and efficient transport of the sulfurizing agent to the bulk of the precursor becomes more difficult at larger scales. This can lead to incomplete reactions and product inhomogeneity.

  • Reactor Design: Moving from simple tube furnaces to larger reactors like packed beds or fluidized beds may be necessary to improve gas-solid contact and temperature uniformity.[1]

  • Cost and Throughput: The high cost of scandium precursors and the energy-intensive nature of the process are significant factors. Continuous or semi-continuous processes may be considered for industrial-scale production to improve throughput.

  • Safety Management: Handling larger quantities of toxic and flammable gases requires more stringent safety protocols and engineering controls.

Quantitative Data

Table 1: Reaction Parameters for this compound Synthesis

ParameterLab Scale (grams)Pilot/Industrial Scale (kilograms)Reference
Precursor Sc₂O₃ (99.99% purity)Sc₂O₃[1]
Sulfur Source H₂S, Elemental Sulfur, CS₂H₂S, Elemental Sulfur[1][2][3]
Temperature 950°C - 1550°C1350°C and higher[1][2]
Reaction Time 2 - 7.2 hoursDependent on reactor and scale[1][2][3]
Pressure Atmospheric or slight positive pressureAtmospheric or slightly above[1]

Table 2: Reported Purity and Yield of this compound

MethodScalePurityYieldKey RemarksReference
Sulfidation of Sc₂O₃ with Elemental Sulfur30g Sc₂O₃Homogeneous Sc₂S₃ in the outer shellIncomplete conversion in the center due to sinteringMass transport limitations are a key challenge in scaling up.[1]
Sulfidation of Sc₂O₃ with H₂SLab ScaleHigh purity after chemical vapor transportNot specifiedPurification step is crucial for high-purity product.[2]
Sulfidation of Sc₂O₃ with CS₂Lab ScaleSc₂S₃ with potential for carbon impurityMost parts converted at 1473 K for 7.2 ksFormation of transient Sc₂O₂S phase observed.[3]

Experimental Protocols

Protocol 1: Synthesis of Sc₂S₃ via Sulfidation of Sc₂O₃ with Elemental Sulfur

1. Materials and Equipment:

  • Scandium (III) Oxide (Sc₂O₃) powder (99.99% purity)

  • Elemental Sulfur (99.5% purity)

  • High-temperature tube furnace

  • Graphite or alumina boat/crucible

  • Quartz or alumina reaction tube

  • Inert gas supply (e.g., Argon) with gas purifier

  • Exhaust gas scrubber for H₂S and SO₂

2. Procedure:

  • Precursor Preparation: Dry the Sc₂O₃ powder in an oven at >200°C for at least 4 hours to remove any adsorbed moisture.

  • Reactant Loading:

    • Place a known amount of dried Sc₂O₃ powder into a graphite boat, creating a thin, uniform layer.

    • Place a separate boat containing an excess of elemental sulfur upstream in a cooler zone of the reaction tube (e.g., 200-300°C).

  • Furnace Setup:

    • Place the boat with Sc₂O₃ in the center of the hot zone of the tube furnace.

    • Assemble the reaction tube and connect the inert gas inlet and the exhaust outlet to a scrubber.

  • Reaction:

    • Purge the system with high-purity Argon for at least 30 minutes to remove air.

    • Begin heating the furnace. The heating profile should be controlled to allow for gradual heating of both the sulfur and the Sc₂O₃.

    • Heat the central zone to the target temperature (e.g., 1350°C).[1]

    • Heat the upstream zone to vaporize the sulfur, allowing the sulfur vapor to be carried over the Sc₂O₃ by the Argon flow.

    • Hold the reaction at the target temperature for 2-3 hours.[1]

  • Cooling and Product Recovery:

    • After the reaction is complete, turn off the furnace and allow it to cool to room temperature under a continuous flow of Argon.

    • Once cooled, carefully remove the graphite boat containing the yellow Sc₂S₃ product in an inert atmosphere (e.g., a glove box) to prevent oxidation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_post Post-Processing precursor High-Purity Sc2O3 drying Dry Sc2O3 precursor->drying sulfur Elemental Sulfur loading Load Reactants into Furnace sulfur->loading drying->loading purging Purge with Inert Gas loading->purging heating Heat to 1350-1550°C purging->heating reaction Hold for 2-3h heating->reaction cooling Cool Down under Inert Gas reaction->cooling recovery Recover Crude Sc2S3 Product cooling->recovery purification Purification (Optional) Chemical Vapor Transport recovery->purification final_product High-Purity Sc2S3 recovery->final_product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

challenges_logical_relationship cluster_params Controllable Parameters cluster_issues Intermediate Issues cluster_outcomes Final Outcomes temp Reaction Temperature sintering Sintering of Product temp->sintering incomplete_reaction Incomplete Reaction temp->incomplete_reaction time Reaction Time time->incomplete_reaction gas_flow Gas Flow Rate mass_transport Poor Mass Transport gas_flow->mass_transport precursor_size Precursor Particle Size precursor_size->mass_transport sintering->mass_transport mass_transport->incomplete_reaction low_yield Low Yield incomplete_reaction->low_yield impurities Impurities (Sc2O3, Sc2O2S) incomplete_reaction->impurities inconsistency Batch Inconsistency low_yield->inconsistency impurities->inconsistency

Caption: Logical relationships in this compound production challenges.

References

Troubleshooting low yield in aluminothermic reduction of Scandium sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aluminothermic Reduction of Scandium Sulfide (B99878)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the aluminothermic reduction of scandium sulfide (Sc₂S₃). The information is designed to address common issues encountered during experimentation that may lead to low yields of scandium.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My scandium yield is significantly lower than expected. What are the potential causes?

A1: Low scandium yield is a common challenge in this process. Several factors could be contributing to this issue:

  • Incomplete Reaction: The reduction of this compound by aluminum is an equilibrium-limited reaction. Insufficient temperature or reaction time can lead to an incomplete conversion.

  • Presence of Oxysulfides: If the starting this compound was synthesized from scandium oxide, there is a possibility of scandium oxysulfide (Sc₂O₂S) formation.[1] This intermediate phase may not be as readily reduced as pure this compound, thus lowering the overall yield of metallic scandium.

  • Side Reactions: Undesirable side reactions can consume reactants or form stable intermediate compounds that are difficult to reduce.

  • Poor Separation of Slag and Metal: Inefficient separation of the aluminum sulfide (Al₂S₃) slag from the scandium-aluminum alloy can result in physical loss of the product during extraction.

  • Volatilization of Reactants or Products: At the high temperatures required for the reaction, some components may volatilize, leading to material loss. The use of a vacuum can exacerbate this if not properly controlled.

Q2: How can I improve the reaction equilibrium to favor a higher scandium yield?

A2: To drive the reaction towards the products, consider the following adjustments:

  • Increase Temperature: Ensure the reaction temperature is sufficiently high to promote the forward reaction. A temperature of 1550°C has been used successfully.[2]

  • Implement Vacuum Distillation: A key technique to improve yield is reactive vacuum distillation.[2][3][4] By continuously removing the volatile aluminum sulfide (Al₂S₃) byproduct from the reaction zone under vacuum, the equilibrium is shifted towards the formation of scandium metal, in accordance with Le Chatelier's principle.

  • Use a Collector Metal: Employing an excess of aluminum not only acts as the reductant but also as a collector metal. The in-situ formation of a scandium-aluminum alloy reduces the activity of scandium, which helps to drive the reduction reaction to completion.[5]

Q3: I suspect my starting this compound is impure. What are the common impurities and how do they affect the reaction?

A3: The purity of the initial this compound is critical. A common impurity, especially when synthesized from scandium oxide, is scandium oxysulfide (Sc₂O₂S).[1] The presence of oxygen-containing species can lead to the formation of stable oxide byproducts during the aluminothermic reduction, which are generally more difficult to reduce than their sulfide counterparts and can significantly decrease the yield of metallic scandium.

Q4: What are the optimal operating parameters for the aluminothermic reduction of this compound?

A4: While optimal conditions can vary based on the specific setup, a set of successfully tested parameters for aluminothermic reduction via reactive vacuum distillation is presented in the table below.[2]

ParameterValue
Reaction Temperature 1550 °C
Holding Time at Temperature 25 minutes
Vacuum Pressure 0.001 atm
Heating Rate 25 °C to 1550 °C in 25 minutes
Cooling Furnace cool under vacuum

Q5: My final product is contaminated. What are the likely sources of contamination?

A5: Contamination can arise from several sources:

  • Crucible Material: The choice of crucible is important. For instance, using a graphite (B72142) crucible can introduce carbon into the final product.

  • Starting Materials: Impurities in the this compound or aluminum will be carried over into the final alloy.

  • Atmosphere: Inadequate vacuum or leaks in the system can introduce oxygen and nitrogen, leading to the formation of oxides and nitrides.

Experimental Protocol: Aluminothermic Reduction of this compound via Reactive Vacuum Distillation

This protocol is based on the successful production of an aluminum-scandium master alloy.[2]

1. Materials and Equipment:

  • Scandium sesquisulfide (Sc₂S₃)
  • Aluminum (e.g., 6061 alloy)
  • Graphite crucible
  • Induction furnace with vacuum capabilities
  • Epoxy for vacuum casting (for analysis)
  • Reciprocating saw (for analysis)

2. Procedure:

  • Place the this compound and aluminum into the graphite crucible.
  • Position the crucible within the induction furnace.
  • Evacuate the furnace to a pressure of 0.001 atm.
  • Commence heating. Raise the temperature from 25 °C to 1550 °C over a period of 25 minutes.
  • Hold the temperature at 1550 °C for 25 minutes, maintaining the vacuum at 0.001 atm.
  • After the holding period, shut off the furnace power and allow the crucible to cool down under vacuum. A typical cooling profile is from 1550 °C to 600 °C in 10 minutes.
  • Once cooled to room temperature, the crucible containing the metal product can be removed for analysis.

3. Post-Processing for Analysis:

  • The crucible containing the product can be vacuum cast in epoxy.
  • The encapsulated product can then be cross-sectioned using a reciprocating saw for further analysis, such as SEM/EDS or XRD, to determine the composition and identify the phases present (e.g., ScAl₃ intermetallic).[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Load Sc2S3 and Al into Graphite Crucible r1 Evacuate to 0.001 atm p1->r1 r2 Heat to 1550°C r1->r2 r3 Hold at 1550°C for 25 min r2->r3 r4 Cool under Vacuum r3->r4 a1 Remove Product r4->a1 a2 Analyze Product (e.g., SEM, XRD) a1->a2

Caption: Experimental workflow for aluminothermic reduction.

reaction_pathway Sc2S3 This compound (Sc₂S₃) Conditions High Temperature & Vacuum Sc2S3->Conditions Al Aluminum (Al) Al->Conditions Sc_Al Scandium-Aluminum Alloy (e.g., ScAl₃) Al2S3 Aluminum Sulfide (Al₂S₃) Conditions->Sc_Al Conditions->Al2S3

References

Stability of Scandium sulfide in ambient atmospheric conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Scandium sulfide (B99878) (Sc₂S₃) in ambient atmospheric conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My yellow Scandium sulfide powder has developed a whitish or yellowish-pink tinge. What is happening?

A1: This color change is a visual indicator of decomposition. This compound is highly sensitive to air and moisture.[1][2][3] When exposed to ambient conditions, it likely reacts with oxygen to form scandium oxide (Sc₂O₃) and with moisture to form scandium hydroxide (B78521) (Sc(OH)₃).[4][5][6] The observed color change is due to the formation of these degradation products on the surface of the powder.

Q2: I noticed a faint "rotten egg" smell near my this compound sample. Is this related to decomposition?

A2: Yes, this is a strong indication of hydrolysis. The reaction of this compound with moisture in the air can produce hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell. This reaction compromises the purity of your Sc₂S₃ sample. Proper handling under an inert atmosphere is crucial to prevent this.

Q3: Can I store my this compound sample in a standard laboratory desiccator?

A3: While a desiccator is better than open-air storage, it is not sufficient for long-term stability. This compound requires a completely inert environment. It should be stored in a tightly sealed container, preferably under a dry inert gas such as argon or nitrogen.[3][7]

Q4: My experimental results are inconsistent when using this compound. Could sample degradation be the cause?

A4: Absolutely. The formation of oxides and hydroxides on the surface of the this compound particles can alter its chemical and physical properties, leading to inconsistent experimental outcomes. It is critical to use fresh, properly stored Sc₂S₃ for each experiment or to verify the purity of your sample before use.

Q5: How can I handle this compound to minimize exposure to air and moisture?

A5: All manipulations of this compound should be performed in a controlled, inert atmosphere. The use of a glovebox or a Schlenk line is highly recommended.[8][9][10][11][12] These techniques are standard for handling air-sensitive materials and will significantly reduce the risk of sample degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in sample color (e.g., from yellow to white/pinkish). Oxidation and/or hydrolysis due to exposure to ambient air.Discard the degraded sample and use fresh this compound from a properly sealed container. Implement inert atmosphere handling techniques (glovebox or Schlenk line).
"Rotten egg" odor detected near the sample. Formation of hydrogen sulfide (H₂S) gas from the reaction with moisture.Immediately move the sample to an inert atmosphere. Ensure all future handling is performed under strictly anhydrous and oxygen-free conditions.
Inconsistent or non-reproducible experimental results. Partial decomposition of the this compound, leading to unknown sample composition.Verify the purity of your this compound using the analytical techniques described in the Experimental Protocols section. Use only high-purity, non-degraded material for your experiments.
Powder appears clumpy or aggregated. Adsorption of moisture from the atmosphere, leading to particle agglomeration.Dry the sample under vacuum, but be aware that some hydrolysis may have already occurred. For future use, ensure the storage container is properly sealed and stored in a dry environment.

Experimental Protocols

Protocol 1: Qualitative Assessment of this compound Stability

This protocol provides a simple method to visually assess the stability of a this compound sample over time when exposed to ambient conditions.

Methodology:

  • Sample Preparation: In an inert atmosphere (glovebox or Schlenk line), place a small amount (approx. 100 mg) of fresh this compound onto a clean, dry watch glass.

  • Exposure: Transfer the watch glass to a fume hood with controlled humidity and temperature.

  • Observation: At regular intervals (e.g., 0, 1, 6, 12, 24, and 48 hours), visually inspect the sample for any changes in color and texture. Record your observations. Note any detectable odor.

  • Data Recording: Use a table similar to the one below to log your observations.

Data Presentation:

Time (hours)ColorTextureOdor
0
1
6
12
24
48
Protocol 2: Quantitative Analysis of Decomposition using Thermogravimetric Analysis (TGA)

This protocol uses TGA to quantify the mass changes in this compound upon exposure to air, which correspond to oxidation and hydrolysis.

Methodology:

  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: In an inert atmosphere, load a precise amount (5-10 mg) of fresh this compound into a TGA crucible.

  • TGA Program:

    • Equilibrate the sample at 30 °C under a nitrogen atmosphere.

    • Ramp the temperature to 100 °C at a rate of 10 °C/min under nitrogen to remove any adsorbed moisture.

    • Hold at 100 °C for 10 minutes.

    • Switch the gas to dry air at a constant flow rate.

    • Ramp the temperature to 800 °C at a rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve. A weight gain indicates the formation of scandium oxide. A weight loss at higher temperatures could correspond to the decomposition of any intermediate species.

Protocol 3: Surface Analysis of Degraded this compound using X-ray Photoelectron Spectroscopy (XPS)

This protocol allows for the identification of the chemical species on the surface of this compound that has been exposed to air.

Methodology:

  • Sample Preparation: Expose a this compound sample to ambient air for a defined period (e.g., 24 hours).

  • XPS Analysis:

    • Mount the sample on a holder and introduce it into the XPS high-vacuum chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Sc 2p, S 2p, and O 1s regions.

  • Data Interpretation:

    • Sc 2p: Look for peaks corresponding to Sc-S bonds and new peaks at higher binding energies indicative of Sc-O bonds in Sc₂O₃ or Sc(OH)₃.

    • S 2p: The primary peak should correspond to sulfide. The appearance of peaks at higher binding energies can indicate the formation of sulfates or other oxidized sulfur species.

    • O 1s: The presence of a significant O 1s peak confirms oxidation. Deconvolution of this peak can distinguish between metal oxides and hydroxides.

Visualizations

Decomposition_Pathway Sc2S3 This compound (Sc₂S₃) Sc2O3 Scandium Oxide (Sc₂O₃) Sc2S3->Sc2O3 Oxidation H2S Hydrogen Sulfide (H₂S) Sc2S3->H2S Hydrolysis ScOH3 Scandium Hydroxide (Sc(OH)₃) Sc2S3->ScOH3 Hydrolysis O2 Oxygen (O₂) O2->Sc2O3 H2O Moisture (H₂O) H2O->H2S H2O->ScOH3

Caption: Decomposition of this compound in Air.

Experimental_Workflow cluster_handling Sample Handling cluster_stability_test Stability Assessment cluster_analysis Characterization Inert_Atmosphere Handle Sc₂S₃ in Inert Atmosphere (Glovebox/Schlenk Line) Exposure Controlled Exposure to Ambient Air Inert_Atmosphere->Exposure Monitoring Monitor Physical/Chemical Changes Exposure->Monitoring TGA TGA Monitoring->TGA Quantitative Decomposition XPS XPS Monitoring->XPS Surface Composition Raman Raman Spectroscopy Monitoring->Raman Vibrational Modes

Caption: Workflow for Assessing Sc₂S₃ Stability.

References

Technical Support Center: Best Practices for Handling and Storing Air-Sensitive Scandium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of air-sensitive scandium sulfide (B99878) (Sc₂S₃). The following question-and-answer format addresses common issues and provides detailed protocols for key experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is scandium sulfide and why is it considered air-sensitive?

Scandium(III) sulfide, with the chemical formula Sc₂S₃, is a yellow crystalline solid.[1] Like many metal sulfides, particularly those of reactive metals like scandium, it is sensitive to atmospheric components. Its air-sensitivity stems from its reactivity with:

  • Moisture (H₂O): this compound is expected to react with water in a hydrolysis reaction to form scandium hydroxide (B78521) (Sc(OH)₃) and release toxic and flammable hydrogen sulfide (H₂S) gas. This is analogous to the reaction of other rare-earth sulfides like lanthanum(III) sulfide (La₂S₃) and yttrium sulfide (Y₂S₃).[2][3]

  • Oxygen (O₂): Over time, and more rapidly upon heating, this compound can oxidize in the presence of air. The likely products are scandium oxide (Sc₂O₃) and sulfur oxides (like SO₂), similar to the oxidation of La₂S₃.[2]

Q2: What are the primary hazards associated with this compound?

The main hazards are:

  • Toxicity from Hydrogen Sulfide: Inhalation of H₂S gas, which can be released upon exposure to moisture, is a significant health risk.

  • Irritation: this compound itself may be an irritant.[4]

  • Pyrophoric Nature: While not definitively documented for Sc₂S₃, some metal sulfides are pyrophoric, meaning they can spontaneously ignite in air, especially when finely divided.[5][6] Users should treat it as potentially pyrophoric as a precaution.

Q3: What is the proper way to store this compound?

To maintain its chemical integrity and ensure safety, this compound must be stored under a dry, inert atmosphere.

  • Primary Enclosure: Store the material in a tightly sealed container, such as a glass vial or ampoule with a secure cap.

  • Secondary Enclosure: This primary container should be kept inside a desiccator or, for optimal protection, within a nitrogen or argon-filled glovebox.[7]

  • Temperature: Store in a cool, dry place away from heat sources that could accelerate degradation.[8]

Q4: What are the acceptable atmospheric conditions for handling this compound?

ParameterRecommended LevelJustification
Oxygen (O₂) Level < 10 ppmTo prevent oxidation of the sulfide to oxide.
Moisture (H₂O) Level < 1 ppmTo prevent hydrolysis and the formation of H₂S gas. For some sensitive sulfide materials, levels <0.1 ppm are recommended.[6]

Note: These are general guidelines for highly sensitive materials. The actual rate of degradation will depend on temperature, particle size, and the specific experimental conditions.

Troubleshooting Guides

Problem 1: The yellow this compound powder has changed color to a whitish or brownish hue.

  • Likely Cause: This color change typically indicates degradation of the material.

    • A whitish appearance may suggest the formation of scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃) due to exposure to air and/or moisture.[9][10]

    • A brownish tint could indicate the formation of intermediate oxides or oxysulfides.

  • Troubleshooting Steps:

    • Immediately assess the integrity of your storage container and the inert atmosphere of your glovebox or Schlenk line.

    • Check the oxygen and moisture levels in your glovebox. If they are elevated, the purification catalyst may need regeneration.

    • Review your handling procedures to identify any potential points of atmospheric exposure.

  • Can I still use the material? The purity of the material is compromised. For applications requiring high-purity this compound, it should be discarded. For less sensitive applications, its use may be possible, but be aware that the properties will have changed and reaction yields will likely be lower.

Problem 2: I smell a "rotten egg" odor when working with this compound.

  • Likely Cause: This is the characteristic smell of hydrogen sulfide (H₂S) gas. It indicates that the this compound has been exposed to moisture and is hydrolyzing.

  • Immediate Actions:

    • This is a significant safety hazard. Ensure you are working in a well-ventilated area, such as a fume hood, or that your glovebox is properly sealed.

    • If working on a Schlenk line, ensure there is a positive pressure of inert gas and that all joints are properly sealed.

    • Immediately stop the procedure and re-evaluate your experimental setup for sources of moisture.

  • Prevention:

    • Thoroughly dry all glassware in an oven (e.g., at 125°C overnight) before use.[11]

    • Use anhydrous solvents that have been properly dried and degassed.

    • Ensure your inert gas supply is of high purity and passed through a drying agent.

Problem 3: My reaction with this compound is giving very low or no yield.

  • Likely Cause:

    • Degraded Reagent: The this compound may have been compromised by exposure to air or moisture prior to the reaction.

    • Atmospheric Contamination: The reaction itself may have been exposed to air or moisture, deactivating the this compound.

    • Solvent Impurities: The solvent may not be sufficiently anhydrous.

  • Troubleshooting Steps:

    • Visually inspect your stock of this compound for any color changes.

    • Perform a "dry run" of your experimental setup with a less sensitive material to ensure all connections are secure and the inert atmosphere is maintained.[12]

    • Verify the dryness of your solvent, for example, by using a Karl Fischer titrator or a chemical indicator.

    • Always use freshly opened bottles of high-purity this compound or material that has been stored under impeccable inert conditions.

Experimental Protocols & Visualizations

Protocol 1: Weighing and Preparing this compound in a Glovebox

This protocol outlines the standard procedure for safely weighing a solid air-sensitive reagent inside an inert atmosphere glovebox.

Methodology:

  • Preparation: Ensure the glovebox has a stable inert atmosphere (e.g., <1 ppm O₂ and H₂O). Bring all necessary items (spatulas, weigh boats, sample vials, balance) into the glovebox antechamber and perform at least three evacuation/refill cycles.

  • Tare Balance: Place a weigh boat on the analytical balance inside the glovebox and tare it.

  • Transfer: Carefully open the this compound storage container. Using a clean spatula, transfer the desired amount of the yellow powder to the weigh boat.

  • Seal and Record: Securely close the main storage container. Record the mass of the this compound.

  • Sample Preparation: Transfer the weighed powder into the reaction vessel or a tared sample vial. Seal the vessel/vial before removing it from the glovebox if the subsequent steps are to be performed outside.

Weighing_Workflow cluster_glovebox Inside Glovebox (<1 ppm O₂, H₂O) A Place Weigh Boat on Balance B Tare Balance A->B C Open Sc₂S₃ Container B->C D Transfer Sc₂S₃ to Weigh Boat C->D E Record Mass D->E F Transfer to Reaction Vessel E->F G Seal Vessel F->G End Remove Sealed Vessel from Glovebox G->End Start Bring Materials into Glovebox Start->A

Glovebox weighing workflow for Sc₂S₃.
Protocol 2: Transferring this compound using a Schlenk Line

This protocol is for situations where a reaction is conducted on a Schlenk line and a solid needs to be added under a counter-flow of inert gas.

Methodology:

  • Glassware Preparation: Assemble your reaction flask and equip it with a sidearm for connection to the Schlenk line. Heat the flask under vacuum with a heat gun to remove adsorbed moisture, then cool to room temperature under a positive pressure of inert gas. This is known as "cycling" the flask.[13]

  • Prepare for Transfer: Weigh the this compound in a separate, tared, and sealed vial inside a glovebox.

  • Counter-Flow Addition: Temporarily remove the stopper from the main neck of the reaction flask while maintaining a strong flow of inert gas out of the neck.

  • Quick Addition: Quickly and carefully pour the pre-weighed this compound from its vial into the reaction flask.

  • Reseal: Immediately reseal the reaction flask with the stopper.

  • Purge: Evacuate and refill the flask with inert gas three times to remove any air that may have entered during the transfer. Be careful not to pull the fine powder into the vacuum line during evacuation.[13]

Schlenk_Transfer_Logic A Prepare Flask on Schlenk Line (Evacuate/Refill x3) C Increase Inert Gas Flow in Reaction Flask A->C B Weigh Sc₂S₃ in Sealed Vial (in Glovebox) E Quickly Add Sc₂S₃ Powder B->E D Briefly Open Flask under Positive Gas Pressure C->D D->E F Immediately Reseal Flask E->F G Gently Evacuate/Refill Flask x3 F->G H Proceed with Reaction G->H

Logic for transferring solid Sc₂S₃ on a Schlenk line.

By adhering to these best practices, researchers can minimize the risks associated with handling air-sensitive this compound, prevent degradation of the material, and ensure the reliability and success of their experiments.

References

Technical Support Center: Scandium(III) Sulfide (Sc₂S₃) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Scandium(III) Sulfide (B99878) (Sc₂S₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Sc₂S₃?

A1: The primary methods for synthesizing Sc₂S₃ include:

  • High-temperature sulfidation of scandium oxide (Sc₂O₃): This involves heating Sc₂O₃ in a stream of hydrogen sulfide (H₂S) gas at temperatures of 1550 °C or higher.[1][2]

  • Reaction of scandium chloride (ScCl₃) with hydrogen sulfide (H₂S): This method involves passing dry H₂S gas over ScCl₃ at elevated temperatures.[1]

  • Sulfidation of scandium oxide (Sc₂O₃) with elemental sulfur: This process is carried out in a packed bed reactor at high temperatures, for example, 1350 °C.[3]

  • Atomic Layer Deposition (ALD): This technique uses scandium precursors and H₂S to deposit thin films of Sc₂S₃.[4]

Q2: What are the potential byproducts I should be aware of during Sc₂S₃ synthesis?

A2: Several byproducts can form depending on the synthesis method and reaction conditions. These include:

  • Scandium monosulfide (ScS): This can form if you attempt to synthesize Sc₂S₃ by directly heating elemental scandium and sulfur.[1][2]

  • Non-stoichiometric scandium sulfides (e.g., Sc₁.₃₇S₂): These can occur if Sc₂S₃ is heated above 1100 °C, leading to sulfur loss.[1][2]

  • Scandium oxysulfides or unreacted Sc₂O₃: These are common impurities when using scandium oxide as a precursor, especially if the reaction does not go to completion.[3]

  • Scandium carbides: These may form if a graphite (B72142) crucible is used at very high temperatures, though some studies report their absence.[3]

Q3: How can I purify the crude Sc₂S₃ product?

A3: A common and effective method for purifying Sc₂S₃ is chemical vapor transport . This technique typically uses iodine as the transport agent at around 950 °C to obtain high-purity crystals.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during Sc₂S₃ synthesis.

Problem Potential Cause Recommended Solution
Low Yield of Sc₂S₃ Incomplete reaction of the scandium precursor.- For Sc₂O₃ sulfidation: Increase the reaction temperature (to ≥1550 °C) and/or the reaction time (2-3 hours or more). Ensure a sufficient flow rate of H₂S or partial pressure of sulfur gas.[1][2][3] - For ScCl₃ reaction: Ensure the H₂S gas is completely dry and the reaction temperature is optimized.
Mass transport limitations within the precursor powder.- For packed bed reactors: Use a finer Sc₂O₃ powder to increase the surface area. Consider intermittent grinding of the sample if the reaction is slow.[3]
Product is not the expected yellow color Presence of impurities or different scandium sulfide phases. Black or dark-colored products may indicate the presence of ScS or other non-stoichiometric phases.- Characterize the product using X-ray Diffraction (XRD) to identify the crystalline phases present. - Review the synthesis parameters. Direct heating of elemental Sc and S should be avoided if Sc₂S₃ is the desired product.[1][2]
Contamination with Scandium Oxysulfide Incomplete conversion of Sc₂O₃.- Increase the duration and/or temperature of the sulfidation process. - Ensure intimate contact between the scandium oxide and the sulfur source (H₂S or elemental sulfur).[3]
Formation of Non-stoichiometric Sulfides Exceeding the thermal stability limit of Sc₂S₃.- Carefully control the synthesis and any post-synthesis annealing temperatures to remain below 1100 °C to prevent sulfur loss.[1][2]

Experimental Protocols

Method 1: High-Temperature Sulfidation of Scandium Oxide with H₂S

Objective: To synthesize Sc₂S₃ from Sc₂O₃.

Materials:

  • Scandium(III) oxide (Sc₂O₃) powder

  • Hydrogen sulfide (H₂S) gas

  • Graphite crucible

  • High-temperature tube furnace

Procedure:

  • Place the Sc₂O₃ powder in a graphite crucible.

  • Position the crucible in the center of a tube furnace.

  • Heat the furnace to 1550 °C or above under a continuous flow of H₂S gas.[1][2]

  • Maintain these conditions for 2-3 hours to ensure complete conversion.[1][2]

  • After the reaction is complete, cool the furnace to room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.

  • The resulting crude Sc₂S₃ can be purified using chemical vapor transport.[1][2]

Method 2: Sulfidation of Scandium Oxide with Elemental Sulfur

Objective: To synthesize Sc₂S₃ using elemental sulfur.

Materials:

  • Scandium(III) oxide (Sc₂O₃) powder (99.99% purity)

  • Elemental sulfur (99.5% purity)

  • Graphite packed bed reactor

Procedure:

  • Load the Sc₂O₃ powder into a graphite packed bed reactor.

  • Heat the reactor to 1350 °C.[3]

  • Introduce elemental sulfur gas at a partial pressure of 0.1 to 0.5 atm.[3]

  • Maintain the reaction for 2 hours.[3]

  • The presence of the graphite bed helps to regenerate sulfur from SO₂ that may form, driving the reaction to completion.[3]

  • Cool the reactor under an inert atmosphere.

Parameter Method 1: H₂S Sulfidation Method 2: Elemental Sulfur Sulfidation
Scandium Precursor Sc₂O₃Sc₂O₃
Sulfur Source Hydrogen Sulfide (H₂S)Elemental Sulfur (S)
Reaction Temperature ≥ 1550 °C[1][2]1350 °C[3]
Reaction Time 2 - 3 hours[1][2]2 hours[3]
Reactor Type Tube furnace with graphite crucibleGraphite packed bed reactor

Visualized Workflows and Relationships

Sc2S3_Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Synthesis Methods cluster_products Products & Byproducts cluster_purification Purification Sc2O3 Scandium Oxide (Sc₂O₃) Method1 High-Temp Sulfidation (≥1550°C) Sc2O3->Method1 Method3 Packed Bed Reaction (1350°C) Sc2O3->Method3 ScCl3 Scandium Chloride (ScCl₃) Method2 Reaction with H₂S ScCl3->Method2 S Elemental Sulfur (S) S->Method3 H2S Hydrogen Sulfide (H₂S) H2S->Method1 H2S->Method2 Crude_Sc2S3 Crude Sc₂S₃ Method1->Crude_Sc2S3 Method2->Crude_Sc2S3 Method3->Crude_Sc2S3 Byproducts Potential Byproducts: - ScS - Sc-Oxysulfides - Non-stoichiometric phases Crude_Sc2S3->Byproducts contains Purification Chemical Vapor Transport (Iodine, 950°C) Crude_Sc2S3->Purification Pure_Sc2S3 Pure Sc₂S₃ Crystals Purification->Pure_Sc2S3

Caption: Overview of Sc₂S₃ synthesis pathways from precursors to purified product.

Byproduct_Formation_Logic Condition1 Direct heating of Sc and S elements Byproduct1 Scandium Monosulfide (ScS) Condition1->Byproduct1 leads to Condition2 Incomplete reaction of Sc₂O₃ Byproduct2 Scandium Oxysulfide Condition2->Byproduct2 leads to Condition3 Heating Sc₂S₃ > 1100°C Byproduct3 Non-stoichiometric Sulfides (e.g., Sc₁.₃₇S₂) Condition3->Byproduct3 leads to

Caption: Logic diagram illustrating conditions that lead to common byproducts.

References

Impact of precursor purity on Scandium sulfide properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the critical impact of precursor purity on the properties of Scandium Sulfide (Sc₂S₃).

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for this compound (Sc₂S₃) synthesis?

A1: The most common precursor for synthesizing this compound is high-purity Scandium Oxide (Sc₂O₃). Other precursors that can be used include Scandium Chloride (ScCl₃) and amidinate-based organometallic scandium compounds.[1][2][3] The choice of precursor can influence the reaction conditions and the purity of the final Sc₂S₃ product.

Q2: Why is the purity of the scandium precursor so critical for the final properties of Sc₂S₃?

A2: The purity of the scandium precursor is paramount as impurities can be incorporated into the this compound lattice, creating defects and altering its intrinsic electronic and optical properties. Even trace amounts of impurities can introduce new energy levels within the bandgap, affecting luminescence, conductivity, and overall device performance. For instance, oxygen impurities can lead to the formation of oxysulfides, which can dramatically change the material's characteristics.[1][4]

Q3: What are the typical purity levels available for Scandium precursors like Sc₂O₃?

A3: Scandium precursors are commercially available in a range of purities, typically from 99.9% (3N) to 99.999% (5N). For applications in electronics and optics where high performance is critical, precursors with a purity of 99.99% (4N) or higher are often used.[1]

Q4: How can I verify the purity of my Scandium precursor?

A4: The purity of scandium precursors can be verified using various analytical techniques. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for quantifying trace elemental impurities.[5][6][7] Wavelength Dispersive X-ray Fluorescence (WD-XRF) is another powerful technique for determining the elemental composition of the precursor.[2][8]

Q5: What are the expected properties of high-purity this compound?

A5: High-purity this compound is a yellow solid with a wide bandgap, making it a semiconductor.[2][8] It crystallizes in an orthorhombic structure.[2] Its specific electronic and optical properties, such as its precise bandgap energy and photoluminescence characteristics, are highly dependent on its stoichiometry and the absence of impurities.

Troubleshooting Guide

Issue 1: My synthesized this compound has an unusual color (e.g., grayish or brownish instead of yellow).

  • Possible Cause: The most likely cause of an off-color in your Sc₂S₃ powder is the presence of impurities or incomplete sulfidation. Oxygen contamination can lead to the formation of scandium oxysulfides, which are often darker in color.[1] Metallic impurities can also impart a different color to the final product.

  • Troubleshooting Steps:

    • Verify Precursor Purity: Analyze your scandium precursor using ICP-MS or XRF to check for unexpected impurities.

    • Check for Oxygen Leaks: Ensure your reaction setup is airtight to prevent oxygen contamination during synthesis.

    • Optimize Reaction Conditions: Incomplete sulfidation can leave unreacted Sc₂O₃ (white) or form intermediate phases. Consider increasing the reaction time or temperature to ensure complete conversion to Sc₂S₃.[1]

Issue 2: The electronic/optical properties of my this compound are inconsistent between batches.

  • Possible Cause: Batch-to-batch variation in the impurity profile of your scandium precursor is a common cause for inconsistent final properties. Different lots of precursors, even from the same supplier, can have slightly different impurity levels.

  • Troubleshooting Steps:

    • Standardize Precursor Sourcing: If possible, purchase a large single batch of high-purity scandium precursor for a series of experiments.

    • Pre-synthesis Analysis: Characterize the purity of each new batch of precursor before use.

    • Consistent Synthesis Protocol: Ensure that all synthesis parameters (temperature, time, gas flow rates, etc.) are identical for each batch.

Issue 3: The photoluminescence of my this compound is weak or quenched.

  • Possible Cause: Certain metallic impurities, such as iron, can act as non-radiative recombination centers, quenching the photoluminescence of the material.[8] Even at low concentrations, these impurities can have a significant detrimental effect.

  • Troubleshooting Steps:

    • Ultra-High Purity Precursors: Use the highest purity scandium precursor available (e.g., 99.999%).

    • Trace Metal Analysis: Perform a thorough trace metal analysis of your precursor to identify potential quenching impurities.

    • Clean Reaction Environment: Ensure that the crucible and reactor tube used for synthesis are scrupulously clean to avoid introducing contaminants.

Quantitative Data on Impurity Effects

The presence of impurities in the scandium precursor can have a quantifiable impact on the final properties of the synthesized this compound. The following table summarizes the expected effects of common impurities.

ImpurityPrecursor Purity LevelEffect on Sc₂S₃ PropertyQuantitative Impact (Illustrative)
Oxygen > 1000 ppm in Sc₂O₃Formation of Oxysulfides, Reduced BandgapA significant oxygen presence can lead to a measurable decrease in the optical bandgap.
Silicon (Si) > 100 ppm in Sc precursorAltered Electronic Structure, Potential for Bandgap ModificationDFT studies on similar scandium compounds suggest that Si impurities can change a semiconductor to a topological insulator with a zero band-gap.[9][10]
Iron (Fe) > 50 ppm in Sc precursorQuenching of Photoluminescence, Increased Non-radiative RecombinationDoping of metal chalcogenides with Fe²⁺ can dramatically decrease the intensity and decay lifetime of Mn²⁺-related emissions.[8]
Other Rare Earths > 200 ppm in Sc precursorModification of Lattice Parameters, Altered Optical PropertiesThe presence of other rare earth elements can shift the emission and absorption spectra of the material.

Experimental Protocols

Protocol 1: Synthesis of this compound from Scandium Oxide

This protocol is based on the high-temperature sulfidation of scandium oxide.

Materials:

  • High-purity Scandium Oxide (Sc₂O₃) powder (e.g., 99.99%)

  • Hydrogen Sulfide (H₂S) gas (high purity)

  • Inert gas (e.g., Argon)

  • Graphite (B72142) crucible

Procedure:

  • Place the Sc₂O₃ powder in a graphite crucible.

  • Position the crucible in the center of a tube furnace.

  • Purge the furnace with an inert gas (Argon) to remove air and moisture.

  • Heat the furnace to 1550 °C under a continuous flow of H₂S gas.[2]

  • Maintain the temperature for 2-3 hours to ensure complete sulfidation.[2]

  • Cool the furnace to room temperature under an inert atmosphere.

  • The resulting yellow powder is this compound (Sc₂S₃).

Protocol 2: Precursor Purity Analysis using ICP-MS

This protocol provides a general guideline for the analysis of trace impurities in Scandium Oxide using ICP-MS.

Materials:

  • Scandium Oxide precursor sample

  • High-purity nitric acid (HNO₃)

  • High-purity hydrofluoric acid (HF) (if silicates are suspected)

  • Ultrapure deionized water

  • Certified multi-element standard solutions

Procedure:

  • Sample Digestion: Accurately weigh a small amount of the Sc₂O₃ powder and place it in a clean, inert vessel. Add a mixture of high-purity HNO₃ and a small amount of HF (if necessary) to dissolve the sample. Gentle heating may be required.[11]

  • Dilution: Once the sample is fully dissolved, dilute it to a suitable concentration with ultrapure water. The final acid concentration should typically be around 2%.[11]

  • Instrument Calibration: Prepare a series of calibration standards using certified multi-element standard solutions in the same acid matrix as the sample.

  • Analysis: Introduce the prepared sample and calibration standards into the ICP-MS instrument.

  • Data Processing: Quantify the concentration of trace impurities in the sample by comparing the signal intensities with the calibration curve.

Visualizations

experimental_workflow cluster_precursor Precursor Analysis cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation precursor Scandium Precursor (e.g., Sc₂O₃) analysis Purity Analysis (ICP-MS/XRF) precursor->analysis synthesis High-Temperature Sulfidation analysis->synthesis Purity Verified sc2s3 Synthesized Sc₂S₃ synthesis->sc2s3 properties Property Measurement (Optical, Electronic) sc2s3->properties evaluation Compare to Desired Specs properties->evaluation

Caption: Experimental workflow for this compound synthesis and characterization.

troubleshooting_flowchart start Unexpected Sc₂S₃ Properties check_purity Is Precursor Purity Verified? start->check_purity analyze_precursor Analyze Precursor (ICP-MS/XRF) check_purity->analyze_precursor No check_synthesis Are Synthesis Conditions Optimal? check_purity->check_synthesis Yes analyze_precursor->check_synthesis optimize_synthesis Optimize Synthesis (Temp, Time, Atmosphere) check_synthesis->optimize_synthesis No re_evaluate Re-synthesize and Evaluate check_synthesis->re_evaluate Yes optimize_synthesis->re_evaluate

References

Technical Support Center: Characterization of Scandium Sulfide (Sc₂S₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scandium Sulfide (B99878) (Sc₂S₃). The content is designed to address specific issues that may be encountered during experimental characterization.

General Frequently Asked Questions (FAQs)

Q1: What are the basic properties of Scandium Sulfide (Sc₂S₃)? A1: Scandium(III) sulfide, or Sc₂S₃, is a yellow, solid crystalline compound.[1][2] It possesses an orthorhombic crystal structure and is known to be a semiconductor.[3][4] Key physical and crystallographic properties are summarized in the data table below.

Q2: What are the common synthesis routes for Sc₂S₃, and what impurities should I look out for? A2: Direct synthesis by heating scandium metal and sulfur typically yields scandium monosulfide (ScS).[2][4] The more common and effective methods for producing Sc₂S₃ are:

  • Heating scandium(III) oxide (Sc₂O₃) under a flow of hydrogen sulfide (H₂S) gas at temperatures of 1550°C or higher.[2][4][5]

  • Reacting scandium(III) chloride (ScCl₃) with dry H₂S at elevated temperatures.[2]

A primary impurity to be aware of is unreacted Sc₂O₃, especially if the sulfidation process is incomplete.[5] Depending on the reaction conditions, other this compound phases or oxysulfides could also be present.

Q3: Is Sc₂S₃ stable under ambient conditions and during analysis? A3: While Sc₂S₃ is a stable compound, like many sulfides, it can be susceptible to surface oxidation when exposed to air over time. This can affect surface-sensitive measurements like XPS. At high temperatures (above 1100°C) in a non-sulfur atmosphere, it can lose sulfur to form non-stoichiometric compounds such as Sc₁.₃₇S₂.[2] It is also sensitive to electron beam damage during microscopy.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound. Note that experimental values can vary based on synthesis method and measurement conditions.

PropertyValueSource(s)
Chemical Formula Sc₂S₃[2]
Molar Mass 186.11 g/mol [2][8]
Appearance Yellow orthorhombic crystals[2][4]
Crystal System Orthorhombic[2][9]
Space Group Fddd (No. 70)[3][4]
Lattice Parameters a = 10.41 Åb = 7.38 Åc = 22.05 Å[4]
Density 2.91 g/cm³[2][4]
Melting Point 1775 °C[2][4]
Thermal Stability Begins to lose sulfur above 1100 °C[2]
Band Gap (Calculated) 1.03 eV[3]

X-ray Diffraction (XRD) Analysis

XRD is the primary technique for confirming the phase purity and crystal structure of synthesized Sc₂S₃.

Troubleshooting Guide & FAQs

Q1: My XRD pattern shows very broad peaks. What is the cause? A1: Peak broadening in XRD patterns can stem from several factors.[10] For nanomaterials, the most common cause is small crystallite size (typically <100 nm).[11][12] Other significant causes include the presence of microstrain in the crystal lattice due to defects or stress, and a high density of crystal defects like dislocations or stacking faults.[11][13] It is also important to rule out instrumental broadening by running a standard reference material.[13]

Q2: I see extra, unexpected peaks in my Sc₂S₃ diffractogram. How do I identify them? A2: Extra peaks typically indicate the presence of impurities or secondary phases. A common impurity in Sc₂S₃ synthesis is unreacted scandium oxide (Sc₂O₃), especially if the reaction was incomplete.[5] Compare your pattern to the standard reference patterns for Sc₂O₃ and other potential this compound phases (like ScS) to identify the contaminants.

Q3: The peak positions in my pattern are shifted compared to the reference data. A3: A uniform shift across all peaks often points to an instrumental error, most commonly sample displacement, where your sample surface is not perfectly on the focusing circle of the diffractometer. A non-uniform shift, where peaks at different angles are shifted by different amounts, is more likely due to lattice strain (either tensile or compressive) within your material.

Experimental Protocol
  • Sample Preparation :

    • Finely grind the Sc₂S₃ powder using an agate mortar and pestle to ensure random crystallite orientation.

    • For air-sensitive samples, this should be done in an inert atmosphere (e.g., a glovebox).

    • Mount the powder onto a zero-background sample holder (e.g., single-crystal silicon). Ensure the surface is flat and level with the holder's surface to prevent displacement errors.

  • Instrument Setup :

    • X-ray Source : Use a Cu Kα (λ = 1.5406 Å) or similar common X-ray source.

    • Optics : Configure the instrument with standard Bragg-Brentano geometry. Use divergence slits appropriate for the sample size to control the X-ray footprint.

    • Detector : Use a fast 1D or 2D detector for efficient data collection.

  • Data Acquisition :

    • Scan Range (2θ) : A range of 10° to 80° is typically sufficient to capture the major diffraction peaks for Sc₂S₃.

    • Step Size : Use a step size of 0.01° to 0.02°.

    • Scan Speed/Dwell Time : Adjust the scan speed to obtain good signal-to-noise ratio. A slower scan will yield better data for minor phases or broadened peaks.

    • Sample Rotation : If available, rotate the sample during the scan to improve particle statistics and reduce preferred orientation effects.

  • Data Analysis :

    • Perform phase identification by comparing the experimental pattern with reference patterns from a database (e.g., ICDD).

    • Use Rietveld refinement for quantitative phase analysis and to determine precise lattice parameters.

    • Analyze peak profiles (e.g., using the Scherrer equation or Williamson-Hall plot) to estimate crystallite size and microstrain.[11]

Visualization: XRD Troubleshooting Workflow

XRD_Troubleshooting start Abnormal XRD Pattern (Broad Peaks, Extra Peaks, Shifted Peaks) broad_peaks Are peaks broad? start->broad_peaks Evaluate Peak Shape extra_peaks Are there extra peaks? start->extra_peaks Evaluate Peak List shifted_peaks Are peaks shifted? start->shifted_peaks Evaluate Peak Positions cause_broad Potential Causes: - Small Crystallite Size - Microstrain / Defects - Instrumental Broadening broad_peaks->cause_broad Yes broad_peaks->extra_peaks No solution_broad Solutions: - Use Scherrer/W-H analysis - Anneal sample to increase crystallinity - Run instrument standard cause_broad->solution_broad cause_extra Potential Causes: - Unreacted Sc₂O₃ - Other Sc-S phases (e.g., ScS) - Contamination from handling extra_peaks->cause_extra Yes extra_peaks->shifted_peaks No solution_extra Solutions: - Compare with Sc₂O₃, ScS patterns - Optimize synthesis conditions - Ensure clean sample handling cause_extra->solution_extra cause_shifted Potential Causes: - Sample Displacement (uniform shift) - Lattice Strain (non-uniform shift) - Non-stoichiometry shifted_peaks->cause_shifted Yes solution_shifted Solutions: - Remount sample carefully - Analyze strain via peak shifts - Correlate with compositional analysis cause_shifted->solution_shifted

Caption: Troubleshooting flowchart for common XRD analysis issues.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the surface elemental composition and chemical oxidation states of Sc₂S₃.

Troubleshooting Guide & FAQs

Q1: My sample is charging during XPS analysis, causing peak shifts and distortion. What should I do? A1: Charging is common for semiconducting or insulating materials like Sc₂S₃.[14] The emission of photoelectrons creates a positive charge on the surface that is not effectively dissipated. To counteract this, a low-energy electron flood gun must be used to neutralize the surface charge.[14] After data acquisition, any residual uniform shift can be corrected by setting the adventitious carbon C 1s peak to its reference binding energy (typically 284.8 eV).

Q2: The S 2p spectrum is complex and difficult to fit. How do I interpret it? A2: The S 2p spectrum in metal sulfides can be complex. You should expect a primary doublet (S 2p₃/₂ and S 2p₁/₂) corresponding to the sulfide (S²⁻) state.[15] However, you may also see:

  • Surface Oxidation : Peaks at higher binding energies (166-170 eV) are indicative of sulfate (B86663) species (SO₄²⁻) due to air exposure.[16]

  • Polysulfides : If present, disulfide (S₂²⁻) or polysulfide species will appear at slightly higher binding energies than the primary sulfide peak.[15][17]

  • Defects : Surface defect states can also contribute to the complexity of the spectrum.[1] Careful deconvolution using established binding energy ranges and spin-orbit splitting constraints is required for accurate interpretation.[18]

Q3: The Sc 2p spectrum shows a higher binding energy than expected for Sc₂S₃. A3: A shift to higher binding energy in the Sc 2p spectrum often indicates a more oxidized state of scandium. This typically correlates with the presence of scandium oxide (Sc₂O₃) or scandium oxysulfide on the surface.[19] This can be confirmed by analyzing the O 1s spectrum for contributions from metal oxides (typically ~530 eV) versus hydroxides or surface carbon-oxygen species (~531-533 eV).[19]

Experimental Protocol
  • Sample Preparation :

    • Press the Sc₂S₃ powder into a clean indium foil or onto conductive carbon tape. Using indium foil is often preferred as it helps minimize sample charging.

    • Minimize air exposure as much as possible. If the sample is highly air-sensitive, use a vacuum transfer vessel to load the sample into the XPS chamber without exposure to air.

  • Instrument Setup :

    • X-ray Source : Use a monochromatic Al Kα (1486.6 eV) X-ray source for high-resolution analysis.

    • Vacuum : Ensure the analysis chamber is at ultra-high vacuum (UHV), typically <10⁻⁸ mbar, to prevent surface contamination during the measurement.

    • Charge Neutralization : Activate the low-energy electron flood gun and adjust the settings to minimize peak broadening and shifting due to charging.

  • Data Acquisition :

    • Survey Scan : Acquire a wide-range survey scan (e.g., 0-1200 eV) at a lower resolution (pass energy ~160 eV) to identify all elements present on the surface.

    • High-Resolution Scans : Acquire high-resolution scans for the elements of interest (Sc 2p, S 2p, O 1s, C 1s) using a low pass energy (e.g., 20-40 eV) for better chemical state resolution.

  • Data Analysis :

    • Calibrate the binding energy scale of all spectra to the adventitious C 1s peak at 284.8 eV.

    • Use appropriate software to perform peak fitting (deconvolution) on the high-resolution spectra.

    • For doublet peaks (Sc 2p, S 2p), constrain the peak area ratio (e.g., 2:1 for 2p₃/₂:2p₁/₂) and spin-orbit splitting during fitting.

    • Quantify the elemental composition using the peak areas and appropriate relative sensitivity factors (RSFs).

Visualization: XPS Data Interpretation Logic

XPS_Logic start Acquire High-Resolution Sc 2p, S 2p, O 1s, C 1s Spectra c1s_correct Calibrate Energy Scale: Set Adventitious C 1s to 284.8 eV start->c1s_correct s2p_decon Deconvolute S 2p Spectrum c1s_correct->s2p_decon sc2p_decon Deconvolute Sc 2p Spectrum c1s_correct->sc2p_decon o1s_decon Deconvolute O 1s Spectrum c1s_correct->o1s_decon s2p_sulfide S²⁻ Doublet (~161-163 eV) s2p_decon->s2p_sulfide s2p_sulfate Sulfate Peak(s) (~167-170 eV) s2p_decon->s2p_sulfate s2p_poly Polysulfide? (~163-165 eV) s2p_decon->s2p_poly conclusion Combine Evidence for Final Surface Composition s2p_sulfide->conclusion Confirms Sc₂S₃ s2p_sulfate->conclusion Evidence of Oxidation sc_sulfide Sc-S state (~401-402 eV) sc2p_decon->sc_sulfide sc_oxide Sc-O state? (Higher BE) sc2p_decon->sc_oxide sc_sulfide->conclusion Confirms Sc₂S₃ sc_oxide->conclusion Evidence of Oxidation o_oxide Metal Oxide (~530 eV) o1s_decon->o_oxide o_contam Hydroxide / Carbonate (Higher BE) o1s_decon->o_contam o_oxide->conclusion Evidence of Oxidation

Caption: Logical workflow for interpreting XPS spectra of Sc₂S₃.

Electron Microscopy (SEM/TEM) Analysis

SEM provides information on surface morphology and microstructure, while TEM offers high-resolution imaging of the crystal structure and defects.

Troubleshooting Guide & FAQs

Q1: My Sc₂S₃ sample is degrading or "melting" under the electron beam. A1: This is a classic sign of electron beam damage, where the energy from the electron beam breaks chemical bonds or causes localized heating.[6] Sulfide materials can be particularly sensitive.[20] To mitigate this:

  • Reduce Acceleration Voltage : Use the lowest voltage that still provides the required resolution and signal (e.g., 1-5 kV for SEM).[21]

  • Lower the Beam Current : Use a smaller aperture or lower the spot size to reduce the electron dose delivered to the sample.

  • Scan Faster : Use a faster scan speed for imaging to minimize the dwell time of the beam on any single point.

  • Use a Cryo-stage : For highly sensitive samples, cooling the sample with liquid nitrogen can significantly reduce beam damage.

Q2: I am getting poor quality, "blurry" SEM images due to charging. A2: Similar to XPS, Sc₂S₃ can charge under an electron beam, deflecting the beam and degrading image quality. The primary solution is to apply a thin, conductive coating (e.g., carbon, gold, or platinum) to the sample using a sputter coater. A carbon coat is often preferred if you intend to perform EDS analysis, as it does not interfere with the elemental peaks of interest. Alternatively, using a low-vacuum or environmental SEM (ESEM) can help dissipate charge without coating.[22]

Q3: My TEM sample preparation is creating too many artifacts. A3: TEM sample preparation is a destructive and delicate process.[23] For powdered Sc₂S₃, the simplest method is to disperse the powder in a volatile solvent (like isopropanol (B130326) or ethanol) via ultrasonication, then drop-cast the suspension onto a TEM grid (e.g., a holey carbon film on a copper grid).[24] For bulk materials, ion milling or Focused Ion Beam (FIB) milling is required to achieve an electron-transparent lamella, but these high-energy processes can induce amorphization or other damage.[25] Using low-energy ions for the final polishing steps is crucial to minimize the damage layer.[25]

Experimental Protocol

For SEM:

  • Mounting : Affix the Sc₂S₃ powder or bulk sample to an aluminum SEM stub using conductive double-sided carbon tape.

  • Coating : For non-conductive samples, apply a thin (~5-10 nm) conductive coating of carbon or a metal (Au, Pt) using a sputter coater or carbon evaporator.

  • Imaging :

    • Insert the sample into the SEM chamber and allow it to fully degas.

    • Start with a low magnification to locate the area of interest.

    • Use a low acceleration voltage (e.g., 2-10 kV) and a low beam current to minimize charging and beam damage.

    • Acquire images using secondary electron (SE) detectors for topography and backscattered electron (BSE) detectors for compositional contrast.

For TEM (Powder Sample):

  • Dispersion : Place a small amount of Sc₂S₃ powder in a vial with a few milliliters of a high-purity volatile solvent (e.g., ethanol (B145695) or isopropanol).

  • Sonication : Disperse the powder by sonicating the vial for 5-10 minutes to break up agglomerates.[24]

  • Grid Preparation : Use a pipette to place a single drop of the suspension onto a TEM grid (e.g., holey carbon on a Cu grid).

  • Drying : Allow the solvent to evaporate completely in a dust-free environment or under a heat lamp.

  • Imaging :

    • Use a low acceleration voltage (e.g., 80-120 kV) if possible to reduce knock-on damage.[20]

    • Use a low-dose imaging mode to minimize electron beam exposure on the area of interest before capturing the final image.

    • Acquire bright-field images for general morphology and high-resolution TEM (HRTEM) images to visualize lattice fringes.

    • Obtain selected area electron diffraction (SAED) patterns to confirm crystallinity and structure.

Visualization: SEM/TEM Problem-Solving Pathway

SEM_TEM_Troubleshooting start Poor Image Quality in SEM/TEM charging Is sample charging? (Drifting, Bright Areas) start->charging damage Is sample degrading? (Melting, Holes, Amorphization) start->damage artifacts Are there prep artifacts? (Milling damage, Contamination) start->artifacts cause_charging Cause: Poor electrical conductivity charging->cause_charging Yes charging->damage No solution_charging Solutions: - Apply conductive coating (Carbon/Au) - Use low-vacuum mode (SEM) - Lower beam current cause_charging->solution_charging cause_damage Cause: Electron beam damage (Radiolysis, Knock-on) damage->cause_damage Yes damage->artifacts No solution_damage Solutions: - Lower acceleration voltage & current - Use cryo-stage - Minimize exposure time (low-dose mode) cause_damage->solution_damage cause_artifacts Cause: - High-energy ion milling (TEM) - Solvent residue (TEM) - Improper handling artifacts->cause_artifacts Yes solution_artifacts Solutions: - Use low-energy final polish (ion mill) - Use high-purity solvents - Ensure clean preparation environment cause_artifacts->solution_artifacts

Caption: Troubleshooting pathway for common SEM and TEM imaging issues.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of Sc₂S₃.

Troubleshooting Guide & FAQs

Q1: My TGA curve shows a gradual weight loss starting at a low temperature instead of a sharp decomposition. A1: This could be due to several factors:

  • Adsorbed Species : Gradual weight loss at lower temperatures (<200°C) is often due to the desorption of moisture or solvents from the sample surface.

  • Slow Decomposition : The decomposition reaction may be kinetically slow and occur over a wide temperature range.

  • Atmosphere Reactivity : If running under an oxidative atmosphere (air or O₂), the Sc₂S₃ may be slowly oxidizing to an oxysulfide or oxide, which involves complex weight changes. It is crucial to run the analysis under an inert atmosphere (N₂ or Ar) to study its intrinsic thermal stability.

Q2: My TGA data shows a weight loss greater than expected for the loss of sulfur. A2: This could indicate the presence of volatile impurities or hydrated species in your starting material. For example, if the synthesis precursor was a hydrated salt and was not fully decomposed, you might see additional weight loss steps. Ensure your starting material is pure and anhydrous before TGA analysis.

Q3: The DSC curve does not show a clear melting peak at 1775°C. A3: Reaching such a high temperature is challenging for many standard DSC instruments. Furthermore, Sc₂S₃ begins to lose sulfur above 1100°C, meaning it will decompose before it melts under typical TGA/DSC conditions (e.g., in flowing nitrogen at atmospheric pressure).[2] Observing the true melting point would require a specialized high-temperature system and an atmosphere that prevents sulfur loss (e.g., high-pressure sulfur or sealed crucible). The events you observe will likely be related to decomposition rather than melting.

Experimental Protocol
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the Sc₂S₃ powder into a ceramic (e.g., alumina) or platinum crucible.

    • Ensure the material is a fine powder to promote uniform heat transfer.

  • Instrument Setup :

    • Install the crucible in the TGA/DSC instrument.

    • Purge Gas : Use a high-purity inert gas (Nitrogen or Argon) with a typical flow rate of 20-50 mL/min to prevent oxidation.

    • Temperature Program :

      • Start with an isothermal segment at a low temperature (e.g., 30°C) for 10-15 minutes to allow the system to stabilize.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) up to the desired maximum temperature (e.g., 1400°C, depending on furnace limits).

  • Data Acquisition :

    • Simultaneously record the sample weight (TGA), heat flow (DSC), and temperature.

    • It is recommended to run a blank (empty crucible) baseline under the same conditions and subtract it from the sample data for higher accuracy.

  • Data Analysis :

    • Analyze the TGA curve to identify the onset temperature of decomposition and quantify the percentage weight loss.

    • Correlate weight loss events with thermal events (endothermic or exothermic peaks) in the DSC curve. The decomposition of Sc₂S₃ is expected to be an endothermic process.

    • Use the derivative of the TGA curve (DTG) to more clearly identify the temperatures of maximum decomposition rates.

Visualization: Thermal Analysis Decision Tree

TGA_DSC_Analysis start Run TGA/DSC of Sc₂S₃ in Inert Atmosphere (N₂/Ar) weight_loss Analyze TGA Curve for Weight Loss Events start->weight_loss dsc_analysis Analyze DSC Curve for Thermal Events start->dsc_analysis low_temp_loss Weight loss < 200°C? weight_loss->low_temp_loss cause_low_temp Likely Cause: Desorption of adsorbed water or solvent low_temp_loss->cause_low_temp Yes high_temp_loss Weight loss > 1100°C? low_temp_loss->high_temp_loss No cause_high_temp Expected Event: Decomposition via sulfur loss (Sc₂S₃ → Sc₁₊ₓS₂ + S) high_temp_loss->cause_high_temp Yes unexpected_mass Mass loss incorrect? cause_high_temp->unexpected_mass cause_unexpected Potential Cause: Volatile impurities or hydrated species in sample unexpected_mass->cause_unexpected Yes endotherm Endothermic Peak Correlates with High-Temp Weight Loss? dsc_analysis->endotherm confirm_decomp Confirmation: Decomposition is an endothermic process endotherm->confirm_decomp Yes no_melt No Melting Peak Observed? endotherm->no_melt No cause_no_melt Reason: Decomposition occurs before melting point no_melt->cause_no_melt Yes

Caption: Decision tree for interpreting TGA/DSC results of Sc₂S₃.

References

Technical Support Center: Optimizing Synthesis Yield and Purity in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of fine chemicals.

Troubleshooting Guides

This section addresses specific issues encountered during chemical synthesis experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common challenge in chemical synthesis. A systematic approach is necessary to identify the root cause. Key areas to investigate include the quality of starting materials, reaction conditions, and work-up procedures.[1][2]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield reactions.

Low_Yield_Troubleshooting start Low Yield Observed reagent_check Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->reagent_check condition_opt Optimize Reaction Conditions (Temp, Conc., Time, Stoichiometry) reagent_check->condition_opt Reagents OK end_bad Persistent Low Yield reagent_check->end_bad Impure/Inactive reaction_monitor Monitor Reaction Progress (TLC, GC-MS, NMR) condition_opt->reaction_monitor reaction_monitor->condition_opt Reaction Stalled workup_eval Evaluate Work-up & Purification (Extraction, Chromatography) reaction_monitor->workup_eval Reaction Complete decomp_check Check for Product Decomposition workup_eval->decomp_check Product Loss Detected end_good Improved Yield workup_eval->end_good No Significant Loss decomp_check->workup_eval No Decomposition side_reactions Investigate Side Reactions decomp_check->side_reactions Decomposition Occurs side_reactions->condition_opt Minimize Side Reactions

Caption: A logical workflow for troubleshooting low reaction yields.

Initial Checks and Solutions:

Potential Cause Suggested Solution Key Parameters to Vary
Impure Starting Materials or Solvents Verify the purity of all reagents and solvents using appropriate analytical techniques (e.g., NMR, GC-MS). Purify starting materials if necessary.[1][3]Purity of reagents, use of freshly opened solvents.
Incorrect Stoichiometry Accurately measure and weigh all reagents. Consider using a slight excess (1.1-1.5 eq.) of one reactant to drive the reaction to completion.[2]Molar ratios of reactants.
Inactive or Degraded Reagents/Catalyst Use fresh reagents or catalysts. Ensure proper storage and handling to prevent degradation.[2][3]Source and age of reagents/catalyst.
Sub-optimal Reaction Conditions Optimize reaction parameters such as temperature, concentration, and reaction time.[1][3]Temperature (± 10-20 °C from literature), concentration (0.1 M to 2.0 M), reaction time.
Product Loss During Work-up Ensure complete transfer of solutions and perform multiple extractions with smaller solvent volumes. Check the pH during aqueous extraction to ensure the product is in the desired layer.[1][2]Extraction solvent volume and number of extractions, pH of the aqueous phase.

Issue 2: Product Purity Issues

Q: My final product is impure. How can I identify the impurities and improve the purity?

A: Achieving high purity is critical in fine chemical manufacturing.[4] Impurities can arise from side reactions, unreacted starting materials, or contamination.

Troubleshooting Workflow for Purity Issues

The following workflow can guide the process of identifying and eliminating impurities.

Purity_Troubleshooting start Impure Product Obtained identify_impurities Identify Impurities (NMR, LC-MS, GC-MS) start->identify_impurities unreacted_sm Unreacted Starting Materials identify_impurities->unreacted_sm side_products Side Products identify_impurities->side_products contamination Contamination identify_impurities->contamination optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_conditions side_products->optimize_conditions equipment_cleaning Improve Equipment Cleaning Protocols contamination->equipment_cleaning purification_method Refine Purification Method (Recrystallization, Chromatography) optimize_conditions->purification_method end_good High Purity Achieved purification_method->end_good equipment_cleaning->end_good Reaction_Optimization cluster_params Reaction Parameters cluster_outcomes Desired Outcomes Temperature Temperature Optimization Optimization Process (e.g., DoE) Temperature->Optimization Concentration Concentration Concentration->Optimization Time Time Time->Optimization Catalyst Catalyst Catalyst->Optimization Solvent Solvent Solvent->Optimization Yield Yield Purity Purity Optimization->Yield Optimization->Purity

References

Technical Support Center: Computational Modeling of Defect Formation in Scandium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling of defect formation in Scandium Sulfide (B99878) (Sc₂S₃). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental simulations.

Frequently Asked Questions (FAQs)

Q1: What is the crystal structure of Scandium Sulfide (Sc₂S₃) that should be used as the starting point for defect calculations?

A1: Scandium(III) sulfide (Sc₂S₃) possesses an orthorhombic crystal structure with the space group Fddd.[1][2] The structure is related to the sodium chloride (NaCl) crystal structure, where the sulfur anions form a cubic close-packed array, and the scandium cations occupy two-thirds of the octahedral interstices, leading to ordered vacancies.[1][2] It is crucial to start with an accurately optimized bulk crystal structure before introducing any defects.

Q2: What are the common types of point defects that can be modeled in this compound?

A2: The primary intrinsic point defects to consider in Sc₂S₃ are:

  • Vacancies: Scandium vacancy (VSc) and Sulfur vacancy (VS).

  • Interstitials: Scandium interstitial (Scᵢ) and Sulfur interstitial (Sᵢ).

  • Antisites: Scandium at a Sulfur site (ScS) and Sulfur at a Scandium site (SSc).

Additionally, extrinsic defects (impurities or dopants) can be modeled by substituting host atoms or placing them at interstitial sites.

Q3: How is the formation energy of a point defect calculated using Density Functional Theory (DFT)?

A3: The formation energy (Ef) of a defect X in a charge state q is calculated using the following formula:

Ef[Xq] = Etot[Xq] - Etot[bulk] - Σnᵢμᵢ + q(EVBM + EF) + Ecorr

Where:

  • Etot[Xq] is the total energy of the supercell containing the defect.

  • Etot[bulk] is the total energy of the perfect bulk supercell.

  • nᵢ is the number of atoms of element i added to (positive) or removed from (negative) the supercell to create the defect.

  • μᵢ is the chemical potential of element i.

  • q is the charge of the defect.

  • EVBM is the valence band maximum of the bulk material.

  • EF is the Fermi level, treated as a variable.

  • Ecorr is a correction term for finite-size effects in charged supercells.[3][4]

Troubleshooting Guides

Issue 1: Convergence Difficulties in Self-Consistent Field (SCF) Cycles

Q: My DFT calculation for a this compound supercell with a defect is not converging. What steps can I take to resolve this?

A: SCF convergence issues are common in DFT calculations, especially for systems with defects or transition metals. Here is a step-by-step troubleshooting guide:

  • Check the Initial Geometry: Ensure your initial atomic positions are reasonable. A poor starting geometry can make SCF convergence difficult.[5]

  • Adjust Smearing Parameters: For metallic or near-metallic systems, Methfessel-Paxton smearing is often effective. For semiconductors, Gaussian smearing is a good choice. Ensure the smearing width (SIGMA) is appropriate; a value around 0.05 eV is a reasonable starting point for many systems.

  • Mixing Algorithm and Parameters: The default mixing algorithm may not always be optimal. In VASP, you can try switching the mixing algorithm (e.g., ALGO = Normal or ALGO = Fast). Reducing the mixing parameter AMIX (e.g., to 0.2 or lower) can help in challenging cases.

  • Increase Maximum SCF Cycles: The default number of SCF cycles (e.g., NELM in VASP) might be insufficient. Increase it to a larger value (e.g., 200) to allow more iterations for convergence.[5]

  • Restart from a Previous Calculation: If the calculation stops before converging, you can often restart it from the saved WAVECAR and CHGCAR files.

Issue 2: Geometry Optimization Fails to Converge

Q: The ionic relaxation for my this compound defect structure is not reaching the force convergence criteria. What should I do?

A: If the geometry optimization is problematic, consider the following:

  • Check the Optimization Algorithm: The choice of optimization algorithm can significantly impact convergence. In VASP, the conjugate gradient (IBRION = 2) is often a robust choice. If oscillations occur, you might try a damped molecular dynamics approach (IBRION = 3) with a smaller POTIM value.

  • Reduce the Time Step (POTIM): A large time step can cause atoms to move too far in one step, leading to oscillations. Reduce POTIM (e.g., to 0.1) to take smaller steps.

  • Tighten SCF Convergence: The forces on the atoms are calculated from the converged electronic wavefunction. If the SCF convergence is not tight enough, the forces can be inaccurate. Decrease the electronic convergence criterion (EDIFF in VASP) to a smaller value (e.g., 1E-6 or 1E-7).[5]

  • Perturb the Structure: Sometimes, starting from a perfectly symmetric but unstable configuration can hinder convergence. Slightly displacing a key atom can break the symmetry and allow the structure to relax to its true minimum.[6]

Issue 3: Inaccurate Band Gap or Defect State Positions

Q: The calculated band gap of bulk Sc₂S₃ is much smaller than the experimental value, and the defect levels appear at incorrect positions. How can this be addressed?

A: The underestimation of the band gap is a well-known limitation of standard DFT functionals like PBE. To obtain more accurate electronic properties:

  • Use Hybrid Functionals: Hybrid functionals, such as HSE06, mix a portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional. This often leads to more accurate band gaps and defect level positions. For the analogous system of ScN, the HSE06 functional has been shown to provide results in good agreement with experiments.[7]

  • GW Approximation: For highly accurate band structure calculations, the GW approximation can be employed, though it is computationally much more expensive.

Experimental Protocols

Protocol: Calculating the Formation Energy of a Sulfur Vacancy in Sc₂S₃

This protocol outlines the key steps for calculating the formation energy of a neutral sulfur vacancy (VS) using VASP.

  • Step 1: Bulk Sc₂S₃ Calculation

    • Obtain the primitive unit cell of orthorhombic Sc₂S₃.

    • Create a supercell of sufficient size (e.g., 2x2x2 or larger) to minimize defect-defect interactions.

    • Perform a full geometry optimization (ions, cell shape, and volume) of the bulk supercell until forces are below a stringent criterion (e.g., 0.01 eV/Å).

    • Perform a static SCF calculation on the optimized bulk structure to obtain the total energy (Etot[bulk]).

  • Step 2: Defect Supercell Calculation

    • Create a copy of the optimized bulk supercell coordinates.

    • Remove one sulfur atom to create the sulfur vacancy.

    • Perform an ionic relaxation of the defect supercell (keeping the cell volume and shape fixed) until forces converge.

    • Perform a static SCF calculation on the relaxed defect structure to obtain the total energy (Etot[VS0]).

  • Step 3: Chemical Potential Calculation

    • The chemical potential of sulfur (μS) is typically calculated from the total energy of a stable sulfur phase (e.g., α-S₁₆) or the energy of an S₂ molecule in a large box. The choice depends on the experimental conditions being modeled (S-rich or S-poor).

  • Step 4: Formation Energy Calculation

    • Use the formula: Ef[VS0] = Etot[VS0] - Etot[bulk] + μS.

Quantitative Data

The following table presents calculated formation energies for native point defects in Scandium Nitride (ScN), which can serve as an analogous system to estimate the expected range of values for this compound. These values were calculated using the HSE06 hybrid functional.[7] It is important to note that the actual formation energies in Sc₂S₃ will differ.

Defect in ScNFormation Energy (eV) under N-rich conditionsFormation Energy (eV) under Sc-rich conditions
VSc3.55.5
VN2.00.0
Scᵢ7.03.0
Nᵢ4.58.5
ScN6.08.0
NSc4.02.0

Visualizations

Experimental_Workflow Workflow for Defect Formation Energy Calculation cluster_0 Bulk System cluster_1 Defect System cluster_2 Chemical Potentials cluster_3 Final Calculation start Obtain Primitive Cell create_supercell Create Supercell start->create_supercell relax_bulk Geometry Optimization create_supercell->relax_bulk static_bulk Static SCF Calculation relax_bulk->static_bulk create_defect Introduce Defect relax_bulk->create_defect calc_Ef Calculate Formation Energy static_bulk->calc_Ef relax_defect Ionic Relaxation create_defect->relax_defect static_defect Static SCF Calculation relax_defect->static_defect static_defect->calc_Ef calc_mu Calculate Chemical Potentials calc_mu->calc_Ef

Caption: Workflow for calculating defect formation energy.

Troubleshooting_Convergence Troubleshooting SCF Convergence Issues start SCF Convergence Fails check_geom Check Initial Geometry start->check_geom adjust_smearing Adjust Smearing (SIGMA) check_geom->adjust_smearing success Convergence Achieved check_geom->success If geometry was poor change_algo Change Mixing Algorithm (ALGO) adjust_smearing->change_algo adjust_smearing->success If smearing was incorrect reduce_amix Reduce Mixing Parameter (AMIX) change_algo->reduce_amix change_algo->success If default algorithm was unstable increase_nelm Increase Max SCF Cycles (NELM) reduce_amix->increase_nelm reduce_amix->success If mixing was too aggressive restart Restart from WAVECAR/CHGCAR increase_nelm->restart increase_nelm->success If more cycles were needed restart->success If still fails, repeat with more aggressive changes

References

Validation & Comparative

A Comparative Analysis of Scandium Sulfide and Yttrium Sulfide: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, offering a detailed comparison of the physicochemical properties, synthesis protocols, and structural characteristics of Scandium Sulfide (B99878) (Sc₂S₃) and Yttrium Sulfide (Y₂S₃).

This guide provides an objective comparison of Scandium Sulfide and Yttrium Sulfide, two inorganic compounds with emerging applications in various scientific fields. The following sections detail their fundamental properties, experimental synthesis procedures, and structural differences to aid researchers in selecting the appropriate material for their specific needs. All quantitative data is summarized in clear, comparative tables, and experimental methodologies are described in detail.

Comparative Data of this compound and Yttrium Sulfide

PropertyThis compound (Sc₂S₃)Yttrium Sulfide (Y₂S₃)
Chemical Formula Sc₂S₃Y₂S₃
Molar Mass 186.11 g/mol [1]274.0 g/mol [2]
Appearance Yellow solid/crystals[1][3]Yellow powder[2]
Density 2.91 g/cm³[1]3.87 g/cm³
Melting Point 1775 °C[1]1925 °C
Crystal Structure Orthorhombic[1][3]Monoclinic
Space Group Fddd[1]P2₁/m
Band Gap ~2.0 eV3.80 eV (thin film)[4]
Solubility in Water InsolubleInsoluble

Crystal Structure

The crystal structures of this compound and Yttrium Sulfide exhibit distinct symmetries. Sc₂S₃ adopts an orthorhombic crystal structure, which is a derivative of the sodium chloride (NaCl) structure with ordered cation vacancies.[1][3] In contrast, Y₂S₃ typically crystallizes in a monoclinic system. These structural differences fundamentally influence their physical and electronic properties.

CrystalStructures Crystal Structures of Sc₂S₃ and Y₂S₃ Sc2S3 This compound (Sc₂S₃) Crystal System: Orthorhombic Space Group: Fddd Related to NaCl structure with ordered vacancies Y2S3 Yttrium Sulfide (Y₂S₃) Crystal System: Monoclinic Space Group: P2₁/m

A diagram illustrating the crystal structures of Sc₂S₃ and Y₂S₃.

Experimental Protocols

Synthesis of this compound (Sc₂S₃)

A common method for the synthesis of this compound involves the sulfidation of Scandium(III) oxide (Sc₂O₃).

Experimental Workflow:

Sc2S3_Synthesis Synthesis Workflow for this compound (Sc₂S₃) cluster_reactants Reactants cluster_process Process cluster_product Product Sc2O3 Scandium(III) Oxide (Sc₂O₃) Reactor Packed Bed Reactor Sc2O3->Reactor S Elemental Sulfur (S) S->Reactor Heating Heat to 1350 °C for 2 hours (Sulfur partial pressure: 0.1-0.5 atm) Reactor->Heating Sulfidation Purification Chemical Vapor Transport (950 °C with Iodine) Heating->Purification Crude Product Sc2S3_product This compound (Sc₂S₃) Powder Purification->Sc2S3_product Purified Product

A flowchart of the synthesis process for this compound.

Detailed Methodology:

  • Precursor Preparation: High-purity Scandium(III) oxide (Sc₂O₃) powder is used as the precursor.

  • Sulfidation: The Sc₂O₃ powder is placed in a graphite (B72142) packed bed reactor. The reactor is heated to 1350 °C for 2 hours under a controlled atmosphere containing sulfur vapor with a partial pressure of 0.1 to 0.5 atm.

  • Purification: The resulting crude Sc₂S₃ product is then purified by chemical vapor transport at 950 °C, using iodine as the transport agent to yield high-purity this compound crystals.[1]

Synthesis of Yttrium Sulfide (Y₂S₃)

Yttrium Sulfide can be synthesized via a solid-state reaction between Yttrium(III) oxide (Y₂O₃) and a sulfur source, such as carbon disulfide (CS₂), at elevated temperatures.

Experimental Workflow:

Y2S3_Synthesis Synthesis Workflow for Yttrium Sulfide (Y₂S₃) cluster_reactants Reactants cluster_process Process cluster_product Product Y2O3 Yttrium(III) Oxide (Y₂O₃) Furnace Tube Furnace Y2O3->Furnace CS2 Carbon Disulfide (CS₂) gas CS2->Furnace Heating Heat to 1000-1300 °C Furnace->Heating Sulfurization Y2S3_product Yttrium Sulfide (Y₂S₃) Powder Heating->Y2S3_product

A flowchart of the synthesis process for Yttrium Sulfide.

Detailed Methodology:

  • Precursor Preparation: Yttrium(III) oxide (Y₂O₃) powder is placed in a quartz boat.

  • Sulfurization: The boat is placed in a tube furnace. A flow of carrier gas (e.g., Argon) is passed through liquid carbon disulfide (CS₂) to carry its vapor into the furnace. The furnace is heated to a temperature in the range of 1000-1300 °C. The reaction time is typically several hours to ensure complete conversion.

  • Product Collection: After the reaction, the furnace is cooled to room temperature under the inert gas flow. The resulting Yttrium Sulfide powder is then collected. The synthesis temperature can be a critical parameter, with higher temperatures potentially leading to different phases of the rare-earth sulfide.[5]

Electronic and Thermal Properties

This compound is a semiconductor with a band gap of approximately 2.0 eV. This property suggests its potential use in electronic and optoelectronic devices. Yttrium Sulfide, particularly in thin film form, exhibits a wider band gap of 3.80 eV, making it suitable for applications requiring transparency in the visible spectrum and for use in high-frequency devices.[4]

Applications

Both this compound and Yttrium Sulfide are subjects of ongoing research for various applications. The semiconducting nature of Sc₂S₃ makes it a candidate for electronic and thermoelectric devices. Yttrium Sulfide's luminescent and magnetic properties have led to its investigation for use in phosphors for displays, LEDs, and as a component in advanced magnetic sensors and data storage technologies.[7]

This comparative guide provides a foundational understanding of the key differences and similarities between this compound and Yttrium Sulfide. The choice between these materials will ultimately depend on the specific requirements of the intended application, including desired electronic properties, thermal stability, and the feasibility of the synthesis process. Further research into the detailed characterization of their properties will undoubtedly open up new avenues for their use in advanced technologies.

References

Scandium Sulfide vs. Zinc Sulfide: A Comparative Guide for Electronic Device Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of advanced materials for next-generation electronic devices, both scandium sulfide (B99878) (Sc₂S₃) and zinc sulfide (ZnS) have emerged as compounds of interest. This guide provides a detailed comparison of their performance and properties relevant to electronic applications, drawing upon available experimental data. While ZnS is a well-established material in this field, Sc₂S₃ is a less explored alternative, presenting a significant disparity in the volume of research and performance data.

Quantitative Performance and Property Comparison

The following table summarizes the key physical, chemical, and electronic properties of Scandium Sulfide and Zinc Sulfide based on documented findings. It is important to note the absence of reported experimental data for several key electronic performance metrics of Sc₂S₃.

PropertyThis compound (Sc₂S₃)Zinc Sulfide (ZnS)
Crystal Structure Orthorhombic[1][2][3]Cubic (Zincblende) and Hexagonal (Wurtzite)[2]
Bandgap (Eg) No experimental data available for electronic devices.~3.54 - 3.99 eV (Direct Bandgap)[1][4]
Electron Mobility (μ) No experimental data available.~100-1000 cm²/Vs (in silicon, for context, specific values for ZnS vary)[5]
On-Off Current Ratio No experimental data available.Can be in the range of 10² - 10³ for SnS-based FETs, a related sulfide semiconductor
Melting Point ~1775 °C[1][2]~1850 °C[1]
Density ~2.91 g/cm³[1][2]4.09 g/cm³
Appearance Yellow solid[1][2]White to yellowish-white solid
Solubility Moderately soluble in water and acidInsoluble in water
Refractive Index No experimental data available.2.35 - 2.37 (in the visible spectrum)[1]

Detailed Material Analysis

Zinc Sulfide (ZnS)

Zinc sulfide is a widely utilized inorganic compound with well-documented semiconductor properties that make it suitable for a range of electronic and optoelectronic applications.[1][2] It is recognized for its stability and favorable electrical characteristics.[1]

Electronic Performance: ZnS is a wide bandgap semiconductor, with a direct bandgap of approximately 3.54 eV to 3.99 eV.[1][4] This wide bandgap allows for good performance in high-voltage and high-light-intensity environments.[1] While specific electron mobility values for ZnS thin-film transistors are not always explicitly stated in general overviews, related sulfide semiconductors like SnS have demonstrated on-off current ratios in the range of 10² to 10³.[6] The electrical resistivity of undoped ZnS is high, but it can be significantly decreased through doping with elements like copper, making it more suitable for semiconductor applications.[2]

Applications: Due to its properties, ZnS is frequently employed in the fabrication of thin-film transistors (TFTs) and light-emitting diodes (LEDs).[1] Its durability and transparency also make it a valuable material for displays, sensors, and optical storage devices.[1]

This compound (Sc₂S₃)

This compound is a yellow solid with an orthorhombic crystal structure.[1][2][3] While its basic physical and chemical properties are known, there is a notable lack of experimental data regarding its performance in electronic devices, particularly as a semiconductor in transistors.

Electronic Performance: Currently, there is no available literature reporting the bandgap, electron mobility, or on-off current ratios of Sc₂S₃ in the context of electronic device performance. Research on related compounds, such as scandium disulfide (ScS₂), indicates that the unintercalated form is metallic, while intercalation with lithium can induce a semiconducting nature with a calculated bandgap of 1.36 eV to 2.32 eV.[7] Some literature describes the use of scandium precursors for the atomic layer deposition of Sc₂S₃ films for use as dielectric layers in semiconductor manufacturing.[8] This suggests that Sc₂S₃ in its pure form is likely an insulator with a wide bandgap, rather than a semiconductor suitable for the active channel in a transistor.

Applications: The primary documented applications for Sc₂S₃ are currently in laboratory research.[9] Its potential use as a dielectric material in electronic components is an area of interest.[8]

Experimental Protocols

Synthesis of this compound (Sc₂S₃)

A common method for the synthesis of Sc₂S₃ involves the high-temperature reaction of scandium(III) oxide with hydrogen sulfide.

Methodology:

  • Scandium(III) oxide (Sc₂O₃) is placed in a graphite (B72142) crucible.

  • The crucible is heated to 1550 °C or higher in a tube furnace.

  • A continuous flow of hydrogen sulfide (H₂S) gas is passed over the heated oxide for 2-3 hours.

  • The resulting crude Sc₂S₃ product can be further purified by chemical vapor transport at 950 °C using iodine as the transport agent.[1][2]

An alternative synthesis route involves the reaction of scandium(III) chloride with dry hydrogen sulfide at elevated temperatures.[2]

Fabrication of a Zinc Sulfide (ZnS) Thin-Film Transistor (TFT)

The following is a general workflow for the fabrication of a bottom-gate, top-contact ZnS TFT, a common architecture for such devices.

Methodology:

  • Substrate Preparation: A heavily doped silicon wafer (serving as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (serving as the gate dielectric) is cleaned.

  • ZnS Channel Deposition: A thin film of ZnS is deposited onto the SiO₂/Si substrate. This can be achieved through various techniques such as chemical bath deposition (CBD), sputtering, or electron-beam evaporation.[8] For CBD, the substrate is immersed in an aqueous solution containing a zinc salt (e.g., zinc sulfate) and a sulfur source (e.g., thiourea) at a controlled temperature and pH.[4]

  • Source and Drain Electrode Patterning: Standard photolithography and lift-off processes are used to define the source and drain contacts.

    • A photoresist is spin-coated onto the ZnS film.

    • A mask with the desired electrode pattern is placed over the photoresist, and the substrate is exposed to UV light.

    • The exposed or unexposed photoresist (depending on the type of resist) is removed with a developer solution.

  • Electrode Deposition: A metal, such as aluminum or gold, is deposited over the patterned photoresist, typically via thermal evaporation or sputtering.

  • Lift-off: The remaining photoresist is removed with a solvent, lifting off the metal on top of it and leaving behind the patterned source and drain electrodes in direct contact with the ZnS channel layer.

  • Annealing: The completed device is often annealed in a controlled atmosphere to improve the film quality and the contact between the semiconductor and the electrodes.

Visualizations

Experimental Workflow for Thin-Film Transistor Fabrication

TFT_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Channel Deposition cluster_2 Electrode Patterning cluster_3 Metallization & Finalization start Start: Si/SiO₂ Substrate deposition ZnS Thin Film Deposition (e.g., CBD, Sputtering) start->deposition photoresist Photoresist Coating deposition->photoresist exposure UV Exposure with Mask photoresist->exposure develop Development exposure->develop metal_deposition Metal Deposition (e.g., Evaporation) develop->metal_deposition liftoff Lift-off metal_deposition->liftoff annealing Annealing liftoff->annealing end_device Completed TFT Device annealing->end_device

References

A Comparative Benchmarking of Scandium Sulfide and Lithium Cobalt Oxide Cathode Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of energy storage, the demand for high-performance cathode materials is paramount. Lithium cobalt oxide (LiCoO₂) has long been the cornerstone of the lithium-ion battery market, particularly in portable electronics. However, the quest for materials with improved energy density, safety, and cost-effectiveness has led researchers to explore novel compounds. Among these, scandium sulfide (B99878) (Sc₂S₃) has emerged as a material of theoretical interest. This guide provides a comparative analysis of the electrochemical performance of Scandium Sulfide against the industry-standard LiCoO₂, supported by available data.

Data Presentation: Quantitative Performance Metrics

The following table summarizes the key performance indicators for both this compound (based on theoretical calculations for a related layered ScS₂ structure) and Lithium Cobalt Oxide (based on extensive experimental data). It is crucial to note the distinction in the data source for Sc₂S₃, which awaits experimental validation.

Performance MetricThis compound (ScS₂) (Theoretical)Lithium Cobalt Oxide (LiCoO₂) (Experimental)
Specific Capacity 182.99 mAh/g (Reversible)[1][2]~140-165 mAh/g (Practical)[3]
Theoretical Specific Capacity Not specified in findings274 mAh/g[3]
Energy Density Not specified in findings150-200 Wh/kg[4]
Nominal Voltage > 4.5 V vs. Li/Li⁺[1][2]~3.7-3.9 V vs. Li/Li⁺[5][4]
Cycle Life Not specified in findings500-1500 cycles[4]
Rate Capability Not specified in findingsModerate[4]
Thermal Stability Not specified in findingsModerate[4]

Discussion of Performance

This compound (ScS₂): A Theoretical Perspective

First-principles studies on layered scandium disulfide (ScS₂) suggest it as a promising cathode material.[1][2] Theoretical calculations predict a high reversible capacity of 182.99 mAh/g and a remarkably high operating voltage exceeding 4.5 V against a lithium anode.[1][2] Such a high voltage could translate to significantly higher energy densities. The layered structure is also predicted to have ideal volume expansions of less than 10% during lithium intercalation, which could contribute to good cycling stability.[1][2] However, it is imperative to underscore that these are theoretical predictions, and experimental synthesis and electrochemical testing are required to validate these promising figures. The current literature lacks experimental data on the performance of Sc₂S₃ as a cathode material.

Lithium Cobalt Oxide (LiCoO₂): The Established Standard

Lithium cobalt oxide is a well-characterized and commercially successful cathode material, dominating the market for portable electronics.[4] It offers a good balance of properties, including a practical specific capacity of around 140-165 mAh/g and a nominal voltage of approximately 3.7-3.9 V.[5][4] Its energy density typically falls in the range of 150-200 Wh/kg.[4] LiCoO₂ generally exhibits a stable cycle life, with commercial cells often rated for 500 to 1500 cycles.[4] However, there are limitations. Only about half of its theoretical capacity can be practically utilized due to structural instabilities at high states of charge.[3] Furthermore, its moderate thermal stability raises safety concerns, and the high cost and ethical issues associated with cobalt mining are significant drawbacks.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible assessment of cathode material performance. Below are generalized protocols for key experiments, based on common practices in the field.

Cathode Material Synthesis

This compound (Sc₂S₃): A common method for synthesizing Sc₂S₃ involves the reaction of scandium oxide (Sc₂O₃) with flowing hydrogen sulfide (H₂S) at high temperatures (e.g., 1550 °C or above) in a graphite (B72142) crucible.[3] The resulting product can be purified through chemical vapor transport.[3] Another reported method is the reaction of scandium chloride (ScCl₃) with dry hydrogen sulfide at elevated temperatures.[3]

Lithium Cobalt Oxide (LiCoO₂): LiCoO₂ is typically synthesized via a solid-state reaction involving the high-temperature calcination of a stoichiometric mixture of a lithium source (e.g., lithium carbonate, Li₂CO₃) and a cobalt source (e.g., cobalt oxide, Co₃O₄).

Electrode Preparation and Cell Assembly

The following workflow outlines the standard procedure for preparing electrodes and assembling coin cells for electrochemical testing.

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_cell_assembly Coin Cell Assembly (Glovebox) mix Mixing: Active Material, Conductive Carbon, Binder slurry Slurry Casting on Current Collector mix->slurry dry Drying in Vacuum Oven slurry->dry punch Punching Electrodes dry->punch stack Stacking: Anode, Separator, Cathode, Spacers punch->stack add_electrolyte Adding Electrolyte stack->add_electrolyte crimp Crimping the Cell add_electrolyte->crimp

Figure 1: A generalized workflow for the preparation of cathode electrodes and the assembly of coin cells for electrochemical testing.

Electrochemical Characterization

Electrochemical performance is evaluated using a variety of techniques to assess capacity, cycling stability, and rate capability.

logical_relationship cluster_testing Electrochemical Testing cluster_performance Performance Metrics cv Cyclic Voltammetry (CV) capacity Specific Capacity & Voltage Profile cv->capacity gcd Galvanostatic Charge-Discharge (GCD) gcd->capacity cycle_life Cycle Life & Coulombic Efficiency gcd->cycle_life rate_capability Rate Capability gcd->rate_capability eis Electrochemical Impedance Spectroscopy (EIS) kinetics Electrochemical Kinetics eis->kinetics

Figure 2: Logical relationship between electrochemical testing techniques and the performance metrics they are used to evaluate.

Cyclic Voltammetry (CV): This technique is used to identify the redox potentials of the electrochemical reactions occurring at the electrode. The cell is swept through a potential window at a constant scan rate.

Galvanostatic Charge-Discharge (GCD): This is the primary method for determining the specific capacity, cycle life, and rate capability of the cathode material. The cell is charged and discharged at a constant current between defined voltage limits.

  • Specific Capacity: Calculated from the discharge time, current, and the mass of the active material.

  • Cycle Life: Determined by repeatedly charging and discharging the cell and monitoring the capacity retention over a number of cycles.

  • Rate Capability: Assessed by cycling the cell at different C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity).

Electrochemical Impedance Spectroscopy (EIS): This technique is employed to study the electrochemical kinetics and interfacial properties of the cell by applying a small AC voltage or current perturbation over a range of frequencies.

Conclusion

Lithium cobalt oxide remains a dominant cathode material due to its well-understood chemistry and reliable performance. While the theoretical predictions for this compound are intriguing, particularly its high voltage and potential for high energy density, a significant amount of experimental research is required to translate this potential into a practical cathode material. The synthesis of high-purity Sc₂S₃ and its comprehensive electrochemical characterization are critical next steps to ascertain its viability as a next-generation cathode material. Researchers are encouraged to explore this promising, yet unproven, material to potentially unlock new frontiers in energy storage technology.

References

Validating the Crystal Structure of Scandium Sulfide: A Rietveld Refinement Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the crystal structure of Scandium Sulfide (B99878) (Sc₂S₃) through Rietveld refinement is presented, alongside a comparative overview with the structurally related Yttrium Sulfide (Y₂S₃). This guide provides researchers, scientists, and drug development professionals with essential crystallographic data, detailed experimental protocols, and a clear visualization of the refinement process.

Scandium Sulfide (Sc₂S₃) is a material of interest in various scientific fields. Accurate characterization of its crystal structure is fundamental for understanding its properties and potential applications. Rietveld refinement of powder X-ray diffraction (PXRD) data is a powerful technique for validating and refining crystal structures. This guide offers a comprehensive look at the crystallographic parameters of Sc₂S₃ and compares them with Yttrium Sulfide (Y₂S₃), a compound with similar chemical and structural characteristics.

Crystallographic Data Summary

The crystal structure of this compound has been determined to be orthorhombic, belonging to the Fddd space group.[1][2][3] This structure is a derivative of the rock salt (NaCl) structure, with ordered vacancies in the cation sublattice.[1][2][3] In contrast, Yttrium Sulfide is known to crystallize in several different structures, with the orthorhombic structure being one of the common phases, providing a valuable point of comparison.

ParameterThis compound (Sc₂S₃)Yttrium Sulfide (Y₂S₃) (Orthorhombic)
Crystal System OrthorhombicOrthorhombic
Space Group FdddPnma
Lattice Parameters a = 10.41 Å, b = 7.38 Å, c = 22.05 Åa = 10.47 Å, b = 3.82 Å, c = 10.39 Å
Unit Cell Volume 1694 ų415.8 ų
Calculated Density 2.91 g/cm³3.96 g/cm³

Note: The data for Sc₂S₃ is based on the work of Dismukes and White, and data for Y₂S₃ is provided for a representative orthorhombic phase for comparative purposes. Actual values may vary slightly depending on the specific synthesis and refinement conditions.

Experimental Protocols

1. Synthesis of this compound (Sc₂S₃)

A common method for the synthesis of high-purity, crystalline Sc₂S₃ involves the reaction of scandium oxide (Sc₂O₃) with hydrogen sulfide (H₂S) gas at elevated temperatures.[2][3]

  • Materials: Scandium oxide (Sc₂O₃, 99.99% purity), Hydrogen sulfide (H₂S) gas, Argon (Ar) gas.

  • Procedure:

    • A quartz boat containing a known amount of Sc₂O₃ is placed inside a tube furnace.

    • The furnace is purged with high-purity argon gas to remove any residual air and moisture.

    • A flow of H₂S gas is introduced into the tube furnace.

    • The furnace temperature is gradually raised to 1000-1100 °C and held for several hours to ensure complete sulfidation.

    • After the reaction, the furnace is cooled down to room temperature under an inert argon atmosphere.

    • The resulting yellow-orange powder is carefully collected and stored in an inert environment to prevent oxidation.

2. Powder X-ray Diffraction (PXRD) Data Collection

High-quality powder X-ray diffraction data is essential for successful Rietveld refinement.

  • Instrumentation: A high-resolution powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector.

  • Sample Preparation: The synthesized Sc₂S₃ powder is gently ground to a fine, homogeneous powder to minimize preferred orientation effects. The powder is then mounted on a zero-background sample holder.

  • Data Collection Parameters:

    • 2θ Range: 10-120°

    • Step Size: 0.02°

    • Counting Time: 2 seconds per step

    • Sample Rotation: Enabled to improve particle statistics.

3. Rietveld Refinement Procedure

The Rietveld method involves fitting a calculated diffraction pattern to the experimental data by refining a set of instrumental and structural parameters.

  • Software: FullProf Suite, GSAS-II, or similar Rietveld refinement software.

  • Initial Structural Model: The initial crystal structure model for Sc₂S₃ (space group Fddd, approximate lattice parameters, and atomic positions) is used as a starting point.

  • Refinement Strategy:

    • Scale Factor and Background: The scale factor is refined first, followed by the background parameters, which are typically modeled using a polynomial function.

    • Unit Cell Parameters: The lattice parameters (a, b, c) are then refined.

    • Peak Profile Parameters: The peak shape is modeled using a pseudo-Voigt or Pearson VII function. The Caglioti parameters (U, V, W) that describe the peak width variation with 2θ are refined.

    • Atomic Coordinates: The fractional atomic coordinates (x, y, z) for both scandium and sulfur atoms are refined.

    • Isotropic Displacement Parameters (Biso): These parameters, which account for the thermal vibrations of the atoms, are refined.

    • Goodness-of-Fit Indicators: The refinement is monitored using the R-factors (Rwp, Rp) and the goodness-of-fit (χ²) to assess the quality of the fit between the calculated and observed patterns. The refinement is considered complete when these values converge to a minimum.

Visualizing the Rietveld Refinement Workflow

The logical flow of a typical Rietveld refinement process can be visualized as follows:

Rietveld_Workflow cluster_refinement_cycle Iterative Refinement Cycle A Experimental Data (Powder X-ray Diffraction Pattern) C Rietveld Refinement Software (e.g., FullProf, GSAS-II) A->C B Initial Structural Model (Space Group, Lattice Parameters, Atomic Positions) B->C D Refinement of Parameters C->D Initiates E Calculated Diffraction Pattern D->E Generates F Comparison of Observed and Calculated Patterns E->F F->D Adjusts G Convergence Check (R-factors, Chi-squared) F->G G->D Not Converged H Refined Crystal Structure (Validated Parameters) G->H Converged

A flowchart illustrating the iterative process of Rietveld refinement.

Logical Relationship in Crystal Structure Validation

The validation of a crystal structure through Rietveld refinement is a logical process that connects experimental observation with a theoretical model.

Crystal_Structure_Validation Obs Observed Diffraction Pattern Refine Rietveld Refinement Obs->Refine Model Proposed Crystal Structure Model Model->Refine Valid Validated Crystal Structure Refine->Valid Goodness-of-Fit

The logical flow from experimental data to a validated crystal structure.

By following these detailed protocols and understanding the underlying principles of Rietveld refinement, researchers can confidently validate and refine the crystal structure of this compound and similar materials, paving the way for further scientific investigation and technological advancement.

References

Cross-Validation of Analytical Techniques for the Characterization of Scandium Sulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the physical and chemical characterization of Scandium sulfide (B99878) (Sc₂S₃). The cross-validation of data from multiple, orthogonal analytical methods is critical for ensuring the identity, purity, and overall quality of this important material, which is a precursor in the synthesis of advanced materials such as high-strength aluminum-scandium alloys and solid oxide fuel cells. This document outlines the principles, experimental protocols, and comparative performance of these techniques, supported by representative data.

The Imperative of Orthogonal Cross-Validation

Comparison of Analytical Methods for Scandium Sulfide Characterization

The selection of an appropriate analytical method depends on the specific information required, such as crystal structure, elemental composition, surface chemistry, or morphology. The following tables summarize the key performance characteristics of the most common analytical methods for this compound.

Table 1: Comparison of Techniques for Structural and Compositional Analysis

ParameterX-ray Diffraction (XRD)X-ray Photoelectron Spectroscopy (XPS)Inductively Coupled Plasma (ICP-OES/MS)
Principle Diffraction of X-rays by the crystal latticeAnalysis of kinetic energies of photoelectrons emitted from the surfaceMeasurement of electromagnetic radiation or ions emitted by excited atoms in a plasma
Information Obtained Crystal structure, phase identification, lattice parameters, crystallite sizeElemental composition (surface), chemical states, oxidation statesBulk elemental composition, trace element analysis, purity
Specificity High for crystalline phasesHigh for surface elemental and chemical state analysisHigh for elemental quantification
Sensitivity Dependent on crystallinity and phase concentrationSurface sensitive (top few nanometers), ~0.1 atomic %Very high (ppb to ppt (B1677978) levels for ICP-MS)[4]
Quantification Semi-quantitative to quantitative (with standards)Semi-quantitativeHighly quantitative
Sample Requirements Powder or solidSolid, vacuum compatibleDigested liquid sample

Table 2: Comparison of Techniques for Morphological and Microanalysis

ParameterScanning Electron Microscopy (SEM)Energy-Dispersive X-ray Spectroscopy (EDS/EDX)Transmission Electron Microscopy (TEM)
Principle Imaging using scattered electrons from a focused electron beamDetection of characteristic X-rays emitted from the sample upon electron bombardmentImaging using electrons transmitted through an ultrathin specimen
Information Obtained Surface topography, morphology, particle size and shapeElemental composition of micro-features[5][6]Internal structure, crystallography, particle size and morphology at high resolution
Resolution ~1-20 nmMicrometer scale spatial resolution<1 nm
Imaging Depth SurfaceNear-surface (microns)Bulk of thin specimen
Quantification Not directly quantitative for compositionSemi-quantitative to quantitative (with standards)Qualitative to semi-quantitative elemental analysis with associated techniques (e.g., EELS)
Sample Requirements Solid, conductive coating may be requiredSolid, compatible with SEMElectron-transparent thin section (<100 nm)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the characterization of this compound.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phase and determine the lattice parameters of this compound. Sc₂S₃ is known to have an orthorhombic crystal structure.[7][8]

Methodology:

  • Sample Preparation: A small amount of the this compound powder is gently ground to a fine, uniform powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, level surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range (e.g., 10-80°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to a reference database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the Fddd space group of Sc₂S₃.[7][8] Lattice parameters can be refined using appropriate software.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the surface elemental composition and the chemical (oxidation) states of scandium and sulfur.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is mounted onto a sample holder using double-sided conductive tape. The sample is then introduced into the ultra-high vacuum chamber of the XPS instrument.

  • Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source is used.

  • Data Collection: A survey scan is first acquired to identify all elements present on the surface. High-resolution spectra are then collected for the Sc 2p and S 2p regions. For Sc₂O₃, the Sc 2p₃/₂ peak is typically observed around 401.7 eV.[9] The binding energies for Sc₂S₃ will be different and characteristic of the sulfide.

  • Data Analysis: The high-resolution spectra are analyzed by fitting the peaks to determine the binding energies and atomic concentrations. The binding energies provide information on the chemical states. For example, the presence of Sc-O bonds due to surface oxidation can be identified.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Objective: To visualize the surface morphology and particle size of this compound and to determine the elemental composition of specific micro-features.[10]

Methodology:

  • Sample Preparation: The this compound powder is mounted on an aluminum stub using conductive carbon tape. If the sample is non-conductive, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the surface to prevent charging.

  • Instrumentation: A scanning electron microscope equipped with an EDS detector.

  • SEM Imaging: The sample is introduced into the SEM chamber. Images are acquired using secondary electron (for topography) or backscattered electron (for compositional contrast) detectors at various magnifications (e.g., 1,000x to 50,000x) with a typical accelerating voltage of 5-20 kV.[11]

  • EDS Analysis: The electron beam is focused on specific points or areas of interest on the sample to generate characteristic X-rays. The EDS detector collects these X-rays, and the resulting spectrum is used to identify and quantify the elements present (scandium and sulfur). Elemental maps can also be generated to show the spatial distribution of these elements.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS)

Objective: To accurately determine the bulk elemental composition of the this compound, including the Sc:S ratio and the presence of any trace metal impurities.

Methodology:

  • Sample Preparation (Digestion): A precisely weighed amount of the this compound sample is digested in a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) using a microwave digestion system to ensure complete dissolution.

  • Dilution: The digested sample is diluted to a specific volume with deionized water to bring the analyte concentrations within the linear range of the instrument. Internal standards (e.g., yttrium) may be added to correct for matrix effects and instrument drift.[12]

  • Instrumentation: An ICP-OES or ICP-MS instrument. ICP-MS offers significantly lower detection limits for trace elements.[4]

  • Analysis: The prepared solution is introduced into the plasma, which atomizes and excites the elements. The instrument measures the intensity of the emitted light (ICP-OES) or the abundance of ions at specific mass-to-charge ratios (ICP-MS).

  • Quantification: The concentrations of scandium, sulfur (typically measured as sulfate (B86663) after oxidation), and other elements are determined by comparing the signal intensities to those of calibration standards.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, emphasizing the cross-validation of results from different analytical techniques.

CrossValidationWorkflow start This compound Sample xrd X-ray Diffraction (XRD) start->xrd Phase & Structure sem_eds SEM / EDS start->sem_eds Morphology & Micro-Composition xps X-ray Photoelectron Spectroscopy (XPS) start->xps Surface Chemistry icp ICP-OES / MS start->icp Bulk Composition & Purity tem Transmission Electron Microscopy (TEM) start->tem Nanostructure & Crystallinity data_analysis Integrated Data Analysis & Cross-Validation xrd->data_analysis Crystal Structure Data sem_eds->data_analysis Morphological & Elemental Data xps->data_analysis Surface Chemical State Data icp->data_analysis Bulk Elemental Data tem->data_analysis High-Resolution Structural Data report Comprehensive Characterization Report data_analysis->report Validated Material Properties

References

A Comparative Guide to the Thermoelectric Figure of Merit of Metal Sulfides with a Focus on Scandium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and drug development, this guide provides a comparative analysis of the thermoelectric figure of merit (ZT) of various metal sulfides, with a special focus on the current state of knowledge regarding scandium sulfide (B99878). As the quest for efficient and environmentally friendly thermoelectric materials intensifies, understanding the performance of different compounds is crucial. This guide summarizes key experimental data, outlines methodologies for material characterization, and visualizes the path forward for assessing novel materials like scandium sulfide.

Introduction to Thermoelectricity and the Figure of Merit (ZT)

Thermoelectric materials can directly convert heat energy into electrical energy and vice-versa, making them promising for waste heat recovery and solid-state cooling applications. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as:

ZT = (S²σT) / κ

where:

  • S is the Seebeck coefficient (thermopower)

  • σ is the electrical conductivity

  • T is the absolute temperature

  • κ is the thermal conductivity

A high ZT value is indicative of a high-performance thermoelectric material, requiring a high power factor (S²σ) and low thermal conductivity.

This compound: A Material of Interest with Limited Data

Scandium, a rare earth element, is known to enhance the properties of various materials. While research has been conducted on the thermoelectric properties of some scandium compounds, such as Scandium Sesquitelluride (Sc₂Te₃) which exhibits a peak ZT of 0.3 over a broad temperature range of 500–750 K, there is a notable lack of comprehensive experimental data on the thermoelectric figure of merit of this compound (ScS or Sc₂S₃) in publicly available literature.[1][2] Studies on other rare earth sulfides, such as those of Cerium (Ce₂S₃), Gadolinium (Gd₂S₃), Lanthanum (La₂S₃), and Yttrium (Y₂S₃), have primarily focused on their synthesis and electrical properties at lower temperatures, without reporting complete ZT values.[3]

The electrical conductivity of this compound has been investigated, revealing it to be an n-type semiconductor.[4] However, without data on its Seebeck coefficient and thermal conductivity across a range of temperatures, its potential as a thermoelectric material remains unevaluated.

Comparative Data of Various Metal Sulfides

To provide context for the potential performance of this compound, the following table summarizes the reported thermoelectric figure of merit (ZT) for a selection of other metal sulfides.

MaterialDoping/CompositePeak ZTTemperature (K)Reference
Scandium Sesquitelluride (Sc₂Te₃) -0.3500 - 750[1][2]
Bismuth Sulfide (Bi₂S₃) HfCl₄ doped0.47673[5]
Bismuth Sulfide (Bi₂S₃) CuCl doped~1.02723[5]
Copper Sulfide (Cu₂S) -0.62773
Copper Antimony Sulfide (Cu₃SbS₄) Ge doped~0.78623[5]
Tin Sulfide (SnS) Ag doped0.22800

Experimental Protocols for Thermoelectric Characterization

The determination of the thermoelectric figure of merit requires the precise measurement of the Seebeck coefficient, electrical conductivity, and thermal conductivity at various temperatures.

Measurement of Seebeck Coefficient and Electrical Conductivity

A common method for simultaneously measuring the Seebeck coefficient and electrical conductivity is the four-probe method.

  • Sample Preparation: The material is typically synthesized as a powder and then consolidated into a dense bulk sample, often through techniques like spark plasma sintering (SPS) or hot pressing. The sample is cut into a specific geometry, such as a rectangular bar.

  • Measurement Setup: The sample is placed in a measurement system under vacuum or inert gas to prevent oxidation at high temperatures. Four electrical probes are attached to the sample. Two outer probes are used to pass a known DC current through the sample, while two inner probes measure the voltage drop.

  • Electrical Conductivity (σ): The electrical conductivity is calculated from the measured voltage drop, the applied current, and the dimensions of the sample using Ohm's law.

  • Seebeck Coefficient (S): A temperature gradient (ΔT) is established across the length of the sample by a heater at one end. The voltage (ΔV) generated by this temperature difference is measured using the inner probes. The Seebeck coefficient is then calculated as S = -ΔV/ΔT.

Measurement of Thermal Conductivity

The total thermal conductivity (κ) is the sum of the electronic thermal conductivity (κₑ) and the lattice thermal conductivity (κₗ).

  • Laser Flash Analysis (LFA): This is a widely used technique to measure thermal diffusivity (α). A high-intensity, short-duration light pulse is directed onto one face of a small, disc-shaped sample. An infrared detector on the opposite face measures the resulting temperature rise as a function of time. The thermal diffusivity is calculated from the thickness of the sample and the time it takes for the rear face to reach half of its maximum temperature rise.

  • Specific Heat Capacity (Cₚ): The specific heat capacity is often measured using a differential scanning calorimeter (DSC).

  • Density (ρ): The density of the sample is determined using the Archimedes method or by measuring its dimensions and mass.

  • Calculation of Thermal Conductivity (κ): The thermal conductivity is calculated using the formula: κ = α ⋅ Cₚ ⋅ ρ.

The electronic thermal conductivity (κₑ) can be estimated using the Wiedemann-Franz law (κₑ = LσT), where L is the Lorenz number. The lattice thermal conductivity (κₗ) is then obtained by subtracting the electronic contribution from the total thermal conductivity (κₗ = κ - κₑ).

Visualizing the Path Forward

The following diagrams illustrate the general workflow for characterizing thermoelectric materials and the current status of this compound in this context.

ThermoelectricCharacterizationWorkflow cluster_synthesis Material Synthesis cluster_consolidation Sample Preparation cluster_measurement Property Measurement cluster_calculation Performance Evaluation Synthesis Synthesis of Metal Sulfide Powder Consolidation Consolidation (e.g., Spark Plasma Sintering) Synthesis->Consolidation Seebeck_EC Seebeck Coefficient (S) & Electrical Conductivity (σ) Measurement Consolidation->Seebeck_EC Thermal_Conductivity Thermal Conductivity (κ) Measurement Consolidation->Thermal_Conductivity ZT_Calculation Calculation of Figure of Merit (ZT) Seebeck_EC->ZT_Calculation Thermal_Conductivity->ZT_Calculation

Figure 1. General experimental workflow for thermoelectric material characterization.

ScandiumSulfideComparison cluster_known Metal Sulfides with Known ZT cluster_unknown Material of Interest cluster_related Related Scandium Compound cluster_future Future Research Directions Bi2S3 Bi₂S₃ Cu2S Cu₂S SnS SnS OtherS Other Sulfides ScS This compound (ScS/Sc₂S₃) (ZT Undetermined) ScS->Bi2S3 Comparison Needed ScS->Cu2S Comparison Needed ScS->SnS Comparison Needed ScS->OtherS Comparison Needed Theoretical Theoretical Prediction of ZT (DFT) ScS->Theoretical Sc2Te3 Scandium Sesquitelluride (Sc₂Te₃) (ZT ≈ 0.3) Sc2Te3->ScS Provides Context Experimental Experimental Validation: Synthesis & Measurement Theoretical->Experimental

Figure 2. Logical relationship for the evaluation of this compound's thermoelectric potential.

Conclusion

The field of thermoelectric materials is actively seeking novel compounds with enhanced performance, and metal sulfides represent a promising and earth-abundant class of materials. While significant progress has been made in characterizing and optimizing various metal sulfides, this compound remains a largely unexplored candidate. The available data on a related compound, scandium sesquitelluride, suggests that scandium-based chalcogenides could possess interesting thermoelectric properties. Future research efforts should focus on the synthesis of high-quality this compound samples and a thorough experimental investigation of their Seebeck coefficient, electrical conductivity, and thermal conductivity over a wide temperature range. Such studies are essential to determine the thermoelectric figure of merit of this compound and to ascertain its potential for practical applications in waste heat recovery and solid-state cooling. Theoretical calculations, such as those based on Density Functional Theory (DFT), could also provide valuable insights and guide experimental efforts.

References

A Comparative Guide to the Photocatalytic Activity of Scandium Sulfide and Indium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the photocatalytic performance of Scandium Sulfide (B99878) (Sc₂S₃) and Indium Sulfide (In₂S₃), drawing upon available experimental and theoretical data. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Executive Summary

Indium Sulfide (In₂S₃) has emerged as a promising and extensively studied photocatalyst, demonstrating notable efficiency in the degradation of a wide array of organic pollutants and in photocatalytic hydrogen evolution under visible light irradiation. Its favorable band gap and electronic properties contribute to its robust photocatalytic performance. In stark contrast, Scandium Sulfide (Sc₂S₃) remains largely unexplored in the realm of photocatalysis. While theoretical calculations suggest that Sc₂S₃ possesses a band gap suitable for absorbing visible light, a fundamental prerequisite for a photocatalyst, a comprehensive lack of experimental studies means its practical photocatalytic capabilities are yet to be determined. This guide synthesizes the substantial body of experimental evidence for In₂S₃'s photocatalytic activity and presents the theoretical potential of Sc₂S₃, highlighting a significant gap in the current research landscape.

Overview of Photocatalytic Properties

Indium Sulfide (In₂S₃)

Indium sulfide, particularly its β-polymorph (β-In₂S₃), is an n-type semiconductor that has garnered significant attention due to its narrow band gap of approximately 2.0–2.3 eV.[1] This characteristic allows it to absorb a substantial portion of the visible light spectrum, making it an effective material for solar energy conversion applications. The photocatalytic activity of In₂S₃ is well-documented for the degradation of various organic dyes, antibiotics, and for hydrogen production from water splitting.[1][2] However, the efficiency of pure In₂S₃ can be limited by the recombination of photogenerated electron-hole pairs.[3] To address this, numerous strategies have been developed, including the formation of heterojunctions with other semiconductors and doping with various elements.

This compound (Sc₂S₃)

This compound is a yellow solid whose photocatalytic properties have not been experimentally investigated. Theoretical calculations from the Materials Project indicate that Sc₂S₃ in its orthorhombic crystal structure has a calculated band gap of approximately 1.03 eV.[4] This narrow band gap suggests that Sc₂S₃ could, in theory, absorb a broad range of the solar spectrum, including visible and near-infrared light. However, without experimental data on its band edge positions, charge carrier mobility, and stability under illumination, its potential as a photocatalyst remains purely speculative.

Quantitative Data on Photocatalytic Performance

The following tables summarize the quantitative data available for the photocatalytic activity of Indium Sulfide. Due to the absence of experimental research, no such data is available for this compound.

Table 1: Photocatalytic Degradation of Organic Pollutants by Indium Sulfide (In₂S₃)
PollutantCatalystLight SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Methylene (B1212753) BluePure In₂S₃ nanoparticlesNatural Sunlight-85[5]
Rhodamine B35% wt. In₂S₃-ZnO filmVisible Light24069.5[6]
TetracyclineNanocrystalline β-In₂S₃Natural Sunlight30~100[7]
Formic AcidHydrothermally synthesized In₂S₃Visible Light-More active than CdS[8]
Table 2: Photocatalytic Hydrogen Evolution by Indium Sulfide (In₂S₃) Based Materials
CatalystSacrificial AgentLight SourceH₂ Evolution Rate (mmol h⁻¹ g⁻¹)Reference
In₂S₃/In₂O₃/Au nanocompositeSeawaterVisible Light (5W blue light)1.604[9]

Experimental Protocols

Synthesis of Indium Sulfide (β-In₂S₃) Photocatalyst

A common method for synthesizing nanocrystalline β-In₂S₃ is the hydrothermal method.

Procedure:

  • Indium nitrate (B79036) [In(NO₃)₃] and thioacetamide (B46855) (C₂H₅NS) are used as precursors for indium and sulfur, respectively.

  • A specific molar ratio of the precursors is dissolved in a solvent, often deionized water or ethanol (B145695), under vigorous stirring to form a homogeneous solution.

  • The resulting solution is transferred into a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (e.g., 120°C) for a designated period (e.g., 12 hours).[7]

  • After the reaction, the autoclave is allowed to cool down to room temperature naturally.

  • The obtained precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Finally, the product is dried in an oven at a specific temperature (e.g., 60-80°C).

Photocatalytic Activity Evaluation

The photocatalytic performance of the synthesized catalyst is typically evaluated by the degradation of a model pollutant or by measuring the rate of hydrogen evolution.

Pollutant Degradation Experiment:

  • A specific amount of the photocatalyst is suspended in an aqueous solution of the target pollutant (e.g., methylene blue, tetracycline) of a known concentration.

  • The suspension is stirred in the dark for a certain period to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • The suspension is then irradiated with a light source (e.g., a Xenon lamp with a UV cutoff filter for visible light, or natural sunlight).

  • At regular time intervals, aliquots of the suspension are collected and centrifuged to remove the catalyst particles.

  • The concentration of the pollutant in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the characteristic wavelength of the pollutant.

  • The degradation efficiency is calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualization of Mechanisms and Workflows

Experimental Workflow for In₂S₃ Synthesis and Photocatalytic Testing

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_testing Photocatalytic Testing s1 Precursor Dissolution (In(NO3)3 + Thioacetamide) s2 Hydrothermal Reaction (Autoclave, 120°C, 12h) s1->s2 s3 Washing & Centrifugation s2->s3 s4 Drying s3->s4 t1 Catalyst Suspension in Pollutant Solution s4->t1 In₂S₃ Catalyst t2 Dark Adsorption t1->t2 t3 Visible Light Irradiation t2->t3 t4 Sample Collection & Centrifugation t3->t4 t5 Concentration Analysis (UV-Vis Spectroscopy) t4->t5

Caption: Workflow for the synthesis of In₂S₃ photocatalyst and subsequent evaluation of its photocatalytic activity.

Proposed Photocatalytic Mechanism of Indium Sulfide (In₂S₃)

photocatalytic_mechanism_In2S3 In2S3 In₂S₃ CB Conduction Band (CB) e⁻ In2S3->CB hv (Visible Light) VB Valence Band (VB) h⁺ O2 O₂ CB->O2 e⁻ H2O H₂O VB->H2O h⁺ O2_rad •O₂⁻ O2->O2_rad Pollutants Organic Pollutants O2_rad->Pollutants Oxidation OH_rad •OH H2O->OH_rad OH_rad->Pollutants Oxidation Degradation Degradation Products Pollutants->Degradation

Caption: Electron-hole pair generation and radical formation on the surface of In₂S₃ for pollutant degradation.

Hypothetical Photocatalytic Mechanism of this compound (Sc₂S₃)

photocatalytic_mechanism_Sc2S3 Sc2S3 Sc₂S₃ CB_Sc Conduction Band (CB) e⁻ Sc2S3->CB_Sc hv (Visible Light) VB_Sc Valence Band (VB) h⁺ Redox_species Redox Species (e.g., H₂O/O₂, H⁺/H₂) CB_Sc->Redox_species Reduction VB_Sc->Redox_species Oxidation Products Reaction Products Redox_species->Products

Caption: A theoretical representation of the photocatalytic mechanism of Sc₂S₃ based on its predicted band gap.

Conclusion and Future Outlook

The comparison between this compound and Indium Sulfide in the context of photocatalysis is currently one-sided. Indium Sulfide stands as a well-researched material with proven efficacy in various photocatalytic applications, supported by a significant body of experimental data. Its synthesis methods are well-established, and its performance metrics have been quantified for numerous reactions.

Conversely, this compound remains a frontier material in photocatalysis. Its theoretically predicted narrow band gap is tantalizing, suggesting the potential for efficient visible light absorption. However, the absence of any experimental studies on its photocatalytic activity makes any claims about its performance purely speculative. Key questions regarding its band edge positions relative to important redox potentials, its charge carrier dynamics, and its stability against photocorrosion are unanswered.

Therefore, this guide serves not only as a comparison but also as a call to the research community. There is a clear and compelling need for experimental investigation into the photocatalytic properties of this compound. Such studies would be crucial to validate the theoretical predictions and to determine if Sc₂S₃ can be a viable, and perhaps even superior, alternative to more established photocatalysts like In₂S₃. Future research should focus on the synthesis of high-quality Sc₂S₃ nanomaterials, a thorough characterization of their physicochemical and optoelectronic properties, and a systematic evaluation of their photocatalytic performance in both degradation and energy production reactions.

References

A Comparative Investigation of the Structural Chemistry of Scandium and Yttrium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural chemistry of scandium (Sc) and yttrium (Y) compounds. While both elements belong to Group 3 of the periodic table and predominantly exhibit a +3 oxidation state, their differing ionic radii lead to distinct coordination preferences and structural arrangements. This guide summarizes key structural parameters, provides detailed experimental protocols for characterization, and visualizes important concepts and workflows.

Introduction to the Structural Chemistry of Scandium and Yttrium

Scandium and yttrium, though often discussed together due to their group similarity, present a fascinating case study in how subtle changes in ionic size can significantly influence chemical structures. Yttrium, with a larger ionic radius, readily accommodates higher coordination numbers, typically 8 or 9, while the smaller scandium ion favors a coordination number of 6, usually in an octahedral geometry.[1][2] This fundamental difference in coordination preference is a recurring theme in their respective chemistries and has significant implications for the application of their compounds, particularly in catalysis and medicine.

Comparative Structural Data

The following tables summarize key structural parameters for analogous scandium and yttrium compounds, highlighting the differences in their coordination environments.

Table 1: Comparison of Ionic Radii and Common Coordination Numbers

IonIonic Radius (CN=6) (Å)Ionic Radius (CN=8) (Å)Common Coordination NumbersPredominant Geometry (for common CN)
Sc³⁺0.7450.876, 7, 8Octahedral (CN=6)[1][3]
Y³⁺0.9001.0198, 9Square Antiprismatic, Tricapped Trigonal Prismatic (CN=8, 9)[4][5][6]

Table 2: Structural Comparison of Selected Scandium and Yttrium Complexes

CompoundMetal IonCoordination NumberGeometryAverage M-O Bond Length (Å)Average M-N Bond Length (Å)Reference
[Sc(acac)₃]Sc³⁺6Octahedral2.07-[3]
[Y(acac)₃(H₂O)₂]·H₂OY³⁺8Distorted Square Antiprism2.34-[4][5][7]
[Sc(DOTA)]⁻Sc³⁺8Distorted Square Antiprismatic2.152.44[8]
[Y(DOTA)]⁻Y³⁺8Square Antiprismatic--[6]

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and overall molecular geometry.[9][10][11][12]

Methodology:

  • Crystal Growth: High-quality single crystals of the scandium or yttrium compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The crystals should be of suitable size (typically >0.1 mm in all dimensions) and free from significant defects.[10][13]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å, or Cu Kα radiation, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).[12]

  • Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and to correct for experimental factors such as absorption and crystal decay.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in transition metal complexes. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital. The energy of these transitions provides information about the ligand field environment around the metal ion.[14][15][16]

Methodology:

  • Sample Preparation: A solution of the scandium or yttrium complex of known concentration is prepared in a suitable solvent that does not absorb in the wavelength range of interest.

  • Blank Measurement: A cuvette is filled with the pure solvent, and a baseline spectrum is recorded. This is done to subtract the absorbance of the solvent and the cuvette itself.

  • Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be determined. These parameters are characteristic of the complex and can be used for quantitative analysis according to the Beer-Lambert law.[17]

Visualizations

Coordination_Comparison cluster_Sc Scandium(III) Coordination cluster_Y Yttrium(III) Coordination Sc Sc³⁺ L1 L Sc->L1 L2 L Sc->L2 L3 L Sc->L3 L4 L Sc->L4 L5 L Sc->L5 L6 L Sc->L6 label_sc Typically 6-coordinate (Octahedral) Y Y³⁺ L7 L Y->L7 L8 L Y->L8 L9 L Y->L9 L10 L Y->L10 L11 L Y->L11 L12 L Y->L12 L13 L Y->L13 L14 L Y->L14 L15 L Y->L15 label_y Commonly 8 or 9-coordinate SCXRD_Workflow A Crystal Growth B Crystal Mounting & Cryo-cooling A->B C X-ray Diffraction Data Collection B->C D Data Processing & Integration C->D E Structure Solution D->E F Structure Refinement E->F G Final Structural Model F->G UVVis_Experiment cluster_setup UV-Vis Spectrophotometer cluster_process Experimental Process Light_Source Light Source (UV/Vis Lamps) Monochromator Monochromator Light_Source->Monochromator Sample Sample in Cuvette Monochromator->Sample Detector Detector Sample->Detector Prep Prepare Sample & Blank Measure_Blank Measure Blank Spectrum Prep->Measure_Blank Measure_Sample Measure Sample Spectrum Measure_Blank->Measure_Sample Analyze Analyze Data (Absorbance vs. λ) Measure_Sample->Analyze

References

Evaluating the cost-performance of Scandium sulfide in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Scandium Sulfide (B99878) (Sc₂S₃) with alternative materials in key industrial applications. The following sections detail the cost-performance characteristics, supported by available experimental data, to aid in material selection for research and development.

Executive Summary

Scandium Sulfide is a yellow solid compound with a high melting point and unique properties that make it a candidate for several advanced industrial applications.[1] Its primary application of interest is as a precursor for the production of high-strength, lightweight Aluminum-Scandium (Al-Sc) master alloys. The use of a sulfide feedstock in this process has been shown to potentially increase metal yield and improve process economics compared to traditional oxide or halide precursors.[2] However, the high cost of scandium remains a significant barrier to its widespread adoption. This guide evaluates the cost-performance of this compound against its main alternatives, including other scandium compounds and non-scandium alloying elements, in the context of metallurgical applications. Additionally, it explores the potential of this compound in emerging electronic and thermoelectric applications.

Metallurgical Applications: Aluminum-Scandium Master Alloys

The most significant industrial application for scandium is as an alloying agent for aluminum. The addition of small amounts of scandium can dramatically improve the mechanical properties of aluminum alloys, including increased strength, enhanced weldability, and improved resistance to corrosion.[3] Al-Sc alloys are particularly desirable in the aerospace, automotive, and high-performance sporting goods industries.[3]

Scandium is typically introduced into aluminum melts in the form of a master alloy, and this compound is a promising precursor for producing this master alloy via metallothermic reduction.

Cost-Performance Comparison of Scandium Precursors

The choice of precursor for Al-Sc master alloy production is a critical factor influencing both the final cost and the efficiency of the process. The primary alternatives to this compound are Scandium Oxide (Sc₂O₃) and Scandium Fluoride (ScF₃).

PrecursorPurity (%)FormPrice (USD/kg)Key Performance Aspects
This compound (Sc₂S₃) 99.9PowderEst. $54,000 - $57,000¹Potentially higher metal yield and improved process economics in aluminothermic reduction.[2]
Scandium Oxide (Sc₂O₃) 99.99Powder~$4,600A common precursor, but its high thermodynamic stability can make reduction more energy-intensive.[4]
Scandium Fluoride (ScF₃) 99.9Powder~$277,000Can be used in aluminothermic reduction, with studies showing high scandium extraction rates.[5]

¹Price for this compound is estimated based on research-grade quantities ($57 for 1g) and may not reflect industrial-scale pricing.[6]

Comparison with Non-Scandium Alloying Elements

While scandium offers exceptional performance benefits, its high cost necessitates the consideration of alternative alloying elements for grain refinement and strengthening of aluminum alloys. Zirconium (Zr) and Titanium (Ti) are common alternatives.

Alloying ElementTypical Addition (%)Price (USD/kg)Primary BenefitPerformance Comparison
Scandium (Sc) 0.1 - 0.5>$15,000 (metal)Potent grain refiner and precipitation strengthener.[7]Atom for atom, the most potent strengthener for aluminum.[3]
Zirconium (Zr) ~0.1 - 0.2VariesForms Al₃Zr precipitates which are effective grain refiners and improve thermal stability.The combination of Sc and Zr can have a synergistic effect on grain refinement.[8][9]
Titanium (Ti) <0.15VariesCommon grain refiner in the form of TiB₂.Titanium alloys offer high strength but are denser than Al-Sc alloys.[10][11]

Experimental Protocols

Synthesis of Al-Sc Master Alloy via Aluminothermic Reduction of this compound

This protocol is based on the methodology described by Stinn et al. (2023).[2]

Materials:

  • This compound (Sc₂S₃) powder

  • 6061 Aluminum alloy (reductant)

  • Graphite (B72142) crucible

Equipment:

  • Vacuum induction furnace

  • Packed bed reactor for Sc₂S₃ synthesis (if starting from Sc₂O₃)

Procedure:

  • Synthesize this compound by reacting Scandium Oxide with elemental sulfur gas in a graphite packed bed reactor at 1350°C for 2 hours.[2]

  • Combine the synthesized this compound and 6061 aluminum alloy in a graphite crucible.

  • Place the crucible in a vacuum induction furnace.

  • Heat the mixture from 25°C to 1550°C under a vacuum of 0.001 atm over 25 minutes.

  • Hold the temperature at 1550°C for 25 minutes.

  • Turn off the furnace and allow the crucible to cool under vacuum.

Synthesis of Al-Sc Master Alloy via Aluminothermic Reduction of Scandium Fluoride

This protocol is adapted from Kulikov et al. (2018).[5]

Materials:

  • Scandium Fluoride (ScF₃)

  • Aluminum (Al) powder

  • Sodium Fluoride (NaF)

  • Potassium Chloride (KCl) and Sodium Chloride (NaCl) (flux)

Procedure:

  • Prepare Scandium Fluoride by treating Scandium Oxide with 40% hydrofluoric acid.[5]

  • Create briquettes of ScF₃, NaF, and Al powder.

  • Melt aluminum in a crucible under a flux of KCl and NaCl at 860 ± 10 °C.

  • Immerse the briquettes into the molten aluminum.

  • The aluminothermic reduction of ScF₃ will proceed, forming Al₃Sc in the aluminum matrix.

Visualizing Experimental Workflows

experimental_workflow cluster_sc2s3 This compound Route cluster_scf3 Scandium Fluoride Route sc2o3 Scandium Oxide (Sc₂O₃) sulfidation Sulfidation with Sulfur Gas @ 1350°C sc2o3->sulfidation sc2s3 This compound (Sc₂S₃) sulfidation->sc2s3 reduction_s Aluminothermic Reduction with Al @ 1550°C sc2s3->reduction_s alsc_s Al-Sc Master Alloy reduction_s->alsc_s sc2o3_f Scandium Oxide (Sc₂O₃) fluorination Fluorination with HF sc2o3_f->fluorination scf3 Scandium Fluoride (ScF₃) fluorination->scf3 reduction_f Aluminothermic Reduction with Al @ 860°C scf3->reduction_f alsc_f Al-Sc Master Alloy reduction_f->alsc_f

Comparison of Al-Sc master alloy synthesis routes.

Emerging Applications for this compound

While the primary industrial application of scandium compounds is in metallurgy, research is ongoing into other high-tech applications.

Semiconductors and Electronics

This compound is a semiconductor, and its properties are being explored for electronic applications.[12] Scandium sputtering targets are used in the deposition of thin films for microelectronics, where they can enhance the performance and reliability of semiconductor devices.[13][14][15][16] The use of scandium can reduce the grain size of metal sputtering targets, which is critical in the manufacturing of microelectronics at the nanometer scale.[15]

Thermoelectrics

Thermoelectric materials can convert heat energy into electrical energy. Some rare-earth sulfides and tellurides have shown promise in this area. While research into the thermoelectric properties of this compound is limited, studies on Scandium Telluride (Sc₂Te₃) have demonstrated a peak thermoelectric figure of merit (zT) of 0.3 over a broad temperature range, suggesting that scandium chalcogenides could be of interest for waste heat recovery applications.[17][18][19]

Solid Oxide Fuel Cells (SOFCs)

Scandium oxide is known to improve the performance and durability of SOFCs by enhancing the ionic conductivity of the electrolyte and allowing for lower operating temperatures.[20][21] While direct experimental evidence for the use of this compound in SOFCs is not widely available, research has been conducted on the impact of hydrogen sulfide (H₂S) on SOFC performance, which is relevant to the potential use of sulfide-based materials in these systems.[22][23]

Logical Relationships in Material Selection

material_selection cluster_cost Cost Considerations cluster_performance Performance Requirements cluster_materials Material Choices high_cost High Material Cost low_cost Low Material Cost high_strength High Strength-to-Weight sc_alloys Scandium Alloys (from Sc₂S₃, Sc₂O₃, ScF₃) high_strength->sc_alloys ti_alloys Titanium Alloys high_strength->ti_alloys grain_refinement Grain Refinement grain_refinement->sc_alloys zr_alloys Zirconium Alloys grain_refinement->zr_alloys thermal_stability High Thermal Stability thermal_stability->sc_alloys thermal_stability->zr_alloys thermal_stability->ti_alloys sc_alloys->high_cost zr_alloys->low_cost ti_alloys->high_cost

Decision factors for alloying element selection.

Conclusion

This compound presents a potentially advantageous route for the production of high-performance Aluminum-Scandium master alloys, with the prospect of improved process economics. However, its high estimated cost, derived from research-grade pricing, remains a significant hurdle for widespread industrial adoption. When compared to its precursor alternatives, Scandium Oxide and Scandium Fluoride, the choice will depend on a detailed analysis of the total processing cost, including energy consumption and material handling, versus the achievable scandium yield.

For applications where the exceptional properties of scandium are desired but cost is a major driver, co-alloying with elements like zirconium may offer a more economically viable solution. In the broader context of high-strength, lightweight materials, Al-Sc alloys compete with titanium alloys, with the latter being more established and generally more cost-effective, though denser.

The potential of this compound in emerging fields such as semiconductors and thermoelectrics is an area of active research. As the demand for high-performance materials continues to grow, further investigation into the scalable and cost-effective production of this compound and its applications will be crucial in determining its future industrial significance.

References

Scandium Sulfide: A Comparative Analysis of Theoretical and Experimental Band Gaps

Author: BenchChem Technical Support Team. Date: December 2025

A noticeable gap persists between the theoretically predicted and experimentally determined electronic band gap of Scandium (III) Sulfide (Sc₂S₃), a material of interest for various semiconductor applications. This guide provides a comparative overview of the available theoretical and experimental data, detailing the methodologies employed in these determinations and highlighting the current state of knowledge for researchers and professionals in materials science and drug development.

Overview of Band Gap Values

The electronic band gap is a fundamental property of a semiconductor, dictating its optical and electrical characteristics. For Scandium Sulfide (Sc₂S₃), a significant discrepancy exists between the computationally predicted and the experimentally measured values.

ParameterValueMethodologyReference
Theoretical Band Gap 1.03 eVDensity Functional Theory (DFT) with GLLB-SC potentialThe Materials Project[1]
Experimental Band Gap 2.0 eVDiffuse Reflectance SpectroscopyDismukes, J. P. (1971)

In-Depth Methodologies

A clear understanding of the methodologies used to obtain these values is crucial for interpreting the discrepancy.

Theoretical Approach: Density Functional Theory with GLLB-SC Potential

The theoretical band gap of Sc₂S₃ was calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The specific functional employed was the Gritsenko, van Leeuwen, van Lenthe, and Baerends with solid-state and correlation correction (GLLB-SC).

The GLLB-SC potential is a semi-local exchange-correlation functional that is known to provide more accurate band gap predictions compared to standard DFT functionals like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA). A key feature of the GLLB-SC method is its inclusion of a derivative discontinuity correction. This correction term is added to the Kohn-Sham band gap (the initial gap calculated by DFT) to approximate the true quasiparticle band gap, which is the energy required to add or remove an electron from the system. This approach aims to bridge the gap between computationally inexpensive DFT calculations and more complex, computationally demanding methods like GW approximation, which are considered the gold standard for band gap calculations.

The calculation for Sc₂S₃ was performed on its orthorhombic crystal structure (space group Fddd).

Experimental Approach: Diffuse Reflectance Spectroscopy

The experimental band gap of Sc₂S₃ was determined from the optical absorption spectrum obtained through diffuse reflectance spectroscopy. This technique is particularly suited for powder samples, which is a common form for synthesized inorganic materials like Sc₂S₃.

In this method, the sample is illuminated with light of varying wavelengths, and the amount of light diffusely reflected from the sample is measured. The reflectance data can then be converted into a quantity that is proportional to the absorption coefficient using the Kubelka-Munk function. The optical band gap is then determined by extrapolating the linear portion of the plot of the squared Kubelka-Munk function versus photon energy to the energy axis. This intercept represents the energy at which the material begins to strongly absorb light, corresponding to the promotion of electrons from the valence band to the conduction band. The seminal work on the semiconducting properties of Sc₂S₃ was published by J. P. Dismukes in 1971.

Comparison Workflow

The following diagram illustrates the workflow for comparing the theoretical and experimental band gaps of a material like this compound.

Band Gap Comparison Workflow cluster_theoretical Theoretical Workflow cluster_experimental Experimental Workflow crystal_structure Define Crystal Structure (e.g., Orthorhombic Sc₂S₃) dft_calculation Perform DFT Calculation (e.g., using GLLB-SC functional) crystal_structure->dft_calculation ks_band_gap Calculate Kohn-Sham Band Gap dft_calculation->ks_band_gap dd_correction Apply Derivative Discontinuity Correction ks_band_gap->dd_correction theoretical_band_gap Theoretical Band Gap dd_correction->theoretical_band_gap comparison Compare Values and Analyze Discrepancy theoretical_band_gap->comparison synthesis Synthesize Material (e.g., Sc₂S₃ powder) spectroscopy Perform Optical Spectroscopy (e.g., Diffuse Reflectance) synthesis->spectroscopy data_analysis Analyze Absorption Spectrum (e.g., Tauc Plot) spectroscopy->data_analysis experimental_band_gap Experimental Band Gap data_analysis->experimental_band_gap experimental_band_gap->comparison

Workflow for comparing theoretical and experimental band gaps.

Discussion and Future Directions

The significant difference of nearly 1 eV between the theoretical (1.03 eV) and experimental (2.0 eV) band gaps of Sc₂S₃ warrants further investigation. Several factors could contribute to this discrepancy:

  • Limitations of Theoretical Models: While the GLLB-SC functional is an improvement over standard DFT methods, it is still an approximation of the complex many-body interactions within the material. The accuracy of the functional can vary for different material systems.

  • Experimental Conditions: The experimental value may be influenced by factors such as sample purity, crystal defects, and the specific methodology of the diffuse reflectance measurement and data analysis. The presence of impurities or non-stoichiometry in the synthesized Sc₂S₃ powder could lead to a measured band gap that is not representative of the ideal crystal.

  • Direct vs. Indirect Band Gap: The theoretical calculation predicts an indirect band gap for Sc₂S₃. Optical absorption measurements, particularly from powder samples, can sometimes make it challenging to precisely distinguish between direct and indirect transitions, potentially leading to an overestimation of the band gap.

To reconcile the theoretical and experimental values, further research is recommended. More advanced and computationally intensive theoretical methods, such as the GW approximation, could provide a more accurate prediction of the band gap. On the experimental front, characterization of high-quality single crystals of Sc₂S₃ using techniques like angle-resolved photoemission spectroscopy (ARPES) would provide a more direct measurement of the electronic band structure and a more precise value for the band gap. Such studies would be invaluable in validating and refining the theoretical models and providing a more complete understanding of the electronic properties of this compound.

References

Inter-laboratory comparison of Scandium sulfide property measurements

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Scandium Sulfide (B99878) Property Measurements: A Comparative Guide

Introduction

Scandium sulfide (Sc₂S₃) is a rare-earth sulfide that has garnered interest for its potential applications in various high-technology fields, including electronics and optical materials.[1] As with any advanced material, precise and reproducible property measurements are crucial for its development and application. An inter-laboratory comparison, or round-robin study, is the gold standard for assessing the reliability and reproducibility of such measurements. To date, a formal, publicly available inter-laboratory study for this compound has not been identified.

This guide simulates such a comparison by collating and structuring data from various independent studies and material databases. By treating each data source as a participant in a virtual inter-laboratory study, we can highlight the degree of consistency in reported values and underscore the importance of standardized experimental protocols. This document is intended for researchers, materials scientists, and engineers interested in the properties of this compound and related rare-earth compounds.

Comparative Data on Physical and Structural Properties

The fundamental physical and structural properties of a material are the baseline for any further characterization. The data for this compound shows good agreement across different sources. For comparison, properties of Yttrium (III) Sulfide and Scandium (III) Oxide are also presented.

PropertyMaterialReported ValueSource / "Laboratory"
Molar Mass This compound (Sc₂S₃)186.11 g/mol Wikipedia[2], Heeger Materials[3]
Yttrium (III) Sulfide (Y₂S₃)274.01 g/mol PubChem
Scandium (III) Oxide (Sc₂O₃)137.91 g/mol Stanford Materials[4]
Appearance This compound (Sc₂S₃)Yellow solid/crystalsWikipedia[2], American Elements[1]
Yttrium (III) Sulfide (Y₂S₃)Yellowish-grey solidPubChem
Scandium (III) Oxide (Sc₂O₃)White crystalline powderStanford Materials[4]
Crystal Structure This compound (Sc₂S₃)Orthorhombic, FdddWikipedia[2]
Yttrium (III) Sulfide (Y₂S₃)OrthorhombicPubChem
Scandium (III) Oxide (Sc₂O₃)CubicStanford Materials[4]
Density This compound (Sc₂S₃)2.91 g/cm³Wikipedia[2], Heeger Materials[3]
Yttrium (III) Sulfide (Y₂S₃)3.87 g/cm³PubChem
Scandium (III) Oxide (Sc₂O₃)3.86 g/cm³Stanford Materials[4]

Comparative Data on Thermal Properties

PropertyMaterialReported ValueMeasurement Method / ConditionsSource / "Laboratory"
Melting Point This compound (Sc₂S₃)1775 °CNot specifiedWikipedia[2], Heeger Materials[3]
Scandium (III) Oxide (Sc₂O₃)2405 °CNot specifiedStanford Materials[4]
Thermal Conductivity Gd₁₋ₓDyₓS₁.₄₈ solid solutionsVaries with x, min. at x=0.8Stationary method, 80-400 KSokolov et al.[5][6]
Rare-earth Zirconates (A₂Zr₂O₇)0.27 - 1.17 W/m·KMeasured from 300 to 900 KAguirre et al.[7]
Aluminum Scandium Nitride (Al₁₋ₓScₓN)3 - 8 W/m·KReactive sputter deposition filmsPenn State MRI[8]

Comparative Data on Electronic and Optical Properties

The electronic and optical properties determine a material's suitability for applications in semiconductors, sensors, and photonics. Rare-earth sulfides are generally wide-gap semiconductors.[9] The band gap can be determined from optical absorption measurements, while the refractive index is crucial for designing optical coatings and waveguides.

PropertyMaterialReported ValueMeasurement Method / ConditionsSource / "Laboratory"
Electrical Properties Rare Earth Sulfides (general)Exhibit semiconducting propertiesResistance vs. TemperatureStudy of Optical and Thermoelectric Properties[10]
Optical Band Gap CaCe₂S₄ (γ-polymorph)~2.1 eVPhotoelectrochemical studiesMavMatrix[11]
Refractive Index Scandium (III) Oxide (Sc₂O₃)~1.95 (at 550 nm)Not specifiedStanford Materials[4], Exploring the Optical Properties[12]
Arsenic Sulfide (As₂S₃) glassesVaries with co-dopantsNot specifiedSPIE Digital Library[13]

Experimental Protocols

Standardized methodologies are essential for ensuring the comparability of data between different laboratories. Below are detailed protocols for the synthesis and characterization of key properties of this compound.

Synthesis of this compound (Sc₂S₃)

A common method for synthesizing Sc₂S₃ involves the sulfidation of high-purity scandium oxide.[2][14]

  • Precursor: High-purity Scandium (III) Oxide (Sc₂O₃) powder (e.g., 99.99%).[14]

  • Reactant Gas: Dry hydrogen sulfide (H₂S) gas.[2]

  • Procedure:

    • Place the Sc₂O₃ powder in a graphite (B72142) crucible.

    • Heat the crucible in a tube furnace to a temperature of 1550 °C or higher.[2]

    • Introduce a continuous flow of H₂S gas over the Sc₂O₃ precursor.

    • Maintain the reaction temperature for 2-3 hours to ensure complete conversion.[2]

    • The resulting crude Sc₂S₃ product can be purified via chemical vapor transport at 950 °C using iodine as the transport agent.[2]

Structural Characterization: X-Ray Diffraction (XRD)

XRD is used to determine the crystal structure, phase purity, and lattice parameters of the synthesized material.

  • Instrument: Powder X-ray diffractometer.

  • Sample Preparation: The synthesized Sc₂S₃ powder is finely ground and mounted on a sample holder.

  • Procedure:

    • The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystal structure (orthorhombic Fddd for Sc₂S₃).[2]

Thermal Conductivity Measurement: Flash Method

The laser flash method is a widely used non-destructive technique for measuring the thermal diffusivity of materials, from which thermal conductivity can be calculated.[15][16]

  • Instrument: Laser flash apparatus (LFA).[15]

  • Sample Preparation: A small, thin, disc-shaped sample of the material is prepared.

  • Procedure:

    • One side of the sample is subjected to a short, high-energy pulse from a laser.[8]

    • An infrared detector on the opposite side of the sample records the resulting temperature rise as a function of time.[8]

    • The thermal diffusivity is calculated from the temperature-rise curve and the sample thickness.

    • The thermal conductivity (κ) is then determined using the equation: κ = α · Cₚ · ρ, where α is the thermal diffusivity, Cₚ is the specific heat capacity (measured separately, e.g., by DSC), and ρ is the density of the material.

Electronic and Optical Property Measurement: UV-Vis-NIR Spectroscopy

This technique is used to measure the optical absorption of the material, from which the optical band gap can be determined.

  • Instrument: UV-Vis-NIR Spectrophotometer.

  • Sample Preparation: A thin film of the material is deposited on a transparent substrate, or a thin, polished bulk sample is used.

  • Procedure:

    • Light from a source is passed through a monochromator to select specific wavelengths.

    • The monochromatic light is passed through the sample.

    • A detector measures the intensity of the transmitted light.

    • The absorption coefficient (α) is calculated at each wavelength.

    • The optical band gap (Eg) is determined by plotting (αhν)ⁿ versus photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap). The band gap is found by extrapolating the linear portion of the plot to the energy axis.

Visualizing Workflows and Relationships

To clarify the processes involved in material characterization and inter-laboratory studies, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_characterization Property Measurement cluster_analysis Data Processing synthesis Material Synthesis (e.g., Sulfidation of Sc₂O₃) purification Purification (e.g., Chemical Vapor Transport) synthesis->purification form Sample Forming (Powder, Thin Film, Pellet) purification->form structural Structural Analysis (XRD) form->structural thermal Thermal Analysis (LFA, DSC) form->thermal electronic Electronic/Optical Analysis (UV-Vis, Four-Point Probe) form->electronic data_acq Data Acquisition structural->data_acq thermal->data_acq electronic->data_acq data_proc Data Analysis & Modeling data_acq->data_proc report Reporting & Publication data_proc->report

Caption: General experimental workflow for material property characterization.

interlab_comparison cluster_labs cluster_analysis Centralized Analysis organizer Coordinating Body (e.g., Standards Organization) sample_prep Preparation & Distribution of Homogeneous Sc₂S₃ Samples organizer->sample_prep lab1 Laboratory A sample_prep->lab1 lab2 Laboratory B sample_prep->lab2 lab_n Laboratory N sample_prep->lab_n data_collection Collect Measurement Data (e.g., Thermal Conductivity) lab1->data_collection lab2->data_collection lab_n->data_collection stat_analysis Statistical Analysis (e.g., Z-Scores, Consensus Mean) data_collection->stat_analysis final_report Final Report & Certification stat_analysis->final_report final_report->organizer

Caption: Logical flow of a formal inter-laboratory comparison study.

References

A Comparative Life Cycle Assessment of Scandium Sulfide Production Methods: An Indirect Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary synthesis routes for scandium sulfide (B99878) (Sc₂S₃), a material of interest in various advanced applications. While a direct life cycle assessment (LCA) for the production of scandium sulfide is not yet available in published literature, this document offers an indirect comparison by examining the synthesis protocols and the significant environmental impact associated with the production of its key precursor, scandium oxide (Sc₂O₃). The absence of comprehensive LCA data for the sulfidation processes themselves represents a notable knowledge gap for future research.

This compound Synthesis Methodologies

Three primary methods for the synthesis of this compound have been identified in the literature. The selection of a particular method can be influenced by factors such as desired purity, available equipment, and safety considerations.

High-Temperature Sulfidation of Scandium Oxide with Hydrogen Sulfide

This method involves the reaction of scandium oxide with a stream of hydrogen sulfide gas at elevated temperatures.

Experimental Protocol: Scandium(III) oxide (Sc₂O₃) is placed in a graphite (B72142) crucible and heated to 1550 °C or higher. A continuous flow of hydrogen sulfide (H₂S) gas is passed over the oxide for a duration of 2 to 3 hours.[1] The resulting crude this compound can be further purified through chemical vapor transport at 950 °C, using iodine as the transport agent.[1]

Reaction of Scandium Chloride with Hydrogen Sulfide

An alternative route utilizes scandium chloride as the starting material, which then reacts with hydrogen sulfide.

Experimental Protocol: Anhydrous scandium(III) chloride (ScCl₃) is heated at an elevated temperature while being exposed to a flow of dry hydrogen sulfide gas.[1] This reaction yields this compound and hydrogen chloride (HCl) gas as a byproduct.[1]

High-Temperature Sulfidation of Scandium Oxide with Elemental Sulfur

This process uses elemental sulfur as the sulfidizing agent for scandium oxide.

Experimental Protocol: Scandium oxide (Sc₂O₃) powder is placed in a graphite packed bed reactor. The oxide is then reacted with sulfur gas, produced by subliming elemental sulfur (99.5% purity), at a partial pressure of 0.1 to 0.5 atm.[2] The reaction is carried out at a temperature of 1350 °C for 2 hours.[2]

Comparative Analysis of Synthesis Parameters

The following table summarizes the key operational parameters for the described this compound production methods.

Parameter Sc₂O₃ + H₂S ScCl₃ + H₂S Sc₂O₃ + Elemental Sulfur
Primary Reactants Scandium Oxide (Sc₂O₃), Hydrogen Sulfide (H₂S)Scandium Chloride (ScCl₃), Hydrogen Sulfide (H₂S)Scandium Oxide (Sc₂O₃), Elemental Sulfur (S)
Reaction Temperature ≥ 1550 °C[1]Elevated Temperature[1]1350 °C[2]
Reaction Time 2 - 3 hours[1]Not specified2 hours[2]
Byproducts Water (H₂O)Hydrogen Chloride (HCl)[1]Not specified
Purification Step Chemical vapor transport at 950 °C[1]Not specifiedNot specified

Life Cycle Assessment of Scandium Oxide Precursor

The environmental footprint of this compound production is significantly influenced by the production of its scandium-containing precursors. The following table presents a summary of life cycle assessment data for scandium oxide (Sc₂O₃) production from various sources. It is important to note that direct comparisons should be made with caution, as the scope, allocation methods, and system boundaries of the cited studies may vary.[3]

Production Route Feedstock Key Environmental Impact Indicator Value Unit
Primary Production Rare Earth Tailings (Bayan Obo Mine)Global Warming Potential (GWP)~3940kg CO₂-eq / kg Sc₂O₃
Secondary Production Bauxite (B576324) Residue (Novel Hydrometallurgical Route)Global Warming Potential (GWP)~1930kg CO₂-eq / kg Sc₂O₃
Secondary Production TiO₂ Acid WasteGlobal Warming Potential (GWP)743kg CO₂-eq / kg Sc₂O₃

Current research suggests that recovering scandium from secondary sources, such as bauxite residue, is a more environmentally favorable option compared to traditional mining of primary ores, exhibiting a lower global warming potential.[3] The extraction and purification stages are consistently identified as the major contributors to the overall environmental burden, primarily due to high energy and chemical consumption.[3]

This compound Production Pathways

The following diagram illustrates the different synthesis routes for producing this compound from its primary precursors.

Scandium_Sulfide_Production Sc2O3 Scandium Oxide (Sc₂O₃) Sc2S3 This compound (Sc₂S₃) Sc2O3->Sc2S3 + H₂S, ≥1550°C Sc2O3->Sc2S3 + S, 1350°C ScCl3 Scandium Chloride (ScCl₃) ScCl3->Sc2S3 + H₂S, elevated temp. H2S Hydrogen Sulfide (H₂S) S Elemental Sulfur (S)

Figure 1: Synthesis pathways for this compound production.

Conclusion

The production of this compound can be achieved through several high-temperature methods utilizing either scandium oxide or scandium chloride as precursors. While detailed experimental protocols are available, a significant gap exists in the life cycle assessment of these specific sulfidation reactions. However, by analyzing the LCA of the more common precursor, scandium oxide, it is evident that the environmental impact is substantial and heavily dependent on the source of the scandium. The use of secondary sources for scandium extraction, such as bauxite residue, presents a more sustainable approach to obtaining the necessary precursors for this compound synthesis. Further research is critically needed to perform a comprehensive "cradle-to-gate" life cycle assessment for each this compound production method to enable a more direct and robust comparison of their environmental performance.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Scandium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of scandium sulfide (B99878), a compound that requires careful management due to its potential hazards. While specific data for scandium sulfide is not extensively detailed in readily available safety data sheets, a cautious approach, assuming pyrophoric properties similar to other finely divided metal sulfides, is recommended to mitigate risks.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available. The information provided here is a general guide and should be adapted to your local regulations and laboratory conditions.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Flame-retardant lab coat

  • Chemical safety goggles or a face shield

  • Heavy chemical-resistant gloves (Nitrile gloves may be adequate for small quantities but are combustible)

  • Ensure a Class D fire extinguisher for combustible metals is readily accessible.[1]

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated fume hood or a glove box to prevent the release of flammable or noxious gases.[1][2]

Hazard Summary

The primary concern with finely divided metal sulfides is their potential to be pyrophoric, meaning they can ignite spontaneously upon contact with air.[1][3][4] While specific pyrophoricity data for this compound is limited, it is prudent to handle it as a potentially pyrophoric material.

HazardDescriptionMitigation
Pyrophoricity Finely divided metal sulfides can react exothermically with oxygen in the air, leading to spontaneous ignition.[1][3][4]Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[5][6] Keep the material wet with water or mineral oil to prevent contact with air.[3][4]
Flammability Scandium metal powder is classified as a flammable solid.[6][7] this compound may share this property.Keep away from heat, sparks, open flames, and other ignition sources.[5][7] Use non-sparking tools for handling.[5][6]
Reactivity with Water Some metal compounds can react with water to produce flammable gases, such as hydrogen.[5] While this compound is described as moderately water-soluble, caution is advised.[8]Avoid contact with water unless intentionally quenching under controlled conditions. If quenching, the addition should be slow and controlled to manage any exothermic reaction or gas evolution.
Toxicity While comprehensive toxicological data for this compound is not readily available, it is listed as an irritant.[9] Inhalation of dust or skin contact should be avoided.Use appropriate PPE and handle in a fume hood or glove box to minimize exposure.[10][11]

Step-by-Step Disposal Protocol

This protocol is designed to safely manage and dispose of this compound waste.

Step 1: Segregation and Collection of Waste

  • At the point of generation, carefully collect all this compound waste, including any contaminated materials like gloves, wipers, and bench paper.

  • Do not mix this compound waste with other chemical waste streams, especially flammable solvents or corrosive materials.[12]

  • Place the collected waste in a designated, clearly labeled, and sealable metal container.[3][4]

Step 2: Deactivation of Pyrophoric Nature

  • For Small Quantities:

    • In a fume hood, place the this compound waste in a large beaker or flask.

    • Slowly and carefully add a large volume of water to thoroughly wet the material.[4] The material should be fully submerged. This process helps to passivate the surface and prevent rapid oxidation.

    • Observe for any signs of reaction, such as gas evolution or a temperature increase. If a reaction occurs, proceed with extreme caution and consider adding the water even more slowly or using a less reactive quenching agent like isopropanol (B130326) first.[1]

  • For Larger Quantities:

    • It is recommended to keep the pyrophoric debris wet at all times, preferably submerged in water, during storage and prior to collection by a hazardous waste contractor.[4]

    • Place the waste in a labeled metal drum and cover it with water.[3]

Step 3: Packaging for Disposal

  • Once the material is stabilized, securely seal the container.

  • The container must be clearly labeled as "Hazardous Waste: this compound (Potentially Pyrophoric)" and include the date of accumulation.[3]

  • If the material was kept submerged in water, indicate this on the label.

Step 4: Final Disposal

  • Arrange for a licensed hazardous waste disposal company to collect the waste.

  • Inform the waste contractor of the pyrophoric nature of the waste to ensure proper handling and transportation.[4]

  • Dispose of the material in accordance with all federal, state, and local regulations.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

ScandiumSulfideDisposal cluster_prep Preparation cluster_handling Waste Handling cluster_deactivation Deactivation cluster_disposal Final Disposal ppe Don PPE (Flame-retardant coat, goggles, gloves) setup Work in Fume Hood or Glove Box ppe->setup collect Collect this compound Waste setup->collect segregate Segregate from Other Waste collect->segregate container Place in Labeled Metal Container segregate->container deactivate Deactivate Pyrophoric Nature container->deactivate submerge Submerge in Water (Controlled Addition) deactivate->submerge observe Observe for Reaction submerge->observe seal Securely Seal Container observe->seal label_waste Label as Hazardous Waste seal->label_waste contact Contact Licensed Waste Contractor label_waste->contact dispose Dispose per Regulations contact->dispose

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Scandium Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Scandium Sulfide (B99878) (Sc₂S₃), ensuring operational integrity and personnel safety. The following procedural guidance is designed to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through value-added information beyond the product itself.

Personal Protective Equipment (PPE) for Scandium Sulfide

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Respiratory NIOSH-approved dust respiratorRequired if permissible exposure limits are exceeded or when dust is generated. A full-face, self-contained breathing apparatus may be necessary under certain conditions, such as firefighting.[1]
Eyes & Face Safety glasses with side-shields or chemical safety gogglesMust conform to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[2][3]
Hands Impermeable, chemical-resistant glovesNitrile rubber gloves (0.11 mm thickness) with a penetration time of 480 minutes are a suitable option.[4] Always inspect gloves before use and use proper removal technique.[2]
Body Protective work clothing, lab coat, or coverallsShould be flame-retardant and antistatic. Consider impervious clothing to prevent skin contact.[2]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[4]

  • Avoid the formation and inhalation of dust.[2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Use non-sparking tools.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep containers tightly closed.[2]

  • Store under an inert atmosphere, such as argon, as this compound can be air and moisture sensitive.[1][3]

  • Incompatible with oxidizing agents.[3]

Emergency and Disposal Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Spill and Disposal Plan:

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wear the appropriate personal protective equipment as outlined above.[2]

Spill Containment and Cleanup:

  • Prevent further leakage or spillage if it is safe to do so.[2]

  • Avoid dust formation.[2]

  • Sweep or shovel the spilled material into a suitable, closed container for disposal.[2] Use non-sparking tools.[1]

  • Do not let the product enter drains or the environment.[2]

Disposal:

  • Dispose of this compound waste in accordance with federal, state, and local regulations.[1]

  • Contaminated packaging should be handled in the same way as the substance itself.[5]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

ScandiumSulfideWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area (Fume Hood) a->b c Weigh this compound b->c Proceed to Handling d Perform Experiment c->d e Clean Work Area d->e Experiment Complete f Dispose of Waste e->f g Doff PPE f->g

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.